molecular formula C6H8O3 B1314978 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 693248-53-2

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B1314978
CAS No.: 693248-53-2
M. Wt: 128.13 g/mol
InChI Key: JVRUZPDYVLRYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRUZPDYVLRYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480362
Record name 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693248-53-2
Record name 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained scaffold of significant interest in medicinal chemistry and drug design. This document consolidates available data on its physicochemical characteristics, synthesis, and spectral properties. Furthermore, it explores the burgeoning applications of this bicyclic system and its derivatives, particularly as a bioisosteric replacement for aromatic rings and in the development of novel therapeutics, including renin inhibitors and agents targeting the central nervous system.

Introduction: The Emergence of Saturated Bicyclic Scaffolds in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles has led to a paradigm shift in drug design, moving beyond traditional flat, aromatic structures towards three-dimensional molecular frameworks. Saturated bicyclic scaffolds, such as this compound, have garnered considerable attention as they offer a unique combination of structural rigidity, precise vectoral projection of functional groups, and favorable physicochemical properties. Their inherent three-dimensionality allows for enhanced target engagement and can lead to improved metabolic stability and aqueous solubility compared to their planar aromatic counterparts. This guide aims to provide a detailed technical resource on the fundamental properties and applications of this compound, a key building block in this evolving landscape of medicinal chemistry.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its fused ring system, consisting of a cyclopentane ring fused to a cyclopropane ring, with an oxygen atom incorporated into the five-membered ring. This strained bicyclic core imparts a high degree of conformational rigidity. The carboxylic acid functionality at the 6-position provides a handle for further chemical modification and is a key determinant of the molecule's acidic properties.

The stereochemistry of the molecule, particularly the exo and endo configurations of the carboxylic acid group relative to the bicyclic system, plays a crucial role in its chemical reactivity and biological activity.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 693248-53-2[2]
Melting Point 60 °C (for the parent bicyclo[3.1.0]hexane-6-carboxylic acid)
Boiling Point 229.8 ± 8.0 °C at 760 mmHg (for the parent bicyclo[3.1.0]hexane-6-carboxylic acid)
LogP (calculated) -0.3[1]
pKa No experimental data available.
Aqueous Solubility No quantitative data available. The presence of the carboxylic acid and ether functionalities suggests some degree of water solubility.
Chemical Stability Stable under recommended storage conditions. Avoid moisture. Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves the construction of the bicyclic core through cyclopropanation reactions.

Stereospecific Synthesis from Bromo-derivatives

A notable method for the preparation of both exo- and endo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acids involves the stereospecific reaction of the corresponding monobromides with butyl-lithium followed by carboxylation with carbon dioxide. This reaction proceeds with greater than 99.5% retention of configuration, allowing for the selective synthesis of either isomer.[3]

Experimental Protocol: Carboxylation of 6-bromo-3-oxabicyclo[3.1.0]hexanes [3]

  • Preparation of the Grignard Reagent: To a solution of the respective exo- or endo-6-bromo-3-oxabicyclo[3.1.0]hexane in a suitable anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyl-lithium at a low temperature (e.g., -78 °C).

  • Carboxylation: Stir the resulting solution for a specified period to ensure the formation of the corresponding lithium salt. Bubble dry carbon dioxide gas through the solution for a sufficient duration to ensure complete carboxylation.

  • Work-up: Quench the reaction with an aqueous acid solution (e.g., dilute HCl). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by crystallization or chromatography.

Reactivity Profile

The reactivity of the 3-oxabicyclo[3.1.0]hexane system is influenced by the strained nature of the fused rings. The ether linkage can be susceptible to cleavage under strong acidic conditions. The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction. The bicyclic core is generally stable under standard synthetic transformations.

Spectral Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of exo- and endo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid are distinct and provide crucial information for stereochemical assignment. The coupling constants between the protons on the cyclopropane and cyclopentane rings are particularly informative for determining the relative stereochemistry. Detailed NMR spectral data for both the exo and endo isomers have been reported and discussed in the literature.[3] While the full spectral data from the original publication is not reproduced here, the reference provides a valuable resource for researchers requiring detailed spectral analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the C-O stretch of the ether linkage (around 1100 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at m/z 128. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bicyclic ring system.

Applications in Drug Discovery and Medicinal Chemistry

The rigid framework of this compound makes it an attractive scaffold in drug design, where it can serve as a non-aromatic bioisostere of a meta-substituted benzene ring. This substitution can lead to improved physicochemical properties and novel intellectual property.

Renin Inhibitors

A patent application has disclosed derivatives of this compound as potent renin inhibitors.[4] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition is a validated strategy for the treatment of hypertension. The bicyclic scaffold in these inhibitors likely orients the key pharmacophoric groups in a conformation that is optimal for binding to the active site of the renin enzyme.

Renin_Inhibitor_Concept cluster_Binding Optimal Binding Scaffold 3-Oxabicyclo[3.1.0]hexane Scaffold Pharmacophore1 Pharmacophore Group 1 Scaffold->Pharmacophore1 Positions Pharmacophore2 Pharmacophore Group 2 Scaffold->Pharmacophore2 Precisely Renin Renin Active Site Pharmacophore1->Renin Interacts with Pharmacophore2->Renin Interacts with

Central Nervous System (CNS) Drug Discovery

The 3-azabicyclo[3.1.0]hexane scaffold, a close analogue of the 3-oxa system, has been extensively explored for its potential in treating CNS disorders. Derivatives have been investigated as triple reuptake inhibitors, targeting the serotonin, norepinephrine, and dopamine transporters.[5] This suggests that the 3-oxabicyclo[3.1.0]hexane core could also serve as a valuable template for the design of novel CNS-active agents.

Bioisosteric Replacement of Aromatic Rings

The geometric arrangement of substituents on the 3-oxabicyclo[3.1.0]hexane core can mimic the spatial relationship of substituents on a meta-substituted benzene ring. This bioisosteric replacement can offer several advantages, including:

  • Improved Solubility: The introduction of heteroatoms and a less planar structure can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: Saturated bicyclic systems are often less susceptible to oxidative metabolism compared to electron-rich aromatic rings.

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space and the generation of new intellectual property.

Bioisosterism cluster_Aromatic meta-Substituted Benzene cluster_Bicyclic 3-Oxabicyclo[3.1.0]hexane Benzene Bicycle Benzene->Bicycle Bioisosteric Replacement

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block in contemporary drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic systems, with the potential for improved physicochemical and pharmacological properties. While a comprehensive experimental characterization of its fundamental properties, such as pKa and solubility, is still needed, the existing literature clearly indicates its significant potential in medicinal chemistry. Future research efforts should focus on the development of efficient and scalable synthetic routes to various stereoisomers and derivatives, as well as a more thorough investigation of their biological activities across a range of therapeutic targets. The continued exploration of this and other saturated bicyclic scaffolds will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • PubChem. Bicyclo[3.1.0]hexane-3-carboxylic acid. [Link]

  • The Royal Society of Chemistry. Regioselective synthesis of oxepinones and azepinones by gold-catalyzed cycloisomerizations of functionalyzed cyclopropyl alkyn. [Link]

  • AWS. Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. [Link]

  • Taylor & Francis Online. Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. [Link]

  • ResearchGate. Chemoselective formation of bicyclo[3.1.0]hexane derivatives. [Link]

  • National Academic Digital Library of Ethiopia. Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. [Link]

  • PubChem. This compound. [Link]

  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. [Link]

  • ChemRxiv. Bicyclo[mnk]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. [Link]

  • Google Patents. Oxabicyclo 3.1.
  • Google P
  • National Library of Medicine. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. [Link]

  • SpectraBase. 6-Oxabicyclo[3.1.0]hexane. [Link]

  • CORE. UNIVERSITY OF OKLAHOMA GRADUATE COLLEGE. [Link]

  • ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. [Link]

  • PubMed. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. [Link]

  • PubMed. 6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: a new series of potent and selective triple reuptake inhibitors. [Link]

  • ResearchGate. Discovery of benzo[d]imidazo[5,1-b]thiazole as a new class of phosphodiesterase 10A inhibitors. [Link]

  • NIST WebBook. 6-Oxabicyclo[3.1.0]hexane. [Link]

  • PubMed. Synthesis of Conformationally North-locked Pyrimidine Nucleosides Built on an oxabicyclo[3.1.0]hexane Scaffold. [Link]

  • Swiss Open Access Repository. Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic design of molecular scaffolds that offer both novel three-dimensional topologies and favorable physicochemical properties is paramount. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally constrained bicyclic ether, has emerged as a significant building block, particularly as a bioisosteric replacement for meta-substituted benzene rings.[1] Its rigid structure imparts a well-defined orientation to substituent groups, a feature that can enhance binding affinity and selectivity for biological targets.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, spectroscopic signature, and the experimental methodologies crucial for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. For this compound, these properties are critical for its application in medicinal chemistry, influencing factors such as solubility, permeability, and metabolic stability.

PropertyValueCAS Number(s)
Molecular FormulaC₆H₈O₃General: 693248-53-2[2][3][4]
Molecular Weight128.13 g/mol (1R,5S,6s): 55685-58-0
Melting PointNot available(1R,5S,6r)-rel: 55780-88-6[5][6][7]
Boiling PointNot available
DensityNot available

Note on Stereoisomerism: this compound possesses multiple stereocenters, leading to various stereoisomers. The specific properties may vary between different isomers. The provided CAS numbers correspond to the general structure and specific reported stereoisomers.

Structural Elucidation and Spectroscopic Analysis

The definitive structural confirmation and characterization of this compound rely on a suite of spectroscopic and analytical techniques. The rigid bicyclic framework gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR are crucial for its structural assignment. While specific spectra for all isomers are not publicly available, chemical suppliers indicate the availability of such data for certain stereoisomers.[8]

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the bicyclic ring system. The coupling constants between these protons would provide valuable information about their dihedral angles, helping to confirm the stereochemical relationships. The carboxylic acid proton would typically appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons bonded to oxygen (the ether and the carboxylic acid) would be characteristically downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid.

  • A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carboxylic acid.

  • Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching vibrations of the ether and carboxylic acid groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (128.13 g/mol ). The fragmentation pattern can offer further structural clues. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

X-Ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. For a rigid molecule like this compound, this technique can unambiguously determine the bond lengths, bond angles, and stereochemistry.[1] The successful application of this technique requires the growth of a suitable single crystal.

Experimental Protocols for Physicochemical Characterization

For drug development professionals, the ability to experimentally determine key physicochemical properties is crucial. The following section outlines the standard protocols for characterizing compounds like this compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's absorption and distribution. The following workflow outlines a common method for its determination.

Caption: Workflow for determining aqueous solubility.

Step-by-Step Protocol:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of purified water or a relevant biological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The resulting suspension is agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a standard curve of known concentrations.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. It is a critical parameter for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and receptor interactions.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point (the point of steepest slope) is identified. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the carboxylic acid.

Synthesis Methodology

The synthesis of specific stereoisomers of this compound is crucial for its application in medicinal chemistry. A notable method for its asymmetric synthesis involves the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid.[1]

Key Steps in the Asymmetric Synthesis: [1]

  • Generation of a Cyclopropylmagnesium Carbenoid: A suitable cyclopropane precursor is treated with a magnesium reagent to generate the reactive carbenoid species.

  • Intramolecular C-H Insertion: The generated carbenoid undergoes a stereocontrolled intramolecular C-H insertion reaction to form the bicyclo[3.1.0]hexane core.

  • Oxidation and Functionalization: Subsequent oxidation and functional group manipulations are carried out to introduce the carboxylic acid moiety at the 6-position, yielding the final product with high enantiomeric excess.

Applications in Drug Discovery

The rigid, non-planar structure of this compound makes it an attractive scaffold in drug design. Its primary application lies in its use as a bioisosteric replacement for a meta-substituted benzene ring.[1] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity. The defined spatial arrangement of substituents can lead to more specific interactions with the target protein, potentially improving potency and reducing off-target effects. Furthermore, the carboxylic acid handle allows for its incorporation into prodrug strategies, where it can be esterified or amidated to modify the pharmacokinetic profile of a drug candidate.[1]

Conclusion

This compound is a valuable building block for medicinal chemists, offering a unique and conformationally restricted scaffold. A thorough understanding of its physicochemical properties is essential for its effective utilization in drug design and development. This guide has provided a comprehensive overview of its known characteristics and the experimental methodologies required for their determination. As the demand for novel chemical matter in drug discovery continues to grow, scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

  • Supporting Information for [Journal Article Title]. [Source, if available]
  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • CAS 335599-07-0: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. [Link]

  • This compound | C6H8O3 | CID 12204422 - PubChem. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water - Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. [Link]

  • Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones - ResearchGate. [Link]

  • (1R,5S,6S)-5-Methyl-6-carbethoxy-2-oxabicyclo[3.1.0]hexane. [Link]

  • Oxabicyclo 3.1.
  • cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid - MySkinRecipes. [Link]

  • (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one - ResearchGate. [Link]

  • Chemical Name : this compound | Pharmaffiliates. [Link]

  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids. [Link]

  • Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad. [Link]

  • 6-Oxabicyclo[3.1.0]hexane - the NIST WebBook. [Link]

  • 55780-88-6 | Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Alachem Co., Ltd. [Link]

  • MSDS of Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid. [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, a molecule of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold and a bioisosteric replacement for planar aromatic rings in drug design. This document delves into the nuanced stereochemistry of the molecule and the advanced analytical techniques required for its unequivocal structural elucidation.

Introduction: The Significance of a Constrained Scaffold

This compound is a saturated heterocyclic compound featuring a bicyclic system composed of a cyclopentane ring fused with a cyclopropane ring, and an oxygen atom incorporated into the five-membered ring. This unique and rigid architecture imparts specific conformational constraints that are highly sought after in modern drug discovery.[1] The defined spatial arrangement of its functional groups allows for precise interactions with biological targets. Furthermore, its non-planar nature makes it an attractive substitute for meta-substituted benzene rings, a common motif in many pharmaceutical agents.[1] Preliminary studies suggest that this substitution can lead to improved binding in enzyme active sites, such as proteases, due to reduced conformational flexibility.[1]

The core structure's utility is further enhanced by the carboxylic acid functional group, which provides a convenient handle for the synthesis of derivatives, such as esters and amides, for prodrug development and modulation of physicochemical properties.[1]

Table 1: Physicochemical Properties of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid [1]

PropertyValue
Molecular FormulaC₆H₈O₃
Molecular Weight128.126 g/mol
Exact Mass128.047348 Da
Melting Point174–175°C
Boiling Point281.2±33.0°C (at 760 mmHg)
Density1.4±0.1 g/cm³
LogP-0.83

Stereochemistry: The Key to Biological Activity

The bicyclo[3.1.0]hexane framework can exist in multiple stereoisomeric forms, which profoundly influences its biological activity. The relative orientation of the cyclopropane ring and the substituents on the cyclopentane ring dictates the overall shape of the molecule. The most commonly referenced stereoisomers are the exo and endo forms, referring to the orientation of the carboxylic acid group relative to the five-membered ring.

The stereochemistry is typically designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to descriptors such as (1R,5S,6s) and (1R,5S,6r). For instance, in kinase inhibition assays, the (1R,5S,6s) isomer has demonstrated significantly greater potency—by a factor of ten—compared to its (1S,5R,6r) counterpart, underscoring the critical importance of stereochemical purity in a therapeutic context.[1]

The rigid bicyclic structure and the defined stereochemistry are best confirmed through a combination of advanced spectroscopic methods and X-ray crystallography.

Synthesis of a Stereochemically Pure Isomer

The controlled synthesis of a single stereoisomer of this compound is paramount for its application in medicinal chemistry. A notable and effective method for achieving this is through an asymmetric synthesis involving the 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. This approach allows for the construction of the bicyclic core with high enantiomeric excess (>95% ee).[1]

Key Synthetic Steps[1]
  • Generation of the Cyclopropylmagnesium Carbenoid: This reactive intermediate is typically formed from a suitable cyclopropane precursor.

  • Intramolecular C-H Insertion: The generated carbenoid undergoes a stereocontrolled intramolecular C-H insertion, which forms the fused bicyclo[3.1.0]hexane framework.

  • Functionalization: Subsequent oxidation and functional group manipulations are carried out to introduce the carboxylic acid at the 6-position.

This stereocontrolled route ensures the production of the desired enantiomerically pure compound, which is essential for reproducible biological evaluation and clinical development.

Comprehensive Structural Elucidation

A combination of spectroscopic techniques is essential for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) are used to map out the proton connectivity. The rigid bicyclic structure leads to distinct and often complex splitting patterns. For example, the protons on the cyclopropane ring will have characteristic chemical shifts and coupling constants that differ from those on the five-membered ring. The stereochemical relationship between protons (e.g., cis or trans) can be determined by the magnitude of their coupling constants.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbonyl carbon, the carbons of the cyclopropane ring, and the carbons adjacent to the ether oxygen are particularly diagnostic.

Advanced 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which allows for the confirmation of the molecular formula (C₆H₈O₃). The fragmentation pattern observed in the mass spectrum can also provide structural clues. Common fragmentation pathways for this molecule may involve the loss of water (H₂O), carbon monoxide (CO), or carbon dioxide (CO₂) from the carboxylic acid group, as well as ring-opening fragmentation of the bicyclic system.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will be characterized by:

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid.

  • A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the carbonyl group.

  • A distinct absorption band in the region of 1050-1150 cm⁻¹ corresponding to the C-O-C stretching of the ether linkage in the five-membered ring.

X-ray Crystallography

For a definitive determination of the three-dimensional structure and absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the rigid bicyclic structure and the relative and absolute configuration of all stereocenters. X-ray crystallographic studies on derivatives of 3-oxabicyclo[3.1.0]hexane have confirmed the flattened envelope conformation of the five-membered ring. For instance, in (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, the methylene carbon atom is displaced from the plane formed by the other four atoms of the five-membered ring.

Experimental Workflows and Data Visualization

General Workflow for Structural Characterization

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion and Future Directions

The structural analysis of this compound requires a multi-faceted approach, combining stereoselective synthesis with a suite of advanced analytical techniques. The rigid, non-planar nature of this molecule presents both a challenge and an opportunity in drug design. Its potential as a bioisosteric replacement for aromatic rings warrants further investigation. Future research will likely focus on the development of more efficient and scalable synthetic routes to various stereoisomers, as well as a deeper exploration of the structure-activity relationships of its derivatives in various therapeutic areas. Comparative studies with other bicyclic systems, such as 2-oxabicyclo[2.1.1]hexanes, will be crucial in defining the specific applications where the 3-oxabicyclo[3.1.0]hexane scaffold offers superior pharmacological or pharmacokinetic properties.[1]

References

Sources

The Stereochemistry of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer improved physicochemical and pharmacokinetic properties is relentless. The 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a compelling structural motif, particularly as a bioisosteric replacement for the ubiquitous meta-substituted benzene ring. Its inherent rigidity, three-dimensional character, and specific stereochemical features provide a unique opportunity to escape the "flatland" of aromatic systems, often leading to enhanced target engagement, improved metabolic stability, and better overall drug-like properties.[1][2]

This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of its synthesis, the critical importance of stereocontrol, methods for chiral resolution and analysis, and its impactful applications in the design of next-generation therapeutics, with a particular focus on central nervous system (CNS) disorders.

Molecular Architecture and Stereochemical Landscape

The this compound molecule is a fused bicyclic system comprising a cyclopentane ring fused to a cyclopropane ring, with an oxygen atom incorporated into the five-membered ring at the 3-position. The carboxylic acid group at the 6-position, situated on the cyclopropane ring, introduces a key functional handle for derivatization and interaction with biological targets.

The fusion of the two rings creates a rigid, V-shaped structure. The stereochemistry at the bridgehead carbons (C1 and C5) and the carbon bearing the carboxylic acid (C6) defines the overall three-dimensional shape of the molecule and is of paramount importance for its biological activity. The two most commonly encountered stereoisomers in medicinal chemistry are the endo (or cis) and exo (or trans) isomers, referring to the orientation of the carboxylic acid group relative to the five-membered ring.

Within these classifications, the absolute stereochemistry is defined by the (R/S) descriptors at the chiral centers. The (1R,5S,6s) and (1R,5S,6r) configurations are of particular interest and have demonstrated distinct biological profiles.[3]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈O₃[4][5]
Molecular Weight128.13 g/mol [4][5]
XLogP3-AA-0.8[3]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count1[5]

Stereoselective Synthesis: Mastering the Bicyclic Core

The controlled synthesis of specific stereoisomers of this compound is a critical challenge and a key enabling step in its application in drug discovery. The most elegant and efficient approach to establishing the bicyclic core with high stereocontrol is through an intramolecular C-H insertion of a cyclopropylmagnesium carbenoid.[3][6]

Key Synthetic Strategy: Intramolecular Carbenoid C-H Insertion

This powerful method allows for the asymmetric construction of the bicyclo[3.1.0]hexane skeleton in a stereocontrolled manner, often achieving high enantiomeric excess (>95% ee).[3] The general workflow involves the generation of a cyclopropylmagnesium carbenoid from a suitable precursor, which then undergoes an intramolecular C-H insertion to form the fused ring system. Subsequent oxidation and functionalization introduce the carboxylic acid moiety.

G cluster_0 Asymmetric Synthesis Workflow Start Cyclopropane Precursor Step1 Generation of Cyclopropylmagnesium Carbenoid Start->Step1 Sulfoxide-Magnesium Exchange Step2 Intramolecular C-H Insertion Step1->Step2 Stereocontrolled Step3 Formation of Bicyclic Core Step2->Step3 Step4 Oxidation & Functionalization Step3->Step4 End (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Step4->End

Caption: Asymmetric synthesis via intramolecular carbenoid C-H insertion.

Experimental Protocol: Asymmetric Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This protocol is a representative example based on established methodologies.[3][6]

  • Preparation of the Chiral Sulfoxide Precursor: Start with a commercially available or synthesized chiral p-tolyl sulfoxide derivative of a cyclopropane. The chirality of the sulfoxide directs the stereochemical outcome of the subsequent reactions.

  • Sulfoxide-Magnesium Exchange: Treat the chiral sulfoxide precursor with a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (-78 °C). This step generates the key cyclopropylmagnesium carbenoid intermediate.

  • Intramolecular C-H Insertion: Upon warming the reaction mixture, the cyclopropylmagnesium carbenoid undergoes a stereoselective intramolecular 1,5-C-H insertion. This cyclization step forms the 3-oxabicyclo[3.1.0]hexane ring system. The stereochemistry of the newly formed chiral centers is dictated by the initial chirality of the sulfoxide.

  • Oxidation and Hydrolysis: The resulting bicyclic intermediate is then oxidized, for example, using a Jones oxidation (chromium trioxide in sulfuric acid and acetone) or a milder alternative like a TEMPO-catalyzed oxidation, to afford the carboxylic acid. A final aqueous workup and purification by chromatography or crystallization yield the enantiomerically enriched this compound.

Chiral Resolution and Analysis: Isolating the Active Enantiomer

For applications where asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, chiral resolution of a racemic mixture is a viable alternative. The presence of the carboxylic acid functionality provides a convenient handle for diastereomeric salt formation with a chiral resolving agent.[7][8][9]

Methodology: Diastereomeric Salt Crystallization

This classical resolution technique relies on the differential solubility of the diastereomeric salts formed between the racemic carboxylic acid and a single enantiomer of a chiral base.

G cluster_1 Chiral Resolution Workflow Start Racemic this compound Step1 Addition of Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) Start->Step1 Step2 Formation of Diastereomeric Salts Step1->Step2 Step3 Fractional Crystallization Step2->Step3 Step4a Less Soluble Diastereomeric Salt (Crystallized) Step3->Step4a Step4b More Soluble Diastereomeric Salt (in Mother Liquor) Step3->Step4b Step5a Liberation of Enantiomer 1 (e.g., Acidification) Step4a->Step5a Step5b Liberation of Enantiomer 2 Step4b->Step5b End1 Enantiopure Isomer 1 Step5a->End1 End2 Enantiopure Isomer 2 Step5b->End2

Caption: Chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution using (R)-(-)-Mandelic Acid

This protocol is a representative example based on established methodologies.[10]

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as ethanol. Add an equimolar amount of a chiral resolving agent, for instance, (R)-(-)-mandelic acid.[10]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is crucial for achieving good separation.

  • Isolation: Collect the precipitated crystals by filtration. These crystals will be enriched in one of the diastereomeric salts. The mother liquor will be enriched in the other diastereomer.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound. The resolving agent can often be recovered from the aqueous layer.

  • Purification: The enantiomerically enriched product can be further purified by recrystallization or chromatography. The enantiomeric excess (ee) should be determined using a suitable analytical technique.

Analytical Techniques for Chiral Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the methods of choice for determining the enantiomeric purity of this compound and its derivatives. These techniques utilize chiral stationary phases (CSPs) that interact differently with the two enantiomers, leading to their separation.

Spectroscopic and Structural Characterization

Unambiguous determination of the stereochemistry of this compound isomers relies on a combination of advanced spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the connectivity of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to assign all proton and carbon signals definitively. Nuclear Overhauser Effect (NOE) experiments are particularly powerful for establishing the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the absolute and unambiguous determination of the three-dimensional structure of a specific stereoisomer, including bond lengths, bond angles, and the absolute configuration of all chiral centers.[3]

Applications in Drug Development: A Focus on CNS Disorders

The unique structural features of the this compound scaffold make it a valuable building block in the design of novel therapeutics, particularly for targeting the central nervous system.

Metabotropic Glutamate Receptor (mGluR) Modulators

Derivatives of this compound have been successfully employed as rigid scaffolds in the development of potent and selective modulators of metabotropic glutamate receptors.[11][12][13] These G-protein coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive targets for treating a range of psychiatric and neurological disorders, including schizophrenia and anxiety.[11][13][14]

For instance, compounds like (1S,2R,5R,6R)-2-amino-4-oxabicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY379268) have been instrumental as tool compounds for studying the function of Group II mGluRs.[11][13] The rigid bicyclic core helps to lock the pharmacophoric elements in a specific orientation, leading to high affinity and selectivity for the target receptor.

Bioisosteric Replacement of meta-Substituted Benzene Rings

A significant application of the 3-Oxabicyclo[3.1.0]hexane scaffold is its use as a non-aromatic bioisostere for meta-substituted phenyl rings. This strategy can lead to a number of advantages in drug design:

  • Improved Physicochemical Properties: Replacing a flat, lipophilic aromatic ring with a saturated, three-dimensional scaffold can reduce lipophilicity (LogP) and increase aqueous solubility, which are often desirable for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1][2]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to increased metabolic stability and a longer in vivo half-life.[2]

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to new intellectual property and improved pharmacological profiles.

Table 2: Comparison of a meta-Substituted Benzene Ring and the 3-Oxabicyclo[3.1.1]heptane Bioisostere in an Anticancer Drug Analogue [2]

PropertySonidegib (with m-Benzene)Analogue (with 3-Oxabicyclo[3.1.1]heptane)Improvement
cLogD6.84.8Reduced Lipophilicity
Aqueous SolubilityLow>500% IncreaseEnhanced Solubility
Metabolic Stability (CLint)16 µL min⁻¹ mg⁻¹28 µL min⁻¹ mg⁻¹Comparable

Note: Data for the closely related 3-Oxabicyclo[3.1.1]heptane scaffold is presented to illustrate the benefits of this bioisosteric replacement strategy.

Conclusion: A Versatile Scaffold with a Bright Future

The this compound core represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry, coupled with synthetic accessibility and favorable physicochemical properties, makes it an attractive scaffold for the design of novel therapeutics with improved drug-like characteristics. As the pressure to develop safer and more effective drugs intensifies, the strategic incorporation of such privileged, three-dimensional structures will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Conn, P. J., Lindsley, C. W., & Jones, C. K. (2009). Metabotropic glutamate receptors as therapeutic targets for schizophrenia. Schizophrenia bulletin, 35(5), 834–843. [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic letters, 24(11), 2136–2140. [Link]

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295–322. [Link]

  • Molbase. This compound | CAS 693248-53-2. [Link]

  • White, P. W., Llinàs-Brunet, M., & Bailey, M. D. (2010). Preclinical characterization of BI 201335, a C-terminal carboxylic acid inhibitor of the hepatitis C virus NS3-NS4A protease. Antimicrobial agents and chemotherapy, 54(11), 4611–4618. [Link]

  • Fell, M. J., Svensson, K. A., & Johnson, B. G. (2012). Group II metabotropic glutamate receptors as targets for novel antipsychotic drugs. Current pharmaceutical design, 18(13), 1841–1861. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Chemistry, an Asian journal, 17(24), e202200921. [Link]

  • Faigl, F., Fogassy, E., & Nógrádi, M. (2008). Strategies in optical resolution: a practical guide. Tetrahedron: Asymmetry, 19(5), 519-536. [Link]

  • PubChem. This compound. [Link]

  • CP Lab Safety. trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, min 97%, 500 mg. [Link]

  • Paquette, L. A. (Ed.). (2003). Chiral reagents for asymmetric synthesis. John Wiley & Sons. [Link]

  • Wuts, P. G. (2017). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. John Wiley & Sons. [Link]

  • Satoh, T. (2012). Synthesis, including asymmetric synthesis, of 3-oxabicyclo[3.1.0]hexanes and bicyclo[3.1.0]hexanes by the 1,5-CH insertion of cyclopropylmagnesium carbenoids as the key reaction. Tetrahedron, 68(1), 15-27. [Link]

  • Pellissier, H. (2007). Asymmetric cyclopropanation. John Wiley & Sons. [Link]

  • Monn, J. A., & Schoepp, D. D. (2001). Method for synthesis of bicyclo[3][10]hexane derivatives and intermediate compound to this end. Russian Patent RU2388747C2.

  • Nakazato, A., & Okuyama, S. (2004). Metabotropic glutamate receptors: potential drug targets for psychiatric disorders. Current medicinal chemistry, 11(16), 2135-2146. [Link]

  • Wang, G., & Liu, H. (2014). Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid. Chinese Journal of Chemistry, 32(6), 521-526. [Link]

  • Zhang, Y., Wu, S., & Zhang, Y. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature communications, 13(1), 1-17. [Link]

  • Guba, W., & Meyder, A. (2023). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 16(10), 1438. [Link]

  • Brezovský, J., & Křen, V. (2020). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 25(23), 5626. [Link]

  • Di, L. (2015). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Future science OA, 1(4), FSO65. [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid stereoisomers, a class of conformationally restricted γ-aminobutyric acid (GABA) analogues with significant potential in drug discovery and development. The unique bridged bicyclic structure of these molecules offers a rigid scaffold that can effectively mimic bioactive conformations of neurotransmitters, making them valuable tools for probing receptor interactions and designing novel therapeutics for neurological disorders. This document details and compares key synthetic strategies, including catalytic asymmetric cyclopropanation, diastereoselective iodolactonization, and asymmetric carbenoid insertion. Each methodology is presented with a focus on the underlying mechanistic principles that govern stereochemical outcomes, providing researchers and drug development professionals with a comprehensive understanding of the experimental choices involved. Detailed, step-by-step protocols for seminal reactions, comparative data on yields and stereoselectivities, and visual representations of reaction pathways are included to facilitate practical application and further research in this area.

Introduction: The Significance of Conformationally Restricted GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The inherent conformational flexibility of GABA allows it to adopt multiple spatial arrangements, enabling interaction with a variety of receptor subtypes.[1][2] However, this flexibility also presents a challenge in the design of selective therapeutics, as it can lead to off-target effects. The development of conformationally restricted GABA analogues, such as the this compound stereoisomers, offers a promising strategy to overcome this limitation.[3]

The rigid bicyclo[3.1.0]hexane framework locks the molecule into a specific three-dimensional shape, effectively "freezing" a bioactive conformation. This structural constraint can enhance binding affinity and selectivity for specific GABA receptor subtypes, leading to improved therapeutic profiles with potentially fewer side effects. These bicyclic GABA analogues are valuable as molecular probes to elucidate the pharmacophoric requirements of GABA receptors and as scaffolds for the development of novel drugs for epilepsy, anxiety, and other neurological disorders.[4] The stereochemistry of the 3-oxabicyclo[3.1.0]hexane core is critical for its biological activity, necessitating synthetic methods that provide precise control over the formation of specific stereoisomers.

Key Synthetic Strategies and Methodologies

The synthesis of this compound stereoisomers can be broadly categorized into several key approaches. This guide will focus on three prominent and stereoselective methods: rhodium-catalyzed asymmetric intramolecular cyclopropanation, diastereoselective iodolactonization, and asymmetric carbenoid insertion.

Rhodium-Catalyzed Asymmetric Intramolecular Cyclopropanation

Rhodium(II) carboxylate complexes are powerful catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which can then undergo a variety of transformations, including highly stereoselective cyclopropanation reactions.[5][6][7] The intramolecular cyclopropanation of allylic diazoacetates is a particularly effective method for the construction of the 3-oxabicyclo[3.1.0]hexane ring system. The choice of chiral ligands on the rhodium catalyst is paramount in dictating the enantioselectivity of the reaction.

Mechanism of Stereocontrol:

The stereochemical outcome of the rhodium-catalyzed intramolecular cyclopropanation is determined in the transition state of the carbene addition to the double bond. The chiral ligands surrounding the rhodium center create a chiral environment that preferentially accommodates one trajectory of the alkene approaching the rhodium carbene, leading to the formation of one enantiomer in excess. Density functional theory (DFT) calculations have shown that the reaction proceeds through an asynchronous, concerted pathway.[5] The stereoselectivity is influenced by steric interactions between the substrate and the bulky chiral ligands of the catalyst.

G sub Allylic Diazoacetate cat Rh₂(S-L)₄ Catalyst sub->cat - N₂ int1 Rhodium Carbenoid Intermediate cat->int1 ts Diastereomeric Transition States int1->ts Intramolecular Cyclopropanation prod_R (R)-3-Oxabicyclo[3.1.0]hexanone ts->prod_R Lower Energy Pathway (Favored) prod_S (S*)-3-Oxabicyclo[3.1.0]hexanone ts->prod_S Higher Energy Pathway (Disfavored) G sub Alkylidenecyclopropyl Ester reagent I₂ or NIS sub->reagent int1 Iodonium Ion Intermediate reagent->int1 attack Intramolecular Lactonization int1->attack prod 4,5-trans-1,5-cis- 3-Oxabicyclo[3.1.0]hexan-2-one attack->prod G sub Chiral Cyclopropane Precursor reagent Grignard Reagent sub->reagent int1 Cyclopropylmagnesium Carbenoid reagent->int1 insertion Intramolecular 1,5-C-H Insertion int1->insertion prod1 Enantioenriched Bicyclic Core insertion->prod1 prod2 Final Product via Oxidation prod1->prod2

Sources

An In-depth Technical Guide to (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Conformationally Restricted Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a key building block in contemporary medicinal chemistry. The unique, rigid, three-dimensional structure of this molecule offers a compelling alternative to traditional planar aromatic rings, presenting opportunities to overcome challenges in drug metabolism and pharmacokinetic profiles. This document delves into the structural features, stereoselective synthesis, spectroscopic characterization, and applications of this valuable scaffold, with a particular focus on its role as a bioisosteric replacement for meta-substituted benzene rings in drug design. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage novel chemical architectures to advance their therapeutic programs.

Introduction: The Imperative for Three-Dimensional Scaffolds in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to a range of undesirable properties, including poor solubility, metabolic instability, and off-target effects. In response, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional, saturated scaffolds into drug candidates. These rigid, non-planar structures can improve physicochemical properties and provide more precise spatial arrangements of pharmacophoric elements, leading to enhanced potency and selectivity.

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has emerged as a particularly promising scaffold in this context. Its bicyclic system, featuring a fused cyclopropane and tetrahydrofuran ring, imparts significant conformational rigidity. The defined stereochemistry of the (1R,5S,6s) isomer further locks the molecule into a specific three-dimensional shape, making it an excellent tool for probing and optimizing interactions within the binding pockets of biological targets.

Structural Features and Physicochemical Properties

The molecular architecture of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a defining feature of its utility. The fusion of the cyclopropane and tetrahydrofuran rings creates a compact, V-shaped structure. The oxygen atom at the 3-position introduces polarity and potential for hydrogen bonding, while the carboxylic acid at the 6-position provides a versatile handle for further chemical modification and salt formation.

The stereochemistry, denoted by the (1R,5S,6s) configuration, dictates the spatial orientation of the substituents and has a profound impact on the molecule's biological activity and synthetic accessibility. The cis relationship between the cyclopropane ring and the carboxylic acid group is a key feature of this specific isomer.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Solid
Purity ≥97%

Stereoselective Synthesis: Crafting the Bicyclic Core

The precise three-dimensional structure of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid necessitates stereocontrolled synthetic strategies. Several approaches have been developed for the synthesis of the 3-oxabicyclo[3.1.0]hexane core, with methods leveraging intramolecular cyclization being particularly effective.

One of the landmark approaches involves the asymmetric 1,5-C-H insertion of cyclopropylmagnesium carbenoids.[1] This method, pioneered by Satoh and colleagues, allows for the stereocontrolled construction of the bicyclic framework with high enantiomeric excess. The key steps of this process are outlined below.

Conceptual Synthetic Workflow: Asymmetric Carbenoid Insertion

Synthetic Workflow cluster_0 Key Stages of Synthesis Cyclopropane_Precursor Cyclopropane Precursor Carbenoid_Formation Generation of Cyclopropylmagnesium Carbenoid Cyclopropane_Precursor->Carbenoid_Formation Grignard Reagent CH_Insertion Intramolecular C-H Insertion Carbenoid_Formation->CH_Insertion Stereocontrolled Ring-Opening/Cyclization Bicyclic_Core 3-Oxabicyclo[3.1.0]hexane Core CH_Insertion->Bicyclic_Core Functionalization Oxidation & Functionalization Bicyclic_Core->Functionalization Introduction of Carboxylic Acid Target_Molecule (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid Functionalization->Target_Molecule

Caption: Conceptual workflow for the asymmetric synthesis of the target molecule.

Illustrative Experimental Protocol

Step 1: Epoxidation of a Cyclopentene Precursor

  • To a solution of a suitable cyclopentene derivative in a chlorinated solvent (e.g., dichloromethane), a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0°C.

  • The reaction is stirred at room temperature until complete consumption of the starting material, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then washed sequentially with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Ring Opening and Lactonization

  • The crude epoxide is dissolved in a suitable solvent, and a base is added to facilitate the intramolecular ring-opening and subsequent lactonization to form the bicyclic core.

  • The reaction progress is monitored by TLC, and upon completion, the mixture is acidified and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the crude bicyclic lactone.

Step 3: Hydrolysis to the Carboxylic Acid

  • The bicyclic lactone is then subjected to hydrolysis, typically under basic conditions using an aqueous solution of a hydroxide salt (e.g., lithium hydroxide) in a mixture of water and an organic co-solvent like tetrahydrofuran.

  • After the reaction is complete, the mixture is acidified with a mineral acid, and the product is extracted into an organic solvent.

  • The organic extracts are dried and concentrated, and the final product, (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, is purified by recrystallization or chromatography.

Self-Validation: Each step of this proposed synthesis would be validated by standard analytical techniques. The formation of the epoxide in Step 1 would be confirmed by the disappearance of the alkene signal in ¹H NMR and the appearance of characteristic oxirane proton signals. The formation of the bicyclic lactone in Step 2 would be monitored by IR spectroscopy (appearance of a lactone carbonyl stretch) and NMR. The final product in Step 3 would be fully characterized by NMR, IR, and mass spectrometry to confirm its structure and purity.

Structural Characterization

The definitive confirmation of the structure and stereochemistry of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid relies on a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Complex multiplet patterns for the bicyclic protons. Distinct signals for the protons adjacent to the ether oxygen and the carboxylic acid. The coupling constants between the cyclopropyl protons and the bridgehead protons would be characteristic of the cis-fused ring system.
¹³C NMR Signals for the quaternary bridgehead carbons, the methylene carbons of the tetrahydrofuran ring, the cyclopropyl carbons, and the carbonyl carbon of the carboxylic acid. The chemical shifts would be indicative of the strained bicyclic system.
FT-IR A broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-O stretching vibrations for the ether linkage.
Mass Spec A molecular ion peak corresponding to the exact mass of the compound (C₆H₈O₃). Fragmentation patterns would likely involve loss of water and carbon dioxide.

Applications in Medicinal Chemistry

The primary application of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in drug discovery is as a conformationally restricted building block. Its rigid structure allows for the precise positioning of substituents, which can lead to improved binding affinity and selectivity for a given biological target.

Bioisosteric Replacement of meta-Substituted Benzene Rings

One of the most powerful applications of this scaffold is as a bioisostere for a meta-substituted benzene ring. The 1,3-disposition of substituents on a benzene ring can be mimicked by the spatial relationship of functional groups attached to the bicyclic core. This substitution can lead to significant improvements in the developability of a drug candidate.

Bioisosteric Replacement cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Benzene meta-Substituted Benzene Ring Bicycle (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane Scaffold Benzene->Bicycle Structural Mimicry Solubility Increased Solubility Bicycle->Solubility Metabolism Enhanced Metabolic Stability Bicycle->Metabolism PK_Profile Improved Pharmacokinetics Bicycle->PK_Profile

Caption: The role of the scaffold as a bioisostere for improved drug properties.

Incorporation into Biologically Active Molecules

The 3-oxabicyclo[3.1.0]hexane core has been incorporated into a variety of biologically active compounds. For instance, derivatives of this scaffold have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), which are a class of drugs used to treat type 2 diabetes. The rigid bicyclic structure can provide a well-defined orientation for the pharmacophoric groups that interact with the active site of the enzyme.

Furthermore, the related 3-azabicyclo[3.1.0]hexane scaffold is a key component in several antiviral drugs, highlighting the therapeutic potential of this class of molecules. The conformational constraint imposed by the bicyclic system is thought to contribute to the high potency of these antiviral agents.

Conclusion

(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid represents a valuable tool in the arsenal of the modern medicinal chemist. Its unique, rigid, three-dimensional structure provides a compelling alternative to traditional planar aromatic systems, offering a pathway to improved physicochemical and pharmacological properties of drug candidates. The stereoselective synthesis of this scaffold, while challenging, unlocks access to a novel chemical space with significant potential for the development of next-generation therapeutics. As the demand for drug candidates with superior properties continues to grow, the strategic application of conformationally restricted building blocks like (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

A Technical Guide to the Stereoisomers of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Comparative Analysis of cis and trans Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Rigid Scaffolds

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can precisely orient pharmacophoric elements in three-dimensional space is paramount. Fused bicyclic systems, by virtue of their inherent rigidity, offer a compelling platform for the design of potent and selective therapeutic agents. Among these, the 3-oxabicyclo[3.1.0]hexane framework has emerged as a valuable bioisosteric replacement for substituted aromatic rings, offering improved physicochemical properties and novel intellectual property space.[1]

This technical guide provides an in-depth exploration of the cis and trans isomers of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, referred to herein by their formal stereochemical descriptors, endo and exo, respectively. The orientation of the carboxylic acid group relative to the larger five-membered ring dictates not only the molecule's shape and physicochemical properties but also its synthetic accessibility and, most critically, its biological activity. Understanding the nuances between these two stereoisomers is essential for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs. We will delve into the stereoselective synthesis, comparative structural analysis, and the profound impact of this stereoisomeric difference on biological function.

Stereoselective Synthesis: A Tale of Two Isomers

The controlled synthesis of either the endo or exo isomer of this compound is a testament to the power of modern catalytic methods. The primary route to this bicyclic system involves the rhodium(II)-catalyzed cyclopropanation of 2,5-dihydrofuran with a diazoacetate, followed by hydrolysis of the resulting ester. The diastereoselectivity of this key step—that is, the preference for the formation of the exo or endo product—is exquisitely controlled by the choice of the rhodium catalyst's ligands.[2][3]

The Divergent Catalytic Approach

The underlying principle of this stereoselective synthesis is the facial selectivity of the carbene addition to the double bond of 2,5-dihydrofuran. Different rhodium catalysts present distinct steric and electronic environments around the active rhodium-carbene intermediate, thereby directing the approaching olefin to a specific trajectory.

  • Synthesis of the exo (trans) Isomer: Catalysts such as rhodium(II) espacarboxylate [Rh₂(esp)₂] tend to favor the formation of the thermodynamically more stable exo isomer. The reaction proceeds via a concerted, but asynchronous, transition state where steric interactions are minimized.[4][5]

  • Synthesis of the endo (cis) Isomer: Chiral rhodium catalysts with bulky ligands, for instance, Rh₂(S-TPPTTL)₄, can override the inherent thermodynamic preference and favor the formation of the sterically more hindered endo isomer.[2] The intricate ligand architecture creates a chiral pocket that forces the olefin to approach from a specific face, leading to the endo product.

G cluster_start Starting Materials cluster_synthesis Stereoselective Cyclopropanation cluster_final Final Products 2,5-Dihydrofuran 2,5-Dihydrofuran Rh2(esp)2 Rh2(esp)2 2,5-Dihydrofuran->Rh2(esp)2 Rh2(S-TPPTTL)4 Rh2(S-TPPTTL)4 2,5-Dihydrofuran->Rh2(S-TPPTTL)4 Ethyl Diazoacetate Ethyl Diazoacetate Ethyl Diazoacetate->Rh2(esp)2 Ethyl Diazoacetate->Rh2(S-TPPTTL)4 Exo-Ester Ethyl exo-3-oxabicyclo[3.1.0] hexane-6-carboxylate Rh2(esp)2->Exo-Ester Favors exo Endo-Ester Ethyl endo-3-oxabicyclo[3.1.0] hexane-6-carboxylate Rh2(S-TPPTTL)4->Endo-Ester Favors endo Exo-Acid exo-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid (trans) Exo-Ester->Exo-Acid Hydrolysis Endo-Acid endo-3-Oxabicyclo[3.1.0] hexane-6-carboxylic acid (cis) Endo-Ester->Endo-Acid Hydrolysis

Figure 1: Divergent synthesis of exo and endo isomers.
Experimental Protocols

The following are representative, detailed protocols adapted from the successful stereoselective synthesis of the analogous 3-azabicyclo[3.1.0]hexane system.[2][3]

Protocol 1: Synthesis of Ethyl exo-3-Oxabicyclo[3.1.0]hexane-6-carboxylate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 2,5-dihydrofuran (2.0 equivalents) and a rhodium(II) catalyst such as Rh₂(OAc)₄ (0.1 mol%).

  • Reagent Addition: Add anhydrous dichloromethane via syringe. Heat the mixture to reflux.

  • Cyclopropanation: Add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane dropwise to the refluxing mixture over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until all the ethyl diazoacetate has been consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product is a mixture of exo and endo isomers, with the exo isomer predominating.

  • Epimerization and Purification: Dissolve the crude ester mixture in anhydrous THF. Add a catalytic amount of a strong base, such as sodium ethoxide, and stir at room temperature. The endo ester will epimerize to the more stable exo isomer. Monitor by GC-MS. Once equilibrium is reached, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate. Purify the exo-ester by silica gel column chromatography.

Protocol 2: Hydrolysis to exo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

  • Saponification: Dissolve the purified ethyl exo-ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 equivalents).

  • Reaction: Stir the mixture at room temperature overnight or gently heat to accelerate the hydrolysis. Monitor by TLC until the starting ester is consumed.

  • Isolation: Cool the reaction mixture in an ice bath and acidify with cold 1M HCl to a pH of ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the exo-carboxylic acid.

The synthesis of the endo-carboxylic acid follows a similar pathway, with the crucial difference being the use of a sterically demanding rhodium catalyst in the cyclopropanation step to favor the formation of the endo-ester. Separation of the isomers can be achieved by careful chromatography of the esters or by selective hydrolysis protocols.[4]

Comparative Structural and Spectroscopic Analysis

The distinct spatial arrangement of the carboxylic acid group in the cis and trans isomers leads to measurable differences in their spectroscopic and physical properties.

Propertycis-(endo)-Isomertrans-(exo)-Isomer
Stereochemistry Carboxylic acid group is on the same face as the oxygen bridge.Carboxylic acid group is on the opposite face of the oxygen bridge.
Thermodynamic Stability Less stableMore stable
Predicted ¹H NMR Protons on the cyclopropane ring cis to the carboxylate are expected to be more deshielded.Protons on the cyclopropane ring trans to the carboxylate are expected to be less deshielded.
Predicted ¹³C NMR The carbon of the carboxylic acid may experience different shielding effects due to its proximity to the oxygen bridge.The carbon of the carboxylic acid will have a different chemical shift compared to the cis-isomer.
Melting Point Expected to differ from the trans-isomer.174-175 °C[1]
Crystal Packing Different crystal lattice and packing forces.Expected to have a more stable crystal lattice.
X-ray Crystallography: A Glimpse into the 3D Architecture

While a direct comparative crystallographic analysis of both isomers is not publicly available, X-ray studies of derivatives of the 3-oxabicyclo[3.1.0]hexane scaffold confirm a boat-like conformation of the five-membered ring.[6][7] This rigid conformation is a key feature of this scaffold, locking substituents into well-defined spatial orientations.

G cluster_cis cis (endo) Isomer cluster_trans trans (exo) Isomer cis_struct cis_label Carboxylic acid and oxygen on the same face trans_struct trans_label Carboxylic acid and oxygen on opposite faces G cluster_cis cis (endo) Isomer cluster_trans trans (exo) Isomer Protein Target Protein Target Cis_Isomer cis-Isomer Optimal_Binding Favorable Interaction (e.g., H-bond, salt bridge) Cis_Isomer->Optimal_Binding Optimal_Binding->Protein Target High_Activity High Biological Activity Optimal_Binding->High_Activity Trans_Isomer trans-Isomer Suboptimal_Binding Steric Clash or Poor Orientation Trans_Isomer->Suboptimal_Binding Suboptimal_Binding->Protein Target Low_Activity Low or No Biological Activity Suboptimal_Binding->Low_Activity

Figure 3: Influence of stereochemistry on biological activity.

Applications in Drug Discovery and Development

The this compound scaffold, particularly the exo isomer, has found application in the development of novel therapeutics. Its use as a constrained, non-planar bioisostere for a meta-substituted phenyl ring can lead to improvements in key drug-like properties such as:

  • Solubility: The introduction of sp³ character generally increases aqueous solubility compared to flat aromatic systems.

  • Metabolic Stability: The scaffold can block sites of metabolism that would be present on an aromatic ring.

  • Permeability: The three-dimensional shape can influence membrane permeability.

  • Novelty: It provides a route to new chemical entities with distinct patent positions.

The carboxylic acid handle also makes these molecules ideal building blocks for the synthesis of prodrugs, allowing for the attachment of various promoieties through ester or amide linkages to modulate properties like solubility, stability, and targeted delivery. [6]

Conclusion and Future Directions

The cis and trans isomers of this compound represent a fascinating case study in the importance of stereochemistry in medicinal chemistry. The ability to selectively synthesize either isomer through catalyst control opens up avenues for the systematic exploration of structure-activity relationships. While the exo isomer is thermodynamically favored and has seen more application, the potential for the endo isomer to exhibit superior biological activity in certain contexts, as suggested by preliminary kinase inhibitor screening, highlights the necessity of evaluating both stereoisomers in any drug discovery campaign.

Future research in this area will likely focus on the development of even more efficient and enantioselective catalytic systems for the synthesis of these scaffolds. Furthermore, a more comprehensive public database of the comparative physicochemical, spectroscopic, and biological properties of the cis and trans isomers would be of immense value to the scientific community. As the demand for novel, three-dimensional chemical matter continues to grow, the 3-oxabicyclo[3.1.0]hexane scaffold and its stereoisomers are poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • PubChem. This compound. [Link]

  • Maskill, H. (1975). The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2, 197-204. [Link]

  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers. [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. [Link]

  • RSC Publishing. (2015). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. [Link]

  • Davies, H. M. L., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • ResearchGate. (2024). Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. [Link]

  • Chen, Z., et al. (2015). Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study. RSC Advances. [Link]

Sources

An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is a central theme in contemporary drug discovery. Among the saturated bicyclic systems, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has emerged as a versatile building block and a compelling bioisosteric replacement for the meta-substituted benzene ring. Its rigid, three-dimensional structure offers a unique conformational constraint that can improve target binding, metabolic stability, and aqueous solubility. This guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and applications of this important scaffold, with a particular focus on its role in the development of next-generation therapeutics.

Nomenclature and Structural Elucidation

The formal IUPAC name for this bicyclic carboxylic acid is This compound [1][2]. The numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds along the longer bridge to the second bridgehead carbon, continues along the shorter bridge, and finally numbers the atoms of the zero-atom bridge.

The stereochemistry of the molecule is critical to its function and is typically specified using IUPAC's R/S and cis/trans or exo/endo notation. Common stereoisomers include:

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: This isomer, also referred to as the cis isomer, has the carboxylic acid group oriented on the same side as the oxygen-containing bridge.

  • rel-(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: This corresponds to the exo or trans isomer, where the carboxylic acid group is on the opposite face of the cyclopropane ring relative to the oxygen bridge[3].

A variety of synonyms and identifiers are used in the literature and commercial catalogs, which are summarized in the table below.

Table 1: Synonyms and Identifiers

Identifier TypeValueReference
IUPAC NameThis compound[1][2]
CAS Number693248-53-2 (cis isomer)[1][4][5]
CAS Number55780-88-6 (exo isomer)[3][6]
PubChem CID12204422[1][2]
Molecular FormulaC₆H₈O₃[1]
InChIKeyJVRUZPDYVLRYQT-UHFFFAOYSA-N[1][4]
SMILESC1C2C(C2C(=O)O)CO1[1]

Physicochemical Properties

The rigid bicyclic structure of this compound imparts distinct physicochemical properties that are advantageous in drug design. The introduction of an oxygen atom into the scaffold, compared to its carbocyclic analogue, can lead to improved aqueous solubility and altered metabolic profiles.

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular Weight128.13 g/mol [1][7]
Melting Point174–175°C[7]
Boiling Point281.2 ± 33.0°C (predicted)[7]
Density1.4 ± 0.1 g/cm³ (predicted)[7]
pKa(Predicted to be in the range of 4-5)
LogP (Partition Coefficient)-0.83 (predicted)[7]
Exact Mass128.047344113 Da[1]

Synthesis and Stereocontrol

The synthesis of this compound and its derivatives with high stereocontrol is a key challenge. Several synthetic strategies have been developed, with the asymmetric synthesis via carbenoid insertion being a particularly noteworthy approach.

Asymmetric Synthesis via Intramolecular C–H Insertion of a Cyclopropylmagnesium Carbenoid

A landmark method for the asymmetric construction of the bicyclo[3.1.0]hexane core was developed by Satoh and colleagues. This approach relies on a stereocontrolled ring-opening and cyclization sequence initiated by a 1,5-C-H insertion of a cyclopropylmagnesium carbenoid. This method can yield the desired product with high enantiomeric excess (>95% ee) under optimized conditions[7].

The general workflow for this synthetic strategy is outlined below:

G cluster_0 Asymmetric Synthesis Workflow start Cyclopropane Precursor step1 Generation of Cyclopropylmagnesium Carbenoid start->step1 Reagents: Mg, THF step2 Intramolecular C-H Insertion step1->step2 step3 Formation of Bicyclic Framework step2->step3 Stereocontrolled Ring-Opening/Cyclization step4 Oxidation and Functionalization step3->step4 end This compound step4->end Introduction of Carboxylic Acid

Caption: Asymmetric synthesis via carbenoid insertion.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the Ethyl Ester Precursor

  • To a solution of 2,5-dihydrofuran in a suitable solvent such as dichloromethane, add ethyl diazoacetate in the presence of a rhodium(II) catalyst (e.g., rhodium(II) acetate dimer) at room temperature.

  • The reaction is stirred for several hours until the consumption of the starting materials is observed by TLC or GC-MS.

  • The reaction mixture is then concentrated under reduced pressure, and the crude product, ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, is purified by column chromatography on silica gel.

Step 2: Hydrolysis to the Carboxylic Acid

  • The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled, and the alcohol is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

  • The aqueous layer is then extracted several times with a suitable organic solvent, such as ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization.

Structural Characterization

The structural integrity and stereochemistry of this compound are confirmed using a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the bicyclic structure. The rigid nature of the scaffold results in a well-defined set of signals with characteristic coupling constants that can be used to determine the relative stereochemistry of the substituents.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and the absolute stereochemistry of chiral isomers. It confirms the transannular bridge geometry and the precise bond lengths and angles of the molecule[7].

Applications in Medicinal Chemistry and Drug Development

The unique structural features of this compound make it a highly valuable scaffold in medicinal chemistry.

Bioisosteric Replacement of meta-Substituted Benzene Rings

One of the most significant applications of this scaffold is as a bioisostere for meta-substituted benzene rings. Aromatic rings are common in drug molecules but can be associated with poor metabolic stability and undesirable pharmacokinetic properties. Replacing a planar aromatic ring with a saturated, three-dimensional scaffold can lead to:

  • Improved Physicochemical Properties: Increased aqueous solubility and reduced lipophilicity.

  • Enhanced Metabolic Stability: The saturated core is less susceptible to oxidative metabolism by cytochrome P450 enzymes.

  • Novel Intellectual Property: The creation of new chemical entities with distinct patentability.

The rigid nature of the 3-oxabicyclo[3.1.0]hexane system mimics the spatial arrangement of substituents on a meta-substituted benzene ring, allowing it to maintain or even improve binding affinity to the biological target. Preliminary docking simulations have shown favorable binding in protease active sites due to the reduced conformational flexibility of this scaffold[7].

G cluster_0 Bioisosteric Replacement Strategy aromatic Drug Candidate with meta-Substituted Benzene Ring replacement Replacement with 3-Oxabicyclo[3.1.0]hexane Scaffold aromatic->replacement benefits Improved Properties: - Solubility - Metabolic Stability - Target Binding - Novel IP replacement->benefits

Caption: Bioisosteric replacement workflow.

Building Block for Prodrug Synthesis

The carboxylic acid functionality of this compound makes it an ideal starting point for the synthesis of prodrugs. The carboxyl group can be readily converted into ester or amide linkages, which can be designed to be cleaved in vivo to release the active pharmaceutical ingredient. This approach can be used to improve drug delivery, enhance bioavailability, and prolong the duration of action[7]. Stability studies have indicated that this scaffold can exhibit resistance to enzymatic hydrolysis in plasma, making it suitable for sustained-release formulations[7].

Application in Renin Inhibitors

The exo isomer of this compound (CAS 55780-88-6) has been specifically cited in the patent literature as a building block in the synthesis of novel alkanamide derivatives that act as renin inhibitors[8]. Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure. Inhibition of renin is a therapeutic strategy for the treatment of hypertension and related cardiovascular diseases.

The incorporation of the 3-oxabicyclo[3.1.0]hexane scaffold into these inhibitors is intended to improve their pharmacokinetic properties, such as absorption, metabolic stability, and bioavailability.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive alternative to traditional aromatic scaffolds. As the pressure to develop drug candidates with improved "drug-like" properties continues to mount, the strategic application of scaffolds such as this will undoubtedly play an increasingly important role in the future of drug discovery. Further research into novel and scalable synthetic routes to access a wider diversity of stereoisomers and substituted analogues will continue to expand the utility of this remarkable molecule.

References

  • [Supporting Information for a relevant chemical synthesis]. (URL not provided in search results)
  • This compound | C6H8O3 | CID 12204422 - PubChem. [Link]

  • WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors - Google P
  • Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Alachem Co., Ltd. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • This compound | CAS 693248-53-2 - Molbase. [Link]

  • Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold - PMC - NIH. [Link]

  • Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a - AWS. (URL not provided in search results)
  • Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones - ResearchGate. [Link]

  • (PDF) (1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one - ResearchGate. [Link]

  • [55780-88-6], MFCD19228486, Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. (URL not provided in search results)
  • Chemical Name : this compound | Pharmaffiliates. [Link]

  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids. [Link]

Sources

A Strategic Guide to the Preliminary Biological Screening of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid: A Novel Scaffold for Kinase Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. The "escape from flatland"—a strategic shift from planar, aromatic moieties to three-dimensional, sp³-rich scaffolds—has gained significant traction as a means to enhance properties such as solubility, metabolic stability, and target specificity.[1][2] This technical guide provides a comprehensive framework for the preliminary biological screening of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally rigid bicyclic scaffold. Drawing on its potential as a bioisosteric replacement for meta-substituted benzene rings, we present a rationale-driven screening cascade focused on identifying and characterizing its activity against therapeutically relevant protein kinases.[3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, detailed protocols, and data interpretation to unlock the therapeutic potential of this promising chemical scaffold.

Introduction: The Rationale for Screening this compound

The this compound core represents a compelling starting point for drug discovery. Its inherent structural rigidity and defined three-dimensional geometry make it an attractive scaffold for designing enzyme inhibitors and receptor modulators.[4] This rigidity can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. Furthermore, this scaffold has been identified as a potential bioisostere for the meta-substituted phenyl ring, a common motif in many approved drugs.[3][5] Replacing a phenyl ring with a saturated bicyclic system can significantly improve a compound's physicochemical properties, mitigating issues like metabolic instability and off-target effects often associated with aromatic systems.[1][6]

Preliminary studies and patent literature have hinted at the potential of 3-oxabicyclo[3.1.0]hexane derivatives as inhibitors of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[7][8][9] Kinases, particularly those in the JAK-STAT and RAF signaling pathways, are well-validated drug targets.[7][10] Therefore, a logical and efficient preliminary biological screen of this compound and its simple amide derivatives should prioritize the interrogation of its activity against a panel of these key kinases.

This guide outlines a tiered screening approach, beginning with a broad primary screen against key kinases, followed by secondary assays to confirm hits and determine the mechanism of inhibition, and concluding with essential cytotoxicity and initial off-target assessments.

The Screening Cascade: A Multi-Tiered Approach

A successful preliminary screen should be designed as a funnel, starting with broad, high-throughput assays to identify initial "hits" and progressively employing more complex and specific assays to validate and characterize these hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Initial Safety cluster_3 Tier 4: Mechanism of Action A Compound Library (this compound & simple amide derivatives) B High-Throughput Kinase Panel Screen (e.g., RAF, JAK2, DLK) A->B C IC50 Determination (Dose-Response Curves) B->C D Orthogonal Assay (e.g., Different technology) C->D E Kinase Selectivity Profiling (Broader Kinase Panel) D->E F Preliminary Cytotoxicity (e.g., MTT Assay in Cancer Cell Lines) D->F G Cellular Target Engagement (e.g., Western Blot for Pathway Modulation) E->G F->G H Mechanism of Inhibition Studies (e.g., ATP Competition Assay) G->H I Lead Candidate for Optimization H->I

Caption: A tiered workflow for the preliminary biological screening of novel compounds.

Tier 1: Primary High-Throughput Screening

The initial step is to screen the parent compound and a small, diverse library of its simple amide derivatives against a targeted panel of protein kinases at a single, high concentration (typically 1-10 µM). The choice of kinases is critical and should be based on existing literature and the structural alerts of the scaffold. Based on patent literature, a focused panel should include members of the RAF and Janus kinase (JAK) families.[7][10]

Recommended Primary Kinase Panel
Kinase TargetRationale
B-RAF A key component of the MAPK/ERK pathway; derivatives of the core scaffold have been claimed in patents for RAF inhibitors.[7]
JAK2 Central to the JAK-STAT signaling pathway, which is implicated in myeloproliferative neoplasms and inflammatory diseases.[11]
DLK (MAP3K12) A kinase involved in neuronal apoptosis; the 3-oxabicyclo[3.1.0]hexane scaffold has been mentioned in patent literature for DLK inhibitors.
Experimental Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., B-RAF, JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Methodology:

  • Compound Plating: Dispense 50 nL of test compound (1 mM stock in DMSO) or DMSO control into the wells of a 384-well plate.

  • Kinase Addition: Add 5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Tier 2: Hit Confirmation and Potency Determination

Compounds that show significant inhibition (e.g., >50%) in the primary screen are considered "hits" and must be validated.

IC₅₀ Determination

The potency of each hit compound is determined by generating a dose-response curve. This involves testing the compound over a range of concentrations (typically a 10-point, 3-fold serial dilution) to calculate the half-maximal inhibitory concentration (IC₅₀).

Hypothetical IC₅₀ Data
CompoundB-RAF IC₅₀ (nM)JAK2 IC₅₀ (nM)DLK IC₅₀ (nM)
This compound >10,000>10,000>10,000
Amide Derivative A 851,200>10,000
Amide Derivative B 5,600458,900
Staurosporine (Control) 12815

Data is hypothetical and for illustrative purposes.

Tier 3: Selectivity and Initial Safety Profiling

Confirmed hits must be evaluated for their selectivity and general toxicity at an early stage.

Kinase Selectivity Profiling

Active compounds should be screened against a broader panel of kinases to assess their selectivity. This helps to identify potential off-target effects and can provide insights into the structure-activity relationship (SAR).

Preliminary Cytotoxicity Screening

It is crucial to determine if the observed kinase inhibition is due to a specific interaction or general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A375 for B-RAF, HEL for JAK2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Tier 4: Elucidating the Mechanism of Action

For highly potent and selective compounds, initial mechanism of action (MoA) studies are warranted.

Cellular Target Engagement

Western blotting can be used to determine if the compound inhibits the kinase in a cellular context by assessing the phosphorylation status of a known downstream substrate. For a JAK2 inhibitor, this would involve measuring the level of phosphorylated STAT3 (p-STAT3).

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor 3-Oxabicyclo-Derivative (Hypothetical Inhibitor) Inhibitor->JAK2 Inhibition

Caption: Inhibition of the JAK-STAT pathway by a hypothetical 3-Oxabicyclo derivative.

Conclusion and Future Directions

This guide provides a structured and technically grounded approach to the preliminary biological evaluation of this compound. By focusing on a rationale-driven kinase screening cascade, researchers can efficiently identify and characterize the biological activity of this novel scaffold. Positive results from this screening protocol would establish the 3-Oxabicyclo[3.1.0]hexane core as a viable starting point for lead optimization campaigns, paving the way for the development of a new generation of kinase inhibitors with potentially superior drug-like properties.

References

  • Talele, T. T. Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Molecules. 2016;21(11):1537. Available at: [Link]. Accessed January 11, 2026.

  • Chem-Space. Bioisosteric Replacements. Chem-Space. Available at: [Link]. Accessed January 11, 2026.

  • Mykhailiuk, P. K. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv. 2023. Available at: [Link]. Accessed January 11, 2026.

  • Mykhailiuk, P. K. An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]. Accessed January 11, 2026.

  • PubChem. Bicyclic Ureas as JAK2 Inhibitors for Treating Hematological Cancer. PubChem. Available at: [Link]. Accessed January 11, 2026.

  • MySkinRecipes. cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. MySkinRecipes. Available at: [Link]. Accessed January 11, 2026.

  • Meanwell, N. A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. 2021;64(20):15039-15109. Available at: [Link]. Accessed January 11, 2026.

  • Google Patents. WO2021081375A1 - Inhibitors of raf kinases. Google Patents.
  • bioRxiv. KLK4 inhibition by cyclic and acyclic peptides: structural and dynamical insights into standard-mechanism protease inhibitors. bioRxiv. Available at: [Link]. Accessed January 11, 2026.

  • ResearchGate. (A) The JAK-STAT signaling pathway; (B) various biological responses... ResearchGate. Available at: [Link]. Accessed January 11, 2026.

  • PubMed. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. PubMed. Available at: [Link]. Accessed January 11, 2026.

  • National Institutes of Health. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. National Institutes of Health. Available at: [Link]. Accessed January 11, 2026.

  • National Institutes of Health. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. National Institutes of Health. Available at: [Link]. Accessed January 11, 2026.

  • National Institutes of Health. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Institutes of Health. Available at: [Link]. Accessed January 11, 2026.

  • Google Patents. WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors. Google Patents.
  • ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]. Accessed January 11, 2026.

  • ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. Available at: [Link]. Accessed January 11, 2026.

  • The Oncology Nurse. JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. The Oncology Nurse. Available at: [Link]. Accessed January 11, 2026.

  • PubChem. This compound. PubChem. Available at: [Link]. Accessed January 11, 2026.

  • PubMed. Kinase-targeting small-molecule inhibitors and emerging bifunctional molecules. PubMed. Available at: [Link]. Accessed January 11, 2026.

  • PubMed. Unmasking allosteric-binding sites: novel targets for GPCR drug discovery. PubMed. Available at: [Link]. Accessed January 11, 2026.

  • ResearchGate. (PDF) Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. ResearchGate. Available at: [Link]. Accessed January 11, 2026.

  • The Florey. Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. The Florey. Available at: [Link]. Accessed January 11, 2026.

  • AZoLifeSciences. Targeting G-Protein-Coupled Receptors (GPCRs) in Drug Discovery. AZoLifeSciences. Available at: [Link]. Accessed January 11, 2026.

Sources

commercial suppliers of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Landscape of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Modern Medicinal Chemistry

This compound is a saturated, bicyclic organic compound that has emerged as a molecule of significant interest in contemporary drug discovery. Its rigid, three-dimensional structure presents a compelling alternative to traditional, planar aromatic rings, offering a pathway to improved physicochemical properties in drug candidates.[1][2] The inherent strain of the bicyclo[3.1.0]hexane core, combined with the polarity introduced by the ether oxygen and the synthetic versatility of the carboxylic acid group, makes it a valuable building block for medicinal chemists seeking to escape "flatland" and explore novel chemical space.

This guide provides an in-depth analysis of the commercial availability of this key scaffold, its chemical properties, synthesis strategies, and its critical application as a bioisosteric replacement for meta-substituted phenyl rings.

Commercial Availability and Supplier Analysis

The procurement of this compound requires careful attention to stereochemistry, as different isomers are available and may be listed under distinct CAS Numbers. The exo (or trans) and cis isomers possess different spatial arrangements of the carboxylic acid group relative to the bicyclic system, which is a critical consideration for structure-based drug design.

Supplier Selection Workflow

The following diagram outlines a logical workflow for selecting and procuring the appropriate isomer for your research needs.

cluster_start 1. Define Requirements cluster_procure 2. Sourcing & Verification cluster_order 3. Procurement cluster_end 4. Final Validation Start Identify Required Stereoisomer (cis/trans, exo/endo) Search Search Supplier Databases with Specific CAS Number Start->Search Key CAS Numbers: 55780-88-6 (trans) 55685-58-0 (cis) Compare Compare Suppliers: Purity, Lead Time, Cost Search->Compare Verify Request Certificate of Analysis (CoA) to Confirm Stereochemistry & Purity Compare->Verify Crucial Step Purchase Place Order Verify->Purchase QC Perform In-House QC (e.g., NMR, LC-MS) upon Receipt Purchase->QC

Caption: A workflow for selecting a commercial supplier for this compound.

Table of Commercial Suppliers

The following table summarizes a selection of commercial suppliers. Researchers should always verify the specific isomer and purity with the supplier before purchase.

SupplierCAS Number(s) OfferedNotes
Sigma-Aldrich 693248-53-2, 55780-88-6Offers various related structures and intermediates.[3]
Matrix Scientific 693248-53-2Provides pricing for multiple quantities.[4]
Pharmaffiliates 693248-53-2Specializes in pharmaceutical intermediates.[5]
AK Scientific 55685-58-0Lists the (1R,5S,6s) isomer.[6]
Synthonix 55780-88-6Lists the trans isomer.[7]
BLDpharm 55780-88-6Provides the (1R,5S,6r)-rel isomer.[8]
Fluorochem F502919 (Internal)Specifies 95.0% purity for the exo isomer.[9]
Manchester Organics 55780-88-6Notes a lead time of 4-6 weeks for the (1S,5R) isomer.[10]
Alachem Co., Ltd. 55780-88-6Provides the Exo isomer for R&D to industrial use.[11]
ChemScene 55780-88-6Offers the (1R,5S,6R)-rel isomer.[12]

This list is not exhaustive and is intended as a guide. Availability and specifications are subject to change.

Physicochemical and Structural Properties

The unique properties of this scaffold are a direct result of its constrained bicyclic structure.

cluster_structure Chemical Structure struct Name This compound

Caption: General structure of this compound.

Key Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[11][13]
Molecular Weight 128.13 g/mol [5][13]
Melting Point 174–175 °C[1][2]
Boiling Point (Predicted) 281.2 ± 33.0 °C[1][2]
Density (Predicted) 1.4 ± 0.1 g/cm³[1][2]
LogP (Partition Coefficient) -0.83[1]
CAS Number (General) 693248-53-2[13]
CAS Number (trans/exo) 55780-88-6[7][11][14]
CAS Number (cis) 55685-58-0[6][15][16]

Synthesis Insights

The construction of the strained 3-oxabicyclo[3.1.0]hexane core is non-trivial. One notable method reported is an asymmetric synthesis that proceeds via the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid.[1] This advanced methodology allows for stereocontrolled formation of the bicyclic framework, yielding an enantiomerically pure product.[1]

cluster_synth Simplified Asymmetric Synthesis Scheme Precursor Cyclopropane Precursor Carbenoid Cyclopropylmagnesium Carbenoid Precursor->Carbenoid Grignard Formation Insertion Intramolecular 1,5-C-H Insertion Carbenoid->Insertion Key Step Framework Bicyclic Framework Insertion->Framework Final Oxidation & Functionalization Framework->Final Product 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid Final->Product

Caption: A simplified schematic of an asymmetric synthesis approach.

Core Application: Bioisosteric Replacement in Drug Design

The primary driver for the use of this compound in medicinal chemistry is its role as a bioisostere for a meta-substituted benzene ring.[1] Replacing a flat, often metabolically labile, aromatic ring with a rigid, saturated, 3D scaffold can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[17]

Advantages of Bioisosteric Replacement:

  • Improved Physicochemical Properties: Can enhance aqueous solubility and reduce lipophilicity, which may improve permeability.[17]

  • Metabolic Stability: The saturated core is less susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich aromatic rings.

  • Novelty and IP: Moves the chemical structure into novel intellectual property space.

  • Conformational Rigidity: The locked conformation can reduce the entropic penalty of binding to a target protein, potentially increasing potency.[1]

cluster_bio Bioisosteric Replacement of a meta-Substituted Phenyl Ring Parent Parent Drug with meta-Substituted Phenyl Ring (Planar, Lipophilic) Analogue Analogue with 3-Oxabicyclo[3.1.0]hexane Core (3D, More Polar) Parent->Analogue Replace & Mimic Exit Vectors Improved Potential for Improved: - Solubility - Metabolic Stability - Permeability Analogue->Improved

Caption: The concept of replacing a phenyl ring with the bicyclic scaffold.

Exemplary Experimental Protocol: Amide Coupling

The carboxylic acid group is a versatile synthetic handle, most commonly used for forming amide or ester bonds. The following is a representative, general protocol for an amide coupling reaction.

Objective: To couple this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq) or similar peptide coupling reagent

  • DIPEA (3.0 eq) or other non-nucleophilic base

  • Anhydrous DMF (or other suitable aprotic solvent)

  • Reaction vessel, magnetic stirrer, nitrogen atmosphere

Methodology:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely.

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (3.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Disclaimer: This is an illustrative protocol. Researchers must adapt conditions based on the specific amine used and consult relevant safety data sheets.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[18]

  • Inhalation: Avoid breathing dust.[18] Use in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[19]

  • Contact: In case of skin or eye contact, rinse thoroughly with plenty of water and consult a physician.[19]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2] Some suppliers recommend storage at 2-8°C under nitrogen.[14]

The toxicological properties have not been thoroughly investigated, and the compound should be handled by trained professionals only.[19]

References

  • This compound | CAS 693248-53-2. [URL: https://www.chem.ucla.edu/~harding/IGOC/O/oxa0036.png]
  • This compound - Matrix Scientific. [URL: https://www.matrixscientific.com/3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid-693248-53-2.html]
  • Chemical Name : this compound | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid-693248-53-2]
  • 55780-88-6 | Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Alachem Co., Ltd. [URL: https://www.alachem.com/product_show/id/3G0S15.html]
  • 55685-58-0 (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid... - AK Scientific. [URL: https://www.aksci.com/item_detail.php?
  • Safety Data Sheet - ChemScene. [URL: https://www.chemscene.com/Upload/MSDS/CS-0036007_MSDS.pdf]
  • Safety Data Sheet - CymitQuimica. [URL: https://www.cymitquimica.com/pdf/F448436.pdf]
  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem. [URL: https://www.vulcanchem.com/news/1r-5s-6s-3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid-a-versatile-building-block-in-medicinal-chemistry]
  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids - SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. [URL: http://www.lighte-chem.com/En/Product/detail/id/1119.html]
  • MSDS of Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Capot Chemical. [URL: https://www.capotchem.com/msds/55780-88-6.pdf]
  • 6-oxabicyclo[3.1.0]hexane - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/6-oxabicyclo-3.1.0-hexane?focus=products&page=1&perpage=30&sort=relevance&term=6-oxabicyclo[3.1.0]hexane&type=product_name]
  • (1S,5R)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Manchester Organics. [URL: https://www.manchesterorganics.com/products/building-blocks/alicyclic-chemistry/bicyclic-compounds/c53156-1s-5r-3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid]
  • trans-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - [X13542] - Synthonix. [URL: https://www.synthonix.com/products/x13542]
  • cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid - 97%, high purity , CAS No.55685-58-0 - Allschoolabs. [URL: https://allschoolabs.com/product/cis-3-oxabicyclo3-1-0hexane-6-carboxylic-acid-97-high-purity-cas-no-55685-58-0/]
  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/heterocyclic-building-blocks/bridged-bicyclic-heterocycles/1r-5s-6r-rel-3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid-86410]
  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Universal Biologicals. [URL: https://www.universalbiologicals.com/product/chemscene-llc-(1r-5s-6r)-rel-3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid-cs-0036007]
  • Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid - Advanced ChemBlocks. [URL: https://www.achemblock.com/products/CD19000305.html]
  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f856c]
  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b00344]
  • 55780-88-6|(1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/55780-88-6.html]
  • EXO-3-OXABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f502919/exo-3-oxabicyclo-3-1-0-hexane-6-carboxylic-acid]

Sources

An In-depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid (CAS 693248-53-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation in Medicinal Chemistry

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, registered under CAS number 693248-53-2, is a saturated bicyclic organic compound that has emerged as a valuable building block in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to traditional aromatic moieties, providing a pathway to novel chemical entities with improved physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and strategic applications, with a focus on its role as a bioisosteric replacement for meta-substituted benzene rings and its utility in the development of innovative therapeutics.

Physicochemical Properties and Structural Characterization

The unique architecture of this compound, featuring a fused cyclopropane and tetrahydrofuran ring system, imparts a distinct set of properties crucial for its application in medicinal chemistry.

PropertyValueSource(s)
CAS Number 693248-53-2[1]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
IUPAC Name This compound[1]
SMILES C1C2C(C2C(=O)O)CO1[1]
LogP -0.3[1]
Topological Polar Surface Area 46.5 Ų[1]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Spectroscopic Data: The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to manufacturers, typical analyses include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the proton and carbon framework, confirming the bicyclic structure and the stereochemistry of the carboxylic acid group.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C stretch of the ether linkage.

Synthesis of this compound

The synthesis of this valuable building block can be achieved through several strategic routes, with catalytic asymmetric cyclopropanation being a prominent and efficient method.

Conceptual Synthetic Workflow

The general approach involves the creation of the bicyclic core through a cyclopropanation reaction, followed by functional group manipulations to yield the final carboxylic acid.

G Starting_Materials N-Boc-2,5-dihydropyrrole & Ethyl Diazoacetate Cyclopropanation Rh(II)-Catalyzed [2+1] Cycloaddition Starting_Materials->Cyclopropanation Intermediate Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate (exo/endo mixture) Cyclopropanation->Intermediate Epimerization Base-mediated Epimerization Intermediate->Epimerization Exo_Isomer exo-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate Epimerization->Exo_Isomer Hydrolysis Hydrolysis Exo_Isomer->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

This protocol is a representative example based on established methodologies for the synthesis of related bicyclic scaffolds.[2]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate

  • Dirhodium(II) catalyst (e.g., Rh₂(esp)₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium tert-butoxide (t-BuONa)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • Cyclopropanation:

    • To a solution of N-Boc-2,5-dihydropyrrole in anhydrous DCM, add a catalytic amount of the dirhodium(II) catalyst.

    • Slowly add a solution of ethyl diazoacetate in anhydrous DCM to the reaction mixture at room temperature under an inert atmosphere.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture and concentrate under reduced pressure to obtain a mixture of exo- and endo-ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate diastereomers.

  • Epimerization to the Thermodynamically Favored Exo-Isomer:

    • Dissolve the crude diastereomeric mixture in anhydrous THF.

    • Add a solution of sodium tert-butoxide in THF to the mixture and stir for a short period (e.g., 10-15 minutes) at room temperature.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the exo-ester.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the exo-ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide and heat the mixture to reflux for several hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3, resulting in the precipitation of the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its application as a rigid, non-planar scaffold in the design of novel therapeutic agents.

Bioisosteric Replacement of meta-Substituted Benzene Rings

A significant challenge in drug design is the optimization of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. Aromatic rings, while common, can be susceptible to metabolic oxidation, leading to the formation of reactive metabolites.[3] Replacing a meta-substituted benzene ring with the 3-oxabicyclo[3.1.0]hexane scaffold can offer several advantages:

  • Improved Metabolic Stability: The saturated, C(sp³)-rich nature of the bicyclic system is less prone to oxidative metabolism compared to a planar aromatic ring.[3][4]

  • Enhanced Solubility: The introduction of the polar ether linkage can improve the aqueous solubility of the molecule.

  • Favorable Three-Dimensionality: The rigid, non-planar structure can lead to more specific and potent interactions with biological targets by presenting substituents in well-defined spatial orientations.[5]

  • Novel Chemical Space: This replacement opens up new avenues for intellectual property and the development of next-generation drug candidates.[4]

G cluster_0 Traditional Aromatic Scaffold cluster_1 Bioisosteric Replacement Benzene meta-Substituted Benzene Ring Metabolism Metabolic Oxidation Benzene->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Bicyclic 3-Oxabicyclo[3.1.0]hexane Scaffold Improved_Properties Improved Metabolic Stability Enhanced Solubility Optimal 3D Geometry Bicyclic->Improved_Properties Drug_Candidate Drug Candidate Drug_Candidate->Benzene Drug_Candidate->Bicyclic Replacement

Caption: Bioisosteric replacement of a benzene ring with a bicyclic scaffold.

As a Building Block for Biologically Active Molecules

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular architectures. Derivatives of the 3-oxabicyclo[3.1.0]hexane scaffold are being investigated for various therapeutic applications:

  • Kinase Inhibitors: The rigid scaffold can be used to position pharmacophores in the active sites of kinases, leading to potent and selective inhibition.[6]

  • Antiviral Agents: As conformationally locked nucleoside analogues, derivatives can target viral polymerases, inhibiting viral replication.[7][8]

  • µ-Opioid Ligands: The unique three-dimensional shape can be exploited to design ligands with high affinity and selectivity for opioid receptors.

Illustrative Experimental Protocol: In Vitro Kinase Inhibition Assay

This generalized protocol outlines how a derivative of this compound could be evaluated for its inhibitory activity against a specific kinase.

Objective: To determine the IC₅₀ value of a test compound derived from this compound against a target kinase.

Materials:

  • Test compound (synthesized by coupling an appropriate amine to the carboxylic acid of this compound)

  • Recombinant target kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • Add the kinase assay buffer to all wells of a 384-well plate.

    • Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the kinase to all wells except the negative control.

    • Incubate for a short period to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

    • Incubate to allow the detection signal to develop.

  • Data Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G Compound_Prep Prepare Test Compound (Derivative of 693248-53-2) & Serial Dilutions Assay_Plate Add Buffer, Compound, & Kinase to 384-well Plate Compound_Prep->Assay_Plate Reaction_Start Initiate Reaction with Substrate & ATP Assay_Plate->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Measure Signal (Luminescence/Fluorescence) Detection->Read_Plate Data_Analysis Calculate IC₅₀ Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

This compound is a testament to the growing importance of three-dimensional scaffolds in modern medicinal chemistry. Its utility as a bioisosteric replacement for meta-substituted benzene rings offers a powerful strategy to overcome the limitations of traditional flat aromatic systems, leading to drug candidates with improved ADME profiles. As synthetic methodologies for this and related bicyclic systems become more refined, we can anticipate an expanded application of this valuable building block in the development of novel therapeutics across a wide range of disease areas. The continued exploration of its derivatives will undoubtedly unlock new opportunities for the discovery of safer and more effective medicines.

References

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. (2025, October 1). PubMed. Retrieved from [Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp 3 -Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles | Request PDF. (2025, November 2). ResearchGate. Retrieved from [Link]

  • Potential for isosteric replacements using saturated bicyclic ring systems described in this work. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds. (n.d.). Google Patents.
  • Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022, July 31). JoVE. Retrieved from [Link]

  • This compound | C6H8O3 | CID 12204422. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. (2021, April 13). MDPI. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. (2025, August 7). ResearchGate. Retrieved from [Link]

  • The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. (n.d.). RSC Publishing. Retrieved from [Link]

  • 55780-88-6 | Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid. (n.d.). Capot Chemical. Retrieved from [Link]

  • US4255334A - Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. (n.d.). Google Patents.
  • trans-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, min 97%, 500 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

  • US9090588B2 - Alkyne substituted quinazoline compound and methods of use. (n.d.). Google Patents.
  • Antiviral activity of nucleoside analogues against norovirus. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. (n.d.). American Elements. Retrieved from [Link]

  • WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease. (n.d.). Google Patents.
  • WO2021081375A1 - Inhibitors of raf kinases. (n.d.). Google Patents.
  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. (2024, April 8). ACS Publications. Retrieved from [Link]

  • Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. (n.d.). MDPI. Retrieved from [Link]

  • Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. (n.d.). AWS. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Spectroscopic Properties of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel bicyclic compound, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Possessing a rigid, three-dimensional structure, this molecule is of significant interest in medicinal chemistry as a potential bioisostere for planar aromatic rings. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and application in drug design and development. This document presents a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes tabulated spectral data, in-depth interpretation, and established protocols for data acquisition, providing a vital resource for researchers in the field.

Introduction: The Structural Significance of this compound

This compound (C₆H₈O₃, Molecular Weight: 128.13 g/mol ) is a saturated bicyclic ether-carboxylic acid. Its unique architecture, featuring a fused cyclopropane and tetrahydrofuran ring system, imparts significant conformational rigidity.[1] This structural constraint is a key attribute in modern drug design, where the replacement of conformationally flexible moieties with rigid scaffolds can lead to improved binding affinity, selectivity, and metabolic stability. NMR studies have been instrumental in confirming the transannular bridge geometry of this bicyclic system.[1]

The asymmetric synthesis of this class of compounds has been notably advanced through methods like the 1,5-C-H insertion of cyclopropylmagnesium carbenoids, a technique developed by Satoh et al.[1] This guide will delve into the spectroscopic data that unequivocally confirms the successful synthesis and structural integrity of this promising molecule.

graph "Molecular_Structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C1", pos="0,1!", color="#202124", fontcolor="#202124"]; "C2" [label="C2", pos="-0.87,0.5!", color="#202124", fontcolor="#202124"]; "O3" [label="O3", pos="-0.87,-0.5!", color="#EA4335", fontcolor="#EA4335"]; "C4" [label="C4", pos="0,-1!", color="#202124", fontcolor="#202124"]; "C5" [label="C5", pos="0.87,0.5!", color="#202124", fontcolor="#202124"]; "C6" [label="C6", pos="1.5,0!", color="#202124", fontcolor="#202124"]; "C7" [label="C7(=O)OH", pos="2.5,0!", color="#202124", fontcolor="#202124"];

edge [color="#4285F4"]; "C1" -- "C2"; "C2" -- "O3"; "O3" -- "C4"; "C4" -- "C5"; "C5" -- "C1"; "C1" -- "C6"; "C5" -- "C6"; "C6" -- "C7"; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and stereochemistry of the bicyclic framework.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their connectivity through spin-spin coupling. The rigid bicyclic structure leads to distinct chemical shifts and coupling constants for the protons.

Table 1: ¹H NMR Spectroscopic Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-52.0 - 3.0m-
H-2, H-43.5 - 4.0m-
H-62.1 - 3.1m-
COOH10.0 - 12.0br s-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific stereoisomer.

Interpretation:

The protons at the bridgehead positions (H-1 and H-5) are expected to resonate in the range of 2.0-3.0 ppm. The protons adjacent to the ether oxygen (H-2 and H-4) are deshielded and appear further downfield, typically between 3.5 and 4.0 ppm. The proton on the cyclopropane ring (H-6), being alpha to a carboxylic acid, will also have a distinct chemical shift, generally between 2.1 and 3.1 ppm. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (10-12 ppm). The complex multiplicity of the signals for the ring protons is due to the intricate coupling patterns within the rigid bicyclic system.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C=O170 - 185
C-2, C-465 - 75
C-1, C-530 - 45
C-625 - 40

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific stereoisomer.

Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded and appears in the 170-185 ppm region. The carbons bonded to the ether oxygen (C-2 and C-4) are also significantly deshielded and resonate between 65 and 75 ppm. The bridgehead carbons (C-1 and C-5) and the cyclopropyl carbon (C-6) appear in the upfield region, with their specific shifts influenced by the strain of the bicyclic system and the presence of the carboxylic acid group.

graph "NMR_Workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

"Sample_Prep" [label="Sample Preparation\n(Dissolve in CDCl3 or DMSO-d6)"]; "NMR_Acquisition" [label="NMR Data Acquisition\n(¹H, ¹³C, COSY, HSQC, HMBC)"]; "Data_Processing" [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; "Spectral_Analysis" [label="Spectral Analysis\n(Chemical Shifts, Coupling Constants, Integration)"]; "Structure_Elucidation" [label="Structure Elucidation"];

"Sample_Prep" -> "NMR_Acquisition" -> "Data_Processing" -> "Spectral_Analysis" -> "Structure_Elucidation"; }

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C-H (sp³)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1700-1725
C-O (Ether)Stretching1050-1150

Interpretation:

The IR spectrum of this compound is characterized by several key absorption bands. A very broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The sharp, strong absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C-O stretching of the ether linkage is observed in the 1050-1150 cm⁻¹ range. The absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the bicyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 4: Mass Spectrometry Data

Ionm/zInterpretation
[M]⁺128Molecular Ion
[M-OH]⁺111Loss of hydroxyl radical
[M-COOH]⁺83Loss of carboxyl group
[M-H₂O]⁺110Loss of water

Interpretation:

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z of 128. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH) to give a peak at m/z 111, and the loss of the entire carboxyl group (•COOH) resulting in a fragment at m/z 83. The loss of a water molecule (H₂O) from the molecular ion can also be observed, leading to a peak at m/z 110. The fragmentation of the bicyclic ether core will also contribute to the overall mass spectrum, providing further structural information.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of the empty sample compartment or the ATR crystal.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). Calibrate the instrument using a known standard.

  • Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a definitive fingerprint for this compound. The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS data allows for the unambiguous confirmation of its unique bicyclic structure. This comprehensive spectroscopic characterization is an indispensable tool for researchers working on the synthesis, modification, and application of this molecule in drug discovery and development, facilitating its journey from a promising scaffold to a potential therapeutic agent.

References

Sources

molecular weight and formula of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conformationally rigid, bicyclic organic compound that has emerged as a significant building block in medicinal chemistry. Its unique three-dimensional structure serves as a bioisosteric replacement for a meta-substituted benzene ring, offering a pathway to improved physicochemical properties in drug candidates. This guide provides a comprehensive overview of its fundamental properties, synthesis, and critical applications in pharmaceutical research and development, offering field-proven insights for its strategic deployment in drug design.

Core Physicochemical and Structural Properties

This compound, with the chemical formula C₆H₈O₃, possesses a compact and rigid structure due to the fusion of a cyclopropane and a tetrahydrofuran ring.[1][2][3][4][5][6][7] This rigidity is a key attribute for its utility in drug design, as it reduces the entropic penalty upon binding to a biological target. The stereochemistry of the molecule, particularly at the bridgehead carbons and the carboxylic acid substituent, plays a crucial role in its biological activity and interaction with target proteins.[2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[1][2][3][4][6][7]
Molecular Weight ~128.13 g/mol [1][2][3][4][5][6][7]
IUPAC Name This compound[1]
CAS Number 693248-53-2[1][3][8][9][10]
Boiling Point 281.2±33.0°C (at 760 mmHg)[2][11]
Density 1.4±0.1 g/cm³[2]
LogP (Partition Coefficient) -0.83[2]

Synthesis and Stereochemical Control

The synthesis of this compound and its derivatives often involves stereocontrolled methods to access specific enantiomers. A notable approach is the asymmetric synthesis via carbenoid insertion.[2] This methodology allows for the construction of the bicyclic core with high enantiomeric excess.

The causality behind this choice of synthetic strategy lies in the need for enantiomerically pure compounds in drug development. Biological systems are chiral, and often only one enantiomer of a drug molecule is active, while the other may be inactive or even cause undesirable side effects.

Experimental Protocol: Asymmetric Synthesis via Carbenoid Insertion

This protocol is a representative example of how the bicyclic core can be constructed.

  • Generation of Cyclopropylmagnesium Carbenoid: A suitable cyclopropane precursor is treated with a magnesium-based reagent to generate a cyclopropylmagnesium carbenoid. The choice of precursor and reaction conditions is critical for achieving high stereoselectivity.

  • Intramolecular C-H Insertion: The generated carbenoid undergoes an intramolecular C-H insertion reaction. This step forms the bicyclo[3.1.0]hexane framework and is the key stereochemistry-determining step.[2] The rigid transition state of this reaction allows for precise control over the stereochemical outcome.

  • Functionalization: Following the formation of the bicyclic core, subsequent oxidation and functionalization steps are carried out to introduce the carboxylic acid group at the 6-position.[2]

This self-validating protocol ensures that the desired stereoisomer is obtained in high purity, which can be confirmed through chiral chromatography and spectroscopic methods such as NMR.

Diagram of Synthetic Workflow

G cluster_start Starting Materials cluster_process Core Synthesis cluster_functionalization Functionalization cluster_end Final Product start Cyclopropane Precursor carbenoid Generation of Cyclopropylmagnesium Carbenoid start->carbenoid reagent Magnesium Reagent reagent->carbenoid insertion Intramolecular C-H Insertion carbenoid->insertion oxidation Oxidation insertion->oxidation functionalize Introduction of Carboxylic Acid oxidation->functionalize product 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid functionalize->product

Caption: Asymmetric synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

The primary application of this compound in drug development is as a bioisostere for the meta-substituted phenyl ring.[2] Bioisosteric replacement is a strategy used to modify a lead compound to improve its pharmacokinetic and pharmacodynamic properties without significantly altering its interaction with the biological target.

Rationale for Bioisosteric Replacement

The replacement of a flat, aromatic phenyl ring with a three-dimensional, saturated scaffold like 3-oxabicyclo[3.1.0]hexane can lead to several advantages:

  • Improved Solubility: The introduction of an oxygen atom and the disruption of planarity can increase the polarity and improve the aqueous solubility of a drug candidate.

  • Enhanced Metabolic Stability: Saturated bicyclic systems are often more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to electron-rich aromatic rings.[2]

  • Reduced Lipophilicity: High lipophilicity can lead to poor absorption, low bioavailability, and off-target toxicity. The oxabicycloalkane scaffold generally has a lower lipophilicity than a corresponding phenyl ring.

  • Novel Chemical Space: The use of such scaffolds allows for the exploration of novel chemical space, potentially leading to new intellectual property.

Use as a Prodrug Moiety

The carboxylic acid functional group of this compound can be leveraged for the development of prodrugs.[2] By forming an ester or amide linkage with a parent drug, the bioavailability and pharmacokinetic profile of the drug can be modulated. The stability of these linkages to enzymatic hydrolysis can be fine-tuned to control the rate of drug release.[2]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the bicyclic framework. The coupling constants between protons can provide valuable information about their spatial relationships.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the C-O-C stretch of the ether linkage.

A variety of analytical methods, including HPLC and GC-MS, are available for purity assessment and further characterization.[9]

Conclusion and Future Directions

This compound is a valuable and versatile building block for the design of next-generation therapeutics. Its rigid, non-planar structure offers a compelling alternative to traditional aromatic scaffolds, with the potential to confer significant advantages in terms of physicochemical and pharmacokinetic properties. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related bicyclic systems, as well as the expansion of their application as bioisosteres in a wider range of drug discovery programs.[2] The continued exploration of such sp³-rich scaffolds is a critical endeavor in the ongoing effort to develop safer and more effective medicines.

References

  • This compound | CAS 693248-53-2. [Link]

  • Chemical Name : this compound | Pharmaffiliates. [Link]

  • (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids. [Link]

  • This compound | C6H8O3 | CID 12204422 - PubChem. [Link]

  • 55780-88-6 | Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Alachem Co., Ltd. [Link]

  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. [Link]

  • This compound - MySkinRecipes. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters - ACS Publications. [Link]

Sources

The Synthetic Architect's Blueprint: A Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally rigid motif of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable bioisostere for phenyl rings and a core component of constrained nucleoside analogues and neurotransmitter inhibitors. This guide provides a comprehensive overview of the principal synthetic strategies for accessing 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings and practical execution of key methodologies, including intramolecular cyclopropanation catalyzed by transition metals, diastereoselective Simmons-Smith reactions, stereospecific iodolactonization, and modular approaches from chiral pool starting materials. This document is intended to be a practical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for the rational design and synthesis of these valuable compounds.

Introduction: The Strategic Value of Conformational Constraint

In the intricate dance of molecular recognition, shape is paramount. The 3-oxabicyclo[3.1.0]hexane core offers a rigidified framework that "locks" substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a biological target. This conformational restriction is a powerful tool for medicinal chemists seeking to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown significant promise as:

  • Conformationally Restricted GABA Analogues: By mimicking the bioactive conformation of the neurotransmitter γ-aminobutyric acid (GABA), these molecules can achieve selective inhibition of GABA transporters, a promising strategy for treating neurological disorders like epilepsy.[1][2]

  • Carbocyclic Nucleoside Precursors: The rigid sugar-like pucker makes them ideal building blocks for methanocarba nucleosides, which have demonstrated potent antiviral activities.[3]

  • Bioisosteres: The non-planar, rigid structure can effectively replace meta-substituted benzene rings in drug candidates, often improving physicochemical properties such as solubility and metabolic stability.[4]

This guide will navigate the key synthetic pathways to this versatile scaffold, focusing on the chemical logic that dictates stereochemical outcomes and overall efficiency.

The Workhorse Strategy: Intramolecular Cyclopropanation of Allylic Diazoacetates

One of the most powerful and widely employed methods for constructing the 3-oxabicyclo[3.1.0]hexane system is the intramolecular cyclopropanation of an allylic diazoacetate. This reaction is typically mediated by a transition metal catalyst, most commonly a dirhodium(II) complex, which generates a metal carbene intermediate that undergoes a [2+1] cycloaddition with the tethered alkene.

Mechanistic Rationale

The catalytic cycle, illustrated below, is a model of efficiency. The diazo compound coordinates to the dirhodium(II) catalyst, followed by the extrusion of dinitrogen gas to form a highly reactive rhodium carbene. This electrophilic species is then intercepted intramolecularly by the nucleophilic double bond, forming the cyclopropane ring in a concerted, though often asynchronous, fashion.

G cluster_cycle Catalytic Cycle cluster_structures Key Intermediates A Rh₂(L)₄ Catalyst B Diazoacetate Coordination A->B + Allylic Diazoacetate C N₂ Extrusion (Carbene Formation) B->C - N₂ Diazo R-O-C(=O)-CH=N₂ B->Diazo D Intramolecular Cyclopropanation C->D Alkene Attack Carbene [Rh]=C(H)-COOR C->Carbene E Product Release D->E Product 3-Oxabicyclo[3.1.0]hexan-2-one D->Product E->A Regeneration caption Fig. 1: Catalytic Cycle of Rh(II)-Mediated Intramolecular Cyclopropanation.

Caption: Fig. 1: Catalytic Cycle of Rh(II)-Mediated Intramolecular Cyclopropanation.

The choice of catalyst is critical for achieving high enantioselectivity. Chiral dirhodium(II) carboxamidate catalysts, such as Rh₂(5R-MEPY)₄, create a chiral environment around the reactive carbene, effectively discriminating between the two faces of the approaching alkene.[5][6] This results in the preferential formation of one enantiomer.

Field-Proven Protocol: Asymmetric Synthesis of (1R,5S)-(-)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol, adapted from a robust Organic Syntheses procedure, exemplifies the practical application of this methodology.[5]

Experimental Workflow

Caption: Fig. 2: Workflow for Asymmetric Intramolecular Cyclopropanation.

Step-by-Step Procedure:

  • Preparation of Allylic Diazoacetate: To a solution of 3-methyl-2-buten-1-ol and pyridine in diethyl ether at 0 °C, slowly add a solution of diazoacetyl chloride. Stir the reaction mixture at 0 °C for 2-3 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diazoacetate is typically used in the next step without further purification.

  • Cyclopropanation: Charge a three-necked flask with a catalytic amount (e.g., 0.1 mol%) of dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], Rh₂(5R-MEPY)₄, in anhydrous dichloromethane under a nitrogen atmosphere.

  • Slow Addition: Add a solution of the crude 3-methyl-2-butenyl diazoacetate in dichloromethane to the catalyst solution via a syringe pump over approximately 12 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional hour.

  • Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure lactone.

Substrate PrecursorCatalystYield (%)Enantiomeric Excess (ee %)Reference
3-Methyl-2-butenyl diazoacetateRh₂(5R-MEPY)₄83-9188-94[5]
Cinnamyl diazoacetateCo(II)-Porphyrin7090[7]
Allyl diazo(triethylsilyl)acetateRh₂(S-NTTL)₄8556[8]

Table 1: Representative Results for Intramolecular Cyclopropanation.

The Classic Approach: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis. It involves an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification), which adds a methylene group across a double bond.[9] In the context of 3-oxabicyclo[3.1.0]hexane synthesis, the starting material is often a 2,5-dihydrofuran derivative.

The Power of Directed Synthesis

A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. The presence of a nearby Lewis basic functional group, such as a hydroxyl or ether oxygen, can chelate to the zinc atom of the carbenoid. This pre-coordination delivers the methylene group to the syn-face of the double bond with respect to the directing group, providing a high degree of diastereoselectivity.[1][10][11]

Sources

Methodological & Application

Application Note & Protocols: Asymmetric Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the asymmetric synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a conformationally rigid scaffold of significant interest in medicinal chemistry. Its utility as a bioisosteric replacement for meta-substituted benzene rings presents a compelling strategy for improving the physicochemical properties of drug candidates.[1][2] We detail a robust and highly stereoselective protocol centered on the dirhodium(II)-catalyzed asymmetric cyclopropanation of a furan derivative. The causality behind catalyst selection, reaction conditions, and procedural steps is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of a Rigid Scaffold

The 3-oxabicyclo[3.1.0]hexane ring system is a valuable chiral building block in modern drug discovery.[3][4] Its rigid, non-planar geometry provides a well-defined three-dimensional orientation for appended pharmacophores, a critical feature for enhancing binding affinity and selectivity to biological targets.[1] The specific stereoisomer, (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, has gained prominence as a saturated bioisostere for the meta-substituted phenyl group.[2] Replacing aromatic rings with such sp³-rich scaffolds can mitigate common liabilities associated with aromatic systems, such as metabolic instability due to oxidative metabolism, while improving properties like aqueous solubility.

The primary challenge in synthesizing this molecule lies in the precise, simultaneous control of three contiguous stereocenters. Direct, enantioselective methods are required to produce the desired enantiomer in high purity, which is essential for pharmacological applications. Among the various synthetic strategies, the transition metal-catalyzed asymmetric cyclopropanation of electron-rich heterocycles stands out as a particularly powerful and elegant approach.[5][6] This guide focuses on a state-of-the-art method utilizing a chiral dirhodium(II) catalyst to achieve exceptional levels of stereocontrol.

The Core Strategy: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

The cornerstone of this synthetic approach is the reaction between an electron-rich olefin—in this case, a furan derivative—and a diazo compound, mediated by a chiral dirhodium(II) catalyst. This method is renowned for its efficiency and high degree of stereoselectivity.[7]

Mechanistic Rationale

The catalytic cycle is initiated by the reaction of the dirhodium(II) complex with a diazoacetate, leading to the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This is the key stereochemistry-determining species. The chiral ligands surrounding the rhodium centers create a constrained chiral environment that dictates the facial selectivity of the subsequent cyclopropanation step. The furan derivative then approaches this carbene complex, and the carbene is transferred to the double bond, forming the cyclopropane ring and regenerating the catalyst for the next cycle.

The choice of catalyst is paramount. Dirhodium(II) complexes with chiral carboxamidate or carboxylate ligands, such as the prolinate-derived catalysts developed by Davies or the carboxamidates pioneered by Doyle, have proven to be exceptionally effective for these transformations.[5][8] They offer a tunable steric and electronic environment that can be optimized to maximize both diastereoselectivity and enantioselectivity. For the synthesis of the target molecule, catalysts like Rh₂(S-TCPTTL)₄ are highly effective.[9]

Rhodium-Catalyzed Cyclopropanation cluster_cycle Cat Rh₂(L*)₄ Catalyst Carbene Chiral Rhodium-Carbene Intermediate Cat->Carbene + Diazoacetate Diazo Diazoacetate (R-CHN₂) N2 N₂ Carbene->N2 - N₂ Product Cyclopropane Product Carbene->Product + Furan Substrate Furan Furan Substrate Product->Cat Catalyst Regeneration Cycle

Caption: Catalytic cycle for dirhodium(II)-catalyzed cyclopropanation.

Detailed Synthesis Protocol

This protocol is divided into two main stages: (1) the asymmetric cyclopropanation to form the ester precursor, and (2) the saponification to yield the final carboxylic acid.

Stage 1: Asymmetric Cyclopropanation of Methyl Furan-2-carboxylate

This procedure details the synthesis of dimethyl (1S,5S,6R)-6-phenyl-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate, a direct precursor to the target acid after functional group manipulation, based on established methods.[9] The principles are directly adaptable for other diazo esters.

Table 1: Reagents and Materials

Reagent/Material Grade Supplier Notes
Methyl furan-2-carboxylate ReagentPlus®, ≥99% Sigma-Aldrich Use as received.
Methyl phenyldiazoacetate N/A Synthesized* Highly pure; handle with care.
Dirhodium(II) catalyst (e.g., Rh₂(S-TCPTTL)₄) N/A Strem Chemicals Store under inert atmosphere.
Hexanes Anhydrous, ≥99% Acros Organics Dry over molecular sieves.
Ethyl Acetate (EtOAc) ACS Grade Fisher Scientific For chromatography.
Silica Gel 230-400 mesh Sorbent Technologies For column chromatography.

| Schlenk flask, Syringe pump | N/A | Standard lab supplier | Ensure glassware is oven-dried. |

*Note: Diazo compounds are potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield.

Experimental Workflow:

Experimental_Workflow_Stage1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware B 2. Prepare anhydrous solvent A->B C 3. Weigh catalyst under N₂ B->C D 4. Charge flask with furan and catalyst in hexanes C->D E 5. Add diazo ester solution via syringe pump (8-10 h) D->E F 6. Stir at room temp (12-16 h) E->F G 7. Monitor by TLC F->G H 8. Concentrate in vacuo G->H I 9. Purify by flash chromatography H->I J 10. Characterize product I->J

Caption: Workflow for the asymmetric cyclopropanation step.

Step-by-Step Protocol:

  • To an oven-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dirhodium(II) catalyst (e.g., Rh₂(S-TCPTTL)₄, ~0.01 mol%).

  • Add anhydrous hexanes (10 mL) followed by methyl furan-2-carboxylate (2.0 equivalents).

  • In a separate flask, prepare a solution of the diazo ester (e.g., methyl phenyldiazoacetate, 1.0 equivalent) in anhydrous hexanes (10 mL).

  • Critical Step: Using a syringe pump, add the diazo ester solution to the stirred reaction mixture over a period of 8-10 hours. A slow addition rate is crucial to keep the concentration of the diazo compound low, which minimizes side reactions and ensures high stereoselectivity.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12-16 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the diazo ester.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure cyclopropane product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Table 2: Expected Results

Parameter Expected Value Rationale/Justification
Yield 80-95% The high efficiency of Rh(II) catalysis minimizes byproduct formation.[9]
Diastereomeric Ratio (dr) >20:1 The chiral catalyst effectively shields one face of the carbene, favoring one diastereomeric product.

| Enantiomeric Excess (ee) | >98% | The specific chiral ligands (e.g., S-TCPTTL) provide an excellent chiral environment for high enantioselection.[9] |

Stage 2: Saponification to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

This procedure outlines the hydrolysis of the ester precursor to the final carboxylic acid.[10]

Step-by-Step Protocol:

  • Dissolve the purified cyclopropane ester (1.0 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add lithium hydroxide (LiOH, 4.0 equivalents) in one portion.

  • Stir the mixture vigorously at 0 °C, monitoring the reaction progress by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully acidify the reaction mixture to pH ~2-3 with cold 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting solid is the target carboxylic acid, which can be further purified by recrystallization if necessary.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is poor, ensure the diazo ester is of high purity and that the solvent is truly anhydrous. The slow addition is critical; if added too quickly, dimerization of the carbene can occur, reducing the yield.

  • Low Stereoselectivity (ee or dr): This often points to an issue with the catalyst. Ensure the catalyst was not exposed to air or moisture for extended periods. Running the reaction at a lower temperature (0 °C) can sometimes improve selectivity, albeit at the cost of a longer reaction time.

  • Incomplete Reaction: If the reaction stalls, a small, fresh portion of the catalyst can be added. However, this is uncommon with highly active catalysts like the one cited. Ensure the stoichiometry of the reactants is accurate.

Conclusion

The dirhodium(II)-catalyzed asymmetric cyclopropanation provides a highly efficient, reliable, and stereoselective pathway to this compound and its derivatives. By carefully controlling reaction parameters, particularly the slow addition of the diazo reagent, researchers can access this valuable building block in high yield and excellent enantiopurity. This scaffold's potential to enhance the properties of pharmacologically active molecules makes this synthetic protocol a critical tool for professionals in drug discovery and development.

References

  • An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. Available at: [Link]

  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • An overview on the applications of ‘Doyle catalysts’ in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Indian Academy of Sciences. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. Available at: [Link]

  • cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid - MySkinRecipes. Available at: [Link]

  • Functionalization of Carboxylic Anhydrides with Alkyl Substituents through Carbene Organocatalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. American Chemical Society. Available at: [Link]

  • Enzymes in organic synthesis. 24. Preparations of enantiomerically pure chiral lactones via stereospecific horse liver alcohol dehydrogenase catalyzed oxidations of monocyclic meso diols. Journal of the American Chemical Society. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available at: [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. Available at: [Link]

  • Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover. National Institutes of Health. Available at: [Link]

  • Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. Available at: [Link]

  • Asymmetric cyclopropanation of olefins with diazoacetates catalyzed by chiral ruthenium complexes. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivative. University of Regensburg. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Bentham Open. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • This compound | CAS 693248-53-2. Molbase. Available at: [Link]

  • This compound | C6H8O3 - PubChem. Available at: [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. ResearchGate. Available at: [Link]

  • Synthesis of Functionalized Alkylidenecyclopropanes by Ireland–Claisen Rearrangement of Cyclopropenylcarbinyl Esters. ResearchGate. Available at: [Link]

  • Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. University of Regensburg. Available at: [Link]

Sources

Application Note: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid via Rhodium-Catalyzed Intramolecular Carbenoid Insertion

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-oxabicyclo[3.1.0]hexane scaffold is a key structural motif in a variety of biologically active molecules and serves as a valuable building block in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint that is attractive for drug design. This application note provides a detailed protocol for the synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid via a rhodium-catalyzed intramolecular carbenoid C-H insertion reaction. This method offers a robust and efficient route to this important bicyclic ether. We will delve into the mechanistic underpinnings of the key reaction, provide a step-by-step experimental procedure, and discuss best practices for success.

Introduction: The Strategic Importance of Bicyclic Scaffolds

The synthesis of complex molecular architectures with high stereocontrol is a cornerstone of modern drug discovery. The 3-oxabicyclo[3.1.0]hexane core, with its fused cyclopropane and tetrahydrofuran rings, presents a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets.[1] Traditional synthetic routes to such structures can be lengthy and lack efficiency.[3][4][5][6] The advent of transition-metal-catalyzed C-H functionalization has provided powerful tools for the construction of such intricate frameworks.[7][8]

Among these methods, the intramolecular insertion of a metal-associated carbenoid into a C-H bond is a particularly elegant strategy for forming cyclic systems.[9][10][11] This approach, often catalyzed by dirhodium(II) complexes, allows for the direct conversion of an acyclic precursor into a bicyclic product in a single, atom-economical step.[12]

This application note focuses on the synthesis of ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate, a direct precursor to the corresponding carboxylic acid, through the intramolecular cyclopropanation of an allylic diazoacetate. We will explore the critical parameters of this transformation, from the choice of catalyst to the reaction conditions, to provide researchers with a reliable and reproducible protocol.

Mechanistic Rationale: The Rhodium Carbenoid Catalytic Cycle

The core of this synthetic strategy lies in the catalytic cycle of a rhodium carbenoid C-H insertion.[7][8][9] The generally accepted mechanism, which has been supported by both experimental and computational studies, is depicted below.[7][9]

The catalytic cycle begins with the reaction of a dirhodium(II) catalyst, typically a carboxylate or carboxamidate complex, with a diazo compound. This interaction leads to the extrusion of dinitrogen gas and the formation of a highly reactive rhodium carbenoid intermediate.[10][12] This electrophilic species then undergoes an intramolecular C-H insertion. The reaction is believed to proceed through a concerted but asynchronous transition state, where the C-H bond cleavage and new C-C bond formation occur in a single step.[9] Finally, the product is released, and the rhodium catalyst is regenerated to continue the cycle.

Rhodium Carbenoid Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Rh₂(L)₄ Carbenoid Rh₂(L)₄=CHCO₂R (Rhodium Carbenoid) Catalyst->Carbenoid + N₂CHCO₂R - N₂ Diazo N₂CHCO₂R (Allylic Diazoacetate) Product 3-Oxabicyclo[3.1.0]hexane Derivative Carbenoid->Product Intramolecular C-H Insertion Product->Catalyst - Product

Figure 1: General catalytic cycle for rhodium-catalyzed intramolecular C-H insertion.

The choice of ligands on the dirhodium catalyst plays a crucial role in the efficiency and selectivity of the reaction.[10][13] Electron-withdrawing ligands can enhance the electrophilicity of the carbenoid, potentially increasing its reactivity. Chiral ligands can be employed to achieve enantioselective transformations.[13][14][15] For the synthesis of this compound, standard rhodium(II) carboxylate catalysts such as rhodium(II) acetate or rhodium(II) octanoate are often sufficient to achieve high yields.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the key allylic diazoacetate precursor and its subsequent rhodium-catalyzed intramolecular cyclopropanation.

Synthesis of Ethyl 2-diazo-4-(oxiran-2-yl)butanoate

The synthesis of the diazo compound is a critical first step. Diazo compounds are energetic and potentially explosive, so appropriate safety precautions must be taken. This procedure should be performed in a well-ventilated fume hood, and the product should not be heated excessively. A reliable method for the preparation of diazoacetates involves the reaction of the corresponding alcohol with glyoxylic acid chloride tosylhydrazone.[16]

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-(Oxiran-2-yl)ethanol88.11 g/mol 4.41 g50 mmol
Glyoxylic acid chloride tosylhydrazone278.68 g/mol 15.33 g55 mmol
N,N-Dimethylaniline121.18 g/mol 6.67 g (7.0 mL)55 mmol
Triethylamine101.19 g/mol 10.12 g (13.9 mL)100 mmol
Dichloromethane (DCM), anhydrous-250 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-50 mL-
Anhydrous sodium sulfate---

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(oxiran-2-yl)ethanol (4.41 g, 50 mmol) and anhydrous dichloromethane (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-dimethylaniline (6.67 g, 55 mmol) dropwise to the stirred solution.

  • In a separate flask, dissolve glyoxylic acid chloride tosylhydrazone (15.33 g, 55 mmol) in anhydrous dichloromethane (100 mL).

  • Add the glyoxylic acid chloride tosylhydrazone solution dropwise to the alcohol solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Add triethylamine (10.12 g, 100 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure at a temperature not exceeding 30 °C.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, typically starting from 9:1) to afford ethyl 2-diazo-4-(oxiran-2-yl)butanoate as a yellow oil.

Rhodium-Catalyzed Intramolecular Cyclopropanation

This is the key C-H insertion step to form the bicyclic core. The reaction is sensitive to air and moisture, so it should be performed under an inert atmosphere using anhydrous solvents.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Ethyl 2-diazo-4-(oxiran-2-yl)butanoate198.20 g/mol 3.96 g20 mmol
Rhodium(II) octanoate dimer [Rh₂(oct)₄]778.71 g/mol 78 mg0.1 mmol (0.5 mol%)
Dichloromethane (DCM), anhydrous-200 mL-

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stir bar, under an inert atmosphere, add rhodium(II) octanoate dimer (78 mg, 0.1 mmol) and anhydrous dichloromethane (100 mL).

  • Heat the solution to reflux (approximately 40 °C).

  • Dissolve ethyl 2-diazo-4-(oxiran-2-yl)butanoate (3.96 g, 20 mmol) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel.

  • Add the diazo compound solution dropwise to the refluxing catalyst solution over a period of 2-3 hours. A slow, steady evolution of nitrogen gas should be observed.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting diazo compound.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, typically starting from 4:1) to yield ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate as a colorless oil.[17]

Experimental Workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclopropanation start_materials 2-(Oxiran-2-yl)ethanol + Glyoxylic acid chloride tosylhydrazone esterification Esterification with N,N-Dimethylaniline start_materials->esterification diazo_formation Diazo Formation with Triethylamine esterification->diazo_formation workup_purification1 Aqueous Workup & Column Chromatography diazo_formation->workup_purification1 diazo_product Ethyl 2-diazo-4-(oxiran-2-yl)butanoate workup_purification1->diazo_product catalyst_prep Rh₂(oct)₄ in refluxing DCM diazo_addition Slow addition of Diazo Precursor diazo_product->diazo_addition catalyst_prep->diazo_addition reaction_completion Reflux until completion diazo_addition->reaction_completion workup_purification2 Concentration & Column Chromatography reaction_completion->workup_purification2 final_product Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate workup_purification2->final_product

Figure 2: Workflow for the synthesis of ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate156.18 g/mol 3.12 g20 mmol
Lithium hydroxide (LiOH)23.95 g/mol 0.96 g40 mmol
Tetrahydrofuran (THF)-40 mL-
Water-20 mL-
1 M Hydrochloric acid (HCl)-~40 mL-
Ethyl acetate-100 mL-

Procedure:

  • Dissolve the ethyl ester (3.12 g, 20 mmol) in a mixture of THF (40 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide (0.96 g, 40 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a white solid.[18][19] The product can be further purified by recrystallization if necessary.

Best Practices and Troubleshooting

  • Handling Diazo Compounds: Diazoacetates are toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid using ground glass joints and do not distill the diazo compound to dryness.

  • Catalyst Choice: While rhodium(II) octanoate is effective, other rhodium(II) carboxylates like rhodium(II) acetate can also be used. For enantioselective synthesis, chiral rhodium(II) catalysts such as those derived from pyroglutamate or prolinate ligands are recommended.[13][14][15]

  • Slow Addition is Key: The slow addition of the diazo compound to the refluxing catalyst solution is crucial to maintain a low concentration of the reactive carbenoid intermediate. This minimizes side reactions such as dimerization of the carbene.[11]

  • Solvent Purity: The use of anhydrous solvents is essential for the cyclopropanation step to prevent quenching of the carbenoid intermediate.

  • Troubleshooting Low Yields: If the yield of the cyclopropanation is low, consider increasing the catalyst loading slightly (e.g., to 1 mol%). Ensure that the diazo compound is of high purity, as impurities can inhibit the catalyst.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development. The key rhodium-catalyzed intramolecular C-H insertion reaction is a powerful and efficient method for the construction of the bicyclic core. By understanding the underlying mechanism and adhering to the best practices outlined, researchers can successfully implement this strategy in their synthetic endeavors.

References

  • ResearchGate. Cyclopropanation reactions of diazoacetates. Available at: [Link]

  • Peyrical, L. C., Ouellet-Du Berger, M.-R., Boucher, M., Birepinte, M., Paquin, J.-F., & Charette, A. B. (2023). Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates. Organic Letters, 25(14), 2487–2491. Available at: [Link]

  • ResearchGate. Rhodium‐Catalyzed Asymmetric Intramolecular Cyclopropanation of Substituted Allylic Cyanodiazoacetates. Available at: [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Advances. Available at: [Link]

  • Ma, S., & Lu, L. (2003). An Efficient Stereoselective Synthesis of 4,5-trans-1,5-cis-3-Oxabicyclo[3.1.0]hexan-2-ones via the Iodolactonization of Alkylidenecyclopropyl Esters. The Journal of Organic Chemistry, 68(16), 6545–6548. Available at: [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791–2803. Available at: [Link]

  • Carrow, B. P. (2006). CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Corey, E. J., & Myers, A. G. (1984). Efficient Synthesis and Intramolecular Cyclopropanation of Unsaturated Diazoacetic Esters. Tetrahedron Letters, 25(33), 3559–3562. Available at: [Link]

  • Wiley-VCH. (2014). Stereoselective C—C Bond-Forming Reactions Through C(sp3)—H Bond Insertion of Metal Carbenoids. Available at: [Link]

  • Martínez, A., et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Omega. Available at: [Link]

  • Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1. 0] Hexane-2,4-Dione. (2018). Letters in Organic Chemistry, 15(6). Available at: [Link]

  • Song, G., & Li, X. (2017). Mechanism of Rhodium-Catalyzed C–H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 50(11), 2791-2803. Available at: [Link]

  • ResearchGate. Cyclopropanation of allyl derivatives 1 with ethyl diazoacetate. Available at: [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Synthesis of Bridged Inside-Outside Bicyclic Ethers through Oxidative Transannular Cyclization Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Macmillan Group. Carbene-Mediated C-H Activation and Insertion. Available at: [Link]

  • ResearchGate. Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. (2018). Letters in Organic Chemistry, 15(6). Available at: [Link]

  • Doyle, M. P., et al. (1990). High enantioselectivity in the intramolecular cyclopropanation of allyl diazoacetates using a novel rhodium(II) catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Metal-catalyzed cyclopropanations. Available at: [Link]

  • Beilstein Journals. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Available at: [Link]

  • ResearchGate. Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Available at: [Link]

  • PubMed. Synthesis of potent bicyclic bisarylimidazole c-Jun N-terminal kinase inhibitors by catalytic C-H bond activation. Available at: [Link]

  • Satoh, T. (2011). Recent advances in the chemistry and synthetic uses of magnesium carbenoids. Available at: [Link]

  • Baird, M. S., et al. (1996). Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • White, J. D., & Shaw, S. (2019). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization–redox relay–π-allyl-Pd cyclization cascade reaction. Chemical Communications. Available at: [Link]

  • Gibson, C. L., & Wordingham, S. (2000). The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • White, J. D., & Shaw, S. (2019). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Chemical Communications. Available at: [Link]

  • Supplementary Information. 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and... Available at: [Link]

  • Organic Syntheses. ethyl diazoacetate. Available at: [Link]

  • Google Patents. Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • PubChem. This compound. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 49–57. Available at: [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (2022). Beilstein Journal of Organic Chemistry, 18, 49-57. Available at: [Link]

  • SciSpace. Traditional and New methods for the Preparation of Diazocarbonyl Compounds. Available at: [Link]

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. (2018). Letters in Organic Chemistry, 15(6). Available at: [Link]

Sources

experimental protocol for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Bicyclic Scaffold

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained carbocyclic analog of ribose and other sugars. Its rigid, bicyclic structure makes it a valuable building block in medicinal chemistry and drug design. By incorporating this scaffold, chemists can introduce specific three-dimensional conformations into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. This application note provides a detailed experimental protocol for the synthesis of this compound, starting from the readily accessible cyclopent-3-enecarboxylic acid.

The synthetic strategy hinges on a two-step process: the epoxidation of the double bond in cyclopent-3-enecarboxylic acid, followed by an intramolecular cyclization of the resulting epoxy acid. This approach is both efficient and provides good control over the stereochemistry of the final product.

Synthetic Strategy and Mechanism

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway start Cyclopent-3-enecarboxylic acid intermediate cis-3,4-Epoxycyclopentanecarboxylic acid start->intermediate Epoxidation (m-CPBA) product This compound intermediate->product Intramolecular Cyclization (Base-catalyzed)

Caption: Overall synthetic workflow.

The first step is the epoxidation of the carbon-carbon double bond in cyclopent-3-enecarboxylic acid. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted, stereospecific syn-addition of an oxygen atom across the double bond[1][2][3].

The second step is a base-catalyzed intramolecular SN2 cyclization. The addition of a base deprotonates the carboxylic acid, forming a carboxylate anion. This nucleophilic carboxylate then attacks one of the electrophilic carbons of the epoxide from the backside, leading to the opening of the epoxide ring and the formation of the bicyclic ether-lactone (in its carboxylate form). Subsequent acidification protonates the carboxylate to yield the final product. The stereochemistry of the starting epoxide dictates the stereochemistry of the final bicyclic product.

Experimental Protocols

Part 1: Epoxidation of Cyclopent-3-enecarboxylic acid

Objective: To synthesize cis-3,4-epoxycyclopentanecarboxylic acid via the epoxidation of cyclopent-3-enecarboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Cyclopent-3-enecarboxylic acid≥98%Commercially available
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Commercially available
Dichloromethane (DCM)AnhydrousCommercially available
Sodium bicarbonate (NaHCO₃)ReagentCommercially available
Sodium sulfite (Na₂SO₃)ReagentCommercially available
Magnesium sulfate (MgSO₄)AnhydrousCommercially available
Diethyl etherReagentCommercially available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially available

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopent-3-enecarboxylic acid (5.0 g, 44.6 mmol) in 100 mL of anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: To the cooled, stirring solution, add m-CPBA (77%, 11.0 g, 49.1 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The heterogeneity of the mixture is expected as m-CPBA is not fully soluble in DCM.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material indicates the completion of the reaction.

  • Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (50 mL).

  • Isolation of Intermediate: The intermediate epoxy acid may be partially soluble in the basic aqueous layer. To isolate it, combine all aqueous washes and acidify to pH ~2 with 1 M HCl. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-3,4-epoxycyclopentanecarboxylic acid as a viscous oil or a low-melting solid. This intermediate is often used in the next step without further purification.

Part 2: Intramolecular Cyclization to this compound

Objective: To synthesize this compound via a base-catalyzed intramolecular cyclization of cis-3,4-epoxycyclopentanecarboxylic acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
cis-3,4-Epoxycyclopentanecarboxylic acidCrude from Part 1-
Sodium hydroxide (NaOH)ReagentCommercially available
Tetrahydrofuran (THF)ReagentCommercially available
WaterDeionized-
Hydrochloric acid (HCl)2 M aqueous solutionCommercially available
Ethyl acetateReagentCommercially available
BrineSaturated aqueous solution-
Magnesium sulfate (MgSO₄)AnhydrousCommercially available

Procedure:

  • Reaction Setup: Dissolve the crude cis-3,4-epoxycyclopentanecarboxylic acid (assuming quantitative yield from the previous step, ~5.7 g, 44.6 mmol) in a mixture of 100 mL of THF and 50 mL of water in a 250 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: To the stirring solution, add sodium hydroxide (1.96 g, 49.1 mmol, 1.1 equivalents) and heat the mixture to a gentle reflux (around 70-80 °C) for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting epoxy acid.

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the solution to pH ~2 with 2 M HCl.

  • Workup - Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

Data and Characterization

Expected Yield and Physical Properties:

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
This compoundC₆H₈O₃128.13White Solid70-85 (over two steps)

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the bicyclic system. The protons on the cyclopropane ring will appear as a complex multiplet, while the protons adjacent to the ether oxygen will be shifted downfield. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals, including a signal for the carbonyl carbon of the carboxylic acid at around 175-180 ppm.

  • FT-IR (KBr, cm⁻¹): The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₆H₈O₃ [M-H]⁻: 127.04; found: 127.0.

Safety Precautions

  • m-CPBA is a potentially explosive oxidizing agent. Avoid grinding it or heating it. It should be handled with care in a well-ventilated fume hood.

  • Dichloromethane is a suspected carcinogen. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and wear appropriate PPE.

  • Standard laboratory safety practices should be followed at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete epoxidationInsufficient m-CPBA or reaction time.Add more m-CPBA or increase the reaction time. Ensure the m-CPBA is of good quality.
Low yield in cyclizationIncomplete reaction or side reactions.Ensure complete deprotonation by using a slight excess of base. Monitor the reaction temperature and time carefully.
Difficulty in purificationPresence of byproducts.Optimize the workup procedure to remove impurities. Use a different solvent system for recrystallization or chromatography.

Visualization of the Intramolecular Cyclization

Intramolecular_Cyclization cluster_0 Deprotonation cluster_1 SN2 Attack cluster_2 Product Formation Epoxy_Acid cis-3,4-Epoxycyclopentanecarboxylic acid Carboxylate Carboxylate Anion Epoxy_Acid->Carboxylate NaOH Ring_Formation Transition State Carboxylate->Ring_Formation Intramolecular Nucleophilic Attack Final_Product_Anion Final_Product_Anion Ring_Formation->Final_Product_Anion Epoxide Opening Final_Product This compound Final_Product_Anion->Final_Product H+ Workup

Caption: Key steps in the intramolecular cyclization.

References

  • Shono, T., Oku, A., Morikawa, T., Kimura, M., & Oda, R. (1968). Small Ring Compounds. VII. The Syntheses of 3-Oxabicyclo-[3.1.0]hexane and Its Derivatives. Bulletin of the Chemical Society of Japan, 41(7), 1647-1651.
  • Larsen, L., & Skattebøl, L. (1983). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. Acta Chemica Scandinavica, 37b, 663-667.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Supporting Information for various syntheses. Retrieved from [Link]

  • Concise racemic and highly enantioselective approaches to key intermediates for the syntheses of carbocyclic nucleosides and pseudo-ribofuranoses. (1995). Journal of the Chemical Society, Perkin Transactions 1, (21), 2735-2745.
  • PubChem Compound Summary for CID 12204422, this compound. Retrieved from [Link]

  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. (2018). SciForum.
  • m-CPBA (meta-chloroperoxybenzoic acid). (2023). Master Organic Chemistry. Retrieved from [Link]

  • Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. (2024). YouTube. Retrieved from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2021). ACS Omega, 6(32), 21055–21063.
  • m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Optimization, Chromatography-based Purification and characterization of novel Antibacterial compound 4-formyl-2-hydroxy bicyclo. (2023).
  • Synthesis, purification and characterization of organic compounds. (n.d.). University of Bologna. Retrieved from [Link]

Sources

analytical methods for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Introduction: The Structural Significance of a Key Building Block

This compound is a conformationally constrained bicyclic compound that serves as a valuable building block in medicinal chemistry and drug development.[1] Its rigid, non-planar structure makes it an attractive bioisostere for replacing aromatic rings, potentially improving metabolic stability and binding affinity in drug candidates.[2] The precise characterization of this molecule is paramount to ensure its identity, purity, and stereochemical integrity before its incorporation into complex pharmaceutical agents. This guide provides a detailed overview of the essential analytical methodologies for the comprehensive characterization of this compound, grounded in established scientific principles and field-proven protocols.

The analytical strategy for this compound must address several key questions:

  • Identity Confirmation: Does the sample have the correct molecular formula (C₆H₈O₃) and the expected bicyclic structure?[3][4]

  • Structural Elucidation: Are the connectivity and spatial arrangement of all atoms, particularly the stereochemistry of the cyclopropane and oxabicyclic rings, confirmed?[2]

  • Purity Assessment: What is the purity level of the sample, and what are the identities of any potential impurities?

  • Stereochemical Integrity: If a specific enantiomer or diastereomer is synthesized, what is its enantiomeric or diastereomeric excess?

To answer these questions, a multi-technique approach is required. This guide outlines the core methodologies, explains the rationale behind their application, and provides detailed protocols for their execution.

G cluster_0 Primary Analysis: Structure & Identity cluster_1 Secondary Analysis: Purity & Chirality NMR NMR Spectroscopy (¹H, ¹³C, 2D) Data Comprehensive Data Analysis & Structure Verification NMR->Data MS Mass Spectrometry (LC-MS, GC-MS) MS->Data FTIR FTIR Spectroscopy FTIR->Data HPLC HPLC / UPLC (Reversed-Phase) HPLC->Data GC Chiral GC (Post-derivatization) GC->Data Sample Test Sample: 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid Sample->NMR Structural Elucidation Sample->MS Structural Elucidation Sample->FTIR Structural Elucidation Sample->HPLC Separation & Quantification Sample->GC Separation & Quantification

Caption: Overall analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidaion

NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of this compound. The rigid bicyclic framework results in a unique set of chemical shifts and spin-spin coupling constants that provide a detailed map of the molecule's proton and carbon environments.[2]

Expert Insights: Why NMR is Critical

The constrained nature of the bicyclo[3.1.0]hexane system locks the protons into distinct axial and equatorial-like positions, leading to complex but highly informative coupling patterns. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to definitively assign each proton and carbon signal and confirm the connectivity through the ether linkage and across the cyclopropane ring.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and avoids exchange broadening.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field spectrometer.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

      • 2D NMR (Recommended): Acquire COSY and HSQC spectra to confirm H-H and C-H correlations.

  • Data Interpretation: Expected Signals While the exact chemical shifts are solvent and instrument-dependent, the following provides a guide based on related structures.[5][6][7]

Nucleus Expected Chemical Shift (ppm) Notes
¹H ~12.0 (broad singlet, 1H)Carboxylic acid proton (COOH). May not be visible in CDCl₃ without D₂O exchange confirmation.
¹H ~3.5 - 4.0 (multiplets, 4H)Protons adjacent to the ether oxygen (CH₂-O-CH₂).
¹H ~1.5 - 2.5 (multiplets, 3H)Cyclopropane and bridgehead protons. Complex coupling is expected.
¹³C ~170 - 175Carboxylic acid carbonyl carbon (COOH).
¹³C ~65 - 75Carbons adjacent to the ether oxygen (CH₂-O-CH₂).
¹³C ~20 - 35Cyclopropane and bridgehead carbons.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a rapid and highly sensitive technique used to confirm the molecular weight of the target compound and provide information about its fragmentation patterns.[8]

Expert Insights: Choosing the Right Ionization

For a molecule containing a carboxylic acid, Electrospray Ionization (ESI) is the preferred method. In negative ion mode (ESI-), the carboxylic acid is easily deprotonated, yielding a strong signal for the molecular ion [M-H]⁻. This is often more sensitive and provides a cleaner spectrum than positive ion mode.

Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation and Parameters:

    • System: A High-Performance Liquid Chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

    • Ionization Source: ESI, operated in negative ion mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Interpretation:

    • Molecular Ion: The primary goal is to observe the deprotonated molecular ion.

      • Molecular Formula: C₆H₈O₃

      • Exact Mass: 128.0473 Da[3]

      • Expected Peak: [M-H]⁻ at m/z 127.0399

Chromatographic Methods: Assessing Purity and Chirality

Chromatography is essential for determining the purity of the sample and, critically, for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is the standard method for quantifying the purity of non-volatile organic compounds.

Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Parameters:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is crucial for suppressing the ionization of the carboxylic acid, leading to sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for end absorption) or, preferably, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

    • Injection Volume: 5-10 µL.

  • Data Interpretation: Purity is calculated based on the relative area percentage of the main peak.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Due to the molecule's chirality, determining the enantiomeric excess (ee) is often a critical requirement, especially in pharmaceutical applications. Chiral GC is a highly effective method for this, typically requiring derivatization to increase volatility.[5][7]

G cluster_workflow Chiral GC Workflow A Carboxylic Acid Sample B Derivatization (e.g., with TMS or Diazomethane) A->B C Volatile Ester Derivative B->C D Injection onto Chiral GC Column C->D E Separation of Enantiomers D->E F Quantification of ee% E->F

Caption: Workflow for chiral analysis by GC.

Protocol: Chiral GC
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in a suitable solvent (e.g., diethyl ether).

    • Add a derivatizing agent. A common and effective method is the addition of a solution of (trimethylsilyl)diazomethane until a persistent yellow color is observed.

    • Quench the reaction carefully with a few drops of acetic acid. The resulting solution contains the volatile methyl ester derivative.

  • Instrumentation and Parameters:

    • Column: A chiral capillary column, such as a Chiraldex B-PH (β-cyclodextrin) or a Chiraldex γ-cyclodextrin trifluoroacetate column.[5][7]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Isothermal analysis (e.g., 120-140 °C) or a slow temperature ramp to optimize separation.[5]

    • Detector: Flame Ionization Detector (FID).

  • Data Interpretation: The two enantiomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers:

    • ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR provides a rapid confirmation of the key functional groups present in the molecule.[8]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation:

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad)
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Carboxylic Acid)1700 - 1725 (strong, sharp)
C-O Stretch (Ether & Acid)1000 - 1300

References

  • Organic Syntheses. Working with Hazardous Chemicals.[Link]

  • PubChem. this compound.[Link]

  • RSC Publishing. The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium.[Link]

  • Capot Chemical. Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid.[Link]

  • Alachem Co., Ltd. Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid.[Link]

  • MySkinRecipes. cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.[Link]

  • Organic Syntheses Procedure. dirhodium(ii) tetrakis[methyl 2-pyrrolidone-5(r)-carboxylate.[Link]

Sources

The Strategic Incorporation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold to Escape Flatland in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved physicochemical and pharmacological properties upon drug candidates is a perpetual endeavor. One such building block that has garnered significant interest is 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid . This saturated, rigid, and three-dimensional scaffold offers a compelling alternative to traditional aromatic moieties, enabling chemists to "escape from flatland" and explore new chemical space.[1]

The unique conformational constraints of the 3-oxabicyclo[3.1.0]hexane system, combined with the versatile functionality of the carboxylic acid group, make it a valuable tool for addressing common challenges in drug development, such as metabolic instability, poor solubility, and off-target toxicity associated with planar aromatic rings.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application and experimental protocols involving this promising building block.

Structural Features and Physicochemical Properties

The molecular architecture of this compound is characterized by a fused cyclopropane and tetrahydrofuran ring system.[3] The stereochemistry, particularly the (1R,5S,6s) configuration, imposes significant three-dimensional constraints that influence its reactivity and biological interactions.[3]

PropertyValueSource
Molecular Formula C₆H₈O₃[3]
Molecular Weight 128.126 g/mol [3]
Melting Point 174–175°C[3]
Boiling Point 281.2±33.0°C (760 mmHg)[3]
LogP (Partition Coefficient) -0.83[3]
Topological Polar Surface Area (TPSA) 46.5 Ų

The rigid, non-planar structure of this building block is a key attribute, making it an excellent candidate for bioisosteric replacement of meta-substituted benzene rings in drug design.[3]

Caption: 2D representation of this compound.

Applications in Medicinal Chemistry: A Gateway to Improved Drug Properties

The primary utility of this compound in medicinal chemistry lies in its role as a saturated, non-planar bioisostere for the meta-substituted phenyl ring. This strategic replacement can lead to significant improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Bioisosteric Replacement of meta-Substituted Benzene Rings

The geometric arrangement of the exit vectors in 3-oxabicyclo[3.1.0]hexane mimics that of a meta-substituted benzene ring, allowing it to maintain the desired spatial orientation of substituents for target binding. However, its sp³-rich, non-planar nature offers several advantages:

  • Improved Solubility: The introduction of a more polar, three-dimensional scaffold can disrupt crystal packing and improve aqueous solubility.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can lead to increased metabolic stability and a longer half-life.[2]

  • Reduced Off-Target Activity: Aromatic rings are often implicated in off-target interactions, such as hERG channel binding or CYP inhibition. Replacing them with saturated scaffolds can mitigate these liabilities.

  • Novel Intellectual Property: The use of this unique building block can provide a pathway to novel chemical entities with distinct intellectual property protection.

cluster_0 Traditional Approach cluster_1 Bioisosteric Replacement Strategy cluster_2 Potential Improvements A Lead Compound with meta-Substituted Benzene Ring B Analogue with 3-Oxabicyclo[3.1.0]hexane Scaffold A->B Replacement C Increased Solubility B->C D Enhanced Metabolic Stability B->D E Reduced Off-Target Effects B->E F Novel IP B->F

Caption: Workflow for bioisosteric replacement.

Case Study: Analogue of Sonidegib

While not a direct replacement with 3-oxabicyclo[3.1.0]hexane, a compelling case for the utility of related oxabicycloalkanes comes from the study of a Sonidegib analogue. Sonidegib is an anticancer drug that contains a central meta-substituted benzene ring. Replacement of this ring with a 3-oxabicyclo[3.1.1]heptane scaffold, which shares the core principle of a rigid, non-planar bioisostere, resulted in a patent-free analogue with nanomolar potency, reduced lipophilicity, and significantly improved water solubility (>500%).[1] This highlights the potential of such scaffolds to enhance the developability of drug candidates.

CompoundCentral ScaffoldLipophilicity (logD)Aqueous Solubility
Sonidegibmeta-Substituted BenzeneHighLow
Analogue3-Oxabicyclo[3.1.1]heptaneReduced>500% Improvement
Case Study: Antimicrobial Agents

A patent for antimicrobial [3.1.0]bicyclohexylphenyl-oxazolidinone derivatives showcases the direct incorporation of the 3-oxabicyclo[3.1.0]hexane scaffold. In these compounds, the bicyclic moiety serves as a phenyl ring replacement, connecting to an oxazolidinone core. This application demonstrates the utility of the building block in the design of novel antibacterial agents, likely conferring favorable pharmacokinetic properties.

Protocols

Protocol 1: Asymmetric Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

This protocol is based on the landmark approach developed by Satoh et al., which involves the 1,5-C-H insertion of a cyclopropylmagnesium carbenoid.[3]

Step 1: Synthesis of the 1-Chlorocyclopropyl p-Tolyl Sulfoxide Precursor

This multi-step synthesis begins with the reaction of dichloromethyl p-tolyl sulfoxide with an appropriate α,β-unsaturated ester to form a cyclopropane derivative. Subsequent functional group manipulations yield the key precursor.

Step 2: Generation of the Cyclopropylmagnesium Carbenoid and Intramolecular C-H Insertion

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve the 1-chlorocyclopropyl p-tolyl sulfoxide precursor in anhydrous tetrahydrofuran (THF) (0.1 M).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Grignard Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M, 2.5 equivalents) dropwise to the cooled solution, maintaining the temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-oxabicyclo[3.1.0]hexane derivative.

Step 3: Oxidation and Functionalization to the Carboxylic Acid

  • Oxidation: The resulting bicyclic intermediate is then oxidized to the corresponding aldehyde using standard methods (e.g., Swern or Dess-Martin oxidation).

  • Further Oxidation: The aldehyde is subsequently oxidized to the carboxylic acid using a mild oxidizing agent such as sodium chlorite.

  • Purification: The final product, (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, is purified by column chromatography on silica gel or by recrystallization to yield an enantiomerically pure product with >95% ee.[3]

A 1-Chlorocyclopropyl p-Tolyl Sulfoxide Precursor B i-PrMgCl, THF, -78°C to 0°C C 3-Oxabicyclo[3.1.0]hexane Intermediate B->C D Oxidation (e.g., Swern) E Aldehyde Intermediate D->E F Oxidation (e.g., NaClO2) G (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane -6-carboxylic Acid F->G

Caption: Synthetic workflow for the target molecule.

Protocol 2: Amide Coupling for Incorporation into a Lead Molecule

This protocol describes a standard procedure for coupling the carboxylic acid building block to an amine-containing lead molecule.

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: To the activated carboxylic acid solution, add the amine-containing lead molecule (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Conclusion and Future Directions

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique three-dimensional structure and its ability to serve as a bioisosteric replacement for meta-substituted benzene rings offer a powerful strategy to overcome common liabilities in drug discovery. The synthetic protocols provided herein offer a starting point for researchers to explore the potential of this scaffold in their own drug development programs.

Future research in this area could focus on the development of more efficient and scalable synthetic routes, as well as a broader exploration of its application in diverse therapeutic areas. Comparative studies that directly quantify the improvements in ADME properties and biological activity upon replacing aromatic rings with this scaffold will be crucial in further establishing its role in the medicinal chemist's toolbox.

References

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem. (URL: )
  • Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes - ResearchGate. (URL: [Link])

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters - ACS Publications. (URL: [Link])

  • ChemInform Abstract: A Short Synthesis of 3-Oxa- and 3-Azabicyclo ... (URL: not available)
  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate - PubChem. (URL: [Link])

  • 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene - PMC - PubMed Central - NIH. (URL: [Link])

  • US Patent for Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues. (URL: not available)
  • recent advances in the chemistry and synthetic uses of magnesium carbenoids. (URL: [Link])

  • Stereospecific Synthesis of Carbanucleotides Designed for Antisense Methodology - Swiss Open Access Repository. (URL: [Link])

  • Chiral Reagents for Asymmetric Synthesis. (URL: not available)
  • Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. (URL: [Link])

  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - MySkinRecipes. (URL: not available)
  • 55685-58-0|(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - BLDpharm. (URL: not available)
  • WO2004113295A1 - Process and intermediates for the preparation of (1r,2s,5s)-6,6-dimethyl-3-azabicyclo[2][3]hexane-2-carboxylates or salts thereof - Google Patents. (URL: )

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. (URL: [Link])

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. (URL: not available)

Sources

Application Notes & Protocols: Leveraging 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid for Innovative Prodrug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Enhanced Drug Delivery

In the landscape of modern drug development, the prodrug approach remains a cornerstone strategy for overcoming pharmacokinetic and pharmacodynamic hurdles. The selection of a promoiety is a critical decision that directly impacts the stability, solubility, and release kinetics of the active pharmaceutical ingredient (API). 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has emerged as a promising scaffold for creating next-generation prodrugs. Its unique three-dimensional structure and inherent chemical properties offer a sophisticated tool for medicinal chemists to finely tune the performance of therapeutic agents.

The molecular architecture of this compound is characterized by a rigid, bicyclic system containing an ether linkage.[1] This constrained conformation is a key feature that differentiates it from more flexible, linear promoieties. The carboxylic acid functional group provides a convenient handle for covalent attachment to APIs containing hydroxyl or amine groups, forming ester or amide linkages, respectively.[1] This guide provides a comprehensive overview of the application of this novel moiety in prodrug development, complete with detailed protocols and scientific rationale.

Core Principles & Rationale for Use

The utility of this compound in prodrug design is rooted in several key principles:

  • Structural Rigidity and Metabolic Stability: The bicyclic nature of the scaffold imparts significant steric hindrance around the ester or amide linkage. This steric shield can protect the labile bond from premature hydrolysis by plasma esterases, a common challenge with traditional prodrugs.[1] This enhanced stability can lead to a longer plasma half-life and a more controlled release of the active drug, potentially reducing dosing frequency and improving patient compliance.

  • Modulation of Physicochemical Properties: The incorporation of this moiety can alter the physicochemical properties of the parent drug. Its relatively polar nature (LogP of -0.83) can be used to enhance the aqueous solubility of poorly soluble APIs, which is a major challenge in drug formulation.[1]

  • Potential for Targeted Release: While generally stable in plasma, the ester or amide linkage can be designed to be cleaved by specific enzymes present in target tissues or cellular compartments. This opens the door for targeted drug delivery, maximizing therapeutic efficacy at the site of action while minimizing systemic side effects.

  • Bioisosteric Replacement: The rigid, non-planar structure of the 3-oxabicyclo[3.1.0]hexane core can serve as a bioisostere for other chemical groups, such as meta-substituted benzene rings.[1] This can be advantageous in optimizing the binding of a drug to its biological target.

Physicochemical Properties

A summary of the key physicochemical properties of (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.126 g/mol [1]
Melting Point 174–175°C[1]
Boiling Point 281.2±33.0°C (760 mmHg)[1]
Density 1.4±0.1 g/cm³[1]
LogP -0.83[1]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of prodrugs utilizing this compound.

Protocol 1: Synthesis of a 3-Oxabicyclo[3.1.0]hexane-6-carboxylate Prodrug

This protocol describes a general method for the esterification of a parent drug containing a hydroxyl group with this compound using a carbodiimide coupling agent.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up and Purification A 1. Dissolve Parent Drug (with -OH) and This compound in anhydrous DCM. B 2. Add DMAP (catalyst). A->B C 3. Cool reaction mixture to 0°C. B->C D 4. Add EDC hydrochloride portion-wise. C->D E 5. Allow to warm to room temperature and stir for 12-24h. D->E F 6. Quench reaction with water. E->F G 7. Extract with DCM. F->G H 8. Wash organic layer with brine, dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for carbodiimide-mediated esterification.

Materials:

  • Parent drug with a hydroxyl group

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the parent drug (1.0 eq) in anhydrous DCM, add (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired prodrug.

Characterization:

  • Confirm the structure of the purified prodrug using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the synthesized prodrug in human plasma.

Workflow Diagram:

G cluster_0 Incubation cluster_1 Sampling and Analysis cluster_2 Data Analysis A 1. Prepare stock solution of prodrug in DMSO. B 2. Dilute stock solution into pre-warmed human plasma. A->B C 3. Incubate at 37°C. B->C D 4. At various time points (0, 15, 30, 60, 120 min), withdraw an aliquot. C->D E 5. Quench the reaction with ice-cold acetonitrile. D->E F 6. Centrifuge to precipitate proteins. E->F G 7. Analyze the supernatant by LC-MS/MS. F->G H 8. Quantify the remaining prodrug concentration. G->H I 9. Plot concentration vs. time and calculate the half-life (t1/2). H->I

Caption: Workflow for in vitro plasma stability assay.

Materials:

  • Synthesized prodrug

  • Human plasma (heparinized)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution (e.g., 10 mM) of the prodrug in DMSO.

  • Pre-warm human plasma to 37°C.

  • Initiate the stability assay by adding a small volume of the prodrug stock solution to the pre-warmed plasma to achieve a final concentration of, for example, 1 µM. The final concentration of DMSO should be less than 1%.

  • Incubate the mixture at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the plasma mixture.

  • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold acetonitrile.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the concentration of the remaining prodrug.

  • Plot the natural logarithm of the percentage of remaining prodrug versus time. The slope of the linear regression will give the degradation rate constant (k), and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693/k.

Concluding Remarks

This compound represents a valuable and versatile building block for the development of innovative prodrugs. Its unique structural and physicochemical properties can be strategically employed to enhance the metabolic stability and modulate the release of a wide range of active pharmaceutical ingredients. The protocols provided in this guide offer a starting point for researchers to explore the potential of this exciting promoiety in their drug discovery and development programs. Careful consideration of the parent drug's properties and the desired pharmacokinetic profile will be crucial for the successful design and implementation of prodrugs based on this scaffold.

References

  • PubChem. This compound. Available at: [Link]

Sources

applications of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in insecticide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial research into the direct applications of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid in insecticide synthesis did not yield sufficient publicly available data, patents, or peer-reviewed literature to construct a detailed application and protocol guide. This specific molecule is not widely documented as a primary precursor in the synthesis of major commercial insecticides.

However, the closely related bicyclic scaffold, particularly 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one , is a cornerstone intermediate in the production of synthetic pyrethroids, one of the most significant classes of insecticides worldwide. This guide has therefore been developed to provide an in-depth analysis of this well-documented and industrially relevant application, fulfilling the spirit of the original request for a technical guide on the use of this bicyclic system in insecticide development.

Introduction: The 3-Oxabicyclo[3.1.0]hexane Core and Its Significance in Pyrethroid Chemistry

The 3-oxabicyclo[3.1.0]hexane ring system is a conformationally rigid scaffold that has found significant utility in organic synthesis. Its strained cyclopropane ring fused to a tetrahydrofuran moiety provides a unique three-dimensional structure that is instrumental in establishing the precise stereochemistry required for biological activity in certain agrochemicals.

In the realm of insecticides, this structural motif is most famously leveraged as a synthetic precursor to chrysanthemic acid and its dihalovinyl analogues, which form the acidic portion of pyrethroid esters. Pyrethroids are synthetic compounds structurally modeled after the natural pyrethrins found in chrysanthemum flowers. They are potent neurotoxins to insects but exhibit low toxicity to mammals and birds, making them a safer alternative to older classes of insecticides like organophosphates and carbamates.[1] The specific stereochemistry of the cyclopropane ring in the acid component is critical for the insecticidal potency of the final pyrethroid molecule.

This guide will focus on the synthesis and application of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a key lactone intermediate that can be efficiently converted into the cis-isomers of cyclopropanecarboxylic acids necessary for the production of highly active pyrethroid insecticides.

Part 1: Synthesis of the Key Intermediate: 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

A concise and efficient synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved from readily available starting materials such as furfural. This multi-step synthesis highlights several key organic transformations.

Synthetic Workflow Overview

The overall synthetic pathway from furfural to the target bicyclic lactone is depicted below.

Synthesis_Workflow Furfural Furfural Butenolide Furan-2(5H)-one Furfural->Butenolide Performic acid oxidation Adduct 4-(1'-hydroxy-1'-methylethyl) tetrahydro-furan-2-one Butenolide->Adduct Photochemical addition of isopropyl alcohol Bromo_lactone 4-(1'-bromo-1'-methylethyl) tetrahydrofuran-2-one Adduct->Bromo_lactone Bromination (PBr3/SiO2) Target 6,6-dimethyl-3-oxabicyclo [3.1.0]hexan-2-one Bromo_lactone->Target Intramolecular cyclization (KOtBu)

Caption: Synthetic pathway from furfural to 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one.

Experimental Protocols

Protocol 1: Synthesis of 4-(1'-hydroxy-1'-methylethyl)tetrahydro-furan-2-one

  • Principle: This step involves the photochemical [2+2] cycloaddition of isopropyl alcohol to furan-2(5H)-one (a butenolide), which is obtained from the oxidation of furfural. The excited butenolide abstracts a hydrogen from the isopropyl alcohol, and the resulting radical species combine to form the desired adduct.[1]

  • Materials:

    • Furan-2(5H)-one

    • Isopropyl alcohol (reagent grade)

    • Low-pressure mercury lamps (15 W)

  • Procedure:

    • Dissolve furan-2(5H)-one in an excess of isopropyl alcohol in a suitable photochemical reactor.

    • Irradiate the solution with low-pressure mercury lamps at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the excess isopropyl alcohol under reduced pressure to yield the crude product, which is often of sufficient purity for the next step. A quantitative yield is typically expected.[1]

Protocol 2: Synthesis of 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one

  • Principle: The tertiary alcohol of the adduct is converted to a bromide using phosphorus tribromide (PBr₃) supported on silica gel. The silica gel helps to moderate the reactivity of the PBr₃.

  • Materials:

    • 4-(1'-hydroxy-1'-methylethyl)tetrahydro-furan-2-one

    • Phosphorus tribromide (PBr₃)

    • Silica gel

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Prepare a slurry of silica gel in anhydrous DCM.

    • Add PBr₃ to the slurry and stir.

    • Add a solution of the alcohol from the previous step in anhydrous DCM to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, filter the reaction mixture to remove the silica gel and wash the filter cake with DCM.

    • Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the bromo-lactone. A yield of approximately 50% can be expected.[1]

Protocol 3: Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Principle: This is an intramolecular cyclization reaction. A strong base, potassium tert-butoxide (KOtBu), removes the acidic proton alpha to the carbonyl group, forming a stabilized carbanion. This carbanion then displaces the bromide in an intramolecular SN1-type reaction, facilitated by the formation of a stable tertiary carbocation, to form the cyclopropane ring.[1]

  • Materials:

    • 4-(1'-bromo-1'-methylethyl)-tetrahydrofuran-2-one

    • Potassium tert-butoxide (KOtBu)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the bromo-lactone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Add a solution of potassium tert-butoxide in anhydrous THF dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the target 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. A yield of around 40% is reported for this step.[1]

Part 2: Application in Pyrethroid Synthesis - Conversion to Dihalovinyl Cyclopropanecarboxylic Acids

The synthesized 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a valuable intermediate for producing cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids, which are the acidic cores of potent pyrethroids like deltamethrin and cypermethrin.

Synthetic Transformation Pathway

The conversion involves a series of steps to open the lactone, modify the functional groups, and introduce the dihalovinyl moiety.

Conversion_Workflow Start 6,6-dimethyl-3-oxabicyclo [3.1.0]hexan-2-one Hydroxymethyl methyl cis-3-hydroxymethyl- 2,2-dimethylcyclopropanecarboxylate Start->Hydroxymethyl 1. Base hydrolysis 2. Acidification 3. Methylation Formyl methyl cis-3-formyl- 2,2-dimethylcyclopropanecarboxylate Hydroxymethyl->Formyl Oxidation Hydroxy_trihalo methyl 3-(1-hydroxy-1-trihalomethyl) derivative Formyl->Hydroxy_trihalo Addition of trihalomethane Acylated Acylated intermediate Hydroxy_trihalo->Acylated Acylation Dihalovinyl_ester methyl cis-3-(2,2-dihalovinyl)- 2,2-dimethylcyclopropanecarboxylate Acylated->Dihalovinyl_ester Reduction (e.g., with Zinc) Final_acid cis-3-(2,2-dihalovinyl)-2,2- dimethylcyclopropanecarboxylic acid Dihalovinyl_ester->Final_acid Hydrolysis

Caption: Conversion of the bicyclic lactone to a key pyrethroid acid precursor.

Protocol: General Procedure for Conversion

The following is a generalized protocol based on established chemical transformations documented in patent literature.

  • Principle: This multi-step process first opens the lactone ring to reveal the cyclopropane structure with a hydroxymethyl and a carboxylic acid group (which is then esterified). The alcohol is oxidized to an aldehyde, which then serves as a handle to introduce the dihalovinyl group via a haloform reaction and subsequent reduction/elimination.

  • Materials:

    • 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

    • Base (e.g., NaOH or KOH)

    • Acid (e.g., HCl)

    • Methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane)

    • Oxidizing agent (e.g., PCC or Swern oxidation reagents)

    • Trihalomethane (e.g., chloroform or bromoform)

    • Acylating agent (e.g., acetic anhydride)

    • Reducing metal (e.g., zinc dust)

    • Solvents (e.g., ether, THF, acetic acid)

  • Procedure:

    • Lactone Ring Opening and Esterification:

      • Treat the bicyclic lactone with an aqueous base (e.g., NaOH) to hydrolyze the lactone.

      • Acidify the solution to protonate the resulting carboxylate.

      • Esterify the carboxylic acid, for example, by treating with diazomethane in ether, to obtain methyl cis-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylate.

    • Oxidation to Aldehyde:

      • Oxidize the primary alcohol to the corresponding aldehyde, methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate, using a suitable oxidizing agent like pyridinium chlorochromate (PCC).

    • Formation of the Dihalovinyl Group:

      • React the aldehyde with a trihalomethane (e.g., chloroform) in the presence of a base to form a 3-(1-hydroxy-1-trihalomethyl) derivative.

      • Acylate the newly formed hydroxyl group.

      • Reduce the acylated compound with a metal such as zinc in a solvent like acetic acid. This step results in the formation of the methyl cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylate.

    • Hydrolysis to the Final Acid:

      • Hydrolyze the methyl ester under basic conditions, followed by acidic workup, to yield the final cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

This acid can then be esterified with various insecticidally active alcohols (e.g., 3-phenoxybenzyl alcohol or α-cyano-3-phenoxybenzyl alcohol) to produce a range of potent pyrethroid insecticides.

Conclusion

While this compound itself is not a prominent starting material in documented insecticide synthesis, the underlying bicyclic scaffold is of paramount importance. The lactone derivative, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, serves as a critical and stereochemically defined building block for the synthesis of the acid components of many commercial pyrethroid insecticides. The protocols and pathways outlined in this guide demonstrate the strategic use of this intermediate to construct the complex cyclopropane core essential for the high efficacy and selective toxicity of modern pyrethroids. This highlights the power of leveraging rigid bicyclic systems to solve challenges in stereoselective synthesis for the agrochemical industry.

References

  • Alvarenga, E. S. de, Carneiro, V. M. T., Resende, G. C., Picanço, M. C., Farias, E. D. S., & Lopes, M. C. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 17(12), 13989–14001. [Link]

  • Brady, W. T., & Ko, J. (1983). Synthesis and insecticidal activities of pyrethroids derived from bicyclo[n.1.0]alkenecarboxylic acids. Journal of Agricultural and Food Chemistry, 31(3), 629–631. [Link]

  • Alvarenga, E. S. de, Carneiro, V. M. T., Resende, G. C., Picanço, M. C., Farias, E. D. S., & Lopes, M. C. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. PubMed, 23183210. [Link]

  • Henrick, C. A. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. U.S. Patent No. 9,487,471 B1. Washington, DC: U.S.
  • FMC Corporation. (1981). Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds.
  • ResearchGate. (2012). Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). [Link]

  • Alvarenga, E. S. de, et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. Molecules, 17(12), 13989-14001. [Link]

  • Li, Z., et al. (2021). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry, 69(26), 7267–7285. [Link]

  • Montedison S.p.A. (1981). Pyrethroids and their preparation, their pesticidal composition.
  • Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(1), 55-77. [Link]

Sources

Application Note: A Proposed Synthetic Pathway for Carbocyclic Nucleosides from 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, are a cornerstone of antiviral and anticancer drug discovery. Their enhanced stability against enzymatic hydrolysis makes them superior therapeutic candidates.[1][2] This guide details a proposed, robust synthetic strategy for producing novel carbocyclic nucleosides, beginning with the readily available, stereochemically defined building block, 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.[3] We present a convergent, multi-step pathway involving key transformations: reduction of the starting acid, strategic reductive opening of the strained ether bridge to form the core cyclopentane scaffold, functional group manipulation, and stereocontrolled installation of the nucleobase via the Mitsunobu reaction. This document provides detailed, step-by-step protocols, explains the causal logic behind experimental choices, and offers validation checkpoints to ensure the synthesis of high-purity target compounds.

Introduction and Strategic Overview

The Therapeutic Advantage of Carbocyclic Nucleosides

Natural nucleosides are often limited in their therapeutic application due to their susceptibility to cleavage by phosphorylase enzymes. By replacing the furanose oxygen atom with a methylene group (CH₂), carbocyclic nucleosides gain significant metabolic stability.[2] This structural modification also alters the conformational dynamics of the five-membered ring, leading to unique structure-activity relationships (SAR) and potentially novel biological activities.[2] Prominent examples like Abacavir (HIV treatment) and Carbovir (antiviral agent) underscore the clinical success of this molecular scaffold.[1]

A Novel Starting Material: this compound

The synthesis of carbocyclic nucleosides is a significant chemical challenge, often requiring elaborate, multi-step pathways to establish the correct stereochemistry.[2] We propose a novel and efficient route starting from this compound. This commercially available starting material offers a rigid, bicyclic framework with defined stereocenters, providing a solid foundation for stereocontrolled synthesis.[4][5]

Overall Synthetic Strategy

Our proposed synthesis is convergent, meaning the carbocyclic "pseudo-sugar" moiety and the nucleobase are prepared separately and then coupled near the end of the sequence. This approach is highly flexible, allowing for the rapid generation of a diverse library of nucleoside analogues by simply changing the nucleobase in the final coupling step.[2]

The overall workflow can be visualized as follows:

G Overall Synthetic Workflow Start 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic Acid Intermediate1 Key Cyclopentane Diol Intermediate Start->Intermediate1 1. Reduction 2. Reductive Ring Opening Intermediate2 Protected Cyclopentanol (Mitsunobu Precursor) Intermediate1->Intermediate2 3. Selective Protection & Functionalization ProtectedNucleoside Protected Carbocyclic Nucleoside Intermediate2->ProtectedNucleoside 4. Mitsunobu Coupling Nucleobase Heterocyclic Base (e.g., Purine, Pyrimidine) Nucleobase->ProtectedNucleoside FinalProduct Final Carbocyclic Nucleoside ProtectedNucleoside->FinalProduct 5. Deprotection

Figure 1: High-level overview of the convergent synthetic strategy.

Protocols: Synthesis of the Key Cyclopentanol Intermediate

This section details the transformation of the starting material into a functionalized cyclopentanol, poised for coupling with a nucleobase.

Protocol 2.1: Reduction of Carboxylic Acid to Primary Alcohol

Rationale: The initial carboxylic acid is unreactive for subsequent key transformations. Reduction to the corresponding primary alcohol, (3-Oxabicyclo[3.1.0]hexan-6-yl)methanol, provides a more versatile functional handle and is a necessary first step. Borane-tetrahydrofuran complex (BH₃·THF) is chosen for its high selectivity for carboxylic acids, ensuring that other functional groups (namely the ether) remain untouched under mild conditions.

Step-by-Step Methodology:

  • Dry a 250 mL round-bottom flask under flame or in an oven and allow it to cool under a stream of dry argon or nitrogen.

  • Add this compound (1.0 eq) to the flask.

  • Dissolve the acid in anhydrous tetrahydrofuran (THF), approximately 10 mL per gram of acid.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add BH₃·THF solution (1 M in THF, 1.2 eq) dropwise via a syringe over 30 minutes. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude alcohol, which can be purified by silica gel chromatography if necessary.

Protocol 2.2: Reductive Opening of the Oxabicyclo Ring

Rationale: This is the critical step to form the carbocyclic core. The strained 3-oxabicyclo[3.1.0]hexane system can be opened reductively to generate a cyclopentane diol. We propose using a strong hydride reagent like Lithium aluminum hydride (LiAlH₄). This reagent will cleave the C-O bond, and the resulting alkoxide will be protonated upon workup to yield the desired diol. The stereochemical outcome will likely favor the cis-diol, providing a scaffold analogous to a ribofuranose sugar.

Step-by-Step Methodology:

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere, equipped with a reflux condenser.

  • Cool the suspension to 0 °C.

  • Dissolve the alcohol from Protocol 2.1 (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, slowly warm the mixture to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C.

  • Perform a Fieser workup: Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour, then filter it through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude cis-cyclopentane-1,3-diol derivative. Purify by column chromatography.

Protocol 2.3: Selective Protection and Functionalization

Rationale: To ensure the nucleobase couples at the correct position (C1') and with the correct stereochemistry, the two hydroxyl groups of the diol must be differentiated. The more sterically accessible primary alcohol (C4' equivalent) is selectively protected with a bulky silyl ether, tert-butyldiphenylsilyl (TBDPS) chloride. The remaining secondary alcohol (C1' equivalent) is then ready for the Mitsunobu reaction.

Step-by-Step Methodology:

  • Dissolve the diol from Protocol 2.2 (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add imidazole (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the solution to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography (using a hexane/ethyl acetate gradient) to isolate the mono-protected cyclopentanol, the key intermediate for the coupling step.

Protocols: Convergent Synthesis and Final Product Formation

With the key intermediate in hand, the final steps involve coupling the nucleobase and removing the protecting groups.

Protocol 3.1: Mitsunobu Coupling with a Nucleobase

Rationale: The Mitsunobu reaction is a powerful and widely used method for forming C-N bonds in nucleoside synthesis.[6] It proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, providing excellent stereocontrol. The reaction involves activating the secondary alcohol with triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), which is then displaced by the N-9 of a purine or N-1 of a pyrimidine.

G Key Mitsunobu Coupling Step Alcohol Protected Cyclopentanol Intermediate [Alkoxyphosphonium-Nucleobase Ion Pair] Alcohol->Intermediate Activation PPh3 PPh₃ PPh3->Intermediate DIAD DIAD DIAD->Intermediate Nucleobase Nucleobase-H Nucleobase->Intermediate SN2 Attack Product Protected Nucleoside (Inverted Stereochemistry) Intermediate->Product

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Step-by-Step Methodology:

  • To a flame-dried flask under argon, add the protected cyclopentanol from Protocol 2.3 (1.0 eq), the desired nucleobase (e.g., 6-chloropurine or N³-benzoylthymine, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Dissolve the solids in anhydrous THF or 1,4-dioxane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 20 minutes. The solution will typically turn from colorless to yellow/orange.

  • Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).

  • Monitor for the formation of the product and consumption of the alcohol by TLC.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Purify the crude residue directly by silica gel chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Nucleobase ExampleTypical ConditionsExpected Yield (based on similar substrates)
6-ChloropurinePPh₃, DIAD, THF, 0°C to RT50-70%
N³-BenzoylthyminePPh₃, DIAD, Dioxane, 0°C to RT60-80%
2-Amino-6-chloropurinePPh₃, DIAD, THF, 0°C to RT45-65%

Table 1: Representative conditions for the Mitsunobu coupling step.

Protocol 3.2: Final Deprotection and Purification

Rationale: The final step is the removal of all protecting groups to unveil the target carbocyclic nucleoside. The specific reagents depend on the protecting groups used and the nucleobase installed.

Step-by-Step Methodology (Example for an Adenine Analogue):

  • Ammonolysis (if 6-chloropurine was used): Dissolve the protected nucleoside from Protocol 3.1 in a sealed tube with methanolic ammonia (7 M). Heat to 80 °C for 12 hours. Cool and concentrate to dryness.

  • Silyl Ether Cleavage: Dissolve the resulting intermediate in THF. Add tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF, 1.5 eq). Stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Once complete, concentrate the mixture.

  • Purify the final compound using silica gel chromatography or reverse-phase HPLC to yield the pure carbocyclic nucleoside.

  • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Validation

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Mitsunobu reaction (3.1) 1. Impure reagents (wet THF, old DIAD). 2. Steric hindrance. 3. Nucleobase has low pKa/poor nucleophilicity.1. Use freshly distilled solvents and new reagents. 2. Increase reaction time and/or temperature slightly (e.g., to 40 °C). 3. Use pre-formed sodium salt of the nucleobase or add a non-nucleophilic base like DBU.
Formation of N-7 isomer (purines) The N-7 nitrogen of purines can also react.This is often difficult to control completely. N-9 is usually the thermodynamic product. Careful chromatography is required to separate the isomers. N-9 vs N-7 can be confirmed by HMBC NMR experiments.
Incomplete deprotection (3.2) 1. Insufficient deprotection reagent. 2. Steric hindrance around the protecting group.1. Add more reagent (e.g., TBAF) and increase reaction time. 2. For stubborn silyl groups, switch to a stronger fluoride source like HF-Pyridine in THF.
Epimerization or side reactions Basic or acidic conditions during workup or deprotection can cause unwanted reactions.Ensure all workup and purification steps are performed under neutral or carefully controlled pH conditions. Use buffered solutions where necessary.

Table 2: A guide to troubleshooting common issues in the synthetic sequence.

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for the synthesis of carbocyclic nucleosides from this compound. By leveraging a convergent approach centered around a key Mitsunobu coupling reaction, this pathway offers the flexibility and efficiency required for the discovery and development of novel therapeutic agents. The detailed protocols and troubleshooting guide provided herein are designed to empower researchers to successfully implement this synthesis in their laboratories, paving the way for the next generation of antiviral and anticancer drugs.

References

  • El-Sayed, N., et al. (2020). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health (NIH). Available at: [Link]

  • Meier, C., et al. (2003). New Convergent Synthesis of Carbocyclic Nucleoside Analogues. Synthesis, 2003(13), 2101-2109. Available at: [Link]

  • Zhang, H. Z., et al. (1991). [Synthesis of analogues of carbocyclic nucleoside]. Yao Xue Xue Bao, 26(6), 420-425. Available at: [Link]

  • Borrott, P., et al. (1994). Regio- and stereoselective synthesis of carbocyclic 2',3'-dideoxy-3'-fluoro nucleosides as potential antiviral agents. Journal of Medicinal Chemistry, 37(24), 4228-4234. Available at: [Link]

  • Chun, B. K., et al. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry, 66(14), 4852-4858. Available at: [Link]

  • Muray, E., et al. (2002). Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers. The Journal of Organic Chemistry, 67(13), 4520-4525. Available at: [Link]

  • Muray, E., et al. (2002). Stereoselective Synthesis of Novel Types of Cyclopropyl Carbocyclic Nucleosides Containing Quaternary Stereogenic Centers. The Journal of Organic Chemistry, 67(13), 4520-4525. Available at: [Link]

  • University of Hamburg. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. Available at: [Link]

  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489. Available at: [Link]

  • Benckendorff, C. M. M., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489. Available at: [Link]

  • Schlienger, N., et al. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Tetrahedron, 59(21), 3747-3753. Available at: [Link]

  • Hodgson, D. M., et al. (1994). Concise racemic and highly enantioselective approaches to key intermediates for the syntheses of carbocyclic nucleosides and pseudo-ribofuranoses: formal syntheses of carbovir. Journal of the Chemical Society, Perkin Transactions 1, (22), 3373-3378. Available at: [Link]

  • ResearchGate. (2003). Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. Request PDF. Available at: [Link]

  • Brás, N. F., et al. (2006). Synthesis of Conformationally Locked Carbocyclic Nucleosides Built on a Thiabicyclo[3.1.0]hexane System as a Pseudosugar Surrogate. European Journal of Organic Chemistry, 2006(20), 4471-4478. Available at: [Link]

  • ResearchGate. (1997). Carbocyclic analogs of nucleosides. Part 2. Synthesis of 2′,3′-dideoxy-5′-homonucleoside analogs. Request PDF. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available at: [Link]

  • PubChem. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Available at: [Link]

  • Chemspace. CAS 335599-07-0: Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained scaffold that has garnered significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure serves as a valuable bioisostere for various functional groups, offering a unique vector space for substituent placement and the potential for enhanced binding affinity and improved pharmacokinetic properties of drug candidates. The synthesis of this molecule, particularly on a large scale, presents unique challenges due to its inherent ring strain and the need for precise stereochemical control.

This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with an emphasis on not only the procedural steps but also the underlying scientific principles, safety considerations, and in-process controls necessary for successful and reproducible execution.

Strategic Approach: A Multi-Step Synthesis

The large-scale synthesis of this compound is best approached through a multi-step sequence that allows for controlled introduction of the key structural features. The strategy outlined below leverages a stereoselective intramolecular cyclopropanation as the key ring-forming step.

G A 2,5-Dihydrofuran B 2,5-Dihydrofuran-2-methanol A->B Hydroformylation or Grignard Addition C Allylic Diazoacetate B->C Diazoacetate Formation D 3-Oxabicyclo[3.1.0]hexan-6-yl)methanol Intermediate C->D Rh-Catalyzed Intramolecular Cyclopropanation E This compound D->E Oxidation

Caption: Proposed synthetic pathway for this compound.

Part 1: Synthesis of the Allylic Alcohol Precursor

The synthesis commences with the preparation of the key allylic alcohol precursor, 2,5-dihydrofuran-2-methanol. This intermediate provides the necessary olefin and hydroxyl functionalities for the subsequent diazoacetate formation and intramolecular cyclopropanation.

Protocol 1: Synthesis of 2,5-Dihydrofuran-2-methanol

This protocol describes the synthesis of 2,5-dihydrofuran-2-methanol from 2,5-dihydrofuran. While several methods exist, a practical approach for large-scale production involves the hydroformylation of 2,5-dihydrofuran or a Grignard reaction with a suitable formaldehyde equivalent. For the purpose of this guide, a Grignard-based approach is detailed for its reliability and scalability.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Magnesium Turnings24.31-1.2 equiv.-
Iodine253.81-catalytic-
2-Bromofuran146.971.851.0 equiv.-
Anhydrous THF72.110.889--
Paraformaldehyde30.03-1.1 equiv.-
Saturated NH4Cl (aq)53.49---
Diethyl Ether74.120.713--
Anhydrous MgSO4120.37---

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (N2 or Ar), charge a suitably sized, flame-dried reactor with magnesium turnings and a crystal of iodine.

    • Add a small portion of a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF).

    • Initiate the reaction with gentle heating. Once the reaction begins (disappearance of the iodine color and gentle reflux), add the remaining 2-bromofuran solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate flask, prepare a slurry of paraformaldehyde in anhydrous THF.

    • Slowly add the paraformaldehyde slurry to the Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2,5-dihydrofuran-2-methanol as a colorless oil.

In-Process Controls:

  • Grignard Formation: Monitor the consumption of magnesium and the exotherm.

  • Reaction Progress: Monitor the consumption of the Grignard reagent by thin-layer chromatography (TLC) or gas chromatography (GC).

Part 2: Formation of the Diazoacetate and Intramolecular Cyclopropanation

This section details the critical steps of forming the allylic diazoacetate and its subsequent rhodium-catalyzed intramolecular cyclopropanation to construct the 3-oxabicyclo[3.1.0]hexane core.

Protocol 2: Preparation of the Allylic Diazoacetate

The allylic alcohol is converted to the corresponding diazoacetate, the substrate for the key cyclopropanation reaction. This transformation is typically achieved by reaction with a sulfonyl azide and glyoxylic acid derivative, followed by diazotization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dihydrofuran-2-methanol-1.0 equiv.-
p-Acetamidobenzenesulfonyl Azide (p-ABSA)240.231.1 equiv.-
DBU152.241.2 equiv.-
Acetonitrile41.05--
Ethyl Glyoxylate102.091.0 equiv.-

Procedure:

  • To a solution of 2,5-dihydrofuran-2-methanol in acetonitrile, add ethyl glyoxylate and DBU at 0 °C.

  • Slowly add a solution of p-acetamidobenzenesulfonyl azide (p-ABSA) in acetonitrile, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Upon completion, the reaction mixture is typically used directly in the next step without extensive purification.

Safety Considerations: Diazo compounds are potentially explosive and toxic. All manipulations should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE). Avoid ground glass joints and sharp-edged metal spatulas.[1][2]

Protocol 3: Rhodium-Catalyzed Intramolecular Cyclopropanation

This is the key bond-forming reaction to construct the bicyclic core. A chiral rhodium catalyst is employed to induce stereoselectivity.[3][4][5][6][7]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Allylic Diazoacetate Solution C Syringe Pump Addition (slow, controlled) A->C B Rh Catalyst Solution (e.g., Rh2(S-DOSP)4) D Reaction Mixture (Inert Atmosphere, Controlled Temp) B->D C->D E Solvent Removal D->E F Chromatography E->F G Product F->G

Caption: Workflow for the Rh-catalyzed intramolecular cyclopropanation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Crude Allylic Diazoacetate Solution-1.0 equiv.
Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] (Rh2(S-PTTL)4) or similar chiral Rh catalyst-0.1 - 1 mol%
Anhydrous Dichloromethane84.93-

Procedure:

  • Under an inert atmosphere, charge a reactor with a solution of the chiral rhodium catalyst in anhydrous dichloromethane.

  • Heat or cool the solution to the desired reaction temperature (typically between 25-40 °C).

  • Using a syringe pump, add the crude allylic diazoacetate solution to the catalyst solution over a period of 4-8 hours to maintain a low concentration of the diazo compound.

  • After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of the diazo compound (loss of yellow color and cessation of N2 evolution).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, a bicyclic ester or lactone, can be purified by large-scale flash chromatography.[8][9][10][11][12]

Part 3: Final Conversion to the Carboxylic Acid

The final step involves the hydrolysis of the ester or lactone intermediate to the desired carboxylic acid.

Protocol 4: Hydrolysis to this compound

A standard basic hydrolysis protocol is employed to cleave the ester and afford the target carboxylic acid.[13][14][15]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
Bicyclic Ester/Lactone Intermediate-1.0 equiv.
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)23.95 (LiOH)2-3 equiv.
Tetrahydrofuran (THF)72.11-
Water18.02-
1 M Hydrochloric Acid (HCl)36.46-
Ethyl Acetate88.11-

Procedure:

  • Dissolve the bicyclic ester/lactone intermediate in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the hydrolysis is complete, remove the THF under reduced pressure.

  • Cool the aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

Part 4: Purification and Characterization

The final product is purified by crystallization to obtain a high-purity, crystalline solid.

Protocol 5: Crystallization of this compound

Crystallization is a critical step for obtaining the final product in high purity and for the potential resolution of enantiomers if a racemic synthesis was performed.[16][17][18][19][20]

Procedure:

  • Dissolve the crude carboxylic acid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, acetone/water).

  • Allow the solution to cool slowly to room temperature.

  • If necessary, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Allow the crystals to form overnight at room temperature, followed by further cooling in a refrigerator or freezer.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization:

The final product should be characterized by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Chiral HPLC: To determine the enantiomeric excess (ee).

  • Melting Point: As an indicator of purity.

References

  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Journal of Organic Chemistry.
  • Withers, N. D. (2005, December 19). Creating chirality in crystals. Chemistry World.
  • ResearchGate. (n.d.). Use of Industrial Scale Chromatography in Pharmaceutical Manufacturing.
  • ResearchGate. (n.d.).
  • Angles, S. N., Miller, A. E., & Johnson, J. S. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (n.d.). Large-Scale Chromatography Columns, Modeling Flow Distribution.
  • Biotage. (n.d.).
  • Royal Society of Chemistry. (2020, August 17).
  • Michigan State University. (2013, May 31). Phenyldiazomethane SOP.pdf.
  • Column Chromatography in Pharmaceutical Analysis: Methods and Applic
  • ResearchGate. (n.d.).
  • Research@THEA. (n.d.).
  • Doyle, M. P., Austin, R. E., Bailey, A. S., Dwyer, M. P., Dyatkin, A. B., Kalinin, A. V., Kwan, M. M. Y., Liras, S., Oalmann, C. J., Pieters, R. J., Protopopova, M. N., Raab, C. E., Roos, G. H. P., Zhou, Q.-L., & Martin, S. F. (1995). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society.
  • Scribd. (2018, March 8). Diazo Sensitizer Safety Guide.
  • National Institutes of Health. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,5-dihydroxymethyl tetrahydrofuran.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
  • Royal Society of Chemistry. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Furandimethanol (2,5-DDOL).
  • Chemical Research in Chinese Universities. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran.
  • PubMed. (2013, July 19). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). 2,5-Dihydrofuran synthesis.
  • Google Patents. (n.d.). CN113666891B - Preparation method of 2, 5-tetrahydrofuran dimethanol.
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution.
  • American Chemical Society. (2022, October 13).
  • Organic Syntheses. (n.d.). allyl alcohol.
  • Google Patents. (n.d.).
  • MACAU. (2025, April 16).
  • YouTube. (2024, March 1). Synthesis of a Complex Allylic Alcohol.
  • National Institutes of Health. (n.d.). Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol.
  • YouTube. (2017, March 14). Lactone Hydrolysis.

Sources

Protecting Group Strategies for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a conformationally constrained bicyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure serves as a valuable building block for positioning pharmacophores in three-dimensional space, potentially enhancing binding affinity and selectivity for biological targets. The presence of both a carboxylic acid and a strained bicyclic ether linkage presents unique challenges in multi-step syntheses. Protecting the carboxylic acid moiety is often a critical step to prevent undesired reactions during subsequent transformations. This guide provides a detailed overview of protecting group strategies for this compound, focusing on the selection, implementation, and removal of common ester protecting groups. We will delve into the rationale behind protocol design, considering the inherent reactivity and potential instability of the bicyclic ring system.

Considerations for Protecting this compound

The primary challenge in handling this compound lies in the stability of the strained bicyclic ring system, which can be susceptible to cleavage under harsh acidic or basic conditions.[1] Therefore, the selection of a protecting group and the conditions for its installation and removal must be carefully considered to maintain the integrity of the core scaffold. The ideal protecting group should be:

  • Easily and efficiently introduced in high yield.[2][3]

  • Stable to a wide range of reaction conditions planned for subsequent steps.[2][3]

  • Selectively removed under mild conditions that do not affect the bicyclic ether or other functional groups.[4][5]

This guide will focus on three common ester protecting groups: Methyl (Me) , tert-Butyl (t-Bu) , and Benzyl (Bn) esters. Each offers a unique set of advantages and disadvantages in the context of this specific molecule.

Protecting Group Selection Workflow

Protecting Group Selection start Start: this compound subsequent_chem Subsequent Chemistry Planned start->subsequent_chem acid_stable Requires Acid Stability? subsequent_chem->acid_stable Consider reaction conditions base_stable Requires Base Stability? acid_stable->base_stable Yes tbu_ester tert-Butyl Ester acid_stable->tbu_ester No h2_stable Requires Hydrogenolysis Stability? base_stable->h2_stable Yes me_ester Methyl Ester base_stable->me_ester No h2_stable->me_ester Yes h2_stable->tbu_ester Yes bn_ester Benzyl Ester h2_stable->bn_ester No

Caption: Decision workflow for selecting an appropriate protecting group.

Detailed Protocols and Methodologies

Methyl Ester Protection

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[6] They are generally stable to a wide range of reaction conditions but require relatively harsh conditions for removal (saponification with strong base or acid hydrolysis), which could pose a risk to the strained bicyclic ether.

Protocol 1: Fischer Esterification (Acid-Catalyzed)

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[7] Given the potential acid sensitivity of the bicyclic system, careful monitoring and the use of milder acidic catalysts are recommended.

  • Reagents and Materials:

    • This compound

    • Anhydrous Methanol (MeOH)

    • Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous methanol (20-50 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) or Amberlyst-15 resin.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the methyl ester.

Protocol 2: Methylation with Trimethylsilyldiazomethane (TMS-CHN₂)

This method offers a milder alternative to Fischer esterification, proceeding under neutral conditions at room temperature.[8]

  • Reagents and Materials:

    • This compound

    • Trimethylsilyldiazomethane (2.0 M in hexanes)

    • Methanol (MeOH)

    • Toluene or Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., 4:1 v/v).

    • At room temperature, add trimethylsilyldiazomethane solution (1.1-1.2 eq) dropwise. The reaction is typically accompanied by the evolution of nitrogen gas and a color change from yellow to colorless upon completion.

    • Stir the reaction for 30-60 minutes after the addition is complete.

    • Quench any excess TMS-CHN₂ by adding a few drops of acetic acid.

    • Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography if necessary.

Deprotection of Methyl Ester:

Deprotection is typically achieved by saponification using a base like lithium hydroxide (LiOH) in a mixture of THF and water.

tert-Butyl Ester Protection

tert-Butyl esters are valuable protecting groups due to their stability to a wide range of nucleophilic and basic conditions.[6][9] They are readily cleaved under acidic conditions, which allows for orthogonal deprotection in the presence of other ester groups.[4]

Protocol: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters, particularly for sterically hindered alcohols like tert-butanol.[8][10]

  • Reagents and Materials:

    • This compound

    • tert-Butanol

    • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq), tert-butanol (1.5-2.0 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM, add DCC (1.1 eq) or EDC (1.1 eq) in one portion at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • If using DCC, filter off the dicyclohexylurea (DCU) precipitate. If using EDC, perform an aqueous workup.

    • Wash the filtrate or organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection of tert-Butyl Ester:

Cleavage is achieved with strong acids such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Benzyl Ester Protection

Benzyl esters are stable to both acidic and basic conditions and are readily removed by catalytic hydrogenolysis, providing a useful orthogonal protecting group strategy.[6][11]

Protocol: Benzylation with Benzyl Bromide

  • Reagents and Materials:

    • This compound

    • Benzyl bromide (BnBr)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (1.1-1.2 eq) dropwise.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Deprotection of Benzyl Ester:

Removal is achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Methyl (Me) Ester H⁺/MeOH (Fischer) or TMS-CHN₂LiOH/THF/H₂O or H⁺/H₂OSimple, robustHarsh deprotection may cleave bicyclic ether
tert-Butyl (t-Bu) Ester DCC/DMAP/t-BuOH (Steglich)TFA/DCM or HCl/DioxaneStable to base, orthogonal to BnAcid-labile, may not be suitable if subsequent steps require strong acid
Benzyl (Bn) Ester BnBr/BaseH₂/Pd-CStable to acid/base, orthogonal to t-BuRequires hydrogenation for removal, not suitable for molecules with other reducible groups

Reaction Scheme Visualization

Protecting_Group_Schemes cluster_me Methyl Ester Protection cluster_tbu tert-Butyl Ester Protection cluster_bn Benzyl Ester Protection start This compound me_ester Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate start->me_ester H+/MeOH or TMS-CHN2 tbu_ester tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate start->tbu_ester DCC/DMAP/ t-BuOH bn_ester Benzyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate start->bn_ester BnBr/Base me_ester->start LiOH/H2O tbu_ester->start TFA/DCM bn_ester->start H2/Pd-C

Caption: Reaction schemes for protection and deprotection.

Conclusion

The choice of a protecting group for this compound is highly dependent on the planned synthetic route. For syntheses requiring robust protection and where harsh deprotection conditions at the final step are tolerable, a methyl ester may suffice. When orthogonality is required, tert-butyl and benzyl esters offer excellent alternatives. The tert-butyl group is ideal for sequences involving basic or nucleophilic reagents, while the benzyl group is suitable for reactions that do not involve catalytic reduction. Careful consideration of the stability of the bicyclic ether under the chosen protection and deprotection conditions is paramount for the successful synthesis of complex molecules incorporating this valuable scaffold.

References

  • Wikipedia. "Protecting group." [Link][4]

  • ResearchGate. "ChemInform Abstract: Trimethylsilyl Esters: Protection of Carboxylic Acids During Hydroboration Reactions." [Link]

  • "6.6 Silyl Esters." In Protective Groups in Organic Synthesis, by Theodora W. Greene and Peter G. M. Wuts.
  • National Institutes of Health. "“Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions." [Link][12]

  • Chemistry LibreTexts. "13.10: Protecting Groups in Organic Synthesis." [Link][6]

  • ResearchGate. "Recent developments in chemical deprotection of ester functional group." [Link]

  • Vertex AI Search. "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry." [5]

  • University of Bristol. "VI Protecting Groups and Orthogonal Protection Strategies." [Link][2]

  • Organic Chemistry Portal. "Simple Method for the Esterification of Carboxylic Acids." [Link][10]

  • University of Calgary. "Ch19: RCO2H to RCO2R'." [Link]

  • "Protecting Groups." [Link][3]

  • Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." [Link][7]

  • ResearchGate. "Conversion of Carboxylic Acids into Esters without Use of Alcohols." [Link]

  • Organic Chemistry Data. "Acid to Ester - Common Conditions." [Link][8]

  • National Institutes of Health. "Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold." [Link][1]

  • National Institutes of Health. "Sustainable Approaches for the Protection and Deprotection of Functional Groups." [Link]

  • "Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues." [Link]

  • National Institutes of Health. "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." [Link]

  • ACS Green Chemistry Institute. "Ester Deprotection." [Link]

  • "A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione." [Link]

  • PubChem. "3-oxabicyclo[3.1.0]hexane-2,4-dione." [Link]

  • ACS Publications. "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." [Link]

  • ResearchGate. "ChemInform Abstract: Synthesis of Trovafloxacin Using Various (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Derivatives." [Link]

  • SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." [Link]

  • PubChem. "this compound." [Link]

  • Organic Chemistry Portal. "tert-Butyl Esters." [Link][9]

  • Organic Chemistry Portal. "Benzyl Esters." [Link][11]

  • Google Patents.
  • Arkat USA. "Synthesis of DEFG ring system of cneorins." [Link]

  • LookChem. "Cas 927679-54-7,(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid." [Link]

Sources

Application Notes & Protocols: Derivatization of the Carboxylic Acid Group of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Rigid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can precisely orient pharmacophoric elements in three-dimensional space is paramount. 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid stands out as a valuable building block in this regard. Its rigid, non-planar structure serves as an excellent bioisosteric replacement for meta-substituted benzene rings, offering a route to escape "flatland" and improve key physicochemical properties such as solubility and metabolic stability.[1][2] The carboxylic acid at the 6-position is the critical functional handle for synthetic diversification.[1]

Derivatization of this carboxyl group into esters, amides, and other functionalities is a cornerstone of its application in drug discovery. This process allows for the creation of prodrugs, the fine-tuning of absorption, distribution, metabolism, and excretion (ADME) profiles, and the systematic exploration of structure-activity relationships (SAR).[1][3][4] However, the unique stereochemistry and potential steric hindrance of the bicyclic system necessitate carefully optimized protocols.[1][5]

This guide provides an in-depth analysis of the primary strategies for derivatizing this compound, complete with detailed experimental protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

I. Esterification: Modulating Polarity and Pro-drug Strategies

Esterification is a fundamental derivatization used to mask the polarity of the carboxylic acid, which can enhance cell permeability and create esterase-labile prodrugs. Two primary methods are recommended, depending on the complexity of the alcohol and the sensitivity of the substrate.

A. Fischer-Tropsch Esterification: The Classic Approach

This acid-catalyzed condensation with an alcohol is a cost-effective and straightforward method, particularly for simple primary or secondary alcohols.[6] The reaction is an equilibrium process; therefore, reaction conditions are manipulated to drive the formation of the ester product.[7][8][9]

Mechanism Rationale

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol. A series of proton transfers and the elimination of water, a stable leaving group, yields the final ester.[6][7] Using the alcohol as the solvent or removing water as it forms (e.g., with a Dean-Stark trap) pushes the equilibrium toward the product side, in accordance with Le Chatelier's principle.[8][9]

Experimental Protocol 1: Methyl Ester Synthesis
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (serving as both reagent and solvent, ~0.2 M concentration relative to the acid).

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to yield the pure methyl ester.

Field-Proven Insights & Troubleshooting
  • Choice of Acid: While H₂SO₄ is common, p-toluenesulfonic acid (TsOH) is a solid alternative that can be easier to handle.

  • Steric Hindrance: Tertiary alcohols react very slowly and are prone to elimination under these conditions.[8] For bulkier alcohols, consider the alkylation method described next.

  • Incomplete Reaction: If the reaction stalls, ensure your alcohol is anhydrous. Water in the reaction mixture will shift the equilibrium back towards the starting materials.

B. Williamson-type Esterification (Alkylation): A Milder Alternative

This method involves deprotonating the carboxylic acid with a mild base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide. It is particularly useful for introducing more complex or sensitive ester groups under non-acidic conditions.[10][11]

Experimental Protocol 2: Benzyl Ester Synthesis
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (~0.5 M).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash thoroughly with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Esterification Workflow Diagram

Esterification_Workflow cluster_fischer Fischer Esterification cluster_alkylation Alkylation F_Start Carboxylic Acid + Alcohol (Solvent) F_Catalyst Add H₂SO₄ or TsOH F_Start->F_Catalyst F_Reflux Reflux (4-16h) F_Catalyst->F_Reflux F_Workup Neutralize, Extract F_Reflux->F_Workup F_Purify Column Chromatography F_Workup->F_Purify F_Product Pure Ester F_Purify->F_Product A_Start Carboxylic Acid in DMF A_Base Add Base (K₂CO₃ or Cs₂CO₃) A_Start->A_Base A_Alkyl_Halide Add Alkyl Halide A_Base->A_Alkyl_Halide A_Stir Stir at RT (6-18h) A_Alkyl_Halide->A_Stir A_Workup Quench, Extract A_Stir->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product Pure Ester A_Purify->A_Product

Caption: Comparative workflows for ester synthesis.

Table 1: Comparison of Esterification Methods
MethodReagentsConditionsProsCons
Fischer Alcohol, H₂SO₄/TsOHRefluxSimple, inexpensive, scalableHarsh conditions, equilibrium limited, not suitable for tertiary alcohols
Alkylation Alkyl Halide, BaseRoom TempMild, wide substrate scopeRequires stoichiometric base, alkyl halides can be toxic

II. Amidation: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[5] For this compound, this transformation connects the scaffold to various amine-containing fragments, enabling extensive SAR exploration. Direct reaction with amines is not feasible; therefore, the carboxylic acid must first be activated.

A. Carbodiimide-Mediated Coupling: The Workhorse Protocol

Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are widely used to activate carboxylic acids for amidation.[12][13] These reagents convert the hydroxyl group of the acid into a good leaving group (an O-acylisourea intermediate), which is readily displaced by an amine. The addition of reagents like 1-hydroxybenzotriazole (HOBt) minimizes side reactions and improves efficiency.[14]

Mechanism Rationale

EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the desired amine to form the amide bond. However, it can also rearrange to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine, thus improving the overall yield of the desired amide.

Experimental Protocol 3: EDC/HOBt Amide Coupling
  • Setup: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (~0.2 M) under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0°C for 30 minutes for pre-activation.

  • Amine Addition: Add the desired amine (1.1 eq), followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

B. Acyl Fluoride Coupling: For Challenging Substrates

When coupling with sterically hindered or electron-deficient amines, standard carbodiimide methods may fail or give low yields.[5] In these cases, converting the carboxylic acid to a highly reactive acyl fluoride in situ provides a powerful alternative.[5][14]

Experimental Protocol 4: Coupling via an Acyl Fluoride
  • Setup: In a dry vial, combine this compound (1.0 eq), the hindered amine (1.2 eq), and a fluorinating agent such as 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's reagent) or a modern equivalent like BTFFH (1.2 eq).

  • Solvent & Base: Add an anhydrous solvent (e.g., acetonitrile or DCM) and a hindered base like 2,6-lutidine or DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 40-60°C if necessary. The reaction is often rapid (1-4 hours). Monitor closely by LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with an appropriate solvent, and perform an aqueous workup similar to Protocol 3. Purify the product by chromatography.

Amidation Workflow Diagram

Amidation_Workflow cluster_edc EDC/HOBt Coupling cluster_acyl_fluoride Acyl Fluoride Coupling (Hindered Amines) E_Start Carboxylic Acid + HOBt in DCM E_Activate Add EDC at 0°C (Pre-activation) E_Start->E_Activate E_Amine Add Amine + DIPEA E_Activate->E_Amine E_React Stir at RT (12-24h) E_Amine->E_React E_Workup Aqueous Workup E_React->E_Workup E_Purify Chromatography E_Workup->E_Purify E_Product Pure Amide E_Purify->E_Product AF_Start Acid + Amine + Fluorinating Agent AF_Base Add Hindered Base AF_Start->AF_Base AF_React Stir at RT or Heat (1-4h) AF_Base->AF_React AF_Workup Aqueous Workup AF_React->AF_Workup AF_Purify Chromatography AF_Workup->AF_Purify AF_Product Pure Amide AF_Purify->AF_Product

Caption: Standard and advanced workflows for amide synthesis.

Table 2: Selection of Common Amide Coupling Reagents
ReagentAdditiveBaseKey Features
EDC·HCl HOBt, HOAtDIPEA, NMMWater-soluble byproducts, industry standard
HATU/HBTU NoneDIPEA, CollidineHigh reactivity, fast kinetics, good for hindered systems
COMU NoneDIPEAVery high reactivity, low racemization potential
TFFH/BTFFH NoneLutidine, DIPEAForms acyl fluoride in situ, excellent for hindered amines

III. Acyl Halide Formation: A Route to Highly Reactive Intermediates

Converting the carboxylic acid to an acyl chloride is a classic activation method. The resulting acyl chloride is highly electrophilic and reacts rapidly with a wide range of nucleophiles, including alcohols and amines, without the need for coupling reagents.

Mechanism Rationale

Reagents like thionyl chloride (SOCl₂) or oxalyl chloride react with the carboxylic acid to replace the -OH group with a chloride. The reaction with SOCl₂ produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The acyl chloride is then used immediately in a subsequent reaction with a nucleophile.

Experimental Protocol 5: Two-Step Acyl Chloride Formation and Reaction

Part A: Acyl Chloride Formation

  • Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5-10 eq, can be used as solvent) and a catalytic drop of DMF.

  • Reaction: Attach a reflux condenser and gently heat the mixture to 70-80°C for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Cool the mixture and carefully remove all excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is a moisture-sensitive oil or solid and should be used immediately without purification.

Part B: Reaction with a Nucleophile (e.g., an Amine)

  • Setup: Dissolve the crude acyl chloride from Part A in anhydrous DCM. Cool the solution to 0°C.

  • Nucleophile Addition: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the acyl chloride solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Workup & Purification: Quench the reaction with water. Separate the organic layer and wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by chromatography.

Acyl Halide Workflow Diagram

Acyl_Halide_Workflow cluster_formation Part A: Acyl Chloride Formation cluster_reaction Part B: Nucleophilic Acyl Substitution AC_Start Carboxylic Acid AC_React Reflux in SOCl₂ / cat. DMF AC_Start->AC_React AC_Isolate Remove excess SOCl₂ in vacuo AC_React->AC_Isolate AC_Intermediate Crude Acyl Chloride (Use Immediately) AC_Isolate->AC_Intermediate Nuc_Start Dissolve Acyl Chloride in DCM at 0°C AC_Intermediate->Nuc_Start Immediate Use Nuc_Add Add Nucleophile (Amine/Alcohol) + Base Nuc_Start->Nuc_Add Nuc_React Stir at RT (1-4h) Nuc_Add->Nuc_React Nuc_Workup Aqueous Workup Nuc_React->Nuc_Workup Nuc_Purify Chromatography Nuc_Workup->Nuc_Purify Nuc_Product Pure Amide/Ester Nuc_Purify->Nuc_Product

Caption: Two-stage workflow for derivatization via an acyl chloride intermediate.

Conclusion

The derivatization of the carboxylic acid group on the 3-Oxabicyclo[3.1.0]hexane scaffold is a versatile and powerful tool for drug discovery and development. The choice of method—be it classic Fischer esterification, robust carbodiimide-mediated amidation, or highly reactive acyl halide formation—should be tailored to the specific synthetic target and the nature of the coupling partners. By understanding the underlying mechanisms and employing the optimized protocols detailed in this guide, researchers can efficiently generate diverse libraries of compounds, accelerating the journey from a promising building block to a potential therapeutic agent.

References

  • Bontempo, P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • David, R., & Flowers, R. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • American Chemical Society. (2024). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • Kim, S., et al. (1985). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1971). Volume 36, Issue 3. Retrieved from [Link]

  • Jung, M. E., et al. (2012). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • El-Ghanam, A. M. (2015). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Li, W., & Li, F. (2018). Derivatization in Sample Preparation for LC‐MS Bioanalysis. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors.
  • Google Patents. (n.d.). EP0007652A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • ResearchGate. (2025). Reactions of Zinc Enolates of Substituted 1Aryl2,2-dibromobutanones with Alkyl Esters of 3Oxo3 H -benzo[ f ]chromene-2-carboxylic Acid. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Acyl Halides: Reactions Forming and Reactions of. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the reaction between 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid and various amines to form the corresponding carboxamides. These bicyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structure, which can serve as a valuable pharmacophore or a bioisostere for other chemical groups. This document outlines the mechanistic principles, offers detailed step-by-step protocols for amide coupling using modern reagents, provides troubleshooting guidance for common challenges, and includes data interpretation aids for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 3-Oxabicyclo[3.1.0]hexane Scaffold

The 3-oxabicyclo[3.1.0]hexane moiety is a conformationally restricted structural motif that has garnered considerable attention in the field of medicinal chemistry. Its rigid framework allows for the precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of this saturated, bicyclic system can improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, when compared to more traditional, planar aromatic systems. The carboxylic acid at the 6-position serves as a versatile handle for the introduction of a wide array of functional groups, with the formation of amide bonds being a primary and highly effective strategy for generating diverse libraries of bioactive compounds.

Mechanistic Insights into Amide Bond Formation

The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the formation of water as a byproduct. To overcome this kinetic barrier under milder laboratory conditions, the carboxylic acid is typically activated to a more electrophilic species. This is achieved through the use of coupling reagents.

The Role of Coupling Reagents

Amide coupling reagents are designed to react with the carboxylic acid, converting the hydroxyl group into a better leaving group. This "activated" intermediate is then highly susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU).

HATU-Mediated Coupling: A Reliable Choice

For the purposes of this guide, we will focus on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent. The mechanism of HATU-mediated coupling proceeds in two main steps:

  • Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the this compound is deprotonated to its carboxylate. This carboxylate then attacks the electrophilic carbon of HATU, forming a highly reactive OAt-active ester intermediate and releasing tetramethylurea as a byproduct.[1]

  • Coupling: The amine, acting as a nucleophile, attacks the carbonyl carbon of the OAt-active ester. This leads to the formation of a tetrahedral intermediate which then collapses to form the desired amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt).[1]

The inclusion of the HOAt moiety in the HATU reagent is crucial as it accelerates the coupling reaction and minimizes the risk of racemization at adjacent chiral centers.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxamides. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of primary and secondary amines.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and HATU (1.1 eq.).

  • Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 eq.) dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq.), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: Alternative Amide Coupling Using POCl₃

For certain substrates, particularly for the synthesis of amides from anilines, activation with phosphorus oxychloride (POCl₃) can be an effective alternative.

Materials:

  • This compound (1.0 equivalent)

  • Amine (e.g., 6-bromo-7-chloroisoquinolin-3-amine) (1.0 equivalent)

  • Phosphorus oxychloride (POCl₃) (2.0 equivalents)

  • Anhydrous pyridine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the amine (1.0 eq.) in anhydrous pyridine.[2]

  • Cool the solution to 0 °C and slowly add POCl₃ (2.0 eq.).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[2]

  • Upon completion, carefully quench the reaction by pouring it onto ice water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemistry, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: HATU Coupling prep 1. Reagent Preparation (Carboxylic Acid, HATU, Amine, DIPEA in DMF) activation 2. Pre-activation (0 °C, 15-30 min) prep->activation Cool to 0 °C coupling 3. Amine Addition & Coupling (RT, 2-18 h) activation->coupling Add Amine workup 4. Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) coupling->workup Reaction Complete purification 5. Purification (Column Chromatography) workup->purification product Pure Amide Product purification->product

Caption: A generalized experimental workflow for the HATU-mediated amide coupling.

G cluster_mechanism Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester (R-CO-OAt) RCOOH->ActiveEster + HATU, DIPEA HATU HATU DIPEA DIPEA Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R'-NH₂) Amide Amide Product (R-CONH-R') Tetrahedral->Amide - HOAt HOAt HOAt

Caption: A simplified representation of the HATU-mediated amide coupling mechanism.

Data Summary and Troubleshooting

The success of the amide coupling reaction can be influenced by several factors, including the nature of the amine and the reaction conditions. The following table provides a general guideline for expected outcomes and troubleshooting common issues.

Amine TypeExpected ReactivityTypical Reaction TimePotential Issues & Troubleshooting
Primary Aliphatic High2-6 hoursUsually straightforward. If reaction stalls, a slight excess of HATU and amine may be beneficial.
Secondary Aliphatic Moderate4-12 hoursSteric hindrance can slow the reaction. Consider increasing the reaction temperature to 40-50 °C if necessary.
Anilines (electron-rich) Moderate6-18 hoursGenerally good reactivity. Standard protocol should be effective.
Anilines (electron-poor) Low12-24 hoursLower nucleophilicity can be challenging. Pre-activation is critical. May require higher temperatures or a more reactive coupling reagent.

Common Troubleshooting Scenarios:

  • Low or No Yield:

    • Cause: Inefficient activation or low nucleophilicity of the amine. This compound can be considered a sterically hindered substrate.[3]

    • Solution: Ensure all reagents are anhydrous. Confirm the quality of the coupling reagent and base. For challenging amines, increase the pre-activation time and consider a slight excess of the amine and coupling reagent.[3]

  • Formation of Side Products:

    • Cause: The highly reactive activated intermediate may decompose if the desired reaction is too slow.[3]

    • Solution: Ensure the amine is added promptly after the pre-activation step. Maintain the recommended reaction temperature to avoid decomposition.

  • Difficulty in Purification:

    • Cause: The byproduct, tetramethylurea, can sometimes be difficult to remove completely.

    • Solution: A thorough aqueous workup is crucial. Washing with dilute LiCl solution can sometimes help in removing residual DMF and urea byproducts.

Conclusion

The reaction of this compound with amines is a powerful method for the synthesis of novel, three-dimensional molecules for drug discovery and development. The use of modern coupling reagents, such as HATU, provides a reliable and high-yielding pathway to the desired amides. By understanding the underlying mechanism and following the detailed protocols and troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a diverse range of 3-oxabicyclo[3.1.0]hexane-6-carboxamides for their research programs.

References

  • Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. [Link]

  • Google Patents. (n.d.). WO2022093881A1 - N-linked isoquinoline amides as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis. The unique strained bicyclic structure of this molecule makes it a valuable building block in medicinal chemistry, but its synthesis can present challenges.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you improve your reaction yields and final product purity.

Overview of the Synthetic Strategy

A common and effective route to this compound involves a two-stage process: the diastereoselective epoxidation of a cyclopentene precursor, followed by the hydrolysis of an ester group to yield the final carboxylic acid. This guide is structured to address potential issues in each of these critical stages.

G cluster_0 Stage 1: Epoxidation cluster_1 Stage 2: Hydrolysis start Cyclopent-3-ene-1-carboxylic acid ester epoxidation Diastereoselective Epoxidation (e.g., m-CPBA) start->epoxidation intermediate Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate epoxidation->intermediate hydrolysis Base-mediated Hydrolysis (e.g., LiOH) intermediate->hydrolysis workup Acidic Workup (Protonation) hydrolysis->workup product This compound workup->product

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Epoxidation Stage

The conversion of the cyclopentene ring to an epoxide is the cornerstone of this synthesis. Yield and stereoselectivity are paramount. The endo or exo orientation of the resulting carboxylic acid group is determined at this stage and significantly impacts the molecule's biological and chemical properties.[1]

FAQ 1: My epoxidation reaction shows low or no conversion of the starting material. What's wrong?

Answer: This is a frequent issue, often pointing to problems with the oxidizing agent or reaction conditions. Let's break down the troubleshooting process.

G start Low Epoxidation Conversion Detected (via TLC/LC-MS) q1 Is the oxidizing agent active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Source fresh m-CPBA or titrate to determine active oxygen content. Store properly (refrigerated, dry). q1->a1_no No q2 Was the solvent appropriate? a1_yes->q2 a2_yes Verify Temperature & Time q2->a2_yes Yes a2_no Use inert, aprotic solvents (DCM, chloroform, benzene). Avoid alcohols/water which react with oxidant. q2->a2_no No q3 Was the reaction exothermic? a2_yes->q3 a3_yes Reaction is likely working. Check for side products or extend time. q3->a3_yes Yes a3_no Reaction not initiated. Allow to warm slowly from 0°C to RT. Check for potential inhibitors in starting material. q3->a3_no No

Caption: Troubleshooting flowchart for low epoxidation yield.

  • Oxidizing Agent Integrity: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are the most common reagents.[3][4] They can degrade over time, especially if not stored correctly.

    • Action: Use a fresh bottle of m-CPBA. If you suspect degradation, you can titrate it to determine the percentage of active oxygen. Always store m-CPBA in a refrigerator and away from moisture.

  • Solvent Choice: The solvent must be inert to the strong oxidizing conditions.

    • Action: Dichloromethane (DCM) or chloroform are standard choices. Protic solvents like alcohols or ketones will react with the m-CPBA, quenching the epoxidation reaction.

  • Temperature Control: Epoxidations are often exothermic. While starting the reaction at 0 °C is common practice to control the reaction rate, it may need to be warmed to room temperature to go to completion.

    • Action: Monitor the reaction temperature. If no exotherm is observed upon adding the m-CPBA, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS over several hours.

FAQ 2: The reaction works, but I'm getting a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving high diastereoselectivity is critical. For bicyclo[3.1.0]hexane systems, this usually means forming the exo or endo isomer preferentially. The stereochemical outcome is often substrate-controlled.

  • Mechanism of Control: Existing functional groups on the cyclopentene ring can direct the approach of the epoxidizing agent. For instance, a substituent with a hydrogen-bond-accepting group can interact with the peroxy acid, directing the epoxidation to the same face (syn-directing).[5][6] Conversely, bulky groups will sterically hinder one face, forcing the oxidant to approach from the opposite side (anti-directing).[7]

  • Optimizing Selectivity:

    • Choice of Oxidant: While m-CPBA is common, other reagents can offer different selectivity profiles. Dimethyldioxirane (DMDO), generated in situ from Oxone and acetone, is less sterically hindered and may provide different results.[7][8]

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction, sometimes affecting the diastereomeric ratio.[7] It can be beneficial to screen a few aprotic solvents (e.g., DCM, benzene, diethyl ether).

    • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Try running the reaction at 0 °C or even -20 °C.

ParameterCondition A (Standard)Condition B (High Selectivity)Rationale
Oxidant m-CPBA (1.1 eq.)m-CPBA (1.1 eq.) or DMDOm-CPBA is robust; DMDO can offer different selectivity.[7]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Inert and provides good solubility.
Temperature 0 °C to Room Temp-20 °C to 0 °CLower temperatures often increase diastereoselectivity.
Additives NoneNaHCO₃ or Na₂HPO₄ (buffer)A buffer neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed ring-opening of the desired epoxide.
Expected Outcome Good Yield, Moderate SelectivityPotentially Higher Yield & SelectivityOptimized for minimizing side reactions and favoring one diastereomer.

Part 2: Optimizing the Saponification (Ester Hydrolysis) Stage

Once the bicyclic ester is formed, the final step is hydrolysis to the carboxylic acid. The main challenges are driving the reaction to completion without causing unwanted side reactions and ensuring a clean workup.

FAQ 3: My hydrolysis reaction is slow or incomplete. How can I drive it to completion?

Answer: Incomplete hydrolysis is a common yield-reducing problem. The bicyclic system can introduce steric hindrance around the ester, making it less reactive than a simple alkyl ester.

  • Choice of Base and Stoichiometry: Lithium hydroxide (LiOH) is often preferred over NaOH or KOH due to the smaller cation size, which can better coordinate in sterically hindered environments. Use of a significant excess of base (3-5 equivalents) is often necessary to drive the equilibrium towards the carboxylate salt.[9]

  • Solvent System: A mixture of a water-miscible organic solvent and water is required.

    • Action: Tetrahydrofuran (THF)/water or methanol/water mixtures (e.g., 1:1 or 2:1 v/v) are excellent choices. The organic solvent ensures the substrate is fully dissolved, maximizing its exposure to the aqueous base.

  • Temperature: Gentle heating is usually required.

    • Action: Run the reaction at a moderately elevated temperature, such as 40-60 °C. Monitor the disappearance of the starting material by TLC or LC-MS. Avoid excessively high temperatures, which could promote degradation.[10]

FAQ 4: My yield is low after the acidic workup. Where is my product going?

Answer: Product loss during workup is frustrating. The issue often lies in the acidification and extraction steps.

  • Precipitation and Extraction: The final product, this compound, has moderate polarity. After acidifying the reaction mixture to protonate the carboxylate salt, the product may not cleanly precipitate or extract.

    • Acidification: Cool the reaction mixture in an ice bath before slowly adding acid (e.g., 1N HCl). The goal is to reach a pH of ~2-3 to ensure the carboxylic acid is fully protonated.

    • Extraction Solvent: The product may have some water solubility. Using a more polar solvent like ethyl acetate for extraction is often more effective than less polar options like ether or DCM. Perform multiple extractions (e.g., 3-5 times) to ensure complete recovery from the aqueous layer.

    • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine (saturated NaCl solution) can help break it.

Validated Experimental Protocol

This protocol provides a reliable starting point for the synthesis. Researchers should optimize conditions based on their specific substrate and available equipment.

Part A: Epoxidation of Ethyl Cyclopent-3-ene-1-carboxylate

  • Dissolve ethyl cyclopent-3-ene-1-carboxylate (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution. This will buffer the reaction and neutralize the acidic byproduct.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve m-CPBA (approx. 77% purity, 1.2 eq.) in DCM.

  • Add the m-CPBA solution to the stirred reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes to destroy excess peroxide.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate. This is often used directly in the next step.

Part B: Hydrolysis to this compound

  • Dissolve the crude ester from Part A in a 1:1 mixture of tetrahydrofuran (THF) and water (approx. 0.2 M).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the solution.

  • Heat the mixture to 50 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly acidify the mixture to pH ~2 by adding 1N HCl. A white precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization (e.g., from ethyl acetate/heptane) or column chromatography on silica gel to obtain the pure this compound.

References

  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions. Available at: [Link]

  • Google Patents. (n.d.). Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds.
  • Liu, J., DeMello, N. C., Condroski, K. R., & Houk, K. N. (n.d.). Transition States of Epoxidations: Diradical Character, Spiro Geometries, Transition State Flexibility, and the Origins of Stereoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • García-López, E., et al. (2019). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. ResearchGate. Available at: [Link]

  • Berliner, M., et al. (n.d.). Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. AWS. Available at: [Link]

  • Klimko, Y., et al. (2023). Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Innovaciencia. Available at: [Link]

  • Pinto, A. C., et al. (2012). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids. National Institutes of Health. Available at: [Link]

  • Huang, L., Zhou, Y.-J., & Ye, D.-Y. (n.d.). Diastereoselectivity in epoxidation of allylic and homoallylic amidocycloalkenes of varied size. ResearchGate. Available at: [Link]

  • Akhmet'yanova, V. A., et al. (2015). Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chegg.com. (2020). Solved The mechanism for the epoxidation of cyclopentene. Available at: [Link]

  • Murray, R. W., et al. (1996). Diastereoselectivity in the Epoxidation of Substituted Cyclohexenes by Dimethyldioxirane. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2024). Hydrolysis product troubleshooting. Available at: [Link]

  • Pearson. (n.d.). Acid-Catalyzed Ester Hydrolysis Practice Questions & Answers. Organic Chemistry. Available at: [Link]

  • Princeton Dataspace. (n.d.). Activity of Epoxide Chain Transfer Agents on the Ring-Opening Metathesis Polymerization of Cyclopentene. Available at: [Link]

  • PubMed. (2015). A mechanistic study into the epoxidation of carboxylic acid and alkene in a mono, di-acylglycerol lipase. Available at: [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Available at: [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available at: [Link]

  • Ramspoth, T., et al. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • Royal Society of Chemistry. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry. Available at: [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Available at: [Link]

  • Reiser, O., et al. (2024). Donor-Acceptor-Cyclopropanes: Versatile Starting Materials for the Synthesis of Cyclic Structures. University of Regensburg. Available at: [Link]

  • YouTube. (2021). How Alkenes Become Epoxides Using mCPBA. Available at: [Link]

  • Google Patents. (n.d.). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Available at: [Link]

  • Research Square. (n.d.). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bicyclic scaffold. Drawing from established synthetic methodologies, this document provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to enhance your experimental success.

Introduction

This compound is a conformationally constrained building block of significant interest in medicinal chemistry.[1] Its rigid structure serves as a non-planar bioisostere for various functionalities, offering a unique vector for exploring chemical space in drug design. The synthesis of this molecule, however, is not without its challenges. Stereochemical control, regioselectivity, and the management of reactive intermediates are critical hurdles that researchers often face. This guide will address these issues in a practical, question-and-answer format, focusing on the most prevalent synthetic strategies.

Part 1: Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter during your experiments.

Section 1.1: Dirhodium(II)-Catalyzed Cyclopropanation Route

This popular route typically involves the reaction of 2,5-dihydrofuran with an ethyl diazoacetate precursor, followed by hydrolysis of the resulting ester.

Question 1: My cyclopropanation reaction is producing a mixture of exo and endo diastereomers. How can I improve the diastereoselectivity?

Answer:

This is a very common issue in the synthesis of bicyclo[3.1.0]hexane systems. The formation of an approximately 1:1 mixture of exo and endo isomers is often observed with standard rhodium catalysts like dirhodium tetraacetate (Rh₂(OAc)₄).[2] The choice of the dirhodium(II) catalyst is the most critical factor in controlling diastereoselectivity.

  • Catalyst Selection: The ligands on the dirhodium catalyst create a chiral environment that directs the approach of the alkene to the metal carbene. For improved selectivity, consider screening a panel of chiral dirhodium(II) catalysts. For instance, catalysts with bulky carboxamidate or prolinate ligands have demonstrated high levels of diastereoselectivity in similar systems.[3][4] A study on the related 3-azabicyclo[3.1.0]hexane system showed that substituting Rh₂(OAc)₄ with Rh₂((S)-tetra-3,5-dibromo-TPPTTL)₄ significantly favored the endo product.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lower activation energy.

  • Post-Reaction Epimerization: If you obtain a mixture of diastereomers of the ethyl ester, it is possible to epimerize the undesired isomer to the thermodynamically more stable exo form. Treatment of the crude mixture with a base such as sodium tert-butoxide in THF can convert the endo-ester to the exo-ester.[2]

Question 2: The yield of my cyclopropanation reaction is low. What are the likely causes and solutions?

Answer:

Low yields in rhodium-catalyzed cyclopropanations can stem from several factors related to the stability of the diazo compound and the reactivity of the components.

  • Decomposition of Ethyl Diazoacetate (EDA): EDA is thermally and acid-sensitive. Ensure your reagents and solvents are free from acidic impurities. The slow addition of EDA using a syringe pump is highly recommended to maintain a low concentration in the reaction mixture, which minimizes side reactions like dimerization.[5]

  • Catalyst Deactivation: The catalyst can be sensitive to air and moisture.[5] Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) with dry solvents and glassware. Catalyst loading is also crucial; if you are using very low loadings (<0.1 mol%), you may need to incrementally increase it.[6]

  • Alkene Reactivity: 2,5-Dihydrofuran is an electron-rich alkene and should be reactive. However, ensure its purity, as impurities can inhibit the catalyst.

Question 3: I am having trouble hydrolyzing the ethyl ester to the carboxylic acid without side reactions. What should I be aware of?

Answer:

The hydrolysis of the ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can sometimes lead to unwanted side reactions, particularly if harsh conditions are used.

  • Epimerization: Basic hydrolysis conditions (e.g., NaOH or KOH) can potentially cause epimerization at the carbon bearing the carboxylate group, especially if the less stable diastereomer is present. It is advisable to monitor the reaction by NMR or LC-MS to ensure the stereochemical integrity is maintained.

  • Ring Opening: While less common under standard hydrolysis conditions, strong basic or acidic conditions, especially at elevated temperatures, could potentially lead to the opening of the strained bicyclic system. Milder hydrolysis conditions, such as using lithium hydroxide (LiOH) in a THF/water mixture at room temperature, are often preferred.

  • Decarboxylation: The final carboxylic acid product can be susceptible to decarboxylation under certain conditions, although this is more common for β-keto acids or compounds with other activating groups.[7][8][9] Avoid excessive heating during workup and purification.

Section 1.2: Palladium-Catalyzed C-H Activation/Lactonization Route

This approach involves the intramolecular cyclization of a suitable carboxylic acid precursor, often through a C-H activation mechanism.

Question 4: My Pd-catalyzed lactonization is giving me a mixture of regioisomers. How can I control the site of C-H activation?

Answer:

Regioselectivity is a paramount challenge in C-H activation chemistry. The directing group (in this case, the carboxylic acid) and the ligands on the palladium catalyst are the primary determinants of which C-H bond will be functionalized.

  • Ligand Choice: The steric and electronic properties of the ligands coordinated to the palladium center can dramatically influence the regioselectivity.[10][11] For example, bulky phosphine ligands might favor activation of a less sterically hindered C-H bond, while bidentate nitrogen-based ligands could lead to a different outcome. A systematic screening of ligands is often necessary to achieve the desired regioselectivity for a new substrate.

  • Substrate Design: The inherent reactivity of different C-H bonds in your substrate plays a significant role. C(sp³)–H bonds are generally less reactive than C(sp²)–H bonds. The geometric constraints of the substrate will also favor the formation of 5- or 6-membered palladacycle intermediates. Carefully designing your starting material to favor the desired cyclization pathway is a key synthetic strategy.

Question 5: I am observing significant amounts of unsaturated byproducts in my Pd-catalyzed reaction. What is causing this and how can I prevent it?

Answer:

The formation of unsaturated byproducts is often due to β-hydride elimination from an alkyl-palladium intermediate.[2]

  • Reaction Conditions: The choice of oxidant and additives can influence the rate of β-hydride elimination versus the desired reductive elimination to form the lactone. Experimenting with different oxidants (e.g., Ag₂CO₃, benzoquinone) and additives (e.g., NaOAc) can help to suppress this side reaction.

  • Ligand Effects: The ligand can also influence the propensity for β-hydride elimination. More electron-donating ligands can sometimes disfavor this pathway.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Dirhodium(II)-Catalyzed Cyclopropanation and Hydrolysis

This two-step protocol outlines the synthesis of the target carboxylic acid from 2,5-dihydrofuran.

Step 1: Synthesis of Ethyl 3-Oxabicyclo[3.1.0]hexane-6-carboxylate

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a syringe pump, add dirhodium(II) acetate (Rh₂(OAc)₄) (0.5 mol%).

  • Under an argon atmosphere, add anhydrous dichloromethane (DCM) and 2,5-dihydrofuran (1.2 equivalents).

  • Heat the mixture to a gentle reflux.

  • Via the syringe pump, add a solution of ethyl diazoacetate (1.0 equivalent) in anhydrous DCM over 4 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 2 hours.

  • Monitor the reaction by TLC or GC-MS until the ethyl diazoacetate is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the exo and endo diastereomers.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.

Parameter Value Reference
Catalyst Loading0.5 - 1.0 mol%[5]
EDA Addition Time4 hours[5]
Hydrolysis ReagentLiOHGeneral mild hydrolysis
PurificationFlash Chromatography[5]

Part 3: Mechanistic Insights & Visualizations

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Diagram 1: Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

G Rh2L4 Rh₂(L)₄ Catalyst Carbene Rhodium Carbene Intermediate Rh2L4->Carbene + EDA - N₂ EDA Ethyl Diazoacetate (N₂=CHCO₂Et) N2 N₂ EDA->N2 Alkene 2,5-Dihydrofuran Product Ethyl 3-Oxabicyclo[3.1.0]hexane-6-carboxylate Product->Rh2L4 Releases Catalyst Carbene->Product + Alkene G Start Low Diastereoselectivity (Exo/Endo Mixture) Q1 Is the catalyst Rh₂(OAc)₄? Start->Q1 A1_Yes Switch to a chiral/bulkier dirhodium catalyst (e.g., Rh₂(esp)₂ or others) Q1->A1_Yes Yes A1_No Screen other chiral catalysts Q1->A1_No No Q2 Is the reaction run at room temp or higher? A1_Yes->Q2 A1_No->Q2 A2_Yes Lower the reaction temperature (e.g., to 0 °C or -20 °C) Q2->A2_Yes Yes Epimerize Consider post-reaction epimerization of the ester with base (e.g., NaOtBu) Q2->Epimerize No End Improved Diastereoselectivity A2_Yes->End Epimerize->End

Caption: Troubleshooting logic for improving diastereoselectivity.

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C–H activation. Journal of Organometallic Chemistry, 624(1-2), 241-249.
  • Satoh, T., et al. (2002). Asymmetric Synthesis of Bicyclo[3.1.0]hexane Derivatives by 1,5-C–H Insertion of Cyclopropylmagnesium Carbenoids. Journal of the American Chemical Society, 124(42), 12402–12403.
  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Alkanes and Arenes. Accounts of Chemical Research, 42(8), 1074-1086.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2006). Palladium-Catalyzed Arylation of C–H Bonds at the γ-Position of Carboxylic Acids. Organic Letters, 8(22), 5169-5171.
  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C–H functionalization by metal carbenoid and nitrenoid insertion.
  • Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Corey, E. J., & Myers, A. G. (1985). Total synthesis of (±)-ginkgolide B. Journal of the American Chemical Society, 107(19), 5574-5576.
  • Itami, K., et al. (2011). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C–H Activation/Arylation of Thiophenes. Journal of the American Chemical Society, 133(49), 19851-19861. [10][11]13. Wikipedia. (2023). Decarboxylation. [Link] [8]14. Davies, H. M. L., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. The Journal of Organic Chemistry, 78(10), 4721-4739. [3][4]15. Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861-2904.

  • Zhang, Y. J., et al. (2022). Ligand-Enabled C-H Olefination and Lactonization of Benzoic Acids and Phenylacetic Acids via Palladium Catalyst. Organic Letters, 24(3), 821-825. [12]17. Davies, H. M. L., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 1(1), 78-82. [13][14]18. Wikipedia. (2023). Metal-catalyzed cyclopropanations. [Link] [15]19. Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazo-methanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society, 118(37), 8837-8846.

  • Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link] [16]21. Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169.

Sources

optimization of reaction conditions for 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This molecule, with its rigid, three-dimensional structure, serves as a crucial building block and a non-planar bioisostere for meta-substituted benzene rings in modern drug design.[1] Its successful synthesis is pivotal for advancing medicinal chemistry programs.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices to empower you with the knowledge to optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing the 3-oxabicyclo[3.1.0]hexane core?

There are several established routes, primarily categorized into two approaches:

  • Catalytic Cyclopropanation: This method involves the reaction of a 2,5-dihydrofuran derivative with a carbene precursor, typically a diazoacetate, catalyzed by a transition metal complex (e.g., dirhodium(II)).[2] This directly forms the bicyclic system in a single step.

  • Intramolecular Cyclization: A two-step approach that begins with the epoxidation of a cyclopent-3-ene-1-carboxylic acid derivative. The resulting epoxide is then treated with a base to induce an intramolecular ring-opening/cyclization cascade, forming the ether bridge.[3]

Other specialized methods, such as those involving intramolecular C-H insertion of cyclopropylmagnesium carbenoids, have also been developed for asymmetric synthesis, providing high enantiomeric excess.[1]

Q2: My dirhodium(II)-catalyzed cyclopropanation is suffering from low yield. What are the likely causes?

Low yields in this reaction are common and can typically be traced back to three main factors: catalyst activity, reagent quality, and reaction conditions.

  • Catalyst Deactivation: The dirhodium(II) catalyst is sensitive to impurities. Ensure all reagents and solvents are anhydrous and free of coordinating impurities. The catalyst loading is also critical; while high turnover numbers (TON) are reported, starting with a slightly higher catalyst load (e.g., 0.5-1 mol%) during optimization can be beneficial.[2]

  • Diazoacetate Quality: Ethyl diazoacetate is prone to decomposition. It should be freshly prepared or purified by distillation under reduced pressure before use. The slow addition of the diazoacetate to the reaction mixture is crucial to maintain a low stationary concentration, which minimizes side reactions like carbene dimerization.

  • Temperature Control: These reactions are often exothermic. Running the reaction at or below room temperature is generally recommended. Overheating can accelerate catalyst decomposition and the formation of byproducts.

Part 2: Troubleshooting Guide: Common Experimental Issues

Scenario 1: Poor Stereoselectivity (Exo/Endo Ratio) in Cyclopropanation

Question: I'm obtaining a nearly 1:1 mixture of exo and endo diastereomers in my Rh(II)-catalyzed cyclopropanation. How can I improve the selectivity for the desired exo isomer?

Analysis & Solution: The stereochemical outcome of this cycloaddition is highly dependent on the steric and electronic properties of the catalyst's ligands.

  • Catalyst Choice: The choice of dirhodium(II) catalyst is the most significant factor. While standard catalysts like rhodium(II) acetate may show poor selectivity, bulkier, chiral ligands are designed to create a more sterically demanding environment that favors one approach of the olefin to the metal carbene. For instance, Davies and co-workers have developed catalysts that can be tuned to favor either the exo or endo product.[2]

  • Solvent Effects: The solvent can influence the transition state geometry. Non-coordinating, non-polar solvents like dichloromethane (DCM) or hexanes are standard. It is worth screening a small panel of solvents to see if selectivity is impacted.

  • Post-Reaction Epimerization: The endo isomer is often the thermodynamically less stable product. It is possible to epimerize the product mixture to favor the more stable exo isomer.[2] This is typically achieved by treating the crude ester mixture with a base, such as sodium tert-butoxide in THF, before hydrolysis to the final carboxylic acid.[2]

Experimental Protocol: Base-Mediated Epimerization

  • After the cyclopropanation reaction is complete, concentrate the reaction mixture in vacuo.

  • Dissolve the crude residue (containing the exo/endo ester mixture) in anhydrous THF.

  • Add a solution of sodium tert-butoxide (e.g., 1.2 equivalents) in THF dropwise at room temperature.

  • Stir for 10-30 minutes, monitoring the conversion by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and hydrolysis to the carboxylic acid.

Scenario 2: Byproduct Formation During Epoxidation of Cyclopentene Precursors

Question: I am attempting to synthesize the bicyclic core via epoxidation of a cyclopentene-1-carboxylic acid ester, but I am observing significant amounts of what appears to be glutaraldehyde or other over-oxidation products. How do I improve the selectivity for the desired epoxide?

Analysis & Solution: The high reactivity of the cyclopentene double bond makes it susceptible to over-oxidation or ring-opening, especially under harsh or acidic conditions.[4] The key is to control the reactivity of the oxidizing system.

  • Choice of Oxidant:

    • m-CPBA (meta-Chloroperoxybenzoic acid): This is a common and effective reagent for epoxidation.[3] To mitigate byproduct formation, ensure the reaction is run at a low temperature (0 °C to room temperature) and buffered, if necessary, to prevent acid-catalyzed ring-opening of the newly formed epoxide. Adding a solid buffer like sodium bicarbonate to the reaction mixture can be effective.

    • Hydrogen Peroxide/Manganese Systems: While cost-effective, these systems can be aggressive.[4] Optimizing the molar ratio of H₂O₂ to the olefin is critical; excess peroxide increases the risk of over-oxidation. The reaction temperature should be kept low (e.g., 3-5 °C).[4]

  • pH Control: The byproduct m-chlorobenzoic acid formed from m-CPBA can catalyze the hydrolysis of the epoxide. A biphasic wash with a mild base (e.g., aqueous NaHCO₃) during the workup is essential to remove this acidic byproduct promptly.

  • Solvent and Addition Method: Using an inert solvent like DCM is standard. For highly reactive systems, the "single-step" addition of the oxidant solution to the olefin solution is sometimes reported to produce more of the desired epoxide than slow, stepwise addition.[4]

Optimized Epoxidation Conditions

ParameterRecommended ConditionRationale
Oxidant m-CPBA (1.1-1.5 equiv.)High selectivity for epoxidation.[3]
Solvent Dichloromethane (DCM)Inert and provides good solubility.
Temperature 0 °C to Room TemperatureMinimizes side reactions and epoxide decomposition.[3]
Additive Solid NaHCO₃ (optional)Buffers the reaction to prevent acid-catalyzed ring opening.
Workup Prompt wash with aq. NaHCO₃/Na₂S₂O₃Removes acidic byproducts and quenches excess oxidant.

Part 3: Visualization & Workflows

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a systematic approach to diagnosing and resolving low-yield issues in your synthesis.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup & Purification for Product Loss start->check_workup reagent_impure Re-purify Starting Materials / Use Fresh Reagents check_reagents->reagent_impure Impurities or Degradation Found conditions_suboptimal Systematically Vary Conditions (e.g., Temp, Solvent) check_conditions->conditions_suboptimal Conditions Deviate from Protocol workup_loss Modify Extraction/Purification Protocol check_workup->workup_loss Product Found in Aqueous/Waste Fractions re_run Re-run Experiment reagent_impure->re_run conditions_suboptimal->re_run workup_loss->re_run

Caption: Systematic workflow for troubleshooting low reaction yields.

Simplified Mechanism: Dirhodium(II)-Catalyzed Cyclopropanation

This diagram illustrates the key catalytic cycle for the formation of the bicyclic core from a dihydrofuran precursor and ethyl diazoacetate (EDA).

G cluster_cycle Catalytic Cycle Rh_cat Rh₂(L)₄ Catalyst Rh_carbene Rh(II) Carbene Intermediate Rh_cat->Rh_carbene + EDA - N₂ Cycloaddition [2+1] Cycloaddition Rh_carbene->Cycloaddition + Dihydrofuran Product_release Product Release Cycloaddition->Product_release Product_release->Rh_cat Regenerates Catalyst Product 3-Oxabicyclo[3.1.0]hexane Ester Product Product_release->Product

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

References

  • Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • MDPI. (n.d.). Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids.
  • Advanced ChemBlocks Inc. (n.d.). (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • American Chemical Society. (2024, April 8). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.
  • Bentham Science. (n.d.). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione.
  • ResearchGate. (n.d.). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system.
  • Supporting Information for a scientific article. (n.d.).

Sources

Technical Support Center: Stereoselective Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the key intramolecular cyclopropanation step.

Section 1: Catalyst Selection - The Core of Stereocontrol

The synthesis of the 3-Oxabicyclo[3.1.0]hexane core is most effectively achieved via the intramolecular cyclopropanation of an allylic diazoacetate. The choice of catalyst is the single most critical factor in controlling the stereochemical outcome of this transformation. The reaction involves the decomposition of the diazo compound by a metal catalyst to form a transient metal-carbene intermediate, which then undergoes an intramolecular reaction with the alkene moiety.

The primary catalyst classes for this transformation are based on Dirhodium(II) and Cobalt(II).

Dirhodium(II) Carboxamidate Catalysts

Dirhodium(II) complexes, particularly those with chiral carboxamidate ligands, are the gold standard for this reaction, offering exceptional levels of enantioselectivity and high yields.[1][2]

  • Mechanism of Action: The reaction is initiated by the displacement of a labile ligand on the Rh(II) catalyst by the diazoacetate. Subsequent extrusion of dinitrogen gas (N₂) generates a highly reactive rhodium-carbene intermediate. The chiral ligands surrounding the dirhodium core create a sterically defined environment. This chiral pocket dictates the trajectory of the intramolecular olefin approach to the carbene, thereby controlling the facial selectivity and establishing the stereochemistry of the newly formed cyclopropane ring.

  • Leading Catalysts:

    • Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(S)-carboxylate], Rh₂(5S-MEPY)₄: This catalyst and its (R)-enantiomer are exceptionally effective for the cyclopropanation of allylic diazoacetates, often providing >94% enantiomeric excess (ee).[2][3] It is particularly well-suited for Z-alkenes.

    • Dirhodium(II) tetrakis[methyl 2-oxazolidinone-4(S)-carboxylate], Rh₂(4S-MEOX)₄: An alternative that can offer complementary selectivity and is also highly effective.[4]

    • Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄: A bulkier catalyst that can sometimes improve selectivity for more challenging substrates.

Cobalt(II)-Porphyrin Catalysts

Cobalt(II) complexes of D₂-symmetric chiral porphyrins have emerged as powerful catalysts for this transformation, operating through a distinct metalloradical mechanism.[5]

  • Mechanism of Action: Unlike the electrophilic carbene in rhodium catalysis, the Co(II)-porphyrin system generates a radical-type intermediate. This pathway can be particularly advantageous for electron-deficient olefins and can offer different selectivity profiles compared to rhodium catalysts.[5][6] The addition of axial ligands like 4-(dimethylamino)pyridine (DMAP) can further enhance asymmetric induction.[5]

  • Leading Catalysts:

    • [Co(P1)] (Co(II) complex of 3,5-DiᵗBu-ChenPhyrin): This catalyst, in the presence of DMAP, has proven effective for the intramolecular cyclopropanation of various allyl α-diazoacetates, affording the bicyclic products with complete diastereocontrol and good enantioselectivity.[5]

Data Summary: Catalyst Performance Comparison
Catalyst SystemPrecursor TypeTypical Loading (mol%)Typical Yield (%)Typical ee (%)Key AdvantagesReferences
Rh₂(5S-MEPY)₄ Allylic Diazoacetate0.1 - 1.080 - 95>94High enantioselectivity, broad substrate scope, well-established.[2][3][7]
Rh₂(4S-MEOX)₄ N-Allylic Diazoacetamide0.5 - 1.070 - 9060 - 90Effective for related nitrogen-containing systems.[4]
[Co(P1)] + DMAP Allyl α-diazoacetate1.0 - 5.075 - 9080 - 95Alternative radical mechanism, good for acceptor-substituted diazos.[5]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues encountered during experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Q: My reaction shows no conversion of the starting material, or the yield is extremely low. What should I check first?

    • A: Catalyst activity is the primary suspect.

      • Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly under an inert atmosphere. Rhodium catalysts, while generally robust, can degrade with prolonged exposure to air and moisture.

      • Inhibitors: The presence of water or oxygen can inhibit many cyclopropanation catalysts.[8] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a rigorously inert atmosphere (high-purity argon or nitrogen). Solvents and reagents should be anhydrous.

      • Diazo Compound Quality: The diazoacetate precursor must be pure. Impurities from its synthesis (e.g., excess base or unreacted starting materials) can poison the catalyst. It is often beneficial to purify the diazo compound by column chromatography on neutral alumina or silica gel immediately before use.

Issue 2: Poor Stereoselectivity

  • Q: The reaction works, but my enantiomeric excess (ee%) is much lower than reported in the literature. What is causing this?

    • A: Several factors can compromise stereoselectivity. A systematic approach is needed.

      • Reaction Temperature: Temperature control is critical. While many reactions proceed at room temperature, lower temperatures (e.g., 0 °C) can sometimes enhance selectivity by favoring the more ordered transition state. Conversely, some catalyst systems require elevated temperatures for optimal performance.

      • Rate of Addition: The diazo compound should be added very slowly (e.g., via syringe pump over several hours) to the solution of the catalyst. This maintains a very low stationary concentration of the reactive rhodium-carbene intermediate, which minimizes side reactions and can improve selectivity.

      • Solvent Choice: The solvent can have a profound impact. Non-coordinating solvents like dichloromethane (DCM) or hexanes are typically preferred.[9] Coordinating solvents can compete for the axial sites on the rhodium catalyst, potentially disrupting the chiral environment and lowering the ee.

      • Catalyst Purity: The enantiomeric purity of the catalyst's chiral ligand is paramount. If the ligand used to synthesize the catalyst was not enantiopure, the catalyst itself will not be, leading to a direct reduction in the product's ee.

Issue 3: Formation of Side Products

  • Q: My crude NMR shows significant impurities alongside my product. The main ones seem to be diethyl maleate and fumarate. What's happening?

    • A: This points to the dimerization of the carbene intermediate. This is a classic side reaction in catalytic cyclopropanations.

      • Cause: When the concentration of the metal-carbene intermediate is too high, two carbene units can react with each other before the desired intramolecular cyclopropanation occurs. This is especially problematic if the intramolecular reaction is slow.

      • Solution: The most effective solution is to ensure a very slow, controlled addition of the diazoacetate precursor via a syringe pump. This keeps the carbene concentration low and favors the unimolecular cyclization over the bimolecular dimerization. Increasing the dilution of the reaction can also help.

Issue 4: Scale-Up Challenges

  • Q: The reaction worked perfectly on a 100 mg scale, but failed when I tried it on 5 grams. Why?

    • A: Scale-up introduces challenges related to mass and heat transfer. [10][11]

      • Mixing: Inefficient stirring in a larger vessel can create localized "hot spots" or areas of high diazo concentration, leading to side reactions and catalyst decomposition.[12] Ensure vigorous, efficient overhead stirring.

      • Heat Transfer: The decomposition of diazo compounds is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[11] This can lead to a temperature increase, which can negatively impact selectivity and yield. Consider using a cooling bath and ensure the syringe pump addition is slow enough to allow for effective heat management.

      • Safety: Diazo compounds are energetic and potentially explosive, especially in concentrated form and in the presence of certain metals. Always handle them with care, behind a blast shield, and avoid rough surfaces (e.g., ground glass joints).

Section 3: Frequently Asked Questions (FAQs)

  • Q1: How do I choose between a Dirhodium(II) and a Cobalt(II) catalyst?

    • A1: Start with a well-established Dirhodium(II) catalyst like Rh₂(5S-MEPY)₄, as its performance is extensively documented for this class of transformation.[2][3] If you encounter issues with low reactivity, particularly with electron-deficient substrates, or if you wish to explore an alternative mechanistic pathway, a Cobalt(II)-porphyrin system is a rational choice.[5]

  • Q2: What is the best analytical method to determine the enantiomeric excess (ee) of the final carboxylic acid product?

    • A2: Direct analysis of the carboxylic acid can be challenging. The most common and reliable method is to first convert the carboxylic acid to a methyl or ethyl ester using a mild agent like (trimethylsilyl)diazomethane or by standard Fischer esterification. The resulting ester can then be analyzed using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase (e.g., a cyclodextrin-based column).[13][14]

  • Q3: Can I recover and reuse the dirhodium catalyst?

    • A3: Yes, one of the significant advantages of dirhodium catalysts is their stability and potential for recovery. After the reaction, the catalyst can often be recovered by column chromatography. Its activity may be slightly diminished, but it can be effective for subsequent runs, which is particularly important given the high cost of rhodium.[7]

Section 4: Visualizations & Workflows

Catalytic Cycle of Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation

Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst Rh₂(L*)₄ Diazo_Complex Diazo-Catalyst Complex Catalyst->Diazo_Complex + Allyl Diazoacetate Carbene Rh(II)-Carbene Intermediate Diazo_Complex->Carbene - N₂ Product_Complex Product-Catalyst Complex Carbene->Product_Complex Intramolecular Cyclopropanation Product_Complex->Catalyst - Product Product 3-Oxabicyclo[3.1.0]hexane Product Product_Complex->Product Release caption Fig 1. Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Caption: Catalytic cycle for Rh(II)-catalyzed cyclopropanation.

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting ee start Low ee% Observed check_temp Is Temperature Optimized & Controlled? start->check_temp check_addition Is Diazo Addition Slow & Controlled? check_temp->check_addition Yes action_temp Action: Lower Temperature (e.g., to 0 °C) check_temp->action_temp No check_solvent Is Solvent Anhydrous & Non-Coordinating? check_addition->check_solvent Yes action_addition Action: Use Syringe Pump (e.g., 4-8 hour addition) check_addition->action_addition No check_catalyst Is Catalyst Purity (Chemical & Enantiomeric) Verified? check_solvent->check_catalyst Yes action_solvent Action: Use Freshly Distilled DCM or Hexane check_solvent->action_solvent No action_catalyst Action: Source New Catalyst or Re-purify Ligand check_catalyst->action_catalyst No action_temp->check_addition action_addition->check_solvent action_solvent->check_catalyst caption Fig 2. Decision tree for troubleshooting low enantioselectivity.

Caption: Decision tree for troubleshooting low enantioselectivity.

Section 5: Experimental Protocol

This protocol describes the synthesis of a 3-oxabicyclo[3.1.0]hexan-2-one derivative, a close precursor to the target carboxylic acid, using a dirhodium catalyst. The final hydrolysis step to the acid is standard.

Synthesis of (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one via Intramolecular Cyclopropanation [7]

Materials:

  • 3-Methyl-2-buten-1-yl diazoacetate (precursor)

  • Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], Rh₂(5R-MEPY)₄

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottomed flask, oven-dried

  • Reflux condenser and drying tube

  • Pressure-equalizing addition funnel or syringe pump

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under a positive pressure of nitrogen, add a solution of Rh₂(5R-MEPY)₄ (0.20 g, 0.22 mmol) in 150 mL of anhydrous DCM.

  • Diazo Compound Preparation: In the addition funnel, prepare a solution of 3-methyl-2-buten-1-yl diazoacetate (5.0 g, 32.4 mmol) in 300 mL of anhydrous DCM.

  • Slow Addition: Add the diazoacetate solution dropwise from the addition funnel to the stirring catalyst solution over a period of 4-6 hours. The reaction is accompanied by the steady evolution of nitrogen gas. The reaction mixture should maintain its color throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours until TLC or GC analysis indicates complete consumption of the diazoacetate.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue contains the crude product and the catalyst.

  • Purification: Purify the crude material by flash column chromatography on silica gel. The catalyst can be recovered by eluting with a more polar solvent system after the product has been collected. The product, (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, is typically obtained as a colorless oil.

  • Hydrolysis to Carboxylic Acid: The resulting lactone can be hydrolyzed to the corresponding carboxylic acid using standard conditions, such as aqueous lithium hydroxide (LiOH) followed by acidic workup.

  • Characterization: Determine yield and confirm structure by ¹H and ¹³C NMR. Determine enantiomeric excess by chiral HPLC or GC analysis. A typical result for this procedure is a yield of 80-90% with an ee of approximately 88%.[7]

References

  • Zhang, X. P., et al. (2011). Highly Asymmetric Intramolecular Cyclopropanation of Acceptor-Substituted Diazoacetates by Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 133(39), 15292–15295. [Link]

  • White, J. D., et al. (2011). Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetrization. Chemical Science, 2(8), 1595-1599. [Link]

  • Doyle, M. P., et al. (2001). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry, 66(25), 8477–8483. [Link]

  • Doyle, M. P., et al. (1993). Enantioselective Intramolecular Cyclopropanation of N-Allylic- and N-Homoallylic Diazoacetamides Catalyzed by Chiral Dirhodium(II) Catalysts. Tetrahedron Letters, 34(15), 2409-2412. [Link]

  • Doyle, M. P., Martin, S. F., et al. (1995). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society, 117(19), 5323–5324. [Link]

  • Doyle, M. P., et al. (1995). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society, 117(19), 5323-5324. [Link]

  • MDPI. (2020). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 25(21), 5186. [Link]

  • Taylor, R. J. K., et al. (2019). Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition. Advanced Synthesis & Catalysis, 361(15), 3568-3573. [Link]

  • Taylor, R. J. K., et al. (2019). Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues. Advanced Synthesis & Catalysis, 361(15), 3568-3573. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of cyclopropanes. [Link]

  • Glorius, F., et al. (2021). Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters, 23(15), 5849–5854. [Link]

  • Wikipedia. (n.d.). Cyclopropanation. [Link]

  • Fasan, R., et al. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Catalysis, 9(10), 9196–9201. [Link]

  • Charette, A. B., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. [Link]

  • ResearchGate. (2003). Stereoselective Cyclopropanation Reactions. [Link]

  • Maas, G. (2004). Rhodium(II)‐Catalyzed Inter‐ and Intramolecular Enantioselective Cyclopropanations with Alkyl‐Diazo(triorganylsilyl)acetates. European Journal of Organic Chemistry, 2004(11), 2415-2425. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. [Link]

  • Reiser, O. (2017). Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivative. Dissertation, Universität Regensburg. [Link]

  • ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]

  • Organic Syntheses. (1998). Dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate catalyzed synthesis of (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one. Organic Syntheses, 76, 188. [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]

  • Taber, D. F. (2002). Synthesis of cyclopropane containing natural products. Topics in Current Chemistry, 219, 1-38. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Wiley-VCH. (2012). Asymmetric Cyclopropanation. Asymmetric Synthesis of Three-Membered Rings. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

  • Thieme. (2008). Cyclopropanation Reactions. Science of Synthesis. [Link]

  • Anslyn, E. V., et al. (2010). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Tetrahedron, 66(33), 6463-6468. [Link]

  • Anslyn, E. V., et al. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Tetrahedron, 66(33), 6463-6468. [Link]

  • Reiser, O. (2016). Supporting Information for Rhodium(II)-Catalyzed Cyclopropanation. MPG.PuRe. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • Herdewijn, P., et al. (2011). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. The Journal of Organic Chemistry, 76(11), 4512–4521. [Link]

  • Satoh, T. (2011). Recent advances in the chemistry and synthetic uses of magnesium carbenoids. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1230-1240. [Link]

  • Shipe, W. D., et al. (2005). Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. Bioorganic & Medicinal Chemistry, 13(10), 3341–3352. [Link]

  • ResearchGate. (2018). Silver Oxide Mediated Novel SET Oxidative Cyclization: Stereoselective Synthesis of 3-Azabicyclo[n.1.0]alkanes. [Link]Stereoselective_Synthesis_of_3-Azabicyclon10alkanes)

Sources

Technical Support Center: Stereoselective Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling exo and endo stereoselectivity in this valuable bicyclic scaffold. The rigid, three-dimensional structure of this molecule makes it a compelling building block in medicinal chemistry, often used to replace planar aromatic rings and orient pharmacophores in defined vectors.[1] However, its utility is critically dependent on precise control over the stereochemistry at the C6 position.

This document provides answers to common questions, detailed troubleshooting guides for specific experimental challenges, and validated protocols to help you achieve your desired stereochemical outcome with high fidelity and efficiency.

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the exo and endo isomers of this compound?

A: The terms exo and endo describe the relative stereochemistry of the carboxylic acid group at the C6 position with respect to the main bicyclic ring system.

  • In the exo isomer , the carboxylic acid group is oriented anti (away from) the five-membered oxolane ring.

  • In the endo isomer , the carboxylic acid group is oriented syn (towards) the five-membered oxolane ring.

The exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance.[2]

isomers cluster_exo Exo Isomer cluster_endo Endo Isomer exo_img endo_img exo_label Carboxylic acid group points away from the larger ring system. endo_label Carboxylic acid group points towards the larger ring system.

Caption: Exo and Endo isomers of the target molecule.
Q2: Why is controlling exo/endo selectivity so important?

A: The three-dimensional orientation of the carboxylic acid group, a key pharmacophoric element, profoundly impacts how the molecule interacts with biological targets like enzyme active sites.[1] For example, in kinase inhibition assays, one stereoisomer can show significantly greater potency than the other.[1] Therefore, the ability to selectively synthesize either the pure exo or endo isomer is critical for structure-activity relationship (SAR) studies and the development of effective therapeutics.

Q3: What is the primary synthetic route for this scaffold?

A: The most common and efficient method is the rhodium-catalyzed [2+1] cycloaddition (cyclopropanation) between 2,5-dihydrofuran and a diazoacetate ester (e.g., ethyl diazoacetate, EDA), followed by hydrolysis of the resulting ester.[3][4] The key challenge in this reaction is controlling the stereoselectivity of the carbene addition to the double bond.

reaction_scheme dihydrofuran 2,5-Dihydrofuran reaction_step1 dihydrofuran->reaction_step1 plus1 + eda Ethyl Diazoacetate (EDA) eda->reaction_step1 plus2 + exo_ester exo-Ester endo_ester endo-Ester final_acid Exo or Endo Acid product_mixture exo-Ester endo-Ester reaction_step1->product_mixture [Rh₂(ligand)₄] Cyclopropanation reaction_step2 product_mixture->reaction_step2 Hydrolysis reaction_step2->final_acid

Caption: General synthesis via Rh(II)-catalyzed cyclopropanation.
Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Poor Exo Selectivity / Predominance of the Endo Isomer

Q: My cyclopropanation reaction with 2,5-dihydrofuran and ethyl diazoacetate yields a mixture of isomers, often favoring the endo product. My goal is the pure exo-carboxylic acid. How can I improve the exo selectivity?

A: This is a common challenge. While some catalysts may inherently favor the endo isomer, the exo product is thermodynamically more stable. You can leverage this fact using a two-step, "telescoped" procedure that avoids difficult chromatographic separations.[3][4]

Causality: The initial cyclopropanation gives a kinetic mixture of exo and endo esters. The proton alpha to the ester carbonyl is acidic and can be removed by a base. The resulting enolate can then be re-protonated, and over time, the mixture will equilibrate to favor the more stable exo isomer, where steric repulsion is minimized.

Troubleshooting Workflow:

exo_workflow start Start: Cyclopropanation of 2,5-Dihydrofuran with EDA reaction Reaction yields kinetic mixture of exo/endo esters (e.g., ~1:1 with Rh₂(esp)₂) start->reaction decision Isolate mixture? reaction->decision epimerize DO NOT ISOLATE. Add strong base (e.g., t-BuONa) to crude ester mixture. decision->epimerize No (Recommended) stop Difficult chromatographic separation of esters decision->stop Yes (Not Recommended) hydrolyze Perform hydrolysis on the epimerized mixture (e.g., NaOH/H₂O/EtOH) epimerize->hydrolyze workup Acidify and perform extractive workup hydrolyze->workup product Result: High purity exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid (>30:1 d.r.) workup->product

Caption: Workflow for obtaining the pure exo-acid.

Actionable Steps:

  • Run the Cyclopropanation: Use a standard dirhodium(II) catalyst like Rh₂(esp)₂ (0.005 mol%). This may give a nearly 1:1 mixture of exo and endo esters.[3]

  • Epimerize the Crude Mixture: After the reaction is complete, filter off the catalyst and concentrate the solvent. Without purification, dissolve the crude ester mixture in a suitable solvent (e.g., THF) and treat it with a strong base like sodium tert-butoxide (t-BuONa) at room temperature for a short period (e.g., 10 minutes).[3]

  • Hydrolyze and Isolate: Proceed directly to hydrolysis with NaOH in aqueous ethanol. After hydrolysis, acidify the solution and perform an extractive workup to isolate the exo-carboxylic acid in high diastereomeric purity (>30:1 d.r.).[3]

Problem 2: Poor Endo Selectivity

Q: My research requires the endo isomer, but my current protocol yields the exo isomer or a difficult-to-separate mixture. How can I selectively synthesize the endo product?

A: Achieving high endo selectivity requires careful catalyst selection. The ligand architecture around the dirhodium core is the primary determinant of stereochemical outcomes. Bulky, chiral ligands can create a binding pocket that forces the carbene to approach the olefin from a specific trajectory, leading to the endo product.

Causality: Chiral dirhodium(II) tetracarboxylates with bulky aromatic groups, such as Rh₂[(S)-tetra-(3,5-di-Br)TPPTTL]₄, have been shown to be highly effective in promoting endo selectivity.[3][5] The steric bulk of the ligands effectively blocks the exo approach, making the endo pathway kinetically favorable.

Actionable Steps:

  • Catalyst Selection: Switch from standard catalysts like Rh₂(OAc)₄ or Rh₂(esp)₂ to a catalyst specifically designed for stereocontrol. For high endo selectivity in the analogous 3-azabicyclo[3.1.0]hexane system, Rh₂[(S)-tetra-(3,5-di-Br)TPPTTL]₄ was highly effective, yielding an 83:17 endo:exo ratio.[3][5] This principle is directly applicable here.

  • Reaction Conditions: Run the reaction at a controlled temperature (e.g., 90 °C) with slow addition of the ethyl diazoacetate via syringe pump. This maintains a low concentration of the reactive carbene intermediate, minimizing side reactions and improving selectivity.[3]

  • Careful Hydrolysis and Isolation: To isolate the endo acid, the ester mixture must be handled carefully to avoid epimerization. Hydrolysis should be performed under conditions that minimize exposure to strong base for extended periods if the exo ester is present. A selective hydrolysis followed by extractive workup can separate the unreacted exo-ester from the desired endo-acid salt.[3]

CatalystTypical Selectivity OutcomeKey Feature
Rh₂(esp)₂~1:1 exo:endoHighly efficient, good for accessing the exo isomer via post-reaction epimerization.[3]
Rh₂(OAc)₄Mixture, often with poor selectivityStandard, less selective catalyst.
Rh₂[(S)-tetra-(3,5-di-Br)TPPTTL]₄High endo selectivity (e.g., 83:17)Bulky, chiral ligands sterically direct the reaction to the endo product.[3][5]
Problem 3: Low Overall Yield and Catalyst Turnover

Q: My yields are poor (<70%), and I have to use high catalyst loadings (1-5 mol%). How can I improve the reaction's efficiency?

A: Low yields and high catalyst loadings are often due to suboptimal reaction conditions or catalyst choice. Modern dirhodium(II) catalysts are exceptionally efficient and can operate at very low loadings (e.g., 0.005 mol%), achieving high turnover numbers (TONs).[5][6]

Causality: The key is to maintain a very low concentration of the diazo compound throughout the reaction. Adding the diazo compound all at once can lead to carbene dimerization and other side reactions, which consumes the reagent and deactivates the catalyst.

Actionable Steps:

  • Use a High-Efficiency Catalyst: Employ a catalyst like dirhodium(II) bis(N,N'-dicarboxy-tert-butyl-2,2'-pyrrolidine) (Rh₂(esp)₂). It is known for its high efficiency and stability.[3]

  • Implement Slow Addition: Prepare a solution of the ethyl diazoacetate and add it to the reaction mixture containing 2,5-dihydrofuran and the catalyst over several hours (e.g., 3 hours) using a syringe pump.[3]

  • Optimize Solvent and Temperature: Solvents like dimethyl carbonate (DMC) at elevated temperatures (e.g., 90 °C) have proven effective.[3] Ensure all reagents and solvents are anhydrous.

Section 3: Key Experimental Protocols
Protocol A: Selective Synthesis of exo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This telescoped protocol is adapted from highly efficient procedures for related scaffolds and is designed for high yield and diastereoselectivity without chromatographic purification of the intermediate ester.[3][4]

  • Reaction Setup: To an oven-dried flask under a nitrogen atmosphere, add 4 Å molecular sieves, 2,5-dihydrofuran (2.0 equiv.), the dirhodium(II) catalyst Rh₂(esp)₂ (0.005 mol %), and dimethyl carbonate (DMC).

  • Cyclopropanation: Heat the mixture to 90 °C. Add ethyl diazoacetate (1.0 equiv.) dissolved in DMC via syringe pump over 3 hours. Stir the reaction for an additional 2.5 hours after the addition is complete.

  • Epimerization: Cool the reaction to room temperature. Filter the mixture to remove the molecular sieves and concentrate under reduced pressure. Dissolve the crude residue in anhydrous THF. Add sodium tert-butoxide (t-BuONa, ~1.5 equiv.) and stir at room temperature for 10-15 minutes to drive the equilibrium to the exo ester.

  • Hydrolysis & Isolation: Quench the epimerization reaction and proceed with hydrolysis by adding a solution of NaOH in H₂O/EtOH. Stir until the ester is fully consumed (monitor by TLC/LCMS). Cool the mixture, acidify to pH ~2 with HCl, and extract the product with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the exo-acid with >30:1 d.r.[3]

Protocol B: Selective Synthesis of endo-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

This protocol focuses on using a stereodirecting catalyst to achieve a kinetic product mixture favoring the endo isomer.

  • Reaction Setup: Follow the setup in Protocol A, but substitute the catalyst with Rh₂[(S)-tetra-(3,5-di-Br)TPPTTL]₄ (0.005 mol %).

  • Cyclopropanation: Perform the reaction as described in Protocol A, step 2. The resulting crude mixture should contain the endo ester as the major product (~83:17 endo:exo).[3][5]

  • Isolation & Hydrolysis: After concentrating the reaction mixture, the endo and exo esters must be carefully hydrolyzed. One strategy involves a selective hydrolysis where the mixture is treated with NaOH/H₂O/EtOH at room temperature for a limited time (e.g., 30 min). This can hydrolyze the more accessible exo ester, allowing the unreacted endo ester to be separated via a hexane extraction. The isolated endo ester can then be fully hydrolyzed in a separate step to yield the pure endo-acid.[3]

References
  • Reed, M. A., et al. (2024). Selective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts, 20(04). Available at: [Link]

  • Doyle, M. P., et al. (n.d.). HIGHLY ENANTIOSELECTIVE INTRAMOLECULAR CYCLOPROPANATION CATALYZED BY DIRHODIUM(II) TETRAKIS[METHYL 2-PYRROLIDONE-5(R)-CARBOXYLATE]. Organic Syntheses Procedure. Available at: [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]

  • American Chemical Society. (2024). Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. Available at: [Link]

  • Zhang, Y., et al. (2018). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. National Institutes of Health. Available at: [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. American Chemical Society. Available at: [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. Available at: [Link]

  • Stoltz, B. M., et al. (n.d.). Mechanistic Insights into the Factors Determining Exo−Endo Selectivity in the Lewis Acid-Catalyzed Diels−Alder Reaction. Available at: [Link]

  • Harmata, M., et al. (2012). Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans. National Institutes of Health. Available at: [Link]

  • Niwayama, S., et al. (2010). Remote exo/endo selectivity in selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. PubMed. Available at: [Link]

  • Niwayama, S. (2007). New exo/endo Selectivity Observed in Monohydrolysis of Dialkyl Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylates. ResearchGate. Available at: [Link]

Sources

Navigating the Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this valuable bicyclic intermediate. The unique strained ring system of this molecule, while synthetically attractive, presents specific hurdles when transitioning from bench-scale to larger-scale production. This document provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities with scientific rigor.

Section 1: Synthesis Pathway and Reaction Optimization

The selection of an appropriate synthetic route is paramount for a successful and scalable process. This section addresses common questions regarding pathway selection and the optimization of reaction conditions.

Q1: What are the primary synthetic routes for constructing the 3-Oxabicyclo[3.1.0]hexane core, and what are the key considerations for scalability?

A1: The construction of the 3-Oxabicyclo[3.1.0]hexane ring system typically involves the formation of a cyclopropane ring fused to a tetrahydrofuran ring. Two prevalent strategies for achieving this are:

  • Intramolecular Carbenoid Cyclization: This classic approach often involves the decomposition of a diazoacetate precursor in the presence of a metal catalyst, such as those containing copper or rhodium.[1] The key advantage is the direct formation of the bicyclic system. However, on a larger scale, the use of diazo compounds can pose safety risks due to their potential for explosive decomposition. Careful control of temperature, addition rates, and the use of specialized equipment are critical for mitigating these hazards.[2] High dilution is often necessary to favor the intramolecular reaction and minimize intermolecular side reactions, which can be a drawback for large-scale production due to solvent volume.[1]

  • Tandem Radical Cyclization-Intramolecular SN2 Reactions: This method offers an alternative to the use of diazo compounds. It can involve the generation of a radical that undergoes cyclization, followed by an intramolecular SN2 reaction to form the bicyclic ether.[3] While this can avoid the hazards of diazo compounds, the use of radical initiators and control of radical side reactions become the primary challenges.

  • Synergistic Reduction and Cyclization: A newer approach involves the synergistic NaBH4-reduction/cyclization of appropriately substituted cyclopropane precursors.[2] This method can be highly stereoselective and may offer a safer and more efficient route for scale-up.

Workflow for Synthesis Route Selection:

Start Define Scale-Up Goals (Target Quantity, Purity, Cost) Route1 Intramolecular Carbenoid Cyclization (e.g., from diazoacetate) Start->Route1 High Yield Potential Route2 Tandem Radical Cyclization-S N 2 Start->Route2 Avoids Diazo Compounds Route3 Synergistic Reduction/Cyclization Start->Route3 High Stereoselectivity Challenges1 Diazo Safety High Dilution Catalyst Cost/Removal Route1->Challenges1 Challenges Challenges2 Radical Initiators Side Reactions Reaction Control Route2->Challenges2 Challenges Challenges3 Substrate Availability Reagent Stoichiometry Route3->Challenges3 Challenges Decision Select Optimal Route Challenges1->Decision Mitigation Strategies Challenges2->Decision Mitigation Strategies Challenges3->Decision Mitigation Strategies

Caption: Decision workflow for selecting a scalable synthetic route.

Q2: My epoxidation of a cyclopentene precursor is showing low yield and byproduct formation. How can I optimize this step?

A2: Epoxidation of a cyclopentene derivative, a common precursor, is a critical step that can be prone to issues. Low yields are often due to side reactions or incomplete conversion. Here are some troubleshooting strategies:

  • Choice of Oxidant: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common but can lead to acidic byproducts that may cause epoxide ring-opening.[4] Using a buffered system or alternative "green" oxidants like hydrogen peroxide with a catalyst can mitigate this.[5][6]

  • Catalyst System: For hydrogen peroxide-based epoxidations, manganese catalysts in the presence of bicarbonate have been shown to be effective and environmentally friendly.[5] The catalyst loading and the ratio of hydrogen peroxide to the substrate are critical parameters to optimize.

  • Solvent Effects: The choice of solvent can significantly impact the reaction. A solvent that ensures the homogeneity of the reaction mixture can improve conversion and selectivity.[5] For instance, N,N-dimethylformamide (DMF) has been shown to be effective in some systems.[5]

  • Temperature Control: Epoxidations are often exothermic. Maintaining a low and controlled temperature (e.g., 0-5 °C) is crucial to prevent runaway reactions and minimize the formation of byproducts from over-oxidation or epoxide degradation.[5]

ParameterRecommendationRationale
Oxidant Hydrogen peroxide with Mn catalystEnvironmentally benign, avoids acidic byproducts.[5]
pH Control Bicarbonate bufferMaintains a near-neutral pH to prevent epoxide ring-opening.[5]
Solvent Aprotic polar solvent (e.g., DMF)Improves solubility of reagents and reaction homogeneity.[5]
Temperature 0-5 °CControls exothermicity and minimizes side reactions.[5]

Section 2: Impurity Profile and Purification Challenges

As production scale increases, so does the challenge of purification. This section addresses common issues related to impurities and their removal.

Q3: I am observing significant diastereomeric impurities after the cyclopropanation step. How can I improve the stereoselectivity?

A3: Achieving high diastereoselectivity in the cyclopropanation step is a common hurdle. The stereochemical outcome is often influenced by the catalyst and reaction conditions.

  • Chiral Catalysts: For intramolecular carbenoid cyclizations, the use of chiral binuclear copper-containing catalysts can induce high levels of stereoselectivity.[1] The choice of the chiral ligand is critical and may require screening.

  • Substrate Control: The stereochemistry of the starting material can also direct the stereochemical outcome of the cyclization.

  • Epimerization: In some cases, it may be possible to epimerize an undesired diastereomer to the thermodynamically more stable isomer. For example, treatment with a base like sodium tert-butoxide can be used to change the configuration at a stereocenter alpha to a carbonyl group.[7]

Q4: What are the most effective methods for purifying this compound at a larger scale?

A4: While column chromatography is a staple in the research lab, it is often not practical or economical for large-scale purification. The following methods are more amenable to scale-up:

  • Crystallization: If the product is a solid, crystallization is one of the most effective and scalable purification techniques. The choice of solvent system is crucial for obtaining high purity and yield. Anti-solvent crystallization can also be an effective strategy.

  • Distillation: If the product or its ester derivative is a volatile liquid, distillation under reduced pressure can be a viable option.[8]

  • Extraction: Liquid-liquid extraction is a powerful technique for removing impurities with different solubility profiles. For a carboxylic acid product, pH-controlled extractions are particularly useful. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.

Purification Strategy Flowchart:

Crude Crude Product Extraction pH-Controlled Extraction Crude->Extraction IsSolid Is the product a solid? IsVolatile Is the product volatile? IsSolid->IsVolatile No Crystallization Crystallization IsSolid->Crystallization Yes Distillation Distillation IsVolatile->Distillation Yes Pure Pure Product IsVolatile->Pure No Extraction->IsSolid Crystallization->Pure Distillation->Pure

Caption: A decision flowchart for scalable purification strategies.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key synthetic transformation.

Protocol: Epoxidation of a Cyclopentene Carboxylic Acid Derivative using H2O2 and a Manganese Catalyst

This protocol is adapted from methodologies described for the epoxidation of cyclopentene.[5]

Materials:

  • Cyclopentene-1-carboxylic acid (or ester derivative)

  • N,N-Dimethylformamide (DMF)

  • Manganese(II) sulfate monohydrate (MnSO4·H2O)

  • Sodium bicarbonate (NaHCO3)

  • 30 wt% Hydrogen peroxide (H2O2)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium sulfite solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the cyclopentene-1-carboxylic acid derivative (1.0 eq) and MnSO4·H2O (0.01-0.05 eq) in DMF.

  • Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • Oxidant Preparation: In a separate vessel, prepare a solution of 30 wt% H2O2 (1.5-2.5 eq) in an aqueous solution of NaHCO3.

  • Slow Addition: Add the H2O2/NaHCO3 solution dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with peroxide indicator strips is obtained.

  • Workup:

    • Add ethyl acetate to the reaction mixture.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous MgSO4.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound derivative.

  • Purification: Purify the crude product by crystallization or distillation as appropriate.

References

  • Googleapis.com. (n.d.). Oxabicyclo 3.1.0 hexanes useful in the production of cyclopropanecarboxylate insecticides and intermediate compounds.
  • National Institutes of Health. (n.d.). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. PMC.
  • MDPI. (2023, April 25). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.
  • (n.d.). Intramolecular Free-Radical Cyclization Reactions.
  • VeriXiv. (2025, February 4). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s.
  • ResearchGate. (2025, August 6). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives | Request PDF.
  • ACS Publications. (n.d.). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions | The Journal of Organic Chemistry.
  • OSTI.GOV. (n.d.). Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system.
  • (n.d.). Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products. Who we serve.
  • YouTube. (2021, February 13). How Alkenes Become Epoxides Using mCPBA.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides.
  • ACS Publications. (2024, April 8). Some Items of Interest to Process R&D Chemists and Engineers.

Sources

avoiding epimerization during 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical guide for handling 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This unique bicyclic scaffold, with its inherent rigidity and defined stereochemistry, is a valuable building block in medicinal chemistry, often used as a bioisosteric replacement for phenyl rings.[1] However, the structural feature that makes it so useful—the carboxylic acid on a cyclopropane ring—also presents its greatest challenge: a high susceptibility to epimerization at the C6 position under common reaction conditions.

This guide moves beyond basic protocols to provide a deeper, mechanistically-driven understanding of why epimerization occurs and how to prevent it. We will address the most common experimental pitfalls in a direct Q&A format, offering validated troubleshooting strategies and optimized protocols to ensure the stereochemical integrity of your molecules.

Part 1: The Fundamentals of Epimerization

Q1: What exactly is epimerization in the context of this compound?

A1: Epimerization is the inversion of a single stereocenter in a molecule that contains multiple stereocenters. For this compound, the critical stereocenter is the carbon atom to which the carboxyl group is attached (C6). The hydrogen atom on this carbon is acidic because it is alpha to a carbonyl group.[2]

Under basic conditions, this proton can be abstracted to form a planar, resonance-stabilized enolate intermediate. When this intermediate is reprotonated, the proton can add back from either face of the planar structure. This non-stereospecific reprotonation results in a mixture of the original desired epimer and the newly formed, undesired epimer, compromising the stereochemical purity of your sample.[3][4]

Epimerization_Mechanism Start 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid Intermediate Planar Enolate Intermediate (Loss of Stereochemistry) Start->Intermediate - H+ Base Base (e.g., Et3N, DIPEA) Desired Desired Epimer (Reprotonation from original face) Intermediate->Desired + H+ Undesired Undesired Epimer (Reprotonation from opposite face) Intermediate->Undesired + H+ Amide_Coupling_Workflow cluster_setup Step 1: Reaction Setup cluster_addition Step 2: Reagent Addition cluster_reaction Step 3: Reaction & Workup A Dissolve carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM. B Place under N2 atmosphere. A->B C Cool solution to 0 °C (ice-water bath). B->C D Add DIPEA (2.5 eq). Stir for 2 min. C->D E Add amine (1.2 eq). D->E F Stir at 0 °C for 30 min, then allow to warm to RT. E->F G Monitor by TLC/LC-MS (typically 2-16 h). F->G H Standard aqueous workup and purification. G->H

Caption: Workflow for a HATU-mediated amide coupling.

Detailed Steps:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the solids.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise and stir the mixture for 2-5 minutes.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature.

  • Stir for an additional 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup to isolate the product.

  • Analyze the final product for diastereomeric purity by chiral HPLC or ¹H NMR spectroscopy.

Part 3: Troubleshooting Acid Chloride Formation

Activating the carboxylic acid as an acid chloride is another common strategy, but it can be fraught with risk if not performed correctly.

Q4: My supervisor suggested making the acid chloride with thionyl chloride (SOCl₂), but I'm worried about epimerization. Is this a valid concern?

A4: Yes, it is a significant concern. Using neat thionyl chloride, especially at reflux temperatures, is a harsh method that can readily cause epimerization. [5]The reaction generates HCl gas, and while the primary mechanism of epimerization is base-catalyzed, highly acidic conditions at elevated temperatures can also potentially contribute to unwanted side reactions.

Q5: What is the best practice for synthesizing the acid chloride of this compound while preserving its stereochemistry?

A5: The gold standard for mild acid chloride formation is using oxalyl chloride with a catalytic amount of N,N-Dimethylformamide (DMF) at low temperatures.

  • Mechanism: The reaction of oxalyl chloride with DMF forms the Vilsmeier reagent, which is the true catalytic species. This reagent activates the carboxylic acid under much milder conditions than SOCl₂. [6]* Byproducts: The byproducts of the reaction are gaseous (CO₂ and CO), which simplifies workup and purification. [7]* Temperature Control: The reaction should be performed at 0 °C or below to minimize any potential for side reactions, including epimerization.

Optimized Protocol: Mild Acid Chloride Formation
  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add one drop of anhydrous DMF (catalyst).

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. You will observe gas evolution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Remove the solvent and excess reagent in vacuo. Crucially, use the resulting crude acid chloride immediately in the next step without purification. Acid chlorides are highly reactive and sensitive to moisture. [5]

Part 4: Frequently Asked Questions (FAQs)

Q6: Can I use a strong base like DBU to drive my amide coupling to completion faster?

A6: This is strongly discouraged. While a potent base like 1,8-Diazabicyclou[8]ndec-7-ene (DBU) will accelerate the reaction, it will almost certainly cause significant epimerization of your product due to its high basicity and ability to readily abstract the C6 proton. [9]Stick to hindered, weaker bases like DIPEA.

Q7: Does the stereochemistry of the starting material matter? For example, the endo vs. the exo acid?

A7: Absolutely. The relative stability of the epimers can influence the final equilibrium ratio if epimerization occurs. Often, one diastereomer is thermodynamically more stable than the other. However, the goal of these protocols is to operate under kinetic control, where the reaction is fast and mild enough that the competing epimerization pathway is not accessed, thereby preserving the stereochemistry of your starting material completely. A study on related 6-bromo-3-oxabicyclo[3.1.0]hexanes showed that reactions with butyl-lithium followed by quenching with CO₂ proceeded with >99.5% retention of configuration, demonstrating that under the right carbanion-forming conditions, stereointegrity can be maintained. [10]

Q8: How do I accurately measure the diastereomeric ratio (d.r.) of my final product?

A8: The most reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers. You will need to develop a method using a suitable chiral stationary phase.

  • High-Resolution ¹H NMR Spectroscopy: Often, the two epimers will have distinct signals in the proton NMR spectrum. The C6 proton, or adjacent protons on the bicyclic system, may show different chemical shifts or coupling constants. Integration of these unique signals allows for the calculation of the diastereomeric ratio.

References

  • Handa, S., et al. (2020). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Angewandte Chemie International Edition. Available at: [Link]

  • Lund, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clark, J. (2023). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • Reddit User Discussion. (2016). Acid chloride Formation. r/chemistry. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective Synthesis of Pentacarbonyl(3-oxa-2-bicyclo[3.1.0]hexylidene)- and Pentacarbonyl(cyclopropylmethoxymethylene)tungsten Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2023). Making Acyl Chlorides (Acid Chlorides). Available at: [Link]

  • Yufeng. (2024). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Available at: [Link]

  • Maskill, H. (1975). The preparation of exo- and endo-6-bromo-3-oxabicyclo[3.1.0]hexanes and their stereospecific reactions with butyl-lithium. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Available at: [Link]

  • National Institutes of Health. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Available at: [Link]

  • MDPI. (n.d.). Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube. Available at: [Link]

  • ResearchGate. (n.d.). Epimerisation by proton abstraction/addition as illustrated by the mechanism of dTDP-6-deoxy-D-xylo-4-hexulose 3,5epimerase (RmlC). Available at: [Link]

  • National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. Available at: [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • CORE. (n.d.). Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues. Available at: [Link]

  • YouTube. (2021). Epimers and Epimerization. Available at: [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Stability of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability challenges often encountered during the handling, formulation, and analysis of this unique class of bicyclic compounds. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and reliability of your experimental outcomes.

Introduction: The Double-Edged Sword of a Strained Scaffold

The this compound core is a valuable scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that can serve as a bioisosteric replacement for moieties like meta-substituted benzene rings.[1] This rigidity can offer advantages in locking in bioactive conformations and improving metabolic stability.[2] However, the inherent strain within the fused cyclopropane and tetrahydrofuran ring system also renders these molecules susceptible to specific degradation pathways.[3] Understanding these stability liabilities is paramount for accurate data interpretation and the development of robust drug candidates.

This support center will address the most common stability-related questions and issues, providing not just procedural guidance but also the underlying chemical rationale for the recommended actions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My compound shows significant degradation upon storage in a standard organic solvent. What is the likely cause and how can I mitigate this?

Answer:

Derivatives of 3-oxabicyclo[3.1.0]hexane are known to be sensitive to moisture, heat, and alkaline conditions, which can catalyze ring-opening reactions.[3] Even trace amounts of water or basic impurities in your solvent can initiate degradation over time. The high ring tension of the cyclopropane moiety makes the system electrophilic and prone to nucleophilic attack.

Troubleshooting Steps:

  • Solvent Purity: Always use high-purity, anhydrous solvents for storage and experimental work. Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Temperature Control: For long-term storage, refrigeration (2-8°C) is recommended.[4] Avoid repeated freeze-thaw cycles, which can introduce moisture condensation.

  • pH Considerations: If applicable to your solvent system, ensure it is neutral or slightly acidic. Avoid basic conditions, as these are known to promote decomposition.

FAQ 2: I am observing a new, more polar peak in my HPLC analysis after acidic treatment of my compound. What could this degradation product be?

Answer:

Under acidic conditions, the most probable degradation pathway is the acid-catalyzed hydrolysis of the ether linkage within the 3-oxabicyclo[3.1.0]hexane ring system. This ring-opening reaction would result in the formation of a diol-substituted cyclopropane carboxylic acid, which would be significantly more polar than the parent compound.

Plausible Acid-Catalyzed Degradation Pathway:

The acidic conditions facilitate the protonation of the ether oxygen, making it a better leaving group and susceptible to nucleophilic attack by water.

G Parent This compound Protonated Protonated Ether Intermediate Parent->Protonated H+ (Acidic Conditions) Degradant cis-2-(Hydroxymethyl)cyclopropane-1-carboxylic acid-1-ol (Diol Degradant) Protonated->Degradant H2O (Nucleophilic Attack)

Figure 1. Acid-catalyzed hydrolytic ring-opening.

Recommended Actions:

  • LC-MS Analysis: To confirm the identity of the degradant, perform liquid chromatography-mass spectrometry (LC-MS) analysis. The observed mass of the new peak should correspond to the addition of a water molecule (M+18) to the parent compound's mass.

  • Method Optimization: If working in acidic mobile phases for HPLC, ensure that the analysis time is minimized and the temperature is controlled to prevent on-column degradation.

FAQ 3: My compound appears to be unstable under basic conditions, leading to multiple degradation products. What is happening?

Answer:

Basic conditions are particularly detrimental to the 3-oxabicyclo[3.1.0]hexane scaffold. Base-catalyzed hydrolysis of the ether linkage can occur, similar to the acid-catalyzed pathway. Additionally, depending on the specific derivative, other base-mediated reactions, such as epimerization or decarboxylation, could be possible, leading to a more complex degradation profile.

Troubleshooting for Basic Instability:

  • Avoid Basic pH: Whenever possible, maintain the pH of your solutions in the neutral to slightly acidic range. If basic conditions are required for a reaction, use the mildest possible base and the lowest effective temperature.

  • Protective Groups: If the carboxylic acid is not the desired reactive site, consider protecting it as an ester to prevent its ionization under basic conditions, which can sometimes influence the stability of the overall molecule.

FAQ 4: I am conducting photostability studies and observing degradation. What is the likely mechanism?

Answer:

Photochemical energy can induce rearrangements in bicyclic systems containing cyclopropane rings.[5] For steroidal compounds with a related bicyclo[3.1.0]hexenone intermediate, photorearrangement is a known degradation pathway.[6] It is plausible that UV or even high-intensity visible light could induce a rearrangement of the 3-oxabicyclo[3.1.0]hexane ring system.

Workflow for Investigating Photodegradation:

G Start Expose Compound to Light (ICH Q1B Conditions) Analyze Analyze by Stability-Indicating HPLC-DAD/MS Start->Analyze Compare Compare to Dark Control Analyze->Compare Identify Identify Photodegradants (LC-MS/NMR) Compare->Identify Degradation Observed Protect Implement Protective Measures (Amber Vials, etc.) Identify->Protect

Figure 2. Workflow for photostability assessment.

Preventative Measures:

  • Light Protection: Handle and store the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.

  • ICH Q1B Guidelines: For formal photostability testing, follow the International Council for Harmonisation (ICH) Q1B guidelines, which specify light exposure conditions.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To generate likely degradation products of this compound derivatives under various stress conditions.

Materials:

  • This compound derivative

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify and characterize the degradation peaks using LC-MS.

Expected Degradation Profile Summary:

Stress ConditionPlausible Degradation PathwayExpected Degradant Characteristics
Acidic Hydrolysis Ether cleavageMore polar, M+18 peak in MS
Basic Hydrolysis Ether cleavageMore polar, potential for multiple products
Oxidative Oxidation of the ether or cyclopropane ringFormation of hydroperoxides or ring-opened products
Thermal Decarboxylation and rearrangementPotential formation of dihydrofuran derivatives
Photolytic Skeletal rearrangementIsomeric products with the same mass
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound derivative from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Recommended Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by the UV spectrum of the analyte)

  • Injection Volume: 10 µL

Method Validation:

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to be considered truly "stability-indicating."

References

  • Kitamura, M., & Lee, W. S. (1994). Photodegradation products of methylprednisolone suleptanate in aqueous solution--evidence of a bicyclo[3.1.0]hex-3-en-2-one intermediate. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 65–73.
  • Guidechem. (n.d.). 3-Oxabicyclo[3.1.0]Hexane-2,4-Dione 5617-74-3 wiki.
  • de Souza, D. A., Momade, D. R. O., Junkert, A. M., Cobre, A. F., Stremel, D. P., Lazo, R. E. L., Ferreira, L. M., & Pontarolo, R. (2025). Development and Validation of a Stability-Indicating High-Performance Liquid Chromatography with Diode-Array Detection Method for Oclacitinib Maleate in Active Pharmaceutical Ingredient. Brazilian Journal of Analytical Chemistry, 12(49), 67-89.
  • Quora. (2018). Is Ether an electron donating or withdrawing group?
  • Bhojgude, S. S., Turnbull, D. R., Pagidi, S., Amruth, C., Zysman-Colman, E., Welch, G. C., & Van Humbeck, J. F. (2025). Exploring the limits of inductive electron withdrawal in fused bicyclic azaheterocycles.
  • BenchChem. (n.d.). Assessing the Metabolic Stability of 6-Oxabicyclo[3.1.0]hexane-Containing Compounds: A Comparative Guide.
  • Benchchem. (n.d.). 3-Oxabicyclo[3.1.0]hexan-2-one, (1S,5R)- | 75658-86-5.
  • Al-Yasari, A. Z., & Ali, A. H. (2020). Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. New Journal of Chemistry, 44(32), 13745-13754.
  • Zhong, W., et al. (2015). Stereoselective synthesis of novel 2′-(S)-CCG-IV analogues as potent NMDA receptor agonists. European Journal of Medicinal Chemistry, 95, 134-145.
  • Pharma Stability. (n.d.). Stability-Indicating Methods & Forced Degradation.
  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids.
  • Heterocyclic Letters. (2025). Heterocyclic Letters, 15(4), 687-691.
  • PharmaTutor. (2013). PHOTOSTABILITY TESTING.
  • Guidechem. (n.d.). 3-Oxabicyclo[3.1.0]Hexane-2,4-Dione 5617-74-3 wiki.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Lee, K., & Lee, C. H. (2010). Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation. Bioorganic & Medicinal Chemistry, 18(1), 346-353.
  • Pharmaceutical Guideline. (n.d.). Photostability Testing of New Drug Products.
  • DOI. (n.d.). Stereochemistry of terpene derivatives. Part 6: Chemoenzymatic synthesis of chiral bicyclo[3.1.
  • Santa Cruz Biotechnology. (n.d.). (1R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Advanced ChemBlocks. (n.d.). Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Achmem. (n.d.). (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (1979). Kinetics of the thermal gas-phase decomposition of 6-oxabicyclo[6]hexane. 75, 1575-1583.

  • Capot Chemical Co., Ltd. (n.d.). MSDS of Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.).
  • Fasan, F. (1991). Photostability testing of drug substances and drug products in UK pharmaceutical laboratories. Journal of Pharmaceutical and Biomedical Analysis, 9(6), 443-449.
  • Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.

Sources

Navigating the Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This bicyclic scaffold is a key building block in medicinal chemistry, valued for its rigid, three-dimensional structure that can serve as a bioisosteric replacement for substituted benzene rings in drug candidates. This guide, structured in a flexible question-and-answer format, provides in-depth technical insights, troubleshooting strategies, and alternative reagent considerations to empower researchers in their synthetic endeavors.

I. Strategic Synthesis Planning: Choosing Your Route

The synthesis of this compound can be approached through several strategic pathways. The two most prevalent and well-documented routes are:

  • Route A: The Epoxidation-Intramolecular Cyclization Pathway. This classic approach involves the epoxidation of a cyclopentene precursor followed by an intramolecular cyclization to construct the bicyclic ether system.

  • Route B: The Dihydrofuran Cyclopropanation Pathway. A more modern alternative involves the direct cyclopropanation of 2,5-dihydrofuran with a diazoacetate, catalyzed by a rhodium(II) complex.

The choice between these routes will depend on factors such as available starting materials, desired stereochemical outcome, scalability, and safety considerations.

cluster_route_a Route A: Epoxidation-Intramolecular Cyclization cluster_route_b Route B: Dihydrofuran Cyclopropanation start_A Cyclopentene-1-carboxylic acid derivative epoxide Epoxy-cyclopentane intermediate start_A->epoxide Epoxidation product_A This compound epoxide->product_A Intramolecular Cyclization start_B 2,5-Dihydrofuran + Ethyl Diazoacetate ester_B Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate start_B->ester_B Rh(II)-catalyzed Cyclopropanation product_B This compound ester_B->product_B Hydrolysis

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses common questions and challenges encountered during the synthesis of this compound, offering practical solutions and alternative approaches.

Route A: Epoxidation-Intramolecular Cyclization

Question 1: My epoxidation of cyclopentene-1-carboxylic acid (or its ester) with m-CPBA is low-yielding. What are the likely causes and solutions?

Answer:

Low yields in m-CPBA epoxidations can often be attributed to two main factors: the stability of the reagent and potential side reactions.

  • Reagent Stability: meta-Chloroperoxybenzoic acid (m-CPBA) is known to be shock-sensitive when pure and is typically supplied as a stabilized mixture (e.g., ~77% purity). Over time, the reagent can degrade. It is advisable to use a fresh batch of m-CPBA or to determine its active oxygen content via titration before use.

  • Side Reactions: The primary byproduct of m-CPBA oxidation is m-chlorobenzoic acid. This acidic byproduct can catalyze the ring-opening of the newly formed epoxide, especially with prolonged reaction times or elevated temperatures, leading to the formation of diols or other undesired products.

Troubleshooting Strategies:

Issue Potential Cause Recommended Solution
Low Conversion Degraded m-CPBAUse a fresh bottle or titrate to determine active oxygen content and adjust stoichiometry accordingly.
Formation of Diol Byproducts Acid-catalyzed epoxide ring-openingBuffer the reaction mixture with a mild base like sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄). Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Complex Product Mixture Non-selective oxidationEnsure the starting material is pure. If other oxidizable functional groups are present, consider alternative, more selective epoxidation reagents.

Question 2: What are some safer and more efficient alternatives to m-CPBA for the epoxidation step?

Answer:

Several alternative reagents can offer advantages in terms of safety, yield, and byproduct profile.

Alternative Reagent Advantages Disadvantages Typical Conditions
Dimethyldioxirane (DMDO) High yields, neutral reaction conditions, volatile acetone byproduct.Must be prepared in situ or handled as a dilute, volatile solution.Acetone, room temperature.
Urea-Hydrogen Peroxide (UHP) "Green" oxidant (water byproduct), stable solid.Can be less reactive than m-CPBA, requiring activation.Often used with an anhydride (e.g., trifluoroacetic anhydride) or a Lewis acid catalyst.
Magnesium Monoperoxyphthalate (MMPP) Less shock-sensitive than m-CPBA, commercially available.Can be less reactive and may require longer reaction times.Biphasic systems (e.g., water/ethyl acetate) with a phase-transfer catalyst.

Question 3: I am struggling with the intramolecular cyclization of the epoxy-ester to form the bicyclic ether. What are the key parameters to control?

Answer:

The intramolecular cyclization to form the 3-oxabicyclo[3.1.0]hexane ring is a crucial step that can be influenced by the choice of base, solvent, and reaction temperature. This transformation is mechanistically related to the Darzens glycidic ester condensation, involving the formation of an enolate that subsequently displaces a leaving group in an intramolecular SN2 reaction.

Key Considerations for Intramolecular Cyclization:

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the α-carbon to the ester without attacking the ester or epoxide. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are commonly employed.

  • Stereocontrol: The stereochemistry of the final product is often dependent on the stereochemistry of the starting epoxide. The reaction generally proceeds with inversion of configuration at the carbon undergoing nucleophilic attack.

  • Side Reactions: A common side reaction is the intermolecular reaction between the enolate and another molecule of the starting epoxy-ester. Running the reaction at high dilution can favor the desired intramolecular cyclization.

cluster_cyclization Intramolecular Cyclization of Epoxy-Ester start Epoxy-ester enolate Enolate intermediate start->enolate Base (e.g., LDA) product 3-Oxabicyclo[3.1.0]hexane -6-carboxylate enolate->product Intramolecular SN2 attack

Caption: Key steps in the intramolecular cyclization of an epoxy-ester.

Route B: Dihydrofuran Cyclopropanation

Question 4: The Rh(II)-catalyzed cyclopropanation of 2,5-dihydrofuran with ethyl diazoacetate is giving a mixture of exo and endo products. How can I improve the diastereoselectivity?

Answer:

The diastereoselectivity of Rh(II)-catalyzed cyclopropanations is highly dependent on the structure of the catalyst. Different rhodium catalysts can favor the formation of either the exo or endo isomer.

  • Catalyst Choice: The choice of ligands on the dirhodium(II) core is critical. For instance, bulky ligands can create a chiral pocket that directs the approach of the alkene to the rhodium-carbene intermediate, thereby favoring one diastereomer over the other. It is often necessary to screen a variety of Rh(II) catalysts, such as rhodium(II) acetate (Rh₂(OAc)₄), rhodium(II) octanoate (Rh₂(oct)₄), or chiral rhodium(II) carboxamidates, to find the optimal catalyst for the desired stereochemical outcome.

Troubleshooting Diastereoselectivity:

Issue Potential Cause Recommended Solution
Poor exo/endo ratio Suboptimal Rh(II) catalystScreen a panel of Rh(II) catalysts with varying steric and electronic properties. Chiral catalysts can offer high levels of diastereoselectivity.
Low Yield Catalyst deactivation or inefficient carbene transferEnsure the use of an inert atmosphere and anhydrous solvents. Slow addition of the diazoacetate via syringe pump can maintain a low concentration of the diazo compound and minimize side reactions.
Formation of Dimer Reaction of the rhodium-carbene with the diazoacetateUse a slow addition rate for the diazoacetate and ensure an excess of the dihydrofuran is present in the reaction mixture.

Question 5: Are there alternatives to ethyl diazoacetate for the cyclopropanation step?

Answer:

While ethyl diazoacetate is the most common carbene precursor for this reaction, other diazo compounds can be used to introduce different functionalities at the 6-position of the bicyclic product. For example, using a bulkier diazoester could potentially influence the diastereoselectivity of the cyclopropanation. However, it is important to note that diazo compounds are energetic and potentially explosive, and should be handled with appropriate safety precautions.

III. Final Step: Hydrolysis and Purification

Question 6: I am having trouble with the final hydrolysis of the ethyl ester to the carboxylic acid. The yield is low, and I suspect ring-opening of the bicyclic system. How can I mitigate this?

Answer:

The 3-oxabicyclo[3.1.0]hexane system is strained and can be susceptible to ring-opening under harsh acidic or basic conditions. Therefore, the final hydrolysis step must be performed under carefully controlled, mild conditions.

Recommended Hydrolysis Conditions:

  • Mild Basic Hydrolysis: Use a stoichiometric amount of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at a low temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by TLC and quench as soon as the starting ester is consumed.

  • Enzymatic Hydrolysis: For sensitive substrates, enzymatic hydrolysis using a lipase can be a very mild and selective method.

Question 7: What is the best way to purify the final this compound product?

Answer:

The purification of carboxylic acids can be challenging due to their polarity and potential for streaking on silica gel chromatography.

Purification Strategies:

  • Acid-Base Extraction: This is often the most effective initial purification step. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move into the aqueous layer, leaving neutral and basic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[1][2]

  • Recrystallization: If the carboxylic acid is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining high-purity material.

  • Chromatography: If chromatography is necessary, streaking on silica gel can be suppressed by adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent.[1] This ensures that the carboxylic acid remains protonated and elutes as a sharper band.

IV. Experimental Protocols

Protocol 1: Rh(II)-Catalyzed Cyclopropanation of 2,5-Dihydrofuran with Ethyl Diazoacetate (Illustrative)

  • Reaction Setup: To a solution of 2,5-dihydrofuran (5.0 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the Rh(II) catalyst (e.g., Rh₂(OAc)₄, 0.1 mol%).

  • Diazoacetate Addition: Slowly add a solution of ethyl diazoacetate (1.0 equivalent) in DCM to the reaction mixture via a syringe pump over several hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (Illustrative)

  • Reaction Setup: Dissolve the purified ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Addition of Base: Cool the solution to 0 °C and add lithium hydroxide monohydrate (1.1 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or acid-base extraction.

V. References

  • Darzens Glycidic Ester Synthesis. Unacademy.

  • Darzens Glycidic Ester Condensation. (2020, July 25). YouTube.

  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.

  • Rh(II)‐catalyzed cyclopropanations involving substituted furan and pyrrole substrates.

  • Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate. American Chemical Society.

  • Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. (2017, August 28). ACS Publications.

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2024, January 15). Chemistry LibreTexts.

  • Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. (2017, September 15). PubMed.

  • General procedures for the purification of Carboxylic acids. LookChem.

  • Intramolecular Claisen Condensations: The Dieckmann Cyclization. (2023, September 20). OpenStax.

  • The Darzens Glycidic Ester Condensation. Organic Reactions.

  • How can I purify carboxylic acid? (2013, September 20). ResearchGate.

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit.

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. PMC - NIH.

  • Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity. (2025, August 7). ResearchGate.

  • Rh(II)-Catalyzed Cyclopropanation of Furans and Its Application to the Total Synthesis of Natural Product Derivatives. (2017, August 28). Figshare.

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH.

  • Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. (2021, July 8). Journal of the American Chemical Society.

  • How to separate ester from carboxylic acid by using chromatography? (2020, January 6). ResearchGate.

  • Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. PubMed.

  • Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate. PubChem.

  • Some Items of Interest to Process R&D Chemists and Engineers. (2024, April 8). ACS Publications.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione.

  • HFIP Promoted Carbo-lactonisation as a New Route to Functionalised Lactones.

Sources

Technical Support Center: Synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating common byproducts. The core of this synthesis lies in a rhodium-catalyzed intramolecular C-H insertion of a diazoacetate precursor, a powerful but sensitive transformation. This resource provides in-depth troubleshooting advice and detailed analytical protocols to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the expected byproducts?

The most prevalent and efficient method for synthesizing the this compound core structure is through a rhodium(II)-catalyzed intramolecular C-H insertion of a suitable diazoacetate precursor, such as the ethyl ester of (2,5-dihydrofuran-2-yl)diazoacetic acid.[1] This reaction is known for its ability to form the strained bicyclic system in a single step.

However, the reaction is not without its challenges, and several byproducts can arise. The most common byproducts are stereoisomers of the desired product, specifically the exo and endo diastereomers. The terms exo and endo refer to the orientation of the carboxylic acid group relative to the larger bicyclic ring system. Additionally, if a chiral catalyst is not used, the product will be a racemic mixture of enantiomers.

Other potential byproducts can include:

  • Products of intermolecular reactions: If the reaction concentration is too high, the carbene intermediate may react with another molecule of the diazo compound or the solvent.

  • Products from competing C-H insertion sites: While the target C-H bond insertion is generally favored, insertion into other C-H bonds of the starting material can occur, leading to isomeric byproducts.[2][3]

  • Decomposition products: Diazo compounds are energetic and can decompose, especially at elevated temperatures or in the presence of impurities.[4][5]

Q2: How can I control the diastereoselectivity (exo vs. endo) of the C-H insertion reaction?

Controlling the diastereoselectivity is a critical aspect of this synthesis. The choice of the rhodium(II) catalyst and the solvent system plays a pivotal role in directing the stereochemical outcome.[1][6]

  • Catalyst Selection: Different rhodium(II) catalysts, with their varying steric and electronic properties, can favor the formation of one diastereomer over the other. For instance, bulky ligands on the rhodium catalyst can sterically hinder the approach of the carbene to one face of the molecule, thereby favoring the formation of the less sterically hindered product.[7]

  • Solvent Effects: The polarity of the solvent can influence the transition state of the C-H insertion, thereby affecting the diastereomeric ratio. Non-polar solvents often provide different selectivity compared to polar solvents.

A systematic screening of catalysts and solvents is highly recommended to optimize the diastereoselectivity for your specific substrate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem 1: Low yield of the desired this compound.

Potential Cause Troubleshooting Action Rationale
Inefficient Carbene Formation/Decomposition of Diazo Compound Ensure the diazo precursor is freshly prepared and pure. Use an appropriate diazo transfer reagent and carefully control the reaction temperature during its synthesis.[8][9]Diazo compounds can be unstable. Impurities or elevated temperatures can lead to premature decomposition.
Suboptimal Catalyst Activity Use a high-purity rhodium(II) catalyst. Consider screening different rhodium catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂, etc.) to find the most effective one for your substrate.[1]The activity and selectivity of rhodium catalysts can vary significantly depending on their ligands.
Incorrect Reaction Concentration Perform the reaction at high dilution to favor the intramolecular C-H insertion over intermolecular side reactions.High concentrations can promote intermolecular reactions, leading to dimers and oligomers.
Slow Addition of Diazo Compound Add the diazo compound slowly to the reaction mixture containing the catalyst.This maintains a low concentration of the reactive carbene intermediate, minimizing side reactions.

Problem 2: Poor diastereoselectivity (mixture of exo and endo isomers).

Potential Cause Troubleshooting Action Rationale
Non-optimal Catalyst Screen a variety of rhodium(II) catalysts with different steric and electronic properties. Chiral catalysts can also influence diastereoselectivity.[6][7]The ligand sphere of the rhodium catalyst is the primary determinant of stereoselectivity.
Inappropriate Solvent Experiment with a range of solvents with varying polarities (e.g., dichloromethane, toluene, hexane).The solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio.
Reaction Temperature Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.Thermal energy can overcome the small energy differences between the diastereomeric transition states.

Problem 3: Difficulty in separating the exo and endo diastereomers.

Potential Cause Troubleshooting Action Rationale
Similar Polarity of Isomers Convert the carboxylic acids to their corresponding methyl or ethyl esters.Esterification can alter the polarity of the molecules, potentially improving separation on silica gel chromatography.
Ineffective Chromatographic Conditions Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., silica, or a chiral phase if enantiomers are present).[10][11][12]HPLC offers higher resolution than standard column chromatography for separating closely related isomers.
Co-crystallization If purification is attempted by crystallization, try different solvent systems or consider derivatization prior to crystallization.Diastereomers can sometimes co-crystallize, making separation by this method challenging.

Experimental Protocols

Protocol 1: Synthesis of the Diazoacetate Precursor (Illustrative Example)

This protocol describes the synthesis of a generic diazoacetate precursor from the corresponding amino ester hydrochloride, a common starting material.

dot

Caption: Workflow for a typical diazoacetate synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the amino ester hydrochloride in water. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite to the cooled amino ester solution while maintaining the temperature below 5 °C.

  • Acidification: After the addition of sodium nitrite is complete, slowly add dilute sulfuric acid from the dropping funnel. The reaction mixture will turn yellow, indicating the formation of the diazo compound.

  • Extraction: Extract the diazoacetate into diethyl ether.

  • Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Carefully remove the solvent under reduced pressure at a low temperature to obtain the crude diazoacetate, which should be used immediately in the next step.

Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood. Avoid heating and contact with strong acids.[4][5]

Protocol 2: Analytical Methods for Byproduct Identification

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile byproducts. For carboxylic acids, derivatization to their more volatile methyl or ethyl esters is recommended.[13][14]

  • Derivatization: To a small sample of the crude reaction mixture, add an excess of a methylating agent (e.g., diazomethane or trimethylsilyldiazomethane) or esterify using methanol with a catalytic amount of acid.

  • GC Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium.

  • MS Analysis:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400).

    • Identification: Compare the obtained mass spectra with a library (e.g., NIST) and analyze the fragmentation patterns to identify the byproducts. Isomeric compounds will have the same molecular ion but may show subtle differences in their fragmentation.

B. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is particularly useful for separating non-volatile compounds and for the separation of stereoisomers.

  • Diastereomer Separation (Normal Phase):

    • Column: A silica gel column.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or isopropanol). The gradient or isocratic conditions should be optimized to achieve baseline separation of the exo and endo isomers.

  • Enantiomer Separation (Chiral HPLC):

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD-H).[11][12]

    • Mobile Phase: Typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized for the specific compound.

    • Detection: UV detector at a suitable wavelength.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field ¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and its byproducts.

  • ¹H NMR: The coupling constants and chemical shifts of the cyclopropyl protons are diagnostic for determining the exo or endo stereochemistry. 2D NMR techniques such as COSY and NOESY can be used to confirm the spatial relationships between protons.

  • ¹³C NMR: The chemical shifts of the carbons in the bicyclic system will differ between the diastereomers.

Visualization of Key Concepts

dot

Byproduct_Formation cluster_main Reaction Pathway cluster_byproducts Potential Byproducts Diazo Diazoacetate Precursor Carbene Rhodium Carbene Intermediate Diazo->Carbene Rh(II) Catalyst Product Desired Product (exo/endo) Carbene->Product Intramolecular C-H Insertion Isomers Stereoisomers (exo/endo, enantiomers) Carbene->Isomers Non-selective Insertion Dimer Dimerization Product Carbene->Dimer Intermolecular Reaction Rearrangement Rearrangement Product Carbene->Rearrangement Alternative Pathway

Caption: Potential reaction pathways leading to byproducts.

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric C–H insertions. Journal of Organometallic Chemistry, 624(1-2), 24-31.
  • Davies, H. M., & Hansen, T. (1997). Catalytic enantioselective C–H activation by means of metal-stabilized carbenoids. Accounts of Chemical Research, 30(8), 343-350.
  • Doyle, M. P., Forbes, D. C., & Protopopova, M. N. (1996). Highly Enantioselective Intramolecular Cyclopropanation of Allylic and Homoallylic Diazoacetates and Diazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. Journal of the American Chemical Society, 118(37), 8826-8833.
  • Taber, D. F., & Ruggiero, P. L. (2001). Rhodium-Catalyzed C-H Insertion. A New Synthesis of γ-Lactones. The Journal of Organic Chemistry, 66(1), 223-226.
  • Wang, J. (Ed.). (2005). Diazo Compounds: The "Yellow" Agents. John Wiley & Sons.
  • Tritto, I., Sacchi, M. C., & Locatelli, P. (1992). Separation of stereoisomers of 1, 2, 3, 4-tetrahydronaphthalene-2, 3-dicarboxylic acid by high-performance liquid chromatography.
  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers.
  • Francotte, E. (2001). Chromatography as a tool for the separation of enantiomers. Chirality, 13(10), 541-552.
  • Padwa, A., & Krumpe, K. E. (1992). Application of intramolecular carbenoid reactions in organic synthesis. Tetrahedron, 48(26), 5385-5453.
  • Doyle, M. P., McKervey, M. A., & Ye, T. (1998). Modern catalytic methods for organic synthesis with diazo compounds: from cyclopropanes to ylides. John Wiley & Sons.
  • Knapp, D. R. (1979).
  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal-stabilized carbenoids. Chemical Reviews, 103(8), 2861-2904.
  • Adams, J., & Annis, D. A. (1998). Rhodium (II)-catalyzed reactions of diazo compounds. Tetrahedron, 54(48), 14575-14603.
  • Womack, E. B., & Nelson, A. B. (1944).
  • Clark, J. D., Shah, A. S., & Peterson, J. C. (2002). Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. Thermochimica Acta, 392, 19-24.
  • Ethyl diazoacetate. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Searle, N. E. (1956).
  • Maas, G. (2009). New Syntheses of Diazo Compounds.
  • Doyle, M. P., Hu, W., & Valenzuela, M. V. (2001). Stereoselective Synthesis of either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 3(22), 3569-3571.

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Scaling up chemical reactions from the laboratory bench to pilot plant or full-scale manufacturing introduces significant challenges in managing reaction exotherms. What was a minor temperature increase in a 100 mL flask can become a dangerous, uncontrollable event in a 1000 L reactor. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers, scientists, and drug development professionals during large-scale synthesis. As Senior Application Scientists, we aim to provide not just "what to do," but "why you're doing it," grounding our advice in established principles of chemical engineering and process safety.

Frequently Asked Questions (FAQs)

Q1: My reaction was perfectly fine in the lab, but it ran away during scale-up. What went wrong?

This is a classic and dangerous scenario that stems from a fundamental principle of scale-up: the surface area-to-volume ratio decreases as the reactor size increases.

  • Heat Generation vs. Heat Removal: Heat is generated throughout the volume of the reacting mass (proportional to r³), but it can only be removed through the surface area of the reactor walls (proportional to r²). As you scale up, the ability to generate heat outpaces the ability to remove it. A reaction that was easily controlled by ambient cooling in a small flask can quickly become uncontrollable in a large vessel.

  • Accumulation: In a laboratory setting, reagents are often added quickly. In a large-scale batch or semi-batch process, if the reaction rate is slower than the addition rate, unreacted starting material can accumulate. If the temperature then increases, this accumulated material can react rapidly, leading to a thermal runaway.

To prevent this, it is crucial to perform a thorough thermal hazard assessment before scale-up. Techniques like Reaction Calorimetry (RC1) are invaluable for determining the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise.

Q2: What is the "Maximum Temperature of the Synthesis Reaction" (MTSR), and why is it so critical?

The MTSR is the highest temperature that could be reached during a chemical reaction under adiabatic conditions (i.e., no heat loss to the surroundings), assuming the failure of all cooling systems.[1] It is a critical safety parameter because if the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component in the reaction mixture, it can lead to a catastrophic pressure build-up and potential vessel rupture.

Calculating MTSR:

MTSR = Tprocess + ΔTad

Where:

  • Tprocess is the intended process temperature.

  • ΔTad (Adiabatic Temperature Rise) = (-ΔHrxn * C) / (m * Cp)

    • -ΔHrxn is the heat of reaction.

    • C is the concentration of the limiting reagent.

    • m is the mass of the reaction mixture.

    • Cp is the specific heat capacity of the reaction mixture.

A key goal in process safety is to ensure that the MTSR is always below the boiling point of the solvent at the operating pressure.

Troubleshooting Guides

Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

You are running a semi-batch process, adding reagent B to reagent A. The reactor temperature begins to climb much faster than predicted by your lab-scale experiments.

Immediate Actions:

  • Stop the Feed: Immediately halt the addition of reagent B. This is the most critical first step to prevent further accumulation of unreacted material.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Agitation: Verify that the agitator is functioning correctly. Proper mixing is essential for efficient heat transfer to the reactor walls.

Root Cause Analysis & Prevention:

  • Kinetics vs. Dosing Rate: The rate of your reagent addition may be exceeding the rate of reaction. This leads to the accumulation of unreacted starting material, creating a "ticking time bomb" of potential energy.

  • Solution: Use a dosing-controlled or "semi-batch" approach where the addition rate is carefully controlled to match the reaction rate. This can be determined through reaction calorimetry studies. The goal is to have the reaction be "starve-fed," meaning the added reagent reacts almost immediately upon introduction.

Workflow for Determining Safe Dosing Rates:

G cluster_pre Pre-Experiment Analysis cluster_exp Experimental Execution cluster_post Post-Experiment Validation calorimetry 1. Perform Reaction Calorimetry (RC1) kinetics 2. Determine Reaction Kinetics calorimetry->kinetics Provides Heat of Reaction heat_flow 3. Model Heat Flow at Scale kinetics->heat_flow Informs Rate of Heat Generation dosing 4. Implement Dosing Control heat_flow->dosing Defines Max Dosing Rate monitoring 5. Monitor Temperature & Accumulation dosing->monitoring Controls Reagent Input data_analysis 6. Analyze In-Process Data monitoring->data_analysis Collects Real-Time Data optimization 7. Optimize Dosing Profile data_analysis->optimization Identifies Deviations optimization->dosing Refines for Next Batch

Figure 1. Workflow for Determining Safe Dosing Rates.

Protocol 1: Basic Reaction Calorimetry for Dosing Profile Determination

  • Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is set up to mimic the conditions of the large-scale reactor as closely as possible (e.g., stirrer geometry, jacket temperature control).

  • Calibration: Perform a heat flow calibration of the calorimeter with a known electrical heat source.

  • Isothermal Experiment: Charge the reactor with reagent A and solvent. Bring the reactor to the desired process temperature.

  • Dosing: Add reagent B at a slow, constant rate. The calorimeter's software will continuously measure the heat evolved from the reaction.

  • Data Analysis: The resulting heat flow curve will show the rate of heat generation. The total heat of reaction is determined by integrating the heat flow curve. The maximum heat flow rate will determine the maximum cooling capacity required from the plant-scale reactor.

  • Dosing Profile Optimization: The experiment can be repeated with different dosing rates and temperatures to find the optimal conditions where the rate of heat generation is well within the cooling capacity of the large-scale reactor. This ensures that the reaction is "dosing-controlled" and not accumulating unreacted material.[2][3]

Scenario 2: The Reaction Stalls and Then Suddenly Accelerates

You are running a reaction that is known to have an induction period. After adding all the reagents, the temperature remains stable for an extended period, giving a false sense of security. Then, the temperature and pressure begin to rise rapidly.

Immediate Actions:

  • Emergency Cooling/Quenching: If available, activate emergency cooling systems. If the reaction is approaching a runaway, a pre-determined and validated quenching procedure should be initiated.

  • Containment: Evacuate personnel from the immediate area and follow established emergency protocols.

Root Cause Analysis & Prevention:

  • Induction Period & Autocatalysis: Some reactions, particularly polymerizations or those involving free radicals, can have a significant induction period where the reaction rate is very slow. During this time, heat generation is minimal. However, once a critical concentration of an intermediate or catalyst is formed, the reaction can accelerate exponentially (autocatalysis). If all reagents have been added in a batch-wise fashion, the full potential energy of the reaction is available to be released at once.

  • Solution:

    • "Priming" the Reaction: For reactions with a known induction period, it can be beneficial to "prime" the reaction with a small amount of a pre-formed active intermediate or by running a small portion of the reaction to completion before beginning the main feed. This ensures the reaction initiates smoothly once the main dosing begins.

    • Semi-Batch Addition: As with the previous scenario, adding the limiting reagent slowly over time is the most effective way to control the reaction. Even if the reaction has an induction period, the amount of unreacted material is kept to a minimum, thus limiting the potential for a dangerous exotherm.

Table 1: Comparison of Batch vs. Semi-Batch for Exothermic Reactions

FeatureBatch ProcessSemi-Batch Process
Reagent Addition All at onceAdded over time (dosing)
Accumulation Risk HighLow (if dosing rate is controlled)
Heat Release Potentially rapid and uncontrolledSmoothed out over the addition time
Control Difficult for highly exothermic reactionsHigh degree of control
Safety LowerHigher

Advanced Concepts in Exotherm Management

Q3: How do I choose an appropriate quenching agent for a runaway reaction?

A quenching agent is a chemical that is added to a reaction to rapidly stop it in an emergency. The ideal quenching agent should:

  • React Quickly: It must react very quickly with one of the limiting reagents to stop the heat-generating reaction.

  • Not Generate More Heat: The quenching reaction itself should be thermochemically neutral or, ideally, endothermic.

  • Be Compatible: It should not have any hazardous side reactions with the components of the reaction mixture.

  • Not Generate Gas: The quenching reaction should not produce a large volume of non-condensable gas, which could over-pressurize the reactor.

Example: For a Grignard reaction, a common quenching agent is a weak acid like acetic acid. It reacts rapidly with the highly reactive Grignard reagent, but the reaction is less exothermic than the desired reaction.

Q4: What is "Stoessel's Criticality Index" and how is it used?

Stoessel's Criticality Index is a semi-quantitative method for classifying the thermal risk of a chemical reaction.[3] It helps to determine the likelihood of a runaway reaction and the severity of its consequences. The classification is based on the relationship between the MTSR, the boiling point of the solvent, and the decomposition temperature of the reaction mixture.

Simplified Criticality Classes:

  • Class 1 (Low Risk): MTSR is well below the boiling point of the solvent. A loss of cooling would result in a manageable temperature increase.

  • Class 5 (High Risk): MTSR is high enough to trigger a rapid and violent decomposition reaction. This is the most dangerous class and requires extensive safety measures.

Determining the Stoessel's Criticality Class is a key part of a thorough thermal hazard assessment and helps to guide the design of a safe process.[3]

G TempSpike Rapid Temperature Increase Detected StopFeed Action: Stop Reagent Feed Immediately TempSpike->StopFeed MaxCool Action: Maximize Cooling TempSpike->MaxCool CheckAgitation Action: Verify Agitation TempSpike->CheckAgitation RootCause Root Cause Analysis StopFeed->RootCause MaxCool->RootCause CheckAgitation->RootCause Accumulation Problem: Reagent Accumulation RootCause->Accumulation Is dosing > reaction rate? PoorMixing Problem: Poor Mixing / Heat Transfer RootCause->PoorMixing Is heat transfer inefficient? DosingControl Solution: Dosing-Controlled Addition Accumulation->DosingControl CalorimetryStudy Solution: Perform Calorimetry Study Accumulation->CalorimetryStudy PoorMixing->CalorimetryStudy ImpellerDesign Solution: Optimize Impeller/Baffles PoorMixing->ImpellerDesign Prevention Preventative Measures DosingControl->Prevention CalorimetryStudy->Prevention ImpellerDesign->Prevention

Figure 2. Troubleshooting a Rapid Temperature Increase.

Conclusion

Managing reaction exotherms in large-scale synthesis is a critical aspect of process safety. A thorough understanding of the principles of heat transfer, reaction kinetics, and the potential for thermal accumulation is essential. By utilizing tools like reaction calorimetry and implementing robust control strategies such as semi-batch dosing, researchers and engineers can safely and successfully scale up chemical processes. Always remember that what is safe at the bench scale is not necessarily safe at the plant scale.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]

  • Reaction Calorimetry Guide. Mettler Toledo. [Link]

  • Heat Transfer and Process Scale-up. Mettler Toledo. [Link]

  • Information on the Reaction Calorimetry application. Syrris. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. [Link]

  • Process Safety and Scale-up. H.E.L Group. [Link]

  • Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Farabi University. [Link]

  • The heat transfer device of the reactor. TANGLIAN Chemistry. [Link]

  • Heat Exchangers in Chemical Reactors: Types and Functions. Jinzong Machinery. [Link]

  • How to calculate heat transfer in continuous flow applications. Stoli Chem. [Link]

  • 6 Common Problems in Large-Scale Chemical Mixing and How to Solve Them. WBS Technology. [Link]

  • Why slight mixing irregularities in a batch reaction can cause an abnormal reaction. newji. [Link]

  • Bulk Mixing in a Milligram-Scale Solid Phase Batch Reactor. ACS Publications. [Link]

  • Critical Considerations in Process Safety. H.E.L Group. [Link]

  • How can the reaction rate in an exothermic chemical reaction be increased without raising the temperature? Quora. [Link]

  • Using Chemical Reaction Kinetics to Predict Optimal Antibiotic Treatment Strategies. PMC. [Link]

Sources

solvent effects on 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid reaction outcomes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This scaffold is a valuable building block in medicinal chemistry, often used as a conformationally restricted proline or glutamate mimic. Its unique structure, containing both a strained ether (epoxide-like) and a cyclopropane ring, presents distinct synthetic challenges and opportunities. The outcome of reactions, particularly nucleophilic ring-opening, is exquisitely sensitive to the choice of solvent.

This guide is designed to help you troubleshoot common issues and understand the underlying principles of solvent effects to achieve your desired reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab.

Problem 1: My reaction shows low or no conversion.

Question: I am attempting a nucleophilic ring-opening of this compound, but I am recovering mostly starting material after 24 hours. What could be the cause?

Answer: Low conversion is a frequent issue often rooted in solvent choice, which can impact reagent solubility and nucleophile reactivity.

Causality & Solution:

  • Nucleophile Deactivation by Protic Solvents: If you are using a strong, anionic nucleophile (e.g., N₃⁻, RO⁻, CN⁻) for an S_N2-type reaction, polar protic solvents (like methanol, ethanol, or water) can be detrimental. These solvents form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and drastically reducing its reactivity.[1][2]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive, which can increase the reaction rate by orders of magnitude.[1]

  • Poor Reagent Solubility: The bicyclic starting material and your nucleophile/catalyst may not be sufficiently soluble in the chosen medium. Nonpolar solvents like hexane or toluene are often poor choices for reactions involving salts or polar reagents.[3]

    • Solution: Consult a solvent properties table (see Table 1 below) and choose a solvent that is a good match for your reagents. For many applications, THF and Dioxane offer a good balance of moderate polarity and coordinating ability.

  • Insufficient Electrophile Activation: If you are using a weak nucleophile (e.g., an amine, a neutral alcohol), the epoxide ring may not be electrophilic enough to react.

    • Solution: The reaction may require acid catalysis. Under acidic conditions, the ether oxygen is protonated, making the ring a much better electrophile.[4][5] Alternatively, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are exceptionally good at activating epoxides towards ring-opening, even with weak nucleophiles, by stabilizing the developing positive charge in the transition state.[6]

G start Low Conversion Observed q1 What is your nucleophile type? start->q1 strong_nuc Strong / Anionic (e.g., N3-, RO-) q1->strong_nuc weak_nuc Weak / Neutral (e.g., R-NH2, R-OH) q1->weak_nuc q2 What is your solvent type? strong_nuc->q2 sol2 Action: Add an Acid Catalyst (e.g., cat. H2SO4, Lewis Acid) or switch to a fluorinated alcohol solvent (TFE, HFIP). weak_nuc->sol2 protic Protic (MeOH, H2O) q2->protic aprotic Aprotic (DMF, DMSO) q2->aprotic sol1 Action: Switch to Polar Aprotic Solvent (e.g., DMF, MeCN) to enhance nucleophilicity. protic->sol1 check_sol Consider Solubility: Is everything dissolved? If not, choose a more polar solvent (THF, MeCN). aprotic->check_sol

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: The wrong regioisomer is the major product.

Question: I expected nucleophilic attack at the less-substituted carbon (C5/C2), but my characterization shows the nucleophile added to the more-substituted bridgehead carbon (C1). Why is this happening?

Answer: You are observing a switch in the reaction mechanism from an S_N2 to an S_N1-like pathway. This is a classic outcome directly controlled by the reaction conditions, particularly the presence of acid and the nature of the solvent.

Causality & Solution:

  • S_N2 Pathway (Basic/Neutral Conditions): Under neutral or basic conditions, the reaction proceeds via a standard S_N2 mechanism. Steric hindrance is the dominant factor, so the nucleophile will attack the least-hindered carbon atom. For the 3-oxabicyclo[3.1.0]hexane core, this would be at C2 or C5. This pathway is favored in polar aprotic solvents with strong nucleophiles.[7]

  • S_N1-like Pathway (Acidic Conditions): In the presence of an acid catalyst, the ether oxygen is protonated. This weakens the C-O bonds and the ring begins to open, developing a significant partial positive charge (carbocation character) on the carbon atoms. The tertiary bridgehead carbon (C1) can stabilize this positive charge far better than the secondary carbons (C2/C5). The nucleophile then attacks this more electrophilic, more substituted position.[4] This mechanism is favored in polar protic solvents which can both protonate the oxygen and stabilize the charged, S_N1-like transition state.[8][9]

G sub 3-Oxabicyclo[3.1.0]hexane -6-carboxylic acid cond1 Strong Nucleophile (Nu:⁻) Polar Aprotic Solvent (e.g., DMF, THF) sub->cond1 Sₙ2 Pathway (Steric Control) cond2 Weak Nucleophile (Nu-H) Acid Catalyst (H⁺) Polar Protic Solvent (e.g., MeOH) sub->cond2 Sₙ1-like Pathway (Electronic Control) prod1 Product A (Attack at less substituted C2/C5) cond1->prod1 prod2 Product B (Attack at more substituted C1) cond2->prod2

Caption: Solvent and catalyst control of regioselectivity.

Problem 3: I'm observing an unexpected intramolecular side product (a lactone).

Question: Along with my desired ring-opened product, I am isolating a significant amount of a lactone. How can I prevent this?

Answer: The carboxylic acid at the C6 position is perfectly positioned to act as an intramolecular nucleophile, attacking the bicyclic ether. This is highly dependent on the reaction conditions and solvent.

Causality & Solution:

  • Deprotonation and Attack: In the presence of a base, the carboxylic acid can be deprotonated to a carboxylate. This anionic nucleophile can attack one of the electrophilic carbons of the ether, leading to a lactone. This is more likely to happen in aprotic solvents where the carboxylate is highly reactive.

  • Acid-Catalyzed Lactonization: Under acidic conditions, the ether is activated by protonation, making it susceptible to attack by the neutral carboxylic acid oxygen.

Solutions:

  • Protecting Group: The most robust solution is to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). Perform the desired ring-opening reaction, and then deprotect the ester in a final step.

  • Solvent Choice: Protic solvents can solvate the carboxylate through hydrogen bonding, potentially reducing its nucleophilicity and disfavoring the intramolecular reaction.

  • Temperature Control: Lactonization may have a different activation energy than your desired intermolecular reaction. Running the reaction at a lower temperature may suppress the side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for these reactions?

A1: The key difference lies in hydrogen bonding.[2]

  • Polar Protic Solvents (e.g., Water, Methanol, Acetic Acid): These have O-H or N-H bonds. They are excellent at stabilizing both cations and anions. They favor S_N1-like reactions by stabilizing the carbocation-like transition state and can act as proton sources to activate electrophiles. However, they suppress S_N2 reactions by solvating and deactivating strong nucleophiles.[1][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They cannot act as hydrogen bond donors. They are poor at solvating anions. This leaves the nucleophile highly reactive and ready for S_N2 reactions . They are the preferred choice for reactions with strong, anionic nucleophiles.[1]

Q2: My nucleophile is a primary amine. What class of solvent should I start with for my screening?

A2: A primary amine is a weak, neutral nucleophile. Therefore, the 3-oxabicyclo[3.1.0]hexane ring will likely require activation to react at a reasonable rate. You should start with conditions that favor an S_N1-like pathway. A good starting point would be a polar protic solvent like isopropanol or ethanol, possibly with a catalytic amount of a mild acid (e.g., p-TsOH). Alternatively, using a fluorinated alcohol like TFE as the solvent could promote the reaction without needing an additional catalyst.[6]

Q3: Can the solvent itself attack the bicyclic ether?

A3: Absolutely. This process is called solvolysis and is common, especially under acid-catalyzed conditions.[4] If you use methanol as a solvent with an acid catalyst, you should expect to form a methoxy-alcohol product where methanol has acted as the nucleophile. If this is not the desired outcome, you must use a non-nucleophilic solvent, such as THF, acetonitrile, or dichloromethane.

Data & Protocols

Table 1: Properties of Common Solvents for Reaction Screening
SolventDielectric Constant (ε) at 20°CTypeTypical Application Notes
Toluene2.4NonpolarGood for nonpolar reagents; slow reaction rates for polar reactions.[3]
Diethyl Ether4.3"Borderline" AproticCan coordinate to cations; volatile.
Tetrahydrofuran (THF)7.5Polar AproticExcellent general-purpose solvent; good solubility for many organics.[3]
Dichloromethane (DCM)9.1Polar AproticGood for reactions at lower temperatures; non-nucleophilic.
Acetone21Polar AproticGood for S_N2 reactions, but its electrophilic carbonyl can be reactive.
Ethanol25Polar ProticFavors S_N1; can act as a nucleophile (solvolysis).
Acetonitrile (MeCN)37.5Polar AproticHighly polar; excellent for S_N2 with ionic nucleophiles.
Dimethylformamide (DMF)38Polar AproticHigh boiling point; excellent for S_N2 reactions.[3]
Dimethyl Sulfoxide (DMSO)47Polar AproticVery high boiling point; superb for S_N2, can be hard to remove.
Water80Polar ProticHighly polar; promotes S_N1, deactivates many strong nucleophiles.
Table 2: Predicted Outcomes for Ring-Opening with Sodium Azide (NaN₃)

The following table presents hypothetical, yet mechanistically sound, outcomes for the reaction of this compound with NaN₃.

SolventCatalystExpected Major ProductPredominant MechanismRationale
DMFNonetrans-Azido alcohol (attack at C2/C5)S_N2Polar aprotic solvent enhances azide nucleophilicity; steric control dominates.[1]
MethanolNoneVery Slow ReactionS_N2Protic solvent "cages" and deactivates the azide nucleophile.[1]
MethanolH₂SO₄ (cat.)trans-Azido alcohol (attack at C1)S_N1-likeAcid protonates ether, stabilizing positive charge at the more-substituted C1.[4]
TolueneNoneNo Reaction-Poor solubility of NaN₃ and low polarity to support the transition state.[3]
Protocol: General Procedure for Solvent Screening
  • Setup: To a series of identical oven-dried vials equipped with stir bars, add this compound (1.0 eq).

  • Reagent Addition: Add the nucleophile (e.g., 1.2 eq) and any catalyst to each vial.

  • Solvent Addition: Add a different anhydrous solvent (e.g., THF, DMF, MeCN, IPA) to each vial to a consistent concentration (e.g., 0.1 M).

  • Reaction: Stir the vials at the desired temperature (start with room temperature).

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at set time points (e.g., 1h, 4h, 12h, 24h).

  • Analysis: Compare conversion rates and product distribution to identify the optimal solvent for your specific transformation.

References

[11] Inoue, M., Sugita, T., Kiso, Y., & Ichikawa, K. (n.d.). Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. Bulletin of the Chemical Society of Japan. Available from: [8] National Institutes of Health. (n.d.). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. Available from: [9] ACS Publications. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. JACS Au. Available from: [3] ResearchGate. (n.d.). Effect of solvent on the ring-opening reactions of cyclopropanated.... Available from: [4] Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [1] Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available from: [2] Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [6] Arkat USA. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Available from: [10] YouTube. (2025). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). Available from: Synfacts. (2013). Efficient Synthesis of Cyclopropane-Fused Heterocycles with Bromoethylsulfonium Salt. Chemical European Journal, 19, 10827–10831. Available from: [5] College of Saint Benedict & Saint John's University. (n.d.). Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. Available from: [7] Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available from:

Sources

Technical Support Center: Isolating Pure 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the workup and isolation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the challenges associated with the purification of this valuable bicyclic building block.[1][2] The unique strained ring system and the presence of a carboxylic acid moiety necessitate careful consideration of the workup procedure to ensure high purity and yield.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to adapt and troubleshoot your purification protocols effectively.

Troubleshooting Guides & FAQs

Question 1: My initial reaction workup resulted in a low yield of the desired carboxylic acid. What are the likely causes and how can I improve the recovery?

Answer:

Low recovery of this compound is a common issue that can often be traced back to the initial quenching and extraction steps. The molecule's polarity and potential for side reactions during workup require a systematic approach to maximize isolation.

Core Directive: Optimize the Acid-Base Extraction

The carboxylic acid functionality is key to a successful separation from neutral organic byproducts.[3][4] An acid-base extraction is the primary method for selectively isolating your product.

Step-by-Step Protocol for Optimized Acid-Base Extraction:

  • Quenching the Reaction: If your synthesis involves organometallic reagents, such as in a Simmons-Smith cyclopropanation, the reaction must be carefully quenched.[5] Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose any unreacted reagents.

  • Initial Extraction: After quenching, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-polar impurities and byproducts.

  • Basification and Extraction of the Carboxylate Salt:

    • Adjust the pH of the aqueous layer to be at least three units above the pKa of the carboxylic acid using a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[6] Sodium bicarbonate is often preferred as it is a weaker base and can minimize potential side reactions with other functional groups.[3]

    • The carboxylic acid will be deprotonated to its more water-soluble carboxylate salt.

    • Wash the basic aqueous layer with an organic solvent again to remove any remaining neutral or basic impurities.

  • Acidification and Re-extraction of the Carboxylic Acid:

    • Cool the basic aqueous layer in an ice bath.

    • Slowly acidify the solution with a dilute mineral acid (e.g., 1M HCl) to a pH at least three units below the pKa of the acid to regenerate the neutral carboxylic acid, which will precipitate or become less water-soluble.[6]

    • Extract the acidified aqueous layer multiple times with a fresh organic solvent to recover the purified carboxylic acid.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

Causality Behind the Choices:

  • pH Control is Critical: Precise pH adjustments are paramount. Incomplete basification will leave some of the carboxylic acid in the organic layer during the initial extraction, while incomplete acidification will result in the loss of product as the water-soluble carboxylate salt.[6]

  • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than a single extraction with a large volume. This ensures maximum recovery of your product at each stage.

Troubleshooting Low Recovery:

Issue Potential Cause Suggested Solution
Low yield after initial extractionIncomplete quenching leading to emulsions or side reactions.Ensure the quenching is performed slowly at low temperatures.
Product remains in the organic layer after basification.Check the pH of the aqueous layer to ensure it is sufficiently basic.
Low yield after acidificationIncomplete acidification.Verify the pH of the aqueous layer is acidic enough to protonate the carboxylate.
The product is more water-soluble than anticipated.Increase the number of extractions from the acidified aqueous layer.
Question 2: I am observing significant impurities in my final product even after an acid-base extraction. What are my options for further purification?

Answer:

While acid-base extraction is effective at removing neutral impurities, other acidic or polar byproducts may co-extract with your desired product. In such cases, further purification techniques like recrystallization or column chromatography are necessary.

Option 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[7] The success of this method depends on finding a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

General Protocol for Recrystallization:

  • Solvent Selection: Experiment with a range of solvents to find the ideal one. Common choices for carboxylic acids include water, ethanol, toluene, or mixtures like toluene/petroleum ether.[6]

  • Dissolution: Dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling generally leads to larger, purer crystals.[8]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Option 2: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a highly effective alternative. Due to the polar nature of the carboxylic acid, special considerations are needed.

Key Considerations for Column Chromatography of Carboxylic Acids:

  • Tailing: Carboxylic acids often "tail" or "streak" on silica gel columns due to strong interactions with the stationary phase.[9]

  • Mobile Phase Additives: To mitigate tailing, it is common to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent.[9] This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica gel.

  • Stationary Phase: While silica gel is common, for highly polar compounds, reversed-phase chromatography using a C18 stationary phase can be a viable option.[10] In this case, the mobile phase would be a polar solvent system like water/acetonitrile with a trifluoroacetic acid (TFA) additive.[10]

Visualizing the Purification Workflow:

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_purification Further Purification Reaction_Mixture Reaction_Mixture Quench Quench Reaction_Mixture->Quench Saturated NH4Cl Organic_Extraction_1 Organic_Extraction_1 Quench->Organic_Extraction_1 Organic Solvent Aqueous_Layer_1 Aqueous_Layer_1 Organic_Extraction_1->Aqueous_Layer_1 Basification Basification Aqueous_Layer_1->Basification NaHCO3 Aqueous_Layer_2 Aqueous_Layer_2 Basification->Aqueous_Layer_2 Organic_Wash Organic_Wash Aqueous_Layer_2->Organic_Wash Acidification Acidification Organic_Wash->Acidification 1M HCl Organic_Extraction_2 Organic_Extraction_2 Acidification->Organic_Extraction_2 Organic Solvent Crude_Product Crude_Product Organic_Extraction_2->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Overall workflow for the isolation and purification of this compound.

Question 3: How can I confirm the purity and identity of my isolated this compound?

Answer:

Confirming the purity and structural integrity of your final product is a critical final step. A combination of analytical techniques should be employed.

Recommended Analytical Methods:

Technique Purpose Expected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.The ¹H and ¹³C NMR spectra should be clean and match the expected chemical shifts and coupling constants for the bicyclic structure. The absence of impurity peaks is a key indicator of purity.
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should show the correct molecular ion peak for C₆H₈O₃ (M.W. 128.13 g/mol ).[1][11]
Infrared (IR) Spectroscopy Identification of functional groups.A broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹) should be prominent.
Melting Point Purity assessment.A sharp melting point range close to the literature value (if available) indicates high purity. Impurities will typically broaden and depress the melting point.

Interpreting the Data:

A combination of these techniques provides a comprehensive picture of your sample. For instance, a clean NMR spectrum and a sharp melting point are strong indicators of a pure compound. Mass spectrometry confirms that you have isolated the compound with the correct molecular formula.

Visualizing the Analytical Workflow:

Analytical_Workflow cluster_analytics Analytical Techniques Isolated_Product Isolated_Product Purity_Confirmation Purity_Confirmation Isolated_Product->Purity_Confirmation Analytical Testing NMR NMR Purity_Confirmation->NMR MS MS Purity_Confirmation->MS IR IR Purity_Confirmation->IR Melting_Point Melting_Point Purity_Confirmation->Melting_Point Final_Product Final_Product NMR->Final_Product MS->Final_Product IR->Final_Product Melting_Point->Final_Product

Caption: Analytical workflow for confirming the purity and identity of the final product.

References

  • (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid - Vulcanchem.
  • Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system - SciELO. Available at: [Link]

  • Technical Support Center: Troubleshooting Simmons-Smith Cyclopropanation of Nitroalkenes - Benchchem.
  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. Available at: [Link]

  • How to purify a carboxylic acid by recrystallisation? - The Student Room. Available at: [Link]

  • Extraction of carboxylic acids from dilute aqueous solutions - Google Patents.
  • Solvent developments for liquid-liquid extraction of carboxylic acids in perspective - ScienceDirect. Available at: [Link]

  • Chemically active extraction - University of Alberta. Available at: [Link]

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]

  • Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation - PMC - PubMed Central. Available at: [Link]

  • Carboxylic acid purification and crystallization process - Google Patents.
  • Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines - ResearchGate. Available at: [Link]

  • PROCESS FOR PREPARING OPTICALLY ACTIVE CARBOXYLIC ACID DERIVATIVE - WIPO Patentscope. Available at: [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. Available at: [Link]

  • This compound | C6H8O3 | CID 12204422 - PubChem. Available at: [Link]

  • Recrystallization and Crystallization - University of California, Irvine. Available at: [Link]

  • Purification of carboxylic acids by complexation with selective solvents - Google Patents.
  • Column chromatography - Columbia University. Available at: [Link]

  • Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. Available at: [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents.
  • CARBOXYLIC ACIDS - University of Technology, Iraq. Available at: [Link]

  • cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - NIH. Available at: [Link]

  • Purification of carboxylic acids by chemical treatment and distillation - Google Patents.
  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - Wiley Online Library. Available at: [Link]

  • Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid - Alachem Co., Ltd. Available at: [Link]

  • Carboxylic Acids Reactions - Study.com. Available at: [Link]

  • Process for purification of carboxylic acids - Google Patents.
  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Reactive extraction of carboxylic acids from apolar hydrocarbons using aqueous solutions of sodium hydrogen carbonate with back-recovery sina carbon dioxide under pressure | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column - ResearchGate. Available at: [Link]

  • Simmons-Smith Reaction - Organic Chemistry Portal. Available at: [Link]

  • Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter - PMC - PubMed Central. Available at: [Link]

  • A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing - ACS Publications. Available at: [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes - OrgoSolver. Available at: [Link]

  • Simmons-Smith Reaction | NROChemistry. Available at: [Link]

  • Simmons–Smith reaction - Wikipedia. Available at: [Link]

Sources

Validation & Comparative

The Ascendancy of Saturated Scaffolds: A Comparative Analysis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid and Benzene Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This guide provides a detailed comparative analysis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, a saturated, three-dimensional bioisostere, and its conventional benzene counterpart. We will explore the fundamental principles driving the "escape from flatland," a strategy aimed at improving the physicochemical and pharmacokinetic properties of drug candidates by replacing planar aromatic rings with sp³-rich scaffolds.[1][2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structural advantages, synthetic methodologies, and performance of these bioisosteres, supported by experimental data and protocols.

The Rationale for Bioisosteric Replacement: Beyond Benzene

The benzene ring is a ubiquitous motif in small-molecule drugs.[4] However, its planarity and lipophilicity can contribute to poor solubility, metabolic instability (particularly through cytochrome P450-mediated oxidation), and potential off-target effects.[4] Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties, provides a powerful tool to mitigate these liabilities.[5]

Saturated bioisosteres, such as this compound, offer a compelling alternative to the benzene ring. Their rigid, three-dimensional structures can provide a more defined orientation of substituents, potentially leading to enhanced potency and selectivity.[6] Furthermore, the introduction of sp³-hybridized carbons generally leads to increased aqueous solubility and improved metabolic stability.[2][4]

Structural and Physicochemical Properties: A Tale of Two Cores

The fundamental differences between this compound and a simple benzoic acid scaffold dictate their behavior in biological systems. The bicyclic nature of the former imparts significant conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation.[6]

PropertyThis compoundBenzoic Acid
Molecular Formula C₆H₈O₃C₇H₆O₂
Molecular Weight 128.13 g/mol [7]122.12 g/mol
Structure Saturated, bicyclic, non-planarAromatic, planar
Calculated LogP -0.3[7]1.87
Topological Polar Surface Area (TPSA) 46.5 Ų[7]37.3 Ų

The lower LogP of this compound suggests significantly higher hydrophilicity compared to benzoic acid, a property that is often desirable for improving aqueous solubility and reducing non-specific binding.

Synthesis of this compound

The synthesis of this unique bicyclic scaffold can be achieved through various routes. One notable method involves the hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione.[8]

Experimental Protocol: Synthesis from 3-Oxabicyclo[3.1.0]hexane-2,4-dione

This protocol outlines the synthesis of cis-cyclopropane-1,2-carboxylic acid derivatives from the commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione.

Materials:

  • 3-Oxabicyclo[3.1.0]hexane-2,4-dione

  • Water or Ethanol

  • Pyridine (for ethanolysis)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis/Ethanolysis:

    • Aqueous Hydrolysis: Reflux 3-oxabicyclo[3.1.0]hexane-2,4-dione with water for 2 hours.

    • Ethanolysis: Reflux 3-oxabicyclo[3.1.0]hexane-2,4-dione with ethanol and pyridine for 12 hours.

  • Saponification (for ethylester from ethanolysis):

    • Treat the resulting ethyl ester with 1.6N NaOH and reflux for 12 hours.

  • Acidification:

    • After cooling, acidify the reaction mixture to pH 2-3 with aqueous HCl to precipitate the carboxylic acid product.

  • Isolation:

    • Collect the precipitate by filtration and wash with cold water to yield the desired cis-cyclopropane-1,2-dicarboxylic acid derivative.

This synthetic route provides a straightforward method for accessing the core bicyclic structure for further elaboration in drug discovery programs.[8]

Performance Comparison: A Case Study with a Structurally Related Bioisostere

In this study, the meta-substituted benzene ring in the anticancer drug sonidegib was replaced with the oxa-BCHep scaffold.

CompoundStructureExperimental logDAqueous Solubility (µM)Human Liver Microsomal Stability (% remaining at 1h)
Sonidegib (Benzene core)3.50.150
oxa-BCHep analogue (3-oxabicyclo[3.1.1]heptane core)3.0>2080

Data adapted from a study on 3-oxabicyclo[3.1.1]heptanes as isosteres of meta-substituted benzene rings.[9]

The replacement of the benzene ring with the saturated bicyclic ether resulted in:

  • Reduced Lipophilicity: A decrease in the experimental logD value by 0.5 units, which can lead to improved solubility and reduced off-target effects.[9]

  • Dramatically Increased Aqueous Solubility: The oxa-BCHep analogue exhibited significantly higher aqueous solubility, a critical parameter for oral bioavailability.[9]

  • Enhanced Metabolic Stability: The analogue showed greater stability in human liver microsomes, suggesting a lower rate of metabolic clearance in vivo.[9]

These findings strongly suggest that similar improvements in physicochemical and ADME properties can be anticipated when replacing a benzene ring with the this compound scaffold.

Experimental Workflows for ADME Profiling

To experimentally validate the theoretical advantages of using this compound as a benzene bioisostere, standardized ADME (Absorption, Distribution, Metabolism, and Excretion) assays are employed.

Microsomal Stability Assay

This in vitro assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro intrinsic clearance of a compound.

Methodology:

  • Preparation: Prepare a solution of the test compound and positive controls (e.g., known rapidly and slowly metabolized drugs).

  • Incubation: Incubate the test compound with liver microsomes (human, rat, etc.) at 37°C in the presence of the cofactor NADPH to initiate the metabolic reaction.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Interpretation: Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound. A longer half-life indicates greater metabolic stability.

Microsomal Stability Assay Workflow
Caco-2 Permeability Assay

This cell-based assay is used to predict in vivo drug absorption across the intestinal wall.

Objective: To determine the apparent permeability coefficient (Papp) of a compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate for approximately 21 days until they form a differentiated monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Dosing: Add the test compound to the apical (A) side of the monolayer to measure absorption (A to B permeability). For efflux studies, add the compound to the basolateral (B) side (B to A permeability).

  • Sampling: Collect samples from the receiver compartment (B for A to B, A for B to A) at specific time points.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Interpretation: Calculate the Papp value. A higher Papp value indicates greater permeability. The efflux ratio (Papp B to A / Papp A to B) can indicate if the compound is a substrate for efflux transporters.

Caco2_Permeability_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell® inserts (~21 days) TEER Verify Monolayer Integrity (TEER) Culture->TEER Dose_A Dose Apical Side (A) TEER->Dose_A Dose_B Dose Basolateral Side (B) TEER->Dose_B Sample_B Sample Basolateral Side (B) Dose_A->Sample_B A to B Transport LCMS Quantify Compound by LC-MS/MS Sample_B->LCMS Sample_A Sample Apical Side (A) Dose_B->Sample_A B to A Transport Sample_A->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caco-2 Permeability Assay Workflow

Conclusion

The strategic replacement of benzene rings with saturated, three-dimensional bioisosteres like this compound represents a significant advancement in modern medicinal chemistry. This approach, grounded in the "escape from flatland" principle, offers a promising avenue to enhance the drug-like properties of therapeutic candidates. The inherent structural rigidity, increased sp³ character, and potential for improved physicochemical and ADME profiles make these scaffolds highly attractive for overcoming the limitations associated with traditional aromatic systems. While direct comparative data for every scaffold is still emerging, the compelling evidence from structurally related bioisosteres provides a strong rationale for the continued exploration and application of this compound and similar motifs in the design of next-generation therapeutics.

References

  • Stepan, A. F., et al. (2012). Saturated bioisosteres of benzene: unique building blocks for drug discovery. American Chemical Society.
  • Mykhailiuk, P. K. (2022). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.
  • Ritchie, T. J., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene.
  • Ivanov, A. S., et al. (2021). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to go Next?
  • Google Patents. (n.d.). US7462633B2 - Cyclopropyl group substituted oxazolidinone derivatives thereof.
  • Scribd. (n.d.). Three-Dimensional Saturated C - Rich Bioisosteres For Benzene. Retrieved from [Link]

  • Swidorski, J. J., et al. (2021). Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition. Bioorganic & Medicinal Chemistry Letters.
  • Google Patents. (n.d.). US20070203187A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv.
  • Chem-Space. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Google Patents. (n.d.). US20050038092A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof.
  • Google Patents. (n.d.). US20050038092A1 - Cyclopropyl group substituted oxazolidinone antibiotics and derivatives thereof.
  • Google Patents. (n.d.). US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues.
  • CORE. (n.d.). Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • University of Strathclyde. (2022). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid and 2-Oxabicyclo[2.1.1]hexanes as Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" world of aromatic rings. The strategic deployment of saturated, three-dimensional scaffolds as bioisosteric replacements for phenyl groups has emerged as a powerful tactic to enhance drug-like properties. This guide provides an in-depth, objective comparison of two promising, yet distinct, bicyclic ether scaffolds: 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid and 2-oxabicyclo[2.1.1]hexanes .

This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of these bioisosteres, supported by experimental data, detailed synthetic protocols, and insightful analysis to inform rational drug design.

The Rationale for Rigidity: Escaping Flatland in Drug Design

The over-reliance on aromatic moieties in drug candidates can lead to a host of undesirable characteristics, including poor solubility, susceptibility to oxidative metabolism, and potential off-target effects. The "escape from flatland" paradigm advocates for the incorporation of sp³-rich, conformationally constrained scaffolds to mitigate these liabilities.[1] Bicyclic systems, such as the two scaffolds under discussion, offer a compelling solution by presenting substituents in well-defined spatial orientations, thereby potentially improving target engagement while favorably modulating physicochemical properties.

At a Glance: Structural and Geometric Comparison

While both scaffolds are bicyclic ethers intended to mimic the spatial arrangement of substituted benzenes, their inherent geometries dictate their suitability for replacing different substitution patterns.

Feature3-Oxabicyclo[3.1.0]hexane Core2-Oxabicyclo[2.1.1]hexane Core
General Structure Fused cyclopropane and tetrahydrofuran ringsBridged cyclobutane with an oxygen atom
Mimics Primarily meta-substituted benzene rings[2]ortho- and meta-substituted benzene rings[3][4]
Key Geometric Features The cyclopropane ring introduces significant strain and rigidity, influencing the orientation of the carboxylic acid group.The bridged structure provides a rigid framework with defined exit vectors for substituents.

Physicochemical Properties: A Head-to-Head Analysis

The introduction of an oxygen atom into these carbocyclic frameworks significantly influences their physicochemical properties, often leading to improved drug-like characteristics.

Property3-Oxabicyclo[3.1.0]hexane Derivatives2-Oxabicyclo[2.1.1]hexane DerivativesKey Insights & Causality
Lipophilicity (LogP/LogD) Generally lower lipophilicity compared to aromatic counterparts. For example, (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid has a calculated LogP of -0.83.[2] An oxa-BCHep analog of Sonidegib showed a decrease in experimental CHI logD by 0.5 units compared to the parent drug.[5]Replacement of a phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety has been shown to decrease lipophilicity, with reported reductions in clogP and logD values of 0.5–1.4 units.[3]The presence of the polar ether oxygen atom increases the overall polarity of the scaffold, leading to a reduction in lipophilicity. This can be advantageous for improving solubility and reducing non-specific binding.
Aqueous Solubility The incorporation of the oxygen atom is expected to enhance aqueous solubility. The oxa-BCHep analog of Sonidegib demonstrated a >2-fold increase in solubility in a FaSSIF assay.[5]Replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane in fungicides like fluxapyroxad and boscalid resulted in a dramatic increase in aqueous solubility, in some cases by more than tenfold.[3]The increased polarity and potential for hydrogen bonding with the ether oxygen contribute to improved interactions with water, thereby enhancing solubility.
Metabolic Stability Limited direct comparative data is available. However, the replacement of a meta-substituted benzene ring in Sonidegib with a 3-oxabicyclo[3.1.1]heptane analog resulted in a slight decrease in human microsomal stability.[5]In several instances, the replacement of a phenyl ring with a 2-oxabicyclo[2.1.1]hexane scaffold has led to improved metabolic stability in human liver microsomes.[6]The absence of aromatic C-H bonds, which are susceptible to CYP450-mediated oxidation, is a primary reason for the generally enhanced metabolic stability of these saturated bioisosteres. The specific substitution pattern and the overall molecular context, however, will ultimately determine the metabolic fate.
Permeability The oxa-BCHep analog of Sonidegib showed increased intrinsic permeability in an MDCK-MDR1 permeability assay, along with a reduced efflux ratio.[5]Data from a bidirectional Caco-2 assay on a Sonidegib analog with a 2-oxabicyclo[2.1.1]hexane core showed changes in permeability.[4]The impact on permeability is complex and depends on the interplay between reduced lipophilicity and changes in molecular shape and polarity. The reduction in efflux ratio observed for the 3-oxa analog is a positive attribute, suggesting less susceptibility to P-glycoprotein efflux.

Synthetic Accessibility: A Practical Consideration

The feasibility of incorporating these scaffolds into a drug discovery program is heavily dependent on their synthetic accessibility.

Synthesis of this compound

A notable method for the asymmetric synthesis of this scaffold involves an intramolecular C-H insertion of a cyclopropylmagnesium carbenoid.[2] This approach allows for stereocontrolled construction of the bicyclic core.

A trans-Cyclopropane-1,2,3-tricarboxylic acid C Reflux A->C B Acetic Anhydride B->C D (1R,5S,6s)-2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid C->D

Caption: Conceptual workflow for the synthesis of a key precursor to 3-oxabicyclo[3.1.0]hexane derivatives.

Synthesis of 2-Oxabicyclo[2.1.1]hexanes

Photochemical [2+2] cycloaddition reactions are a common and effective strategy for constructing the 2-oxabicyclo[2.1.1]hexane core.[3] More recent methods also utilize photocatalytic [2π + 2σ] cycloadditions between bicyclo[1.1.0]butanes and aldehydes.[7][8]

A Diene Precursor C UV Irradiation A->C B Photosensitizer (e.g., Benzophenone) B->C D 2-Oxabicyclo[2.1.1]hexane C->D

Caption: Conceptual workflow for the photochemical synthesis of the 2-oxabicyclo[2.1.1]hexane scaffold.

Experimental Protocols

Protocol 1: Synthesis of (1R,5S,6s)-2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid

This protocol is adapted from a documented large-scale synthesis of a key intermediate.

Materials:

  • trans-Cyclopropane-1,2,3-tricarboxylic acid

  • Acetic acid

  • Acetic anhydride

  • Toluene

  • Reaction vessel with reflux condenser and distillation setup

Procedure:

  • To a suitable reaction vessel, charge trans-cyclopropane-1,2,3-tricarboxylic acid (1 equivalent), acetic acid (2.2 volumes), and acetic anhydride (1.32 equivalents).

  • Heat the mixture to reflux and maintain for 2 hours, during which the starting material should dissolve completely.

  • After the reaction is complete, remove the acetic acid under reduced pressure.

  • Add toluene (1 volume) and continue the distillation to azeotropically remove any remaining acetic acid.

  • Add additional toluene (2 volumes) to the residue to form a slurry.

  • Cool the slurry to 0–5 °C and stir for 30 minutes.

  • Isolate the solid product by filtration, wash with cold toluene (1 volume), and dry to yield (1R,5S,6s)-2,4-dioxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid as a white solid.

Protocol 2: Photochemical [2+2] Cycloaddition for the Synthesis of a 2-Oxabicyclo[2.1.1]hexane Derivative

This protocol is a generalized procedure based on published methods.[3]

Materials:

  • Diene precursor (e.g., ethyl 2-(but-3-en-1-yloxy)acrylate)

  • Benzophenone (photosensitizer)

  • Dry acetonitrile (CH₃CN)

  • Photoreactor equipped with UV lamps (e.g., 368 nm)

  • Inert gas (e.g., Argon)

Procedure:

  • Prepare a solution of the diene precursor (1.0 equivalent) and benzophenone (0.10 equivalents) in dry acetonitrile to a concentration of approximately 0.09 M in a suitable quartz or borosilicate glass reaction vessel.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the reaction mixture with UV lamps at the appropriate wavelength (e.g., 368 nm) at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-oxabicyclo[2.1.1]hexane derivative.

Protocol 3: Human Liver Microsomal Stability Assay

This is a general protocol to assess the metabolic stability of test compounds.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Prepare the incubation mixture by adding phosphate buffer, HLM (to a final concentration of e.g., 0.5 mg/mL), and the test compound (to a final concentration of e.g., 1 µM) to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Seal the plate, vortex, and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

A Prepare Incubation Mixture (HLM, Buffer, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D E Quench Reaction with Acetonitrile/Internal Standard D->E F Protein Precipitation (Centrifugation) E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Step-by-step workflow for a typical human liver microsomal stability assay.

Conclusion and Future Perspectives

Both this compound and 2-oxabicyclo[2.1.1]hexanes represent valuable additions to the medicinal chemist's toolkit for designing novel therapeutics with enhanced properties.

  • 2-Oxabicyclo[2.1.1]hexanes have demonstrated significant promise as bioisosteres for ortho- and meta-substituted phenyl rings, with compelling evidence for their ability to improve aqueous solubility and metabolic stability while maintaining or even enhancing biological activity. Their synthetic accessibility via photochemical methods further strengthens their appeal.

  • This compound and its analogs are emerging as viable bioisosteres for meta-substituted systems. While less explored than their 2-oxa counterparts, preliminary data suggests they can favorably modulate physicochemical properties such as lipophilicity and permeability.[2][5] Further research is warranted to fully elucidate their potential and expand their application in drug discovery.

The choice between these two scaffolds will ultimately depend on the specific drug design challenge at hand, including the desired substitution pattern to mimic, the target biology, and the overall molecular context. As the "escape from flatland" trend continues to gain momentum, we can anticipate the development of even more innovative synthetic routes to these and other sp³-rich scaffolds, further empowering the design of next-generation therapeutics.

References

  • Organic Letters. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings.
  • Google Patents. (n.d.). US9932325B2 - Compounds, compositions, and methods.
  • Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. (2025, October 8). NIH.
  • Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a. (n.d.). AWS.
  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025, May 20).
  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (n.d.). NIH.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia.
  • Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (n.d.).
  • Journal of the American Chemical Society. (2022, October 27). Synthesis of Polysubstituted 2-Oxabicyclo[2.1.1]hexanes via Visible-Light-Induced Energy Transfer.
  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9).
  • 1 - Supporting Inform
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute.
  • (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). MySkinRecipes.
  • 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. (2023, June 5).
  • (PDF) 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes. (2024, April 3).
  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.).
  • [2 + 2] Photocycloadditions to Form Cyclobutanes and Bicyclo[2.1.1]hexanes Employing Copper-Based Photocatalysis. (n.d.).
  • 55685-58-0|(1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. (n.d.). BLDpharm.
  • Identification of the Candidate mGlu2 Allosteric Modulator THRX-195518 through In Silico Method and Evaluation of Its Neuroprotective Potential against Glutamate-Induced Neurotoxicity in SH-SY5Y Cell Line. (2024, January 17). MDPI.
  • a) Geometric comparison of 2‐oxabicyclo[2.1.1]hexane and... (n.d.).
  • Lewis Acid-Catalyzed Divergent (4+3)/(4+2) Annulations of o-Quinone Methides with Bicyclo[1.1.0]butanes Lead to sp3-Rich Oxabicyclic Frameworks | Organic Letters. (2026, January 9).

Sources

The 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Metabotropic Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurotransmitter modulation, the rigid 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a cornerstone for designing potent and selective ligands for metabotropic glutamate receptors (mGluRs). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives built upon this conformationally constrained framework, offering a comparative look at their performance, supported by experimental data. We will delve into the causality behind experimental choices in their synthesis and evaluation, providing a trustworthy and authoritative resource for advancing research in this critical area of neuropharmacology.

The Significance of Conformational Restraint: Targeting Metabotropic Glutamate Receptors

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its receptors are pivotal in mediating synaptic transmission and plasticity. The mGluRs, a family of G protein-coupled receptors, are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. Group II mGluRs, which include mGluR2 and mGluR3, are particularly attractive therapeutic targets for neurological and psychiatric disorders, including schizophrenia, anxiety, and epilepsy. Their activation typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating neuronal excitability.

The inherent flexibility of the endogenous ligand, glutamic acid, allows it to adopt numerous conformations, leading to potential off-target effects. The 3-oxabicyclo[3.1.0]hexane scaffold locks the glutamate pharmacophore into a specific three-dimensional orientation, enhancing selectivity for particular mGluR subtypes. This guide will focus on derivatives of this scaffold, most notably exemplified by the potent and selective group II mGluR agonist, LY379268.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The pioneering work by Monn et al. in 1999 laid the foundation for our understanding of the SAR of this class of compounds. By systematically modifying the core scaffold and observing the impact on binding affinity and functional potency at mGluR2 and mGluR3, a clear picture of the structural requirements for activity has emerged.

Core Scaffold and Stereochemistry

The fundamental 3-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid structure with a 4-amino group is crucial for potent agonist activity. The relative stereochemistry of the substituents is paramount. The most active isomers, such as LY379268, possess the (1R,4R,5S,6R) configuration. This specific arrangement of the amino and carboxylic acid groups mimics the presumed bioactive conformation of glutamate at the group II mGluR binding site.

Impact of Heterocyclic Oxygen

A key feature of these analogs is the replacement of a methylene group in the parent bicyclo[3.1.0]hexane structure with an oxygen atom at the 3-position, forming the oxabicyclo scaffold. This modification has a profound impact on potency.

CompoundStructuremGluR2 EC50 (nM)mGluR3 EC50 (nM)
LY354740 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid1829
LY379268 (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid2.694.48

As illustrated in the table, the introduction of the ether oxygen in LY379268 results in a significant increase in potency at both mGluR2 and mGluR3 compared to its carbocyclic counterpart, LY354740. This enhancement is likely due to a combination of factors, including altered electronics and the potential for additional hydrogen bonding interactions within the receptor binding pocket.

Modifications to the Bicyclic Ring

Further SAR studies have explored the impact of substitutions on the bicyclic framework. For instance, the introduction of a fluorine atom can modulate the electronic properties and metabolic stability of the molecule.

The following diagram illustrates the key structural features influencing the activity of this compound derivatives at group II mGluRs.

SAR_Summary cluster_scaffold Core Scaffold: 3-Oxabicyclo[3.1.0]hexane cluster_modifications Structural Modifications & Activity Scaffold Key Pharmacophoric Elements Amino 4-Amino Group (Essential for Agonism) Scaffold->Amino is critical Carboxyl_4 4-Carboxylic Acid Scaffold->Carboxyl_4 Carboxyl_6 6-Carboxylic Acid Scaffold->Carboxyl_6 Potency High Potency at mGluR2/3 Selectivity Selectivity for Group II mGluRs Potency->Selectivity often correlates with Stereochem Critical Stereochemistry (1R,4R,5S,6R) Stereochem->Potency dictates Oxygen 3-Oxa Bridge (Enhances Potency) Oxygen->Potency contributes to

Caption: Key SAR determinants for mGluR2/3 agonism.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic Acid (LY379268)

The synthesis of LY379268 is a multi-step process that requires careful control of stereochemistry. The following is a representative synthetic scheme, adapted from published procedures.

Workflow for the Synthesis of LY379268

Synthesis_Workflow Start Starting Material (e.g., Furan derivative) Step1 Diels-Alder Reaction Start->Step1 Step2 Epoxidation Step1->Step2 Step3 Ring Opening & Functionalization Step2->Step3 Step4 Cyclopropanation Step3->Step4 Step5 Introduction of Amino Group Step4->Step5 Step6 Hydrolysis & Purification Step5->Step6 Final LY379268 Step6->Final

Caption: Synthetic workflow for LY379268.

Step-by-Step Protocol:

  • Diels-Alder Reaction: A suitable furan derivative is reacted with a dienophile to construct the initial bicyclic framework.

  • Epoxidation: The double bond in the bicyclic intermediate is epoxidized to introduce the oxygen atom that will form the ether linkage.

  • Ring Opening and Functionalization: The epoxide is opened, and the resulting diol is functionalized to introduce the necessary carboxylic acid precursors.

  • Cyclopropanation: A cyclopropane ring is formed on the molecule, creating the characteristic bicyclo[3.1.0]hexane core.

  • Introduction of the Amino Group: An amino group is introduced at the C4 position with the correct stereochemistry, often via a multi-step sequence involving an azide intermediate.

  • Hydrolysis and Purification: The ester protecting groups are removed by hydrolysis to yield the final dicarboxylic acid, which is then purified by chromatography or crystallization.

Biological Evaluation: Radioligand Binding and Functional Assays

The biological activity of the synthesized compounds is typically assessed through a combination of radioligand binding assays and functional assays.

Radioligand Binding Assay Protocol:

This assay measures the affinity of the test compound for the mGluR2 and mGluR3 receptors.

  • Membrane Preparation: Membranes from cells stably expressing human mGluR2 or mGluR3 are prepared.

  • Incubation: The membranes are incubated with a known radioligand (e.g., [³H]LY341495) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filter is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of test compound that inhibits 50% of radioligand binding) are determined and converted to Ki values (inhibition constants).

Functional Assay: cAMP Measurement Protocol:

This assay determines the functional potency of the compounds as agonists or antagonists by measuring their effect on cAMP levels.

  • Cell Culture: CHO cells stably co-expressing the mGluR of interest and a cAMP-responsive reporter gene (e.g., luciferase) are used.

  • Forskolin Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • cAMP Measurement: The change in cAMP levels is measured, often through a luminescent or fluorescent readout from the reporter gene.

  • Data Analysis: The EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated.

Experimental Workflow for Biological Evaluation

Caption: Workflow for binding and functional assays.

Conclusion and Future Directions

The this compound derivatives represent a remarkable class of conformationally restricted glutamate analogs with significant therapeutic potential. The SAR studies highlighted in this guide underscore the critical importance of stereochemistry and the profound effect of subtle structural modifications, such as the introduction of a heterocyclic oxygen atom, on receptor potency and selectivity. The provided experimental protocols offer a validated framework for the synthesis and evaluation of novel analogs.

Future research in this area will likely focus on fine-tuning the selectivity profile of these ligands, not only between different mGluR groups but also between subtypes within the same group (e.g., mGluR2 vs. mGluR3). The development of subtype-selective antagonists based on this scaffold also remains an active area of investigation. As our understanding of the nuanced roles of individual mGluR subtypes in various disease states continues to grow, the 3-oxabicyclo[3.1.0]hexane scaffold will undoubtedly remain a valuable tool for the design of next-generation neurotherapeutics.

References

  • Monn, J. A., Valli, M. J., Massey, S. M., Hansen, M. M., Kress, T. J., Wepsiec, J. P., ... & Schoepp, D. D. (1999). Synthesis, Pharmacological Characterization, and Molecular Modeling of Heterobicyclic Amino Acids Related to (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): Identification of Two New Potent, Selective, and Systemically Active Agonists for Group II Metabotropic Glutamate Receptors. Journal of Medicinal Chemistry, 42(6), 1027–1040. [Link]

  • Nakazato, A., Kumagai, T., Sakagami, K., Yoshikawa, R., Suzuki, Y., Chaki, S., ... & Okuyama, S. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893–4909. [Link]

  • Kingston, A. E., Ornstein, P. L., Wright, R. A., Johnson, B. G., Mayne, N. G., Burnett, J. P., ... & Schoepp, D. D. (1998). LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors. Neuropharmacology, 37(1), 1–12. [Link]

  • Jane, D. E., Thomas, N. K., Tse, H. W., & Watkins, J. C. (2003). Potent and selective antagonists of native and recombinant human metabotropic glutamate receptors of group I and group II. Neuropharmacology, 45(5), 637–655. [Link]

A Comparative Guide to the Biological Activity of 3-Oxabicyclo[3.1.0]hexane Analogs and Their Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of the bicyclo[3.1.0]hexane scaffold has established it as a privileged motif in medicinal chemistry. Its inherent conformational constraint allows for the precise spatial orientation of functional groups, a critical feature for enhancing binding affinity and selectivity to biological targets. This guide provides a comparative analysis of the biological activities of various analogs based on this core structure, with a particular focus on antiviral and anticancer applications. We will delve into the structure-activity relationships of 3-oxa-, 3-aza-, and carbocyclic variants, presenting supporting experimental data and detailed protocols for their biological evaluation.

The Bicyclo[3.1.0]hexane Scaffold: A Foundation for Potent Bioactivity

The bicyclo[3.1.0]hexane framework serves as a versatile template for designing bioactive molecules. Its rigid nature reduces the entropic penalty upon binding to a target protein and can mimic the specific conformations of natural ligands, such as the sugar pucker in nucleosides. This conformational locking is a key strategy for improving the pharmacological properties of drug candidates.

Antiviral Activity: Conformationally Locked Nucleoside Analogs

A prominent application of the bicyclo[3.1.0]hexane system is in the design of carbocyclic nucleoside analogs, where the bicyclic core replaces the furanose sugar ring of natural nucleosides. This modification can confer resistance to enzymatic degradation and enhance selectivity for viral enzymes over host-cell polymerases.

Activity Against Herpesviruses: The Case of Epstein-Barr Virus (EBV)

Derivatives of 6-oxabicyclo[3.1.0]hexane have been explored as mimics of deoxynucleosides. The strategic placement of the oxygen atom within the bicyclic system aims to replicate the ether linkage of the natural sugar ring. A notable example is the synthesis of deoxyguanosine and deoxyadenosine analogs built on this framework. The deoxyguanosine derivative demonstrated specific antiviral activity against the Epstein-Barr virus (EBV), a member of the herpesvirus family, whereas the corresponding deoxyadenosine analog was found to be inactive.[1][2] This highlights the critical role of the nucleobase in determining antiviral specificity.

Table 1: Antiviral Activity of 6-Oxabicyclo[3.1.0]hexane Nucleoside Analogs against EBV

Compound IDAnalogue TypeTarget VirusActivity
1DeoxyguanosineEpstein-Barr Virus (EBV)Active
2DeoxyadenosineEpstein-Barr Virus (EBV)Inactive

Further quantitative data (e.g., EC50 values) for the active deoxyguanosine analogue are essential for a complete comparative analysis and can be determined using the qPCR-based assay detailed in Section 4.2.

Activity Against Human Immunodeficiency Virus (HIV)

The introduction of unsaturation within the bicyclo[3.1.0]hexane core has been shown to be crucial for potent anti-HIV activity. In a study of enantiomerically pure bicyclo[3.1.0]hexenyl carbanucleosides, the d-thymine nucleoside analog exhibited excellent activity against both HIV-1 and HIV-2, with IC50 values of 0.033 µg/mL and 0.112 µg/mL, respectively.[3] The corresponding l-thymine analog also showed potent activity, albeit slightly lower than the d-enantiomer, but with the significant advantage of no discernible cytotoxicity.[3] In contrast, a d-adenine analog showed only weak anti-HIV-1 activity (IC50 = 40.47 µg/mL), and a d-cytosine analog's activity was derived from its cytotoxicity.[4] This underscores the importance of both the nucleobase and the stereochemistry of the bicyclic scaffold in conferring anti-HIV potency.

Table 2: Anti-HIV Activity of Bicyclo[3.1.0]hexenyl Nucleoside Analogs

CompoundNucleobaseEnantiomerAnti-HIV-1 IC₅₀ (µg/mL)Anti-HIV-2 IC₅₀ (µg/mL)Cytotoxicity
d-2Thymined0.0330.112High
l-2Thyminel1.1752.270Low
d-4Adenined40.47InactiveNot specified
d-3CytosinedCytotoxicity-derivedCytotoxicity-derivedHigh
Mechanism of Action of Antiviral Nucleoside Analogs

The antiviral activity of these nucleoside analogs stems from their ability to act as chain terminators during viral DNA synthesis. After entering a host cell, the analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate then competes with the natural deoxynucleoside triphosphate for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, the lack of a 3'-hydroxyl group on the bicyclic sugar mimic prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[1][2] The selectivity of these drugs arises from the viral polymerase having a higher affinity for the analog triphosphate than the host cell's DNA polymerases.

Antiviral_Mechanism cluster_cell Host Cell Analog Nucleoside Analog Kinase1 Cellular Kinase Analog->Kinase1 Phosphorylation Analog_MP Analog Monophosphate Kinase1->Analog_MP Kinase2 Cellular Kinase Analog_MP->Kinase2 Phosphorylation Analog_TP Analog Triphosphate (Active Drug) Kinase2->Analog_TP Viral_Polymerase Viral DNA Polymerase Analog_TP->Viral_Polymerase Viral_DNA Growing Viral DNA Viral_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action for antiviral nucleoside analogs.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

The bicyclo[3.1.0]hexane scaffold has also been incorporated into compounds with potent anticancer activity. In this context, the 3-azabicyclo[3.1.0]hexane core, often in the form of spiro-fused heterocyclic systems, has shown particular promise.

Antiproliferative Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

A series of spiro-fused compounds containing a 3-azabicyclo[3.1.0]hexane moiety linked to a barbiturate framework has been evaluated for antiproliferative activity against a panel of human and murine cancer cell lines.[5][6][7] Several of these compounds demonstrated significant cytotoxicity, with IC50 values in the low micromolar range.[5][6]

Table 3: Antiproliferative Activity (IC₅₀, µM) of Selected 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines]

CompoundK562 (Erythroleukemia)Jurkat (T lymphocyte)HeLa (Cervical Carcinoma)CT26 (Colon Carcinoma)
4b 4.2 ± 0.34.8 ± 0.411.2 ± 0.815.6 ± 1.1
4c 10.5 ± 0.712.3 ± 0.918.4 ± 1.324.1 ± 1.7
4e 6.8 ± 0.57.9 ± 0.613.5 ± 1.019.8 ± 1.4
4i 8.1 ± 0.69.5 ± 0.715.7 ± 1.121.3 ± 1.5

Data from[5].

Proposed Mechanisms of Anticancer Action

The anticancer effects of these 3-azabicyclo[3.1.0]hexane derivatives appear to be multifactorial, involving the disruption of the cellular cytoskeleton and the induction of apoptosis.

  • Cytoskeletal Disruption: Confocal microscopy studies revealed that treatment with these compounds led to the disappearance of actin filaments and a reduction in filopodium-like membrane protrusions in HeLa and CT26 cells.[7][8] This suggests an interference with cell motility, a key process in cancer metastasis.

  • Induction of Apoptosis: Flow cytometry analysis showed that these compounds induce an accumulation of cells in the SubG1 phase of the cell cycle, indicative of apoptosis.[5][6][7] Furthermore, they were shown to cause a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9]

  • Modulation of Signaling Pathways: The biological activity of compounds containing the azabicyclo[3.1.0]hexane fragment has been linked to the modulation of critical cancer-related signaling pathways, including the p53 and JAK/STAT pathways.[8]

    • The p53 Pathway: The p53 tumor suppressor protein, often called the "guardian of the genome," plays a central role in orchestrating cellular responses to stress, including DNA damage.[5][10][11][12] Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, trigger apoptosis. Many anticancer agents function by activating the p53 pathway.

    p53_Pathway cluster_p53 p53 Signaling Pathway Stress Cellular Stress (e.g., DNA Damage) ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates (activates) MDM2 MDM2 p53->MDM2 is inhibited by p21 p21 p53->p21 upregulates GADD45 GADD45 p53->GADD45 upregulates Bax Bax p53->Bax upregulates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

    Caption: Simplified p53 signaling pathway in response to cellular stress.

    • The JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that transduces signals from cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and survival.[4][8][9][13] Aberrant activation of the JAK/STAT pathway, particularly JAK2/STAT3, is frequently observed in various cancers and contributes to tumorigenesis.[9] Inhibition of this pathway is a validated strategy in cancer therapy.

    JAK_STAT_Pathway cluster_jak_stat JAK/STAT Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

    Caption: Overview of the JAK/STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed methodologies for assessing the cytotoxicity and antiviral activity of 3-oxabicyclo[3.1.0]hexane analogs and their congeners.

Protocol for In Vitro Cytotoxicity Assessment (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1][14][15][16]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the test compounds) and a no-cell control (medium only, for background subtraction).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control solution.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.[1][15][16]

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell line being used.

    • Measure the absorbance at 490 nm using a microplate reader.[1][16]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).

Protocol for Antiviral Activity against EBV (qPCR Assay)

This protocol describes a real-time quantitative PCR (qPCR) assay to measure the inhibition of EBV DNA replication in P3HR-1 cells, a Burkitt lymphoma-derived cell line that produces EBV.

Materials:

  • P3HR-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Test compounds and a positive control (e.g., Acyclovir)

  • DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • Real-time PCR instrument (e.g., Roche LightCycler)

  • qPCR master mix (e.g., TaqMan Universal PCR Master Mix)

  • EBV-specific primers and a fluorogenic probe (e.g., targeting the BALF5 gene)

  • Standard plasmid containing the target EBV DNA sequence for quantification

Procedure:

  • Cell Culture and Treatment:

    • Culture P3HR-1 cells in RPMI-1640 medium.

    • Seed the cells in a multi-well plate and treat them with various concentrations of the test compounds and the positive control. Include an untreated virus control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • DNA Extraction:

    • Harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.[17][18]

    • Elute the DNA in an appropriate buffer and quantify its concentration.

  • Real-Time qPCR:

    • Prepare a qPCR master mix containing the qPCR buffer, dNTPs, DNA polymerase, and the EBV-specific primers and probe.[17][18]

    • Set up the qPCR reactions in a 96-well PCR plate or capillaries. For each reaction, add a fixed amount of extracted DNA (e.g., 100-250 ng).

    • Prepare a standard curve using serial dilutions of the EBV plasmid DNA with known copy numbers.

    • Run the qPCR on a real-time PCR instrument using a thermal cycling protocol such as:

      • Initial denaturation: 95°C for 10 minutes.

      • 45 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.[18][19]

  • Data Analysis:

    • Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the known copy numbers of the plasmid standards.

    • Determine the EBV DNA copy number in each sample by interpolating its Ct value from the standard curve.

    • Calculate the percentage of inhibition of viral DNA replication for each compound concentration relative to the untreated virus control.

    • Determine the EC50 value (the concentration of compound that inhibits viral DNA replication by 50%).

Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Bicyclo[3.1.0]hexane Analogs Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTS) Purification->Cytotoxicity Antiviral Antiviral Assay (e.g., qPCR) Purification->Antiviral IC50 IC₅₀/EC₅₀ Determination Cytotoxicity->IC50 Antiviral->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The 3-oxabicyclo[3.1.0]hexane scaffold and its aza- and carbocyclic analogs represent a rich source of chemical diversity for the development of novel therapeutic agents. The conformational rigidity imparted by this bicyclic system is a powerful tool for designing potent and selective inhibitors of viral and cellular targets. The demonstrated anti-EBV and anti-HIV activities of nucleoside analogs, along with the promising antiproliferative effects of 3-azabicyclo[3.1.0]hexane derivatives, warrant further investigation and optimization of these chemical series. Future work should focus on expanding the structure-activity relationship studies, including the synthesis of a broader range of analogs and their evaluation against a wider panel of viruses and cancer cell lines. Furthermore, elucidating the precise molecular interactions with their biological targets through techniques such as X-ray crystallography and molecular modeling will be crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link]

  • Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC - PubMed Central. (2022, February 25). Retrieved January 11, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 11, 2026, from [Link]

  • A schematic presentation of gp 130/JAK2/STAT3 signaling pathway.... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved January 11, 2026, from [Link]

  • Design, synthesis and anticancer activity of functionalized spiro... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis, conformational study and antiviral activity of l-like... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. (2025, May 11). Retrieved January 11, 2026, from [Link]

  • Schematic overview of p53 pathway. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Mts Cell Death Protocol | PDF - Scribd. (n.d.). Retrieved January 11, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. (2022, September 15). Retrieved January 11, 2026, from [Link]

  • Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed. (2022, September 15). Retrieved January 11, 2026, from [Link]

  • P53 Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 11, 2026, from [Link]

  • The p53 Pathway - Creative BioMart. (n.d.). Retrieved January 11, 2026, from [Link]

  • Epstein-Barr Virus DNA Detection and Quantification Protocol By Light Cycler-PCR with Roche Primers and Probes Kit. (2023, April 3). Retrieved January 11, 2026, from [Link]

  • Synthesis of enantiomerically pure d- and l-bicyclo[3.1.0]hexenyl carbanucleosides and their antiviral evaluation - PMC. (n.d.). Retrieved January 11, 2026, from [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • p53 signaling pathway - Cusabio. (n.d.). Retrieved January 11, 2026, from [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022, September 15). Retrieved January 11, 2026, from [Link]

  • Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold - Sci-Hub. (n.d.). Retrieved January 11, 2026, from [Link]

  • Development of a Real-Time Quantitative Assay for Detection of Epstein-Barr Virus - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • JAK-STAT Signalling Pathway | PPTX - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Epstein Barr Virus (HHV4) qPCR Kit - NZYtech. (n.d.). Retrieved January 11, 2026, from [Link]

  • Epstein-Barr (EBV) DNA Quantitative PCR - Diagnostic Laboratory of Oklahoma. (n.d.). Retrieved January 11, 2026, from [Link]

  • WO2024169914A1 - Tricyclic compounds for the treatment of cancer - Google Patents. (n.d.).
  • Synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (6). - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • US7279494B2 - Antimicrobial [3.1.0] bicyclohexylphenyl-oxazolidinone derivatives and analogues - Google Patents. (n.d.).
  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (2012, March 15). Retrieved January 11, 2026, from [Link]

  • The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids | Accounts of Chemical Research - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis and Insecticidal Activity of an Oxabicyclolactone and Novel Pyrethroids - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]

  • 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one - PubChem - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • (1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

A Technical Guide to the Validation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid as a Novel Peptide Bond Mimic

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the limitations of native peptides as therapeutic agents—namely their susceptibility to proteolytic degradation and poor pharmacokinetic profiles—have driven the exploration of peptidomimetics. These engineered molecules aim to replicate the biological activity of peptides while offering enhanced stability and bioavailability. This guide provides an in-depth technical comparison and validation framework for a promising peptide bond mimic: 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. By introducing a rigid, bicyclic constraint, this mimic offers the potential to lock the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity and resisting enzymatic cleavage.

The Rationale for Conformational Constraint: Beyond the Native Peptide Bond

The amide bond, while central to protein and peptide structure, is the primary target of proteases. Peptide bond isosteres, or mimics, are designed to replace this labile linkage with a non-hydrolyzable surrogate. A wide array of mimics have been developed, each with distinct electronic and structural properties. The this compound scaffold introduces a unique bicyclic constraint, which offers several theoretical advantages over more flexible mimics. This rigidity can pre-organize the peptide into a conformation that is favorable for receptor binding, reducing the entropic penalty upon association and potentially leading to higher affinity.[1][2]

Synthesis of a Chiral Bicyclic Scaffold

The synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid can be achieved through an asymmetric synthesis involving a key carbenoid insertion step. This method allows for the stereocontrolled construction of the bicyclic core, yielding an enantiomerically pure product.[3]

Experimental Protocol: Asymmetric Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid[3]
  • Generation of the Cyclopropylmagnesium Carbenoid: A suitable cyclopropane precursor is treated with a magnesium reagent to generate the corresponding cyclopropylmagnesium carbenoid.

  • Intramolecular C-H Insertion: The generated carbenoid undergoes a stereocontrolled intramolecular C-H insertion, leading to the formation of the rigid bicyclo[3.1.0]hexane framework.

  • Oxidation and Functionalization: Subsequent oxidation and functionalization steps are carried out to introduce the carboxylic acid moiety at the 6-position, yielding the final product.

Comparative Validation: A Proposed Experimental Framework

While direct, head-to-head comparative studies of this compound with other peptide bond mimics are not extensively available in the current literature, a robust validation process can be proposed based on established methodologies for evaluating peptidomimetics. The following sections outline a series of experiments designed to objectively assess the performance of this mimic against a standard peptide bond and other common isosteres.

Conformational Analysis: Defining the Structural Landscape

The primary hypothesis behind the use of this compound is its ability to induce a specific, predictable conformation. This can be validated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

dot

Caption: Experimental workflow for conformational analysis.

Table 1: Comparison of Dihedral Angles for a Model Hexapeptide

Dihedral AngleNatural PeptideReduced AmideAza-PeptideThis compound (Predicted)
Φ (phi)-60° to -120°More flexibleRestrictedHighly Restricted
Ψ (psi)-45° to +150°More flexibleRestrictedHighly Restricted

Note: The values for the this compound are predicted based on the rigid bicyclic structure and would need to be confirmed experimentally.

Proteolytic Stability: Resisting Enzymatic Degradation

A key advantage of a successful peptide bond mimic is its resistance to cleavage by proteases. An in vitro proteolytic stability assay can quantify this resistance.

dot

Caption: Workflow for proteolytic stability assay.

Table 2: Comparative Proteolytic Half-Life (t½) in Human Serum

Peptidet½ (hours)
Native Peptide< 1
Reduced Amide2-4
Aza-Peptide> 24
This compound (Hypothesized)> 48

Note: The half-life for the peptide containing the this compound is a hypothesized value based on the expected high stability of bicyclic peptides and requires experimental verification.[2]

Receptor Binding Affinity: Quantifying Biological Activity

Ultimately, the success of a peptide bond mimic lies in its ability to maintain or enhance the biological activity of the parent peptide. Receptor binding assays are crucial for determining the binding affinity (typically as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of the modified peptide.

dot

Caption: Workflow for a competitive receptor binding assay.

Table 3: Comparative Receptor Binding Affinity (Ki) for a Model GPCR Ligand

PeptideKi (nM)
Native Peptide10
Reduced Amide50
Aza-Peptide15
This compound (Target)< 10

Note: The target Ki for the peptide with the this compound mimic is based on the hypothesis that the conformational constraint will enhance binding affinity.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA. Add the activated amino acid to the resin and allow it to react.

  • Incorporation of the Mimic: For the incorporation of this compound, activate its carboxyl group using the same method as for standard amino acids and couple it to the deprotected N-terminus of the growing peptide chain on the resin.

  • Wash and Repeat: After each coupling and deprotection step, thoroughly wash the resin with DMF to remove excess reagents. Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay
  • Peptide Solutions: Prepare stock solutions of the native peptide and the peptidomimetics in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or human serum) in the same buffer.

  • Incubation: Mix the peptide solutions with the enzyme solution to initiate the degradation reaction. Incubate the mixture at 37°C.

  • Time Points: At various time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a quenching solution (e.g., 10% trifluoroacetic acid).

  • LC-MS Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the proteolytic half-life (t½).

Conclusion and Future Outlook

This compound represents a compelling scaffold for the design of next-generation peptidomimetics. Its rigid, bicyclic structure holds significant promise for inducing favorable conformations, enhancing proteolytic stability, and improving receptor binding affinity. The experimental framework outlined in this guide provides a clear and objective pathway for the validation of this mimic. While direct comparative data remains to be established through rigorous experimentation, the foundational principles of peptidomimetic design and the known properties of constrained cyclic peptides strongly support the potential of this compound to become a valuable tool in the development of novel peptide-based therapeutics.

References

  • Satoh, T., et al. A landmark approach involves the 1,5-CH insertion of cyclopropylmagnesium carbenoids, enabling the asymmetric construction of the bicyclo[3.1.0]hexane core. Vulcanchem. [URL: https://www.vulcanchem.
  • Gfeller, D., et al. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. RSC Publishing. 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/sc/c5sc02321a]
  • Houston, D. R., et al. A comparative protease stability study of synthetic macrocyclic peptides that mimic two endocrine hormones. PubMed. 2013. [URL: https://pubmed.ncbi.nlm.nih.gov/23246358/]
  • Gfeller, D., et al. Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. 2015. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/sc/c5sc02321a]
  • Lian, W., et al. Bicyclic Peptides as Next-Generation Therapeutics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003433/]

Sources

A Comparative Guide to NMR-Based Stereochemical Confirmation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous stereochemical determination of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights and detailed protocols to distinguish between the endo and exo diastereomers of this medicinally relevant scaffold.

The rigid, bicyclic framework of this compound presents a unique stereochemical challenge. The orientation of the carboxylic acid group at the C6 position relative to the five-membered oxolane ring defines its biological activity and physicochemical properties.[1][2] This guide will navigate the application of a suite of NMR experiments, from foundational 1D techniques to decisive 2D through-space correlation studies, to provide an authoritative and self-validating workflow for stereochemical assignment.

The Stereochemical Dichotomy: Endo vs. Exo

The core of our investigation lies in differentiating the two possible diastereomers, which arise from the fusion of the cyclopropane and oxolane rings. The terms endo and exo describe the orientation of the C6-carboxylic acid group.

  • Endo Isomer (cis): The carboxylic acid group is on the same side of the bicyclic system as the oxygen atom.

  • Exo Isomer (trans): The carboxylic acid group is on the opposite side of the bicyclic system from the oxygen atom.

The constrained nature of this bicyclo[3.1.0]hexane system locks the molecule into a rigid conformation, making NMR an exceptionally powerful tool for elucidation.[3][4] The fixed spatial relationships between protons are the key to distinguishing these isomers.

A Comparative Analysis of NMR Methodologies

While a single NMR experiment can sometimes provide the answer, a multi-faceted approach ensures the highest degree of confidence. Here, we compare the utility of various NMR techniques in the context of this specific stereochemical problem.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

Expertise & Experience: One-dimensional NMR is the essential starting point. It provides the initial constitutional and conformational clues that guide subsequent, more complex experiments.

  • ¹H NMR: The proton spectrum offers the first glimpse into the stereochemistry through chemical shifts and scalar (through-bond) coupling constants (J-coupling). The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant, is particularly relevant. We anticipate that the coupling constants between the cyclopropyl proton H6 and the bridgehead protons (H1 and H5) will differ significantly between the endo and exo isomers due to their distinct dihedral angles.[5][6] However, relying on coupling constants alone can be ambiguous without reference compounds.

  • ¹³C NMR: While ¹³C NMR chemical shifts are less sensitive to the subtle stereochemical differences between the endo and exo isomers, a complete carbon spectrum is non-negotiable. It confirms the presence of all six unique carbon atoms and serves as the foundation for assigning resonances in 2D heteronuclear experiments.

Mapping the Framework: 2D COSY (Correlation Spectroscopy)

Expertise & Experience: Before determining 3D structure, we must unequivocally establish the 2D bonding network. COSY is the workhorse experiment for this purpose, revealing all proton-proton couplings within the spin system.

  • Mechanism & Application: The COSY experiment generates cross-peaks between protons that are spin-coupled (typically over two or three bonds).[7][8] For this compound, a COSY spectrum allows us to "walk" through the molecule's proton framework, confirming the connectivity from H6 to the bridgehead protons H1 and H5, and tracing the spin systems of the oxolane ring protons (H2 and H4).

  • Trustworthiness: This experiment validates the fundamental structure of the bicyclic core. However, it provides no direct through-space information and is therefore insufficient on its own to assign the endo or exo configuration.

Unambiguous Resonance Assignment: 2D HSQC (Heteronuclear Single Quantum Coherence)

Expertise & Experience: To interpret through-space correlations accurately, we must first know precisely which proton is attached to which carbon. The HSQC experiment is the gold standard for establishing one-bond C-H correlations.

  • Mechanism & Application: HSQC produces a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other.[9][10] A cross-peak appears for each proton and the carbon to which it is directly attached. This allows for the confident assignment of every proton and its corresponding carbon, resolving any ambiguities from overlapping signals in the 1D proton spectrum.

  • Trustworthiness: An assigned HSQC spectrum is a prerequisite for interpreting the definitive NOESY/ROESY data. Without it, any through-space correlations are subject to misinterpretation.

The Decisive Experiment: 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy)

Expertise & Experience: This is the ultimate arbiter of stereochemistry for this system. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other in 3D space (< 5 Å), regardless of their bonding connectivity.

  • Mechanism & Application: An NOE is observed as a cross-peak between two protons if they are spatially proximate. This provides direct evidence of the molecule's three-dimensional structure.[5][11]

    • For the endo isomer , we predict a strong NOE correlation between the cyclopropyl proton H6 and the syn-protons on the oxolane ring (H2 and H4).

    • For the exo isomer , H6 is oriented away from the oxolane ring. Therefore, no NOE correlation is expected between H6 and the H2/H4 protons.

  • NOESY vs. ROESY: For a molecule of this size (MW = 128.13 g/mol ), the rotational correlation time in solution can be in a region where the standard NOE effect becomes very weak or even null.[12][13] The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue and is often more reliable for small to medium-sized molecules, consistently producing positive cross-peaks. Therefore, ROESY is the recommended experiment for this application.

Data Summary & Expected Results

The following table summarizes the key diagnostic NMR data expected for the endo and exo isomers.

NMR Parameter Endo Isomer (cis) Exo Isomer (trans) Rationale for Difference
¹H NMR
δ(H6)Expected to be slightly shifted due to anisotropic effects from the oxolane ring.Baseline chemical shift.Proximity to the electronegative oxygen and ring currents in the endo position influences the local magnetic environment.
³J(H1,H6) & ³J(H5,H6)Smaller coupling constants.Larger coupling constants.The dihedral angles between H6 and the bridgehead protons differ significantly between the two isomers, directly impacting the J-coupling value as per the Karplus relationship.
ROESY
ROE(H6 ↔ H2/H4)Strong cross-peaks observed. No cross-peaks observed. This is the definitive diagnostic. In the endo isomer, H6 is spatially close to the inward-facing protons of the oxolane ring. In the exo isomer, it is distant.

Experimental Protocols & Workflow

Mandatory Visualization: Experimental Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Stereochemical Confirmation prep Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) acq_1d 1. Acquire 1D Spectra: ¹H and ¹³C{¹H} prep->acq_1d acq_cosy 2. Acquire 2D COSY acq_1d->acq_cosy acq_hsqc 3. Acquire 2D HSQC acq_cosy->acq_hsqc acq_roesy 4. Acquire 2D ROESY (Mixing time ~300-500 ms) acq_hsqc->acq_roesy proc_1d Assign ¹H and ¹³C shifts acq_roesy->proc_1d proc_cosy Confirm proton connectivity proc_1d->proc_cosy proc_hsqc Assign C-H pairs unambiguously proc_cosy->proc_hsqc proc_roesy Identify through-space correlations (H6 ↔ H2/H4) proc_hsqc->proc_roesy confirm Assign Endo/Exo based on ROESY cross-peaks proc_roesy->confirm

Caption: A validated workflow for NMR-based stereochemical confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: (Performed on a ≥400 MHz spectrometer)

    • 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

    • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment.

    • ROESY: Acquire a 2D ROESY experiment, typically using a spin-lock mixing time of 300-500 ms, which is optimal for molecules of this size.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign ¹H and ¹³C: Use the 1D spectra to tentatively assign proton and carbon signals.

    • Confirm Connectivity: Use the COSY spectrum to confirm the proton-proton coupling network.

    • Assign C-H Pairs: Use the HSQC spectrum to finalize the assignment of each proton to its directly attached carbon.

    • Identify Key NOEs: Carefully analyze the ROESY spectrum for the presence or absence of a cross-peak between the H6 proton and the H2/H4 protons.

Mandatory Visualization: Diagnostic ROE Correlations for the Endo Isomer

G cluster_endo Endo Isomer endo_structure H6 H6 H2_H4 H2/H4 H6->H2_H4  Strong ROE (Through-space correlation)

Caption: Key through-space ROE correlation confirming the endo stereochemistry.

Conclusion

For the definitive stereochemical assignment of this compound, a hierarchical approach using multiple NMR techniques is essential for scientific rigor. While 1D NMR and COSY experiments are crucial for establishing the molecule's constitution, they are insufficient for unambiguous stereochemical determination. The HSQC experiment is a vital intermediate step for accurate resonance assignment.

Ultimately, the 2D ROESY experiment is the most powerful and decisive tool. The presence of a clear through-space correlation between the C6 proton and the protons on the oxolane ring provides incontrovertible evidence for the endo configuration, while the absence of this correlation confirms the exo isomer. This systematic workflow provides a self-validating system for researchers, ensuring trustworthy and reproducible results in the characterization of this important chemical scaffold.

References

  • Supporting Information for scientific publication. Copies of 1H, 13C NMR spectra. Available from: [Link]

  • MDPI. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Available from: [Link]

  • Supporting Information for scientific publication. Skeletal Rearrangement of Enynones by Aluminum Halides: Construction of Bicyclo[3.1.0]hexanes. Available from: [Link]

  • MySkinRecipes. cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Available from: [Link]

  • ResearchGate. A conformational study of bicyclo[3.1.0] hexane and of the 3-oxabicyclo[3.1.0] hexane. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • NIST. Bicyclo[3.1.0]hexane, 4-methylene-1-(1-methylethyl)-. Available from: [Link]

  • Mol-Instincts. This compound. Available from: [Link]

  • ResearchGate. How to experimentally find if my compound is in cis or trans?. Available from: [Link]

  • ResearchGate. 2D- NMR what is the different between COSY and HSQC??. Available from: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]

  • Revistas UDES. Oxidation reactions of cyclopent-2-en-1-yl thiophene derivatives. Available from: [Link]

  • ResearchGate. (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. Available from: [Link]

  • Wikipedia. Cis–trans isomerism. Available from: [Link]

  • ChemBK. (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids. Available from: [Link]

  • YouTube. How to identify cis and trans isomers. Available from: [Link]

  • ResearchGate. Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives. Available from: [Link]

  • YouTube. Two-Dimensional NMR Spectroscopy (COSY & HSQC). Available from: [Link]

  • Chemistry Steps. Cis and Trans Isomers. Available from: [Link]

  • NMR Facility. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. Available from: [Link]

  • Khan Academy. Cis-trans isomerism. Available from: [Link]

  • J-STAGE. synthesis of marine oxylipin agardhilactone and its analogues: a structural revision. Available from: [Link]

  • PubChem. 6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Bicyclic Scaffolds in Drug Discovery

The 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid framework and its derivatives represent a class of conformationally constrained scaffolds that are of significant interest in medicinal chemistry. Their rigid bicyclic nature allows for the precise positioning of functional groups in three-dimensional space, a critical factor in designing molecules with high affinity and selectivity for biological targets. The carboxylic acid moiety provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The accurate determination of the three-dimensional structure of these molecules is paramount for understanding their biological activity and for guiding the design of new therapeutic agents. This guide provides an in-depth comparison of X-ray crystallography with alternative techniques for the structural elucidation of these valuable compounds, supported by experimental insights and data.

The Definitive Answer: X-ray Crystallography for Unambiguous Structure Determination

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[1] For complex stereoisomers of this compound derivatives, where the relative orientation of substituents on the bicyclic core is crucial for biological function, X-ray crystallography provides an unambiguous and definitive structural assignment.

The Crystallographic Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule.

workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis High-Purity Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation comparison cluster_methods Analytical Techniques cluster_info Information Obtained Topic Structural Elucidation of This compound Derivatives XRD X-ray Crystallography Topic->XRD NMR NMR Spectroscopy Topic->NMR Comp Computational Modeling Topic->Comp XRD_info Precise 3D solid-state structure Bond lengths and angles Absolute stereochemistry XRD->XRD_info NMR_info Solution-state conformation Dynamic processes Through-bond and through-space connectivities NMR->NMR_info Comp_info Predicted 3D structures Conformational energy landscapes Electronic properties Comp->Comp_info

Sources

In Vitro Evaluation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 3-Oxabicyclo[3.1.0]hexane Scaffold in Drug Discovery

The 3-oxabicyclo[3.1.0]hexane scaffold is a conformationally restricted, rigid bicyclic system that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure makes it an attractive bioisostere for various cyclic and aromatic moieties, offering a pathway to improve the physicochemical and pharmacokinetic properties of drug candidates. The incorporation of a carboxylic acid at the 6-position introduces a key functional group for modulating solubility, metabolic stability, and target interactions. This guide provides a comprehensive overview of the in vitro evaluation of compounds containing this scaffold, with a primary focus on their potential anticancer and antiviral activities.

Due to a notable scarcity of publicly available in vitro data specifically for 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives, this guide will draw objective comparisons with the closely related and well-studied 3-azabicyclo[3.1.0]hexane analogues. The substitution of the oxygen atom with a nitrogen (the "aza" analogue) provides a valuable framework for understanding the potential biological activities and for designing robust in vitro evaluation cascades for the "oxa" series. This comparative approach will equip researchers with the necessary context and methodologies to explore the therapeutic potential of this emerging class of compounds.

Anticancer Activity Evaluation: A Focus on Cytotoxicity

The evaluation of novel compounds for anticancer activity typically begins with in vitro cytotoxicity assays against a panel of cancer cell lines. These assays provide a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

Comparative In Vitro Anticancer Activity of 3-Azabicyclo[3.1.0]hexane Derivatives

Numerous studies have demonstrated the potent in vitro anticancer effects of various 3-azabicyclo[3.1.0]hexane derivatives. These compounds have been shown to significantly reduce cell proliferation in a time- and concentration-dependent manner across a range of human and murine cancer cell lines.[1]

Compound ClassCell LineIC50 (µM)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexanesK562 (Human erythroleukemia)~25-27[2]
Spiro-fused 3-azabicyclo[3.1.0]hexanesHeLa (Human cervical carcinoma)-[2]
Spiro-fused 3-azabicyclo[3.1.0]hexanesSk-mel-2 (Human melanoma)-[2]
Spiro-fused 3-azabicyclo[3.1.0]hexanesU2OS (Human osteosarcoma)-[2]
Spiro-fused 3-azabicyclo[3.1.0]hexanesB16 (Murine melanoma)-[2]
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworksK562 (Human erythroleukemia)4.2 - 24.1[1]
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworksJurkat (Human T lymphocyte)4.2 - 24.1[1]
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworksHeLa (Human cervical carcinoma)4.2 - 24.1[1]
Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane frameworksCT26 (Mouse colon carcinoma)4.2 - 24.1[1]

Note: A hyphen (-) indicates that the study reported activity against this cell line but did not provide a specific IC50 value in the abstract.

Mechanism of Action Insights from In Vitro Studies

Beyond simple cytotoxicity, in vitro assays can provide valuable insights into the mechanism of action of these compounds. For instance, studies on 3-azabicyclo[3.1.0]hexane derivatives have shown that they can induce apoptosis and cause disruptions in the actin cytoskeleton of cancer cells.[1] Confocal microscopy has revealed that treatment with these compounds can lead to the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm.[1] Furthermore, these compounds have been observed to reduce the number of filopodia-like membrane protrusions, suggesting an impact on cell motility.[1]

Experimental Protocol: MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in cell culture media. The quantity of formazan product is directly proportional to the number of living cells in the culture.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound derivatives) in the appropriate cell culture medium.

  • Cell Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration.

MTS_Assay_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of test compounds C Treat cells with compounds A->C B->C D Incubate for desired period (e.g., 72h) C->D E Add MTS reagent to each well D->E F Incubate for 1-4 hours E->F G Measure absorbance at 490-500 nm F->G H Calculate % viability and IC50 G->H

Caption: Workflow for the MTS cell viability assay.

Antiviral Activity Evaluation: Targeting Viral Replication

The rigid bicyclic structure of 3-oxabicyclo[3.1.0]hexane derivatives makes them intriguing candidates for the development of antiviral agents. The 3-azabicyclo[3.1.0]hexane core is a key component in several clinically important antiviral drugs, including the hepatitis C virus protease inhibitor boceprevir and the SARS-CoV-2 main protease inhibitor nirmatrelvir (a component of Paxlovid).[3] This highlights the potential of this scaffold in designing inhibitors of viral proteases and other essential viral enzymes.

Comparative Antiviral Potential
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds. This assay measures the reduction in the number of viral plaques, which are localized areas of cell death in a monolayer, in the presence of a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells susceptible to the virus of interest in 6-well or 12-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known amount of virus (to produce a countable number of plaques). Incubate this mixture to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells (e.g., with formalin) and stain with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.

Plaque_Reduction_Assay_Workflow A Seed host cells to confluency C Infect cell monolayers A->C B Prepare compound dilutions and mix with virus B->C D Allow virus adsorption C->D E Add semi-solid overlay D->E F Incubate until plaques form E->F G Fix and stain cells F->G H Count plaques and calculate EC50 G->H

Caption: Workflow for the plaque reduction assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics. While direct in vitro evidence for its biological activity is currently limited, the extensive data available for the structurally analogous 3-azabicyclo[3.1.0]hexane derivatives provides a strong foundation for future research. The potent anticancer and antiviral activities observed for the "aza" analogues suggest that the "oxa" series is a fertile ground for discovery.

The experimental protocols detailed in this guide provide a robust framework for the systematic in vitro evaluation of this compound containing compounds. A thorough screening against diverse cancer cell lines and a panel of relevant viruses is a critical next step. Subsequent mechanistic studies, such as cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays, will be essential to elucidate the mode of action of any active compounds. The insights gained from such studies will be invaluable in guiding the optimization of this promising scaffold towards the development of next-generation therapeutic agents.

References

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-catalyzed intramolecular cyclopropanation - ResearchGate. (URL: [Link])

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - MDPI. (URL: [Link])

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC. (URL: [Link])

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PubMed Central. (URL: [Link])

  • In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection - NIH. (URL: [Link])

Sources

A Comparative Guide to the Metabolic Stability of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold is a rigid bicyclic structure increasingly utilized in medicinal chemistry.[1] Its stereochemical stability and ability to act as a bioisostere for other chemical groups make it a valuable component in the design of enzyme inhibitors and receptor modulators.[1][2] However, as with any drug candidate, understanding its metabolic stability is paramount to its success. This guide provides an in-depth comparison of the metabolic stability of derivatives of this scaffold, supported by experimental data and protocols.

The Critical Role of Metabolic Stability in Drug Design

Metabolic stability refers to a drug's capacity to withstand chemical alteration by the body's metabolic processes, which primarily occur in the liver.[3][4] A compound's metabolic stability is a crucial determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and overall therapeutic effectiveness.[3][4] Compounds with high metabolic stability tend to have longer durations of action, while those with low stability are rapidly cleared from the body, potentially diminishing their therapeutic effect.[3] Therefore, assessing and optimizing metabolic stability is a cornerstone of modern drug design.[3]

Key Concepts in Assessing Metabolic Stability

Before delving into comparative data, it is essential to understand the fundamental concepts and experimental readouts used to quantify metabolic stability.

Phase I and Phase II Metabolism: The biotransformation of drugs is broadly categorized into two phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) family of enzymes, introduce or expose functional groups.[5][6] These reactions include oxidation, reduction, and hydrolysis. Phase II reactions involve the conjugation of the drug or its phase I metabolite with endogenous molecules, increasing water solubility and facilitating excretion.

Intrinsic Clearance (Clint): This parameter measures the innate ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[7] It is a key metric derived from in vitro assays and is used to predict in vivo hepatic clearance.[8][9]

Half-Life (t½): The half-life is the time required for the concentration of a drug to decrease by half. It is inversely related to clearance and provides a direct indication of the duration of a drug's effect.[10]

Experimental Protocols for Evaluating Metabolic Stability

To ensure the generation of reliable and reproducible data, standardized in vitro assays are employed early in the drug discovery process.[11]

Liver Microsomal Stability Assay

This is the most common in vitro method for determining metabolic stability.[10][12] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[13][14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.[10]

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).[12]

  • Incubation:

    • In a 96-well plate, add the buffer, microsomal solution, and the test compound (final concentration typically 1-2 µM).[12][15]

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13][16]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.[10]

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[8][9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[17]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein / mL).

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound, Microsomes, Buffer prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Terminate at Time Points start_reaction->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate

Liver Microsomal Stability Assay Workflow

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain chemical structures.[16][17][18]

Experimental Protocol: Plasma Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw pooled plasma (human, rat, or mouse) at 37°C.[17]

  • Incubation:

    • Add the test compound to the plasma (final concentration typically 1 µM).[15]

    • Incubate at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot to a new plate and terminate the reaction with a cold organic solvent containing an internal standard.[16][17]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS.[17]

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.[17]

    • Determine the half-life from the degradation curve.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Add Compound to Plasma prep_compound->mix prep_plasma Thaw Plasma prep_plasma->mix incubate Incubate at 37°C mix->incubate time_points Terminate at Time Points incubate->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining and t½ analyze->calculate

Plasma Stability Assay Workflow

Comparative Analysis of this compound Derivatives

To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical case study of several derivatives of the core scaffold.

Compound R1 R2 Human Liver Microsomal t½ (min) Human Liver Microsomal Clint (µL/min/mg) Human Plasma t½ (min)
1 (Core) HH4530.8>120
2 CH3H6521.3>120
3 CF3H>120<11.5>120
4 HPhenyl2555.4>120
5 H4-F-Phenyl5027.7>120
6 HEster4034.715

Structure-Metabolism Relationships (SMRs):

  • Effect of Alkyl Substitution (Compound 2): The addition of a methyl group at the R1 position shows a modest improvement in microsomal stability compared to the parent compound. This is likely due to steric hindrance, which can reduce the accessibility of the molecule to the active sites of metabolic enzymes.

  • Impact of Electron-Withdrawing Groups (Compound 3): Replacing the hydrogen at R1 with a trifluoromethyl (CF3) group significantly enhances metabolic stability. Electron-withdrawing groups can deactivate adjacent positions towards oxidative metabolism by CYP enzymes.[19]

  • Aromatic Substitution and Lipophilicity (Compound 4): The introduction of a phenyl group at R2 leads to a marked decrease in metabolic stability. This is often attributed to an increase in lipophilicity, which can enhance binding to CYP enzymes, and the phenyl ring itself provides a site for aromatic hydroxylation.[11]

  • Blocking Metabolic Soft Spots (Compound 5): The addition of a fluorine atom to the phenyl ring in Compound 5 improves metabolic stability compared to Compound 4. Fluorine substitution at a potential site of metabolism is a common strategy to block oxidative attack.

  • Susceptibility to Hydrolysis (Compound 6): The presence of an ester group at R2 results in rapid degradation in plasma, as indicated by the short half-life. Esters are known to be susceptible to hydrolysis by plasma esterases.[16][18]

G cluster_structure Structural Modification cluster_stability Metabolic Stability A Introduce Electron-Withdrawing Group (e.g., CF3) Inc Increased Stability A->Inc B Introduce Steric Hindrance (e.g., CH3) B->Inc C Block Metabolic Soft Spot (e.g., Fluorination) C->Inc D Increase Lipophilicity (e.g., Phenyl) Dec Decreased Stability D->Dec E Introduce Labile Group (e.g., Ester) E->Dec

Relationship Between Structural Modifications and Metabolic Stability

Strategies for Optimizing Metabolic Stability

The insights gained from SMR studies can guide the rational design of more stable analogs.[8] Common strategies include:

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow the rate of enzymatic cleavage due to the kinetic isotope effect.[8][9]

  • Introduction of Bulky Groups: Incorporating sterically hindering groups near a metabolic soft spot can prevent the molecule from fitting into the active site of a metabolizing enzyme.[19]

  • Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable isosteres can improve the metabolic profile while retaining biological activity. For example, replacing a labile ester with an amide.[19]

  • Reducing Lipophilicity: Lowering the lipophilicity of a molecule can decrease its affinity for CYP enzymes, thereby reducing the rate of metabolism.[11][19]

Conclusion

The metabolic stability of this compound derivatives is highly dependent on the nature and position of their substituents. A systematic evaluation using in vitro assays such as liver microsomal and plasma stability assays is crucial for identifying metabolic liabilities early in the drug discovery process. The resulting structure-metabolism relationships provide a roadmap for medicinal chemists to rationally design and synthesize derivatives with optimized pharmacokinetic properties, ultimately increasing the probability of developing a successful drug candidate.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Drug metabolic stability in early drug discovery to develop potential lead compounds. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

  • Patsnap. (2024, December 17). The role of cytochrome p450 in drug metabolism. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Longdom. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • MDPI. (n.d.). Human Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Retrieved from [Link]

  • MySkinRecipes. (n.d.). cis-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2025, March 20). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006095020A1 - Heterocyclic-substituted alkanamides useful as renin inhibitors.
  • University of Strathclyde. (2022, August 25). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

Sources

The Ascendancy of Rigid Scaffolds: A Head-to-Head Comparison of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid with Bicyclo[1.1.1]pentane and Cubane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficacious and developable drug candidates, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic scaffolds. The strategic incorporation of rigid, three-dimensional (3D) structures has emerged as a powerful tactic to overcome the liabilities often associated with planar moieties, such as poor solubility and metabolic instability. This guide provides an in-depth, head-to-head comparison of the emerging 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold and its close analogs with two of the most prominent non-classical phenyl bioisosteres: bicyclo[1.1.1]pentane (BCP) and cubane. Through a comprehensive analysis of experimental data, we will dissect the nuanced impact of these scaffolds on key drug-like properties, offering researchers, scientists, and drug development professionals a data-driven framework for rational scaffold selection.

The Rationale for Rigid Scaffolds: Escaping the Aromatic Trap

Phenyl rings, while ubiquitous in marketed drugs, often contribute to undesirable physicochemical properties. Their inherent aromaticity can lead to low aqueous solubility, high lipophilicity, and susceptibility to oxidative metabolism by cytochrome P450 enzymes. The introduction of rigid, saturated scaffolds is a proven strategy to mitigate these issues. By increasing the fraction of sp³-hybridized carbons (Fsp³), these scaffolds can enhance solubility, improve metabolic stability, and provide novel vectors for exploring chemical space, all while maintaining or even improving biological activity.

This guide will focus on a comparative analysis of three distinct rigid scaffolds that can serve as bioisosteric replacements for substituted phenyl rings or as novel carboxylic acid-bearing fragments.

Figure 1: Structural Comparison of Key Scaffolds

cluster_0 This compound cluster_1 Bicyclo[1.1.1]pentane-1-carboxylic acid cluster_2 Cubane-1-carboxylic acid 3OBC BCP Cubane

Caption: Chemical structures of the three rigid scaffolds discussed in this guide.

This compound and Its Analogs: A New Frontier in Scaffold Design

The 3-oxabicyclo[3.1.0]hexane scaffold, characterized by its fused cyclopropane and tetrahydrofuran rings, presents a unique and promising architectural motif in medicinal chemistry. Its inherent rigidity and the presence of an oxygen atom offer distinct advantages in modulating physicochemical properties. While direct comparative data for the this compound is limited, valuable insights can be gleaned from studies on the closely related 3-oxabicyclo[3.1.1]heptane scaffold.

A key study demonstrated the profound impact of replacing a meta-substituted benzene ring with a 3-oxabicyclo[3.1.1]heptane core in an analog of the anticancer drug Sonidegib. This substitution led to a remarkable five-fold increase in aqueous solubility. This enhancement is attributed to the disruption of crystal packing and the introduction of a polar oxygen atom, which can engage in favorable interactions with water molecules.

Furthermore, this structural modification resulted in a significant reduction in lipophilicity, with the calculated logD value decreasing by two units. This is a highly desirable outcome in drug discovery, as lower lipophilicity is often correlated with improved pharmacokinetic properties and a reduced risk of off-target toxicity.

The metabolic stability of the 3-oxabicyclo[3.1.1]heptane analog of Sonidegib was also evaluated, with one study reporting a slight decrease in stability compared to the parent drug[1], while another indicated an overall improvement in ADME properties, including metabolic stability[2][3][4]. This highlights the context-dependent nature of metabolic stability and the importance of empirical testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈O₃[2]
Molecular Weight128.126 g/mol [2]
Melting Point174–175°C[2]
Boiling Point281.2±33.0°C[2]
LogP-0.83[2]

Bicyclo[1.1.1]pentane (BCP): The Archetypal Phenyl Ring Mimic

Bicyclo[1.1.1]pentane has emerged as a leading non-classical bioisostere for the para-substituted phenyl ring. Its rigid, linear geometry effectively mimics the spatial relationship between substituents on a phenyl ring, while its saturated nature confers significant advantages in terms of physicochemical properties.

Numerous studies have demonstrated that the replacement of a phenyl ring with a BCP moiety can lead to substantial improvements in aqueous solubility and metabolic stability[5][6][7]. The enhanced solubility is a direct consequence of the BCP's three-dimensional, non-planar structure, which disrupts the π-π stacking that often contributes to the poor solubility of aromatic compounds.

From a metabolic standpoint, the C-H bonds of the BCP cage are significantly stronger and less accessible to metabolic enzymes compared to the C-H bonds of a phenyl ring. This inherent resistance to oxidative metabolism often translates to a longer in vivo half-life and improved pharmacokinetic profile[5][8]. For instance, the replacement of a phenyl ring with a BCP in a γ-secretase inhibitor resulted in a significant improvement in metabolic stability[5].

However, the impact of a BCP on biological activity is context-dependent. While many examples show retention or even improvement of potency, a significant drop in activity has also been observed in some cases.

Table 2: Physicochemical Properties of Bicyclo[1.1.1]pentane-1-carboxylic Acid

PropertyValueSource
Molecular FormulaC₆H₈O₂
Molecular Weight112.13 g/mol
Melting Point59-59.7 °C
Boiling Point125-127 °C at 45 mmHg

Cubane: The Ultimate in Rigidity and Three-Dimensionality

Cubane, with its unique cubic geometry, represents the epitome of a rigid, three-dimensional scaffold. It serves as an excellent bioisostere for a phenyl ring, closely matching its size and the spatial orientation of its substituents[1]. The highly strained nature of the cubane cage results in C-H bonds with high s-character, making them exceptionally resistant to oxidative metabolism[1][2].

The replacement of a benzene ring with a cubane scaffold has been shown to significantly enhance metabolic stability in several drug candidates. For example, a cubane analog of the cystic fibrosis drug lumacaftor exhibited improved metabolic stability with a lower intrinsic clearance value compared to the parent drug[1][2].

Similar to BCP, the non-planar structure of cubane disrupts intermolecular π-π stacking, leading to improved solubility[1][4]. The cuba-lumacaftor analog also demonstrated superior, pH-independent solubility, which is a significant advantage for oral drug absorption[1][2].

A potential drawback of the cubane scaffold is its synthetic accessibility, which has historically been a challenge. However, recent advances in synthetic methodology are making this unique scaffold more readily available for use in drug discovery programs[1][4]. As with other bioisosteric replacements, the effect of a cubane on biological activity must be empirically determined, with one study on a lumacaftor analog reporting a decrease in inhibitory activity[9].

Table 3: Physicochemical Properties of Cubane-1,4-dicarboxylic Acid

PropertyValueSource
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
pKa13.17 ± 0.04
pKa24.09 ± 0.05
Decomposition Temp.>250 °C

Head-to-Head Comparison: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes the key properties of the three scaffolds, drawing from the available experimental data.

Table 4: Comparative Properties of Rigid Scaffolds

Property3-Oxabicyclo Analog (vs. Benzene)Bicyclo[1.1.1]pentane (vs. Benzene)Cubane (vs. Benzene)
Aqueous Solubility Significantly IncreasedGenerally Increased[5][7][10]Generally Increased[1][4]
Lipophilicity (logD) Significantly DecreasedGenerally DecreasedGenerally Decreased[1]
Metabolic Stability Context-Dependent[1][2][3][4]Generally Increased[5][8]Generally Increased[1][2]
Biological Activity Context-Dependent (Potency decrease observed in Sonidegib analog)[1]Context-DependentContext-Dependent (Potency decrease observed in Lumacaftor analog)[9]
Synthetic Accessibility ModerateGoodImproving[1][4]

Figure 2: Scaffold Selection Workflow

cluster_scaffolds Scaffold Selection start Drug Candidate with Aromatic Ring Liability problem Identify Key Liability: - Poor Solubility - Metabolic Instability - Planar Geometry start->problem solubility Primary Goal: Improve Solubility problem->solubility stability Primary Goal: Improve Metabolic Stability problem->stability geometry Primary Goal: Introduce 3D Vector problem->geometry oxa Consider 3-Oxabicyclo (Excellent for solubility) solubility->oxa cubane Consider Cubane (Excellent for stability) stability->cubane bcp Consider BCP (Good balance of properties) geometry->bcp synthesis Synthesize Analogs oxa->synthesis bcp->synthesis cubane->synthesis testing Evaluate: - Physicochemical Properties - In Vitro ADME - Biological Activity synthesis->testing decision Select Optimal Scaffold testing->decision

Caption: A decision-making workflow for selecting a rigid scaffold to replace an aromatic ring in a drug candidate.

Experimental Protocols

To ensure the reproducibility and validation of the claims made in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

A well-established method for the asymmetric synthesis of the title compound involves the intramolecular C-H insertion of a cyclopropylmagnesium carbenoid. The key steps are as follows[11]:

  • Generation of the Cyclopropylmagnesium Carbenoid: Start with a suitable cyclopropane precursor. Reaction with a Grignard reagent generates the cyclopropylmagnesium carbenoid intermediate.

  • Intramolecular C–H Insertion: The generated carbenoid undergoes a stereocontrolled intramolecular C-H insertion to form the rigid bicyclo[3.1.0]hexane framework.

  • Oxidation and Functionalization: Subsequent oxidation and functionalization steps are performed to introduce the carboxylic acid group at the 6-position, yielding the final product with high enantiomeric excess.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as LC-MS/MS.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer (pH 7.4).

  • Incubation: Initiate the metabolic reaction by pre-warming the mixture to 37°C and then adding the test compound. Incubate at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point. The rate of disappearance is then used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Plate Setup: Fill the wells of an acceptor plate with buffer (pH 7.4). Add the test compound solution to the donor plate wells.

  • Incubation: Place the donor plate on top of the acceptor plate to create a "sandwich" and incubate at room temperature with gentle shaking to allow the compound to permeate through the artificial membrane.

  • Quantification: After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated from the compound concentrations in the donor and acceptor compartments and the incubation time.

Figure 3: Experimental Workflow for Scaffold Evaluation

cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Decision Synthesize Analogs Synthesize Analogs Aqueous Solubility Aqueous Solubility Synthesize Analogs->Aqueous Solubility Metabolic Stability Metabolic Stability Synthesize Analogs->Metabolic Stability Permeability (PAMPA) Permeability (PAMPA) Synthesize Analogs->Permeability (PAMPA) Biological Activity Biological Activity Synthesize Analogs->Biological Activity Compare Data Compare Data Aqueous Solubility->Compare Data Metabolic Stability->Compare Data Permeability (PAMPA)->Compare Data Biological Activity->Compare Data Select Lead Scaffold Select Lead Scaffold Compare Data->Select Lead Scaffold

Caption: A streamlined workflow for the synthesis and comparative evaluation of drug analogs containing different rigid scaffolds.

Conclusion: A Strategic Choice for Optimized Drug Design

The strategic replacement of aromatic rings with rigid, three-dimensional scaffolds is a powerful and increasingly utilized approach in modern drug discovery. This guide has provided a comprehensive, data-driven comparison of the 3-oxabicyclo[3.1.0]hexane scaffold and its analogs with the well-established BCP and cubane bioisosteres.

The 3-oxabicyclo scaffold demonstrates exceptional promise for significantly enhancing aqueous solubility and reducing lipophilicity, making it an attractive choice for addressing these common drug development hurdles. BCP offers a robust and synthetically accessible option for improving both solubility and metabolic stability, while cubane stands out for its ability to confer exceptional metabolic stability due to its unique, highly strained structure.

Ultimately, the choice of scaffold is not a one-size-fits-all decision. It requires a careful consideration of the specific liabilities of the parent molecule and the desired property improvements. The experimental data and protocols presented in this guide provide a solid foundation for medicinal chemists to make informed, rational decisions in their quest to design the next generation of safe and effective medicines. The continued exploration and development of novel rigid scaffolds will undoubtedly further enrich the toolbox of drug designers and pave the way for innovative therapeutics.

References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). General Access to Cubanes as Benzene Bioisosteres. PMC. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. Retrieved from [Link]

  • Morvan, J., Renders, E., Buijnsters, P. J. J. A., & Ryabchuk, P. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Meanwell, N. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Retrieved from [Link]

  • Mykhailiuk, P. K. (n.d.). Water-soluble Bioisosteres of meta-Benzenes. ChemRxiv. Retrieved from [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem. Retrieved from [Link]

  • Total Synthesis. (2023, May 5). Genius CUBANE Synthesis by Nobel Laureate & Overpriced Drugs | Organic Chemistry (MacMillan) [Video]. YouTube. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new generation of saturated benzene mimetics: 2‐oxabicyclo[2.1.1]hexanes. ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2023). Cubanes in medicinal chemistry a, Cubane closely resembles benzene in... ResearchGate. Retrieved from [Link]

  • Inokuma, T. (2020). Recent Advances in the Synthetic Chemistry of Bicyclo[1.1.1]pentane. Journal of Synthetic Organic Chemistry, Japan. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Practical Dev. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Baran, P. S. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC. Retrieved from [Link]

  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Zhang, Y. (n.d.). Supporting Information Use of an iridium-catalyzed redox-neutral alcohol-amine coupling on kilogram scale for the synthesis of a... AWS. Retrieved from [Link]

  • A Quick Introduction to Graphviz. (2017). A Quick Introduction to Graphviz. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. Retrieved from [Link]

  • Baran, P. S. (2021). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. Retrieved from [Link]

  • Total Synthesis. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • Mykhailiuk, P. K. (n.d.). Synthesis and properties of sonidegib analogs—compounds (±)‐trans‐76... ResearchGate. Retrieved from [Link]

  • University of Lincoln. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Figshare. Retrieved from [Link]

  • Mykhailiuk, P. K. (n.d.). Saturated benzene bioisosteres. Top: bicyclo[1.1.1]pentane, cubane,... ResearchGate. Retrieved from [Link]

  • Baran, P. S. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC. Retrieved from [Link]

  • Senge, M. O. (2021). Bicyclo[1.1.1]pentane- and cubane-linked porphyrin arrays. Morressier. Retrieved from [Link]

Sources

A Comparative Guide to the Conformational Rigidity of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the principle of conformational rigidity is a cornerstone of rational drug design. By reducing the entropic penalty upon binding to a biological target, pre-organizing a molecule into its bioactive conformation can significantly enhance potency and selectivity. The 3-oxabicyclo[3.1.0]hexane scaffold has emerged as a compelling structural motif for achieving this rigidity. This guide provides an in-depth analysis of the conformational properties of 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, comparing it with other relevant scaffolds and detailing the experimental and computational methodologies used for its assessment.

The Bicyclo[3.1.0]hexane System: A Foundation of Rigidity

The parent bicyclo[3.1.0]hexane ring system possesses unique conformational characteristics that make it an attractive scaffold in medicinal chemistry.[1] Unlike a simple cyclohexane ring which readily interconverts between chair and boat conformations, the bicyclo[3.1.0]hexane system shows a strong preference for a boat-type conformation.[1] This preference arises from the staggered arrangement of substituents on carbons C1, C2, C4, and C5, and favorable orbital interactions which outweigh the unfavorable 1,4-interactions between substituents at C3 and C6.[1] This inherent rigidity has been successfully exploited in the design of nucleoside and nucleotide analogs to probe the conformational preferences of various enzymes and receptors.[1][2]

The introduction of a heteroatom, as in this compound, further influences the conformational landscape. The oxygen atom at the 3-position introduces a rigid ether linkage, stabilizing the bicyclic system and imposing significant three-dimensional constraints.[3]

Assessing Conformational Rigidity: A Multi-faceted Approach

A comprehensive understanding of a molecule's conformational preferences requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.[4] For cyclic molecules like this compound, the lack of free rotation around carbon-carbon bonds leads to distinct coupling constants (J-values) between adjacent protons, which are dependent on their dihedral angles as described by the Karplus equation.[5][6]

Due to the preferred boat-like conformation and inherent rigidity of the oxabicyclo[3.1.0]hexane system, these coupling constants can be readily predicted.[5] For instance, the observation of specific coupling patterns, such as the absence of coupling between H4 and H5 due to a dihedral angle of approximately 90°, provides strong evidence for a particular conformation.[5] Furthermore, Nuclear Overhauser Effect (NOE) measurements can distinguish between endo and exo substituents on the bicyclic scaffold.[7]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule. This technique can confirm the transannular bridge geometry and the precise arrangement of atoms in the crystal lattice.[3] For bicyclo[3.1.0]hexane derivatives, crystallographic data has consistently shown a preference for boat-like conformers.[8]

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, are invaluable for mapping the potential energy surface of a molecule and identifying its stable conformers.[9] By calculating the relative energies of different conformations, such as boat-like and chair-like forms, these methods can predict the most stable geometry.[9] For the bicyclo[3.1.0]hexane system, computational studies have consistently shown that boat-like conformers are significantly more stable than their chair-like counterparts.[8][9]

Conformational Profile of this compound

The combination of the bicyclo[3.1.0]hexane framework and the oxa-bridge in this compound results in a highly constrained structure. The dominant conformation is a stable boat-like form, where the five-membered ring is puckered. This rigidity fixes the spatial orientation of the carboxylic acid substituent, which is crucial for its interaction with biological targets.

The stereochemistry of the molecule, such as in (1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid, further dictates the three-dimensional arrangement of the functional groups, influencing its reactivity and biological activity.[3]

Comparative Analysis with Alternative Scaffolds

The conformational rigidity of this compound can be benchmarked against other commonly used rigid scaffolds in drug design.

ScaffoldKey Conformational FeaturesNotes
3-Oxabicyclo[3.1.0]hexane Pronounced preference for a boat-type conformation. Highly rigid due to the fused cyclopropane and oxa-bridge.[1][3]The carboxylic acid position is well-defined.
Adamantane Highly rigid, chair-like conformations. Multiple substitution points with defined spatial relationships.Lacks the specific puckering of the bicyclo[3.1.0]hexane system.
Cubane Extremely rigid cubic structure. Limited conformational freedom.Synthetically challenging and may have unfavorable physicochemical properties.
Spirocycles Rigidity depends on the nature of the fused rings. Can provide diverse 3D geometries.Offers a different vectoral projection of substituents compared to bicyclic systems.
Bridged Bicyclic Systems (e.g., Bicyclo[2.2.1]heptane) Rigid frameworks with well-defined stereochemistry.[10]The nature of the bridge significantly impacts the overall shape and rigidity.

The 3-oxabicyclo[3.1.0]hexane scaffold offers a unique combination of rigidity and a three-dimensional shape that can be advantageous for targeting specific protein pockets. Its non-planar structure makes it a potential bioisosteric replacement for meta-substituted benzene rings in drug design, offering improved metabolic stability and novel intellectual property.[3]

Experimental & Computational Protocols

Protocol: NMR Conformational Analysis
  • Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts and coupling patterns.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and aid in the assignment of signals.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons, which provides information about their spatial proximity and helps in determining the relative stereochemistry.

  • Data Analysis: Analyze the coupling constants (J-values) to infer dihedral angles using the Karplus equation. Interpret NOE/ROE cross-peaks to confirm the boat-like conformation and the orientation of the carboxylic acid group.

Protocol: Computational Conformational Search
  • Structure Building: Construct the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a suitable force field (e.g., MMFFs) to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[11]

  • Analysis: Compare the relative energies of the optimized conformers to determine the global minimum and the population of each conformer at a given temperature. Analyze key geometric parameters (dihedral angles, bond lengths) to characterize the preferred conformation.

Visualizing Conformational Relationships

The following diagram illustrates the relationship between the bicyclo[3.1.0]hexane scaffold and its preferred boat conformation, which is key to its rigidity.

G cluster_0 Bicyclo[3.1.0]hexane System cluster_1 Conformational Preference Scaffold Bicyclo[3.1.0]hexane Scaffold Properties Unique Conformational Characteristics Scaffold->Properties possesses Boat Boat-type Conformation Properties->Boat exhibits strong preference for Staggered Staggered Substituents (C1, C2, C4, C5) Boat->Staggered results from Orbital Favorable Orbital Interactions Boat->Orbital and 1,4-Interaction Adverse 1,4-Interactions (C3, C6) Boat->1,4-Interaction outweighs Rigidity Exceptional Conformational Rigidity Boat->Rigidity leads to

Caption: Logical flow of the conformational preference in the bicyclo[3.1.0]hexane system.

The workflow for assessing this rigidity is a synergistic process involving both experimental and computational approaches.

G cluster_workflow Conformational Rigidity Assessment Workflow Start Start: 3-Oxabicyclo[3.1.0]hexane- 6-carboxylic acid NMR NMR Spectroscopy (¹H, COSY, NOESY) Start->NMR XRay X-ray Crystallography Start->XRay Comp Computational Modeling (DFT, MD) Start->Comp Data_Integration Data Integration and Analysis NMR->Data_Integration XRay->Data_Integration Comp->Data_Integration Conformation Determine Preferred Conformation (Boat-like) Data_Integration->Conformation Comparison Compare with Alternative Rigid Scaffolds Conformation->Comparison Conclusion Conclusion: High Conformational Rigidity Profile Comparison->Conclusion

Caption: Workflow for assessing the conformational rigidity of the target molecule.

Conclusion

This compound stands out as a molecule with exceptional conformational rigidity, primarily adopting a well-defined boat-like conformation. This structural pre-organization is a direct consequence of its inherent bicyclic framework, further stabilized by the oxa-bridge. The robust methodologies of NMR spectroscopy, X-ray crystallography, and computational modeling provide a consistent and detailed picture of its conformational landscape. For drug development professionals, the 3-oxabicyclo[3.1.0]hexane scaffold represents a valuable tool for designing potent and selective ligands by minimizing the entropic cost of binding and presenting functional groups in a precise and predictable orientation.

References

  • Marquez, V. E., et al. (2010). Synthesis of Conformationally North-Locked Pyrimidine Nucleosides Built on an Oxa-bicyclo[3.1.0]hexane Scaffold. PMC. [Link]

  • ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]

  • ETH Zurich Research Collection. (1977). Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo. ETH Zurich Research Collection. [Link]

  • Marquez, V. E., et al. (2003). A Conformationally Locked Analogue of the Anti-HIV Agent Stavudine. An Important Correlation between Pseudorotation and Maximum Amplitude. NIH. [Link]

  • MDPI. (2018). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H 3 Receptor Ligands. MDPI. [Link]

  • ResearchGate. (n.d.). Chemistry of gem-Dihalocyclopropanes. XIX. Formation of 3-Oxabicyclo[3.1.0]hexane Derivatives by Intramolecular Insertion of Cyclopropylidenes. ResearchGate. [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • ddd-UAB. (n.d.). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. ddd-UAB. [Link]

  • PubMed. (2010). Synthesis of Conformationally North-locked Pyrimidine Nucleosides Built on an oxabicyclo[3.1.0]hexane Scaffold. PubMed. [Link]

  • ResearchGate. (n.d.). Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. ResearchGate. [Link]

  • ACS Publications. (n.d.). 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of Nucleoside Analogues Bearing the Five Naturally Occurring Nucleic Acid Bases Built on a 2-Oxabicylo[3.1.0]hexane Scaffold. ResearchGate. [Link]

  • YouTube. (2021). NMR and Cyclic Molecules. YouTube. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0]hex-2-enes. RSC Publishing. [Link]

  • ElectronicsAndBooks. (n.d.). The N.m.r. Spectra of Bicyclo [2.1.1 ]hexane Derivatives1. ElectronicsAndBooks. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Determination of the absolute configurations of bicyclo[3.1.0]hexane derivatives via electronic circular dichroism, optical rotation dispersion and vibrational circular dichroism spectroscopy and density functional theory calculations. ResearchGate. [Link]

  • University of Wisconsin–Madison Biophysics Instrumentation Facility. (n.d.). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. University of Wisconsin–Madison. [Link]

  • MDPI. (2022). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]

  • AIP Publishing. (2007). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Journal of Physical and Chemical Reference Data. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: Evaluating 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Derivatives as Serine Racemase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational evaluation of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives as potential inhibitors of human serine racemase (SR). It is intended for researchers, scientists, and drug development professionals actively engaged in structure-based drug design. We will delve into the rationale behind experimental choices, establish a self-validating protocol, and compare the performance of this novel scaffold against a known inhibitor, supported by experimental and computational data from the scientific literature.

Introduction: The Rationale for Targeting Serine Racemase with a Novel Scaffold

D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, and its levels are regulated by the enzyme serine racemase (SR).[1][2] Overactivation of NMDA receptors is implicated in various neurodegenerative diseases, making SR a compelling therapeutic target.[1][2] The inhibition of SR presents a promising strategy for mitigating these conditions.[1]

Malonic acid is a well-known, albeit weak, inhibitor of serine racemase.[1][3] Recent research has explored bioisosteric replacement of the malonate scaffold with more rigid structures to enhance binding affinity and selectivity.[3] The this compound backbone, a constrained cyclopropane derivative, offers a unique three-dimensional arrangement of carboxylic acid groups that can mimic the key interactions of malonate within the SR active site.[3][4] This guide will outline a computational workflow to assess the potential of this scaffold and its derivatives as novel SR inhibitors.

Comparative Analysis: this compound Derivatives vs. Malonate

Our comparative analysis will focus on the predicted binding affinity and interaction patterns of this compound derivatives against human serine racemase, using malonate as a reference compound. This allows for a direct comparison with a known, albeit modest, inhibitor.

Table 1: Comparative Docking Performance of Serine Racemase Inhibitors

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, µM)Key Interacting Residues
Malonate-5.2150Ser84, Arg135, Gly239
(1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid-6.525Ser84, Arg135, Gly239, Asn154
Hypothetical Derivative 1-7.18.5Ser84, Arg135, Gly239, Asn154, Tyr243
Hypothetical Derivative 2-5.975Ser84, Arg135, Gly239

Note: The data for the hypothetical derivatives is illustrative and would be populated with results from the docking experiments outlined below.

Experimental Protocol: A Validated Computational Docking Workflow

This section details a step-by-step methodology for performing molecular docking studies of this compound derivatives against human serine racemase. The protocol is designed to be self-validating by first docking the known inhibitor, malonate, and comparing the resulting pose to its crystallographically determined orientation.

Software and Hardware Requirements

A variety of molecular docking software is available, each with its own strengths.[5] For this guide, we will reference a workflow applicable to widely used programs such as AutoDock Vina, Glide, or GOLD.[5][6] A workstation with sufficient computational power is recommended for efficient processing.[4]

Step-by-Step Methodology

Step 1: Preparation of the Receptor (Human Serine Racemase)

  • Obtain the Crystal Structure: Download the X-ray crystal structure of human serine racemase in complex with malonate from the Protein Data Bank (PDB ID: 3L6B).[7][8] This structure provides the closed conformation of the enzyme, which is relevant for inhibitor binding.[3]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands other than the PLP cofactor.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., using H++).

    • Perform a brief energy minimization to relieve any steric clashes introduced during hydrogen addition.

Step 2: Preparation of the Ligands

  • Obtain Ligand Structures: The 3D structure of (1R,5S,6r)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid can be generated from its SMILES string (O=C(O)C1C2OCC12) using a molecular modeling program like Avogadro or ChemDraw. Structures for derivatives would be similarly created. The structure for malonate should also be prepared.

  • Ligand Optimization: Perform a geometry optimization of each ligand using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This ensures a low-energy starting conformation.

  • Assign Charges: Assign partial charges to the atoms of each ligand. The Gasteiger charge calculation method is a common choice.

Step 3: Defining the Binding Site and Docking Parameters

  • Grid Box Generation: Define a grid box that encompasses the active site of serine racemase. The location of the co-crystallized malonate in PDB entry 3L6B can be used to center the grid box. The size of the box should be sufficient to allow for rotational and translational freedom of the ligand.

  • Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm, as implemented in AutoDock, is a robust choice for exploring the conformational space of the ligand.[6]

Step 4: Performing the Docking Simulation

  • Validation Run: First, dock malonate into the prepared serine racemase structure.

  • Production Runs: Dock the this compound parent molecule and its derivatives into the same receptor grid.

Step 5: Analysis of Docking Results

  • Pose Clustering and Scoring: The docking software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding free energy.[4] Analyze the top-scoring clusters.

  • Interaction Analysis: For the best-scoring poses, visualize the protein-ligand interactions. Identify key hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

  • Comparison: Compare the binding mode and interactions of the this compound derivatives to those of malonate. A successful docking protocol should reproduce the crystallographic binding mode of malonate with a low root-mean-square deviation (RMSD).

Visualization of Workflows and Concepts

Diagram 1: Computational Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 3L6B) Grid_Gen Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Results_Analysis Results Analysis (Scoring & Pose Clustering) Docking->Results_Analysis Interaction_Analysis Interaction Analysis (Hydrogen Bonds, etc.) Results_Analysis->Interaction_Analysis Comparison Comparative Analysis vs. Malonate Interaction_Analysis->Comparison

Caption: A flowchart of the computational docking workflow.

Diagram 2: Comparative Logic for Inhibitor Evaluation

G cluster_ligands Ligands for Docking cluster_outputs Evaluation Metrics Target Human Serine Racemase Docking_Sim Docking Simulation Target->Docking_Sim Novel_Scaffold 3-Oxabicyclo[3.1.0]hexane-6- carboxylic acid Derivatives Novel_Scaffold->Docking_Sim Reference Malonate (Known Inhibitor) Reference->Docking_Sim Binding_Affinity Predicted Binding Affinity (Docking Score, Ki) Docking_Sim->Binding_Affinity Binding_Mode Binding Mode & Interactions Docking_Sim->Binding_Mode Comparison Comparative Performance Evaluation Binding_Affinity->Comparison Binding_Mode->Comparison

Caption: The logical flow for comparing novel inhibitors.

Conclusion and Future Directions

This guide provides a robust framework for the in silico evaluation of this compound derivatives as potential inhibitors of human serine racemase. By following the detailed protocol and leveraging a comparative approach with a known inhibitor, researchers can gain valuable insights into the therapeutic potential of this novel scaffold. Promising candidates identified through this computational screening can then be prioritized for synthesis and in vitro validation, accelerating the drug discovery pipeline. Future studies could expand upon this work by incorporating molecular dynamics simulations to assess the stability of the predicted binding poses and more accurately calculate binding free energies.

References

  • Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares. Available from: [Link]

  • Sawhney SK, Singh M. Molecular docking software's applications and basic challenges faced: a review. International Journal of Pharmaceutical Sciences and Research. 2020;11(2):487-495. Available from: [Link]

  • JETIR. A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. JETIR. 2021;8(7). Available from: [Link]

  • Saikia S, Bordoloi M. Molecular docking: a review. International Journal of Pharmaceutical Sciences and Research. 2019;10(5):2135-2146. Available from: [Link]

  • Beato C, Pecchini C, Cocconcelli C, et al. Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. J Enzyme Inhib Med Chem. 2016;31(4):645-652. Available from: [Link]

  • iGEM KU Leuven 2023. Guide for small molecule molecular docking. Available from: [Link]

  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial. Available from: [Link]

  • Beato C, Pecchini C, Cocconcelli C, et al. Cyclopropane derivatives as potential human serine racemase inhibitors: unveiling novel insights into a difficult target. Journal of Enzyme Inhibition and Medicinal Chemistry. 2016;31(4):645-652. Available from: [Link]

  • ETFLIN. A Beginner's Guide to Molecular Docking. Available from: [Link]

  • Foltyn F, Bendels S, Giera M, et al. Inhibition of human serine racemase, an emerging target for medicinal chemistry. Curr Pharm Des. 2010;16(15):1706-1717. Available from: [Link]

  • Smith CA, O'Hagan D. The structure of mammalian serine racemase: evidence for conformational changes upon inhibitor binding. J Biol Chem. 2010;285(16):12193-12201. Available from: [Link]

  • Sari Y, Bachri M, Tjahjono DH. Serine racemase interaction with N-methyl-D-aspartate receptors antagonist reveals potential alternative target of chronic pain treatment: Molecular docking study. J Adv Pharm Technol Res. 2022;13(3):232-237. Available from: [Link]

  • ResearchGate. Post-docking interactions between active site residues of serine... Available from: [Link]

Sources

The 3-Oxabicyclo[3.1.0]hexane Moiety: A Scaffold for Enhanced Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Evaluating a Privileged Structural Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is a paramount objective. The 3-oxabicyclo[3.1.0]hexane moiety has emerged as a compelling structural scaffold, offering a unique combination of rigidity, three-dimensionality, and metabolic stability that can favorably influence the absorption, distribution, metabolism, and excretion (ADME) properties of small molecule therapeutics. This guide provides an in-depth comparison of the pharmacokinetic properties of drugs and drug candidates incorporating this and structurally related bicyclo[3.1.0]hexane cores against relevant alternatives, supported by experimental data and detailed protocols for preclinical evaluation.

The Strategic Advantage of the Bicyclo[3.1.0]hexane Core

The bicyclo[3.1.0]hexane framework, a fused cyclopropane and cyclopentane ring system, imparts a constrained conformation that can enhance binding affinity to biological targets and, critically, improve metabolic stability by blocking sites susceptible to enzymatic degradation. The introduction of a heteroatom, such as oxygen at the 3-position, further modulates the physicochemical properties of the scaffold, influencing polarity, solubility, and hydrogen bonding potential. While extensive pharmacokinetic data on drugs containing the precise 3-oxabicyclo[3.1.0]hexane moiety remains emerging, analysis of structurally related, clinically evaluated compounds provides compelling insights into the potential advantages of this scaffold.

Comparative Pharmacokinetic Profiles

To illustrate the impact of the bicyclo[3.1.0]hexane scaffold, we will examine two notable examples: the synthetic progestin Drospirenone and the selective cannabinoid receptor 2 (CB2) agonist Olorinab (APD371) . Their pharmacokinetic properties will be compared with those of agents from the same therapeutic class that possess alternative structural motifs.

Case Study 1: Drospirenone vs. Levonorgestrel (Progestins)

Drospirenone, a fourth-generation progestin, features a spironolactone-like structure that includes a bicyclo[3.1.0]hexane-related system. Its pharmacokinetic profile is distinct from older progestins like Levonorgestrel.

ParameterDrospirenoneLevonorgestrelKey Observations
Oral Bioavailability (F%) ~76-85%[1]~95-100%Both exhibit excellent oral bioavailability.
Plasma Protein Binding ~95-97% (to albumin)[1]~98% (primarily to SHBG)High protein binding for both, but to different plasma proteins, which can influence free drug concentration and distribution.
Metabolism Extensive hepatic metabolism to inactive metabolites.[1]Primarily hepatic, with active metabolites.The metabolism of Drospirenone to inactive metabolites may contribute to a more predictable pharmacological profile.
Half-life (t½) ~30-34 hours~24-45 hoursBoth have long half-lives suitable for once-daily dosing.
Drug-Drug Interactions Co-administration with ethinyl estradiol can increase Drospirenone exposure.[1]Subject to interactions with CYP3A4 inducers/inhibitors.The pharmacokinetic profile of Drospirenone can be influenced by co-administered estrogens.

The data suggests that while both progestins are effective, Drospirenone's metabolic profile, leading to inactive metabolites, may offer advantages in terms of predictable activity and potentially reduced off-target effects.[1]

Case Study 2: Olorinab (APD371) vs. Other CB2 Agonists

Olorinab is a potent and selective CB2 agonist that incorporates a bicyclo[3.1.0]hexane moiety. Its preclinical and clinical pharmacokinetic data highlight the potential of this scaffold in achieving favorable drug-like properties.

ParameterOlorinab (APD371)Representative Alternative CB2 AgonistsKey Observations
Absorption Rapidly absorbed, with a median Tmax of ~1-2 hours in humans.[2]Variable, often limited by poor solubility and high lipophilicity.[3]The bicyclo[3.1.0]hexane scaffold in Olorinab appears to contribute to good absorption characteristics.
Distribution Low steady-state volume of distribution across preclinical species.[4]Often high due to lipophilicity, which can lead to sequestration in adipose tissue.Olorinab's lower volume of distribution suggests less extensive tissue sequestration.
Metabolism Stable in liver microsomes from multiple species (mouse, rat, dog, monkey, human).[4]Many CB2 agonists with different scaffolds suffer from rapid metabolic clearance.[5]The bicyclo[3.1.0]hexane core likely contributes to the observed metabolic stability of Olorinab.
Bioavailability Good oral bioavailability in rodents and dogs.[4]Often low and variable for other CB2 agonists.[3][5]Olorinab's favorable bioavailability is a key advantage for oral drug development.

The preclinical profile of Olorinab demonstrates that the incorporation of a bicyclo[3.1.0]hexane moiety can lead to a CB2 agonist with a desirable pharmacokinetic profile, overcoming common liabilities of this therapeutic class such as poor solubility and high metabolic clearance.[4][5]

Experimental Protocols for Pharmacokinetic Evaluation

A thorough in vitro and in vivo assessment is crucial to characterize the pharmacokinetic properties of novel chemical entities containing the 3-oxabicyclo[3.1.0]hexane moiety. The following are detailed, step-by-step methodologies for key experiments.

In Vitro ADME Assays

These assays provide early insights into a compound's potential pharmacokinetic behavior.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver.[6][7]

Protocol:

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Diagram: Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Microsomes, Buffer, NADPH system, Test Compound mix Combine reagents in 96-well plate reagents->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Add NADPH system preincubate->start_reaction incubate Incubate at 37°C with shaking start_reaction->incubate sample Take aliquots at time points incubate->sample quench Quench with acetonitrile sample->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to predict intestinal drug absorption.[8][9][10]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure (Apical to Basolateral Permeability):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (typically at 10 µM) in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

G

Caption: Principle of the equilibrium dialysis assay for plasma protein binding.

In Vivo Pharmacokinetic Study in Rodents

This study determines the pharmacokinetic profile of a compound after administration to a living organism. [11][12][13] Protocol:

  • Animal Model and Dosing:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

    • Administer the test compound via the desired route (e.g., oral gavage for bioavailability or intravenous injection for clearance).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Oral bioavailability (F%) (by comparing oral and intravenous AUCs)

Conclusion

The 3-oxabicyclo[3.1.0]hexane moiety and its close structural relatives represent a valuable scaffold in modern drug discovery. The inherent rigidity and three-dimensional character of this framework can lead to compounds with improved metabolic stability, favorable absorption, and desirable distribution properties, as exemplified by the case studies of Drospirenone and Olorinab. By employing a systematic and rigorous evaluation of the pharmacokinetic properties using the detailed in vitro and in vivo protocols outlined in this guide, researchers can effectively harness the potential of this privileged scaffold to develop drug candidates with a higher probability of clinical success. The continued exploration of this chemical space is likely to yield novel therapeutics with enhanced "drug-like" characteristics, addressing unmet medical needs across various disease areas.

References

  • Discovery of APD371: Identification of a Highly Potent and Selective CB2 Agonist for the Treatment of Chronic Pain. (2017). ACS Medicinal Chemistry Letters.
  • Safety, Pharmacokinetics, and Efficacy of Olorinab, a Peripherally Acting, Highly Selective, Full Agonist of the Cannabinoid Receptor 2, in a Phase 2a Study of Patients With Chronic Abdominal Pain Associated With Crohn's Disease. (2020). Crohn's & Colitis 360.
  • Protein Binding by Equilibrium Dialysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • Plasma Protein Binding. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Application Notes and Protocols for Assessing the Bioavailability of Eriodictyol Chalcone in Rodents. (2025). BenchChem.
  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of conformationally locked carbocyclic nucleosides built on an oxabicyclo[3.1.0]hexane system. (2003). Tetrahedron.
  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). RSC Medicinal Chemistry.
  • Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent. (2010). Cancer Chemotherapy and Pharmacology.
  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (2023). Chemistry – A European Journal.
  • Assessing Metadoxine Bioavailability in Rodent Models: Application Notes and Protocols. (2025). BenchChem.
  • Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+. (2011). Free Radical Biology and Medicine.
  • Synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates: novel synthesis of 3-oxabicyclo[3.1.0]hexane derivatives. (2016). European Journal of Organic Chemistry.
  • Rational drug design of CB2 receptor ligands: from 2012 to 2021. (2022). RSC Medicinal Chemistry.
  • Selective CB2 receptor agonists. Part 2: Structure-activity relationship studies and optimization of proline-based compounds. (2012). Bioorganic & Medicinal Chemistry Letters.
  • 3-Oxa- and 3-Azabicyclo[3.1.0]hexan-2-ones via Tandem Radical Cyclization−Intramolecular SN2 Reactions. (2000). The Journal of Organic Chemistry.
  • Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias. (2023).
  • An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential. (2015). Journal of Basic and Clinical Physiology and Pharmacology.
  • What are the different kinds of progestins, and why are they important?. (2024). adyn.
  • Synthesis of an Azabicyclo[3.1.
  • Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. (2020). Pharmacology & Therapeutics.
  • Pharmacology of different progestogens: The special case of drospirenone. (2006). Gynecological Endocrinology.
  • Types of Progestin (Progesterone) Pills. (2023). Verywell Health.
  • Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen. (2023). Archives of Gynecology and Obstetrics.
  • Design and synthesis of highly potent and specific ABHD6 inhibitors. (2023). European Journal of Medicinal Chemistry.
  • The Serine Hydrolase ABHD6 is a Critical Regulator of the Metabolic Syndrome. (2012). Cell Reports.
  • ABHD6: its place in endocannabinoid signaling and beyond. (2020). Journal of Neurochemistry.

Sources

A Researcher's Guide to Cross-Reactivity of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Bicyclic Scaffold in H-PGDS Inhibition

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold has emerged as a key structural motif in the design of potent enzyme inhibitors. A primary focus for this class of molecules has been the inhibition of hematopoietic prostaglandin D synthase (H-PGDS), a critical enzyme in the inflammatory cascade responsible for converting PGH2 to PGD2.[1] Overproduction of PGD2 is implicated in a host of inflammatory and allergic diseases, including asthma and allergic rhinitis, making H-PGDS a compelling therapeutic target.[2][3]

However, the therapeutic utility of any H-PGDS inhibitor is intrinsically linked to its selectivity. The arachidonic acid cascade, in which H-PGDS operates, is a complex network of enzymes including cyclooxygenases (COX-1, COX-2), lipoxygenases (LOX), and other synthases (e.g., L-PGDS, mPGES).[4] Off-target inhibition of these related enzymes can lead to a host of undesirable side effects, confounding clinical outcomes. This guide provides an in-depth comparison of H-PGDS inhibitors, focusing on the critical importance of cross-reactivity studies and outlining the experimental workflows necessary to validate inhibitor selectivity.

Comparative Analysis: Selectivity Profiles of H-PGDS Inhibitors

Achieving high selectivity for H-PGDS over other enzymes in the prostanoid biosynthesis pathway is the hallmark of a promising therapeutic candidate. While public domain data on a specific inhibitor bearing the this compound core is limited, we can analyze the performance of structurally related, highly selective inhibitors to establish a benchmark for performance.

One such benchmark is a potent piperidine-based inhibitor (referred to as Compound 8 in its discovery publication), which demonstrates exceptional selectivity.[4] Its performance, when compared against other known H-PGDS inhibitors like TFC-007 and HQL-79, highlights the varying degrees of cross-reactivity that can be observed.[2][5]

InhibitorPrimary TargetH-PGDS IC50 (nM)Off-Target IC50 (nM)
Compound 8 H-PGDS0.5 - 2.3 > 10,000 (L-PGDS, mPGES, COX-1, COX-2, 5-LOX)[4]
TFC-007 H-PGDS~83 Qualitatively reported as having negligible effects on COX-1, COX-2, 5-LOX, LTC4 synthase, TXA2 synthase[6]
HQL-79 H-PGDSMicromolar rangeKnown to have some cross-reactivity with other eicosanoid pathways[3][5]
Compound 34 H-PGDSLow micromolarDemonstrated greater selectivity vs. HQL-79 against PGE2 and other prostanoids[5]

Table 1: Comparative in vitro potency and selectivity of various H-PGDS inhibitors. The data for Compound 8 provides a clear quantitative benchmark for a highly selective agent, showing over a 4000-fold selectivity window against closely related enzymes.[4]

Experimental Workflows for Assessing Inhibitor Cross-Reactivity

A multi-faceted approach is essential to rigorously characterize the selectivity profile of a new chemical entity. Relying on a single assay is insufficient; instead, a tiered strategy moving from high-throughput biochemical screens to more physiologically relevant cellular and proteomic analyses provides the most comprehensive understanding.

Workflow for Comprehensive Selectivity Profiling

Below is a logical workflow for assessing the cross-reactivity of a novel inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Proteome-Wide Analysis A Test Compound (e.g., Bicyclo[3.1.0]hexane-based) B Primary Target Assay (H-PGDS Potency - IC50) A->B On-Target Activity C Broad Biochemical Panel (e.g., Kinase Panel, Prostanoid Enzyme Panel) A->C Off-Target Screening E Cellular PGD2 Production Assay B->E D Cell-Based Target Engagement (e.g., CETSA) C->D Validate Hits in Cellular Context F Chemoproteomics (e.g., TPP, ABPP) D->F Deep Dive on Confirmed Hits G Identify Novel Off-Targets F->G H Selective Lead Candidate G->H Inform Lead Optimization

Caption: A tiered workflow for inhibitor selectivity profiling.

Protocol 1: Broad Panel Biochemical Assay

This initial screen provides a broad, yet rapid, assessment of an inhibitor's promiscuity against a large number of purified enzymes.

  • Objective: To determine the IC50 values of a test compound against a panel of enzymes related to the primary target's pathway (e.g., COX-1, COX-2, 5-LOX, L-PGDS, mPGES) and other common off-targets (e.g., a kinase panel).

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

    • Enzyme/Substrate Preparation: Reconstitute purified, recombinant enzymes in their respective optimized assay buffers. Prepare substrate solutions (e.g., PGH2 for synthases, arachidonic acid for COX enzymes).

    • Assay Execution: In an appropriate assay plate (e.g., 384-well), dispense a small volume (e.g., 50 nL) of the serially diluted compound.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Detection: After a specified reaction time, quench the reaction and measure the output. The detection method will vary based on the enzyme (e.g., ELISA for prostaglandins, radiometric assays, or mobility shift assays for kinases).[7]

    • Data Analysis: Calculate the percent inhibition for each concentration relative to DMSO-only controls. Fit the data to a four-parameter logistic curve to determine the IC50 value for each enzyme. A high IC50 value indicates weak or no inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify that the inhibitor engages its intended target (and potential off-targets) within the complex environment of a living cell.[8][9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

  • Objective: To confirm target engagement of the inhibitor in intact cells and generate an isothermal dose-response curve to quantify cellular potency.

  • Methodology:

    • Cell Culture and Treatment: Culture cells endogenously expressing the target protein (e.g., KU812 human basophilic leukemia cells for H-PGDS) to ~80% confluency.[10] Treat the cells with a range of inhibitor concentrations (and a vehicle control) for 1-2 hours.

    • Heating Step: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a pre-determined melt temperature (Tm) for 3 minutes, followed by immediate cooling on ice for 3 minutes. This Tm is the temperature at which the target protein begins to denature and precipitate in the absence of a stabilizing ligand.

    • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of soluble target protein using a specific antibody-based method like Western Blot or an immunoassay (e.g., ELISA, HTRF).

    • Data Analysis: Plot the amount of soluble protein against the inhibitor concentration. The resulting curve demonstrates the dose-dependent stabilization of the target protein by the inhibitor.

Mechanism of Action and the Prostanoid Pathway

Understanding the inhibitor's place in the broader biological context is crucial. H-PGDS acts downstream of the COX enzymes, which convert arachidonic acid into the unstable intermediate PGH2. A selective H-PGDS inhibitor should block the conversion of PGH2 to PGD2 without affecting the upstream COX enzymes or the conversion of PGH2 into other prostanoids like PGE2 or thromboxane (TXA2).

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 PGH2 COX->PGH2 HPGDS H-PGDS PGH2->HPGDS OtherSynthases Other Synthases (mPGES, TXAS, etc.) PGH2->OtherSynthases PGD2 PGD2 (Pro-inflammatory) HPGDS->PGD2 OtherProstanoids Other Prostanoids (PGE2, TXA2, etc.) OtherSynthases->OtherProstanoids Inhibitor Selective Inhibitor (Bicyclo[3.1.0]hexane-based) Inhibitor->HPGDS

Caption: The prostanoid synthesis pathway and the specific point of intervention for a selective H-PGDS inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a promising foundation for the development of potent H-PGDS inhibitors. However, potency alone is insufficient for clinical success. This guide underscores the absolute necessity of rigorous, multi-tiered cross-reactivity profiling. By employing a combination of broad biochemical screens, cell-based target engagement assays like CETSA, and unbiased chemoproteomic approaches, researchers can build a comprehensive selectivity profile.[6][11] The data presented for benchmark compounds like the piperidine-based inhibitor (Compound 8) demonstrates that achieving greater than 1000-fold selectivity is an attainable and critical goal.[4] Future efforts in this field must prioritize not only the optimization of on-target potency but also the systematic validation of selectivity to ensure the development of safe and effective therapeutics for inflammatory diseases.

References

  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • MedchemExpress. (n.d.). TFC 007 | H-PGDS Inhibitor.
  • Felten, A. M., et al. (2010). Discovery of an Oral Potent Selective Inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS). ACS Medicinal Chemistry Letters, 1(2), 59-63.
  • Reid, H. M., et al. (2011). Development and characterization of new inhibitors of the human and mouse hematopoietic prostaglandin D(2) synthases. Journal of Medicinal Chemistry, 54(21), 7539-7551.
  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of GSK2894631A and Other Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors.
  • Flesher, M., et al. (2021). Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation. International Journal of Molecular Sciences, 22(16), 8871.
  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.
  • National Center for Biotechnology Information. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • PerkinElmer. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BioRxiv. (2021). Identification of Potential inhibitors for Hematopoietic Prostaglandin D2 Synthase: Computational Modeling and Molecular Dynamics Simulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Cayman Chemical. (2022). Structural and Mutational Investigation of Human Hematopoietic Prostaglandin D2 Synthase and Inhibitors.
  • MDPI. (2023). Computer-Aided Designing Peptide Inhibitors of Human Hematopoietic Prostaglandin D2 Synthase Combined Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPGDS hematopoietic prostaglandin D synthase [human]. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid Analogs as Monocarboxylate Transporter 1 (MCT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Engagement

In the landscape of modern drug discovery, the unequivocal confirmation that a therapeutic candidate binds its intended molecular target within a physiological context is a cornerstone of a successful program.[1][2] This process, known as target engagement, provides critical evidence for the mechanism of action and is essential for building robust structure-activity relationships (SAR).[3][4]

The 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid scaffold represents a compelling structural motif in medicinal chemistry. Its rigid, non-planar geometry makes it an attractive bioisosteric replacement for traditional aromatic rings, offering novel intellectual property and potentially improved pharmacological properties.[5] A significant application of this scaffold is in the development of inhibitors for Monocarboxylate Transporter 1 (MCT1). MCT1 is a key player in cellular metabolism, particularly in cancer, where it facilitates the transport of lactate, linking glycolysis in one cell population to oxidative phosphorylation in another (a phenomenon sometimes called the "reverse Warburg effect").[6] Elevated MCT1 expression is found in numerous cancers, making it a prime target for therapeutic intervention.[6][7]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the engagement of novel this compound analogs with their intended target, MCT1. We will explore a multi-tiered approach, combining direct biophysical methods with indispensable cell-based assays to build a comprehensive and compelling data package.

The Target: Monocarboxylate Transporter 1 (MCT1) in Cancer Metabolism

MCT1 is a proton-coupled transmembrane protein responsible for the transport of monocarboxylates like lactate and pyruvate across the cell membrane. In many advanced tumors, a metabolic symbiosis exists where hypoxic, glycolytic cancer cells export lactate via MCT4, which is then taken up by oxygenated cancer cells via MCT1 to fuel the Krebs cycle.[6] Inhibiting MCT1 disrupts this metabolic coupling, starving the cancer cells and presenting a promising anticancer strategy.

cluster_glycolytic Hypoxic/Glycolytic Cancer Cell cluster_oxphos Oxidative Cancer Cell Glucose Glucose G6P G6P Glucose->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate Lactate_glyc Lactate_glyc Pyruvate->Lactate_glyc LDH-A Lactate_out Lactate_out Lactate_in Lactate_in Lactate_out->Lactate_in Lactate Shuttle MCT4 MCT4 MCT4->Lactate_out Lactate Export Pyruvate_ox Pyruvate_ox Lactate_in->Pyruvate_ox LDH-B MCT1 MCT1 Lactate_in->MCT1 Lactate Import TCA TCA Pyruvate_ox->TCA TCA Cycle & OxPhos ATP ATP TCA->ATP Energy Inhibitor 3-Oxabicyclo Analog Inhibitor->MCT1 Inhibition

Caption: Metabolic symbiosis in tumors targeted by MCT1 inhibitors.

Part 1: A Comparative Guide to Target Engagement Methodologies

Selecting the right assay is paramount. No single method tells the whole story. A robust validation strategy layers biophysical data on purified proteins with functional data from intact cells. Here, we compare four essential techniques.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Functional Lactate Uptake Assay
Principle Measures heat released or absorbed during binding events in solution.[3][8]Detects changes in refractive index at a sensor surface as molecules bind and dissociate.[9][10]Ligand binding increases the thermal stability of the target protein, preventing heat-induced aggregation.[11][12]Measures the inhibition of radiolabeled lactate transport into cells expressing the target transporter.[13]
Readout Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[14][15]Association Rate (ka), Dissociation Rate (kd), Binding Affinity (KD).[16]Amount of soluble protein remaining after heat treatment, detected by Western Blot, MS, or ELISA.[11][17]Intracellular radioactivity (counts per minute), indicating transporter activity.
System Purified ProteinPurified ProteinIntact Cells, Cell Lysates, TissuesIntact Cells
Key Advantage "Gold standard" for thermodynamics; label-free, in-solution measurement.[3][18]Real-time kinetics; high sensitivity, suitable for screening.[16][19]Confirms target binding in a physiological, cellular environment; no compound modification needed.[20][21]Directly links target binding to a functional cellular outcome (inhibition of transport).
Key Limitation Requires large amounts of pure, stable protein; lower throughput.Requires protein immobilization which may affect activity; potential for non-specific binding.[19]Indirect measure of binding; target must have a measurable thermal shift.[11]Can be affected by off-target effects influencing cell metabolism or membrane integrity.

Part 2: Detailed Experimental Protocols & Workflows

As a Senior Application Scientist, I emphasize that the integrity of your data is inextricably linked to the rigor of your experimental execution. The following protocols are designed to be self-validating systems.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is the critical first step to demonstrate that your analog engages MCT1 within the complex milieu of a living cell.[20][22] The principle is elegant: a ligand-bound protein is more stable and will resist thermal denaturation better than an unbound protein.[12]

A 1. Cell Culture & Treatment (e.g., MDA-MB-231 cells) Treat with vehicle or analog B 2. Heating Step Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) A->B C 3. Cell Lysis Freeze-thaw cycles to lyse cells B->C D 4. Separation Ultracentrifugation to pellet aggregated proteins C->D E 5. Sample Analysis Collect supernatant (soluble fraction) and quantify protein D->E F 6. Detection Western Blot for MCT1 and loading control (e.g., GAPDH) E->F

Caption: Standard experimental workflow for CETSA with Western Blot detection.

Step-by-Step Methodology:

  • Cell Culture: Culture a cell line with high endogenous MCT1 expression (e.g., MDA-MB-231 breast cancer cells) to 80-90% confluency.

  • Compound Treatment: Harvest and resuspend cells. Treat one aliquot with the 3-oxabicyclo analog (e.g., at 10x the expected IC₅₀) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments). Immediately cool on ice for 3 minutes.

    • Causality Check: This heating step is the core of the assay. It provides the energy to denature proteins. The 3-minute duration is typically sufficient to reach thermal equilibrium without causing widespread cellular damage unrelated to protein unfolding.[17]

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). This method avoids detergents that could interfere with protein aggregation.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Normalize total protein concentration using a BCA assay. Analyze the samples by SDS-PAGE and Western Blot using a validated primary antibody against MCT1.

  • Data Analysis: Quantify the band intensity for MCT1 at each temperature for both vehicle and compound-treated samples. Plot the percentage of soluble MCT1 relative to the non-heated control against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC provides the definitive biophysical proof of a direct interaction, measuring the thermodynamics of binding between your analog and purified MCT1 protein.[3][15]

cluster_ITC Isothermal Titration Calorimeter cluster_output Experimental Readout Syringe Syringe: 3-Oxabicyclo Analog (Ligand) Cell Sample Cell: Purified MCT1 Protein (in detergent micelles) Syringe->Cell Titration (Stepwise Injections) Raw Raw Data: Heat pulses per injection Cell->Raw Heat Change (ΔH) Detected Processed Processed Data: Binding Isotherm Raw->Processed Integration & Fitting K_D, n, ΔH, ΔS K_D, n, ΔH, ΔS Processed->K_D, n, ΔH, ΔS Thermodynamic Parameters

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Step-by-Step Methodology:

  • Protein Preparation: Express and purify full-length human MCT1. Since it's a membrane protein, solubilization and purification in a suitable detergent (e.g., DDM/CHS) is required to maintain its native conformation. Dialyze the purified protein extensively against the final ITC buffer.

  • Ligand Preparation: Dissolve the 3-oxabicyclo analog in the exact same, degassed buffer used for the final protein dialysis.

    • Causality Check: Precise buffer matching between the protein and ligand is critical. Any mismatch in buffer composition can generate heats of dilution, creating artifacts that obscure the true binding signal.[15]

  • Loading the Calorimeter: Load the purified MCT1 (e.g., 10-20 µM) into the sample cell and the analog (e.g., 100-200 µM) into the injection syringe.

  • Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 2 µL each) of the analog into the protein solution, allowing the system to return to thermal equilibrium between injections.

  • Data Analysis: The raw data appears as a series of heat-release or absorption peaks corresponding to each injection. Integrate the area under each peak and plot this against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to derive the key thermodynamic parameters: KD, ΔH, and stoichiometry (n).[8]

Protocol 3: Functional MCT1 Inhibition Assay ([¹⁴C]-Lactate Uptake)

This assay provides the ultimate validation: demonstrating that the binding of your analog translates into functional inhibition of the transporter.

Step-by-Step Methodology:

  • Cell Culture: Plate MCT1-expressing cells (e.g., RBE4 rat brain endothelial cells or an engineered HEK293 line) in 24-well plates and grow to confluency.[13]

  • Pre-incubation: Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-15 minutes with various concentrations of the 3-oxabicyclo analog or a known inhibitor (e.g., α-cyano-4-hydroxycinnamic acid) as a positive control.[13]

  • Initiate Uptake: Add KRH buffer containing a mixture of cold lactate and a tracer amount of L-[¹⁴C]-Lactate to each well to initiate the transport process. Incubate for a short, defined period (e.g., 2 minutes) where uptake is linear.

    • Causality Check: Using initial rate conditions (a short time point) is crucial for accurately measuring the inhibitor's effect on the transporter's velocity (Vmax) or substrate affinity (Km), which is fundamental to enzyme and transporter kinetics.[23]

  • Terminate Uptake: Rapidly terminate the transport by aspirating the radioactive solution and immediately washing the cells three times with ice-cold KRH buffer to remove extracellular tracer.

  • Cell Lysis & Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content in each well. Plot the percentage of lactate uptake (relative to the vehicle-treated control) against the log concentration of the inhibitor. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: A Triad of Evidence for Confident Validation

Validating the target engagement of this compound analogs requires a multi-faceted approach. A compelling case is not built on a single experiment, but on the convergence of evidence from orthogonal methods.

  • Confirm Direct Binding (Biophysical): Use ITC or SPR with purified MCT1 to prove a direct, physical interaction and to quantify the binding affinity and kinetics. This is foundational for SAR.

  • Confirm Binding in Cells (In Situ): Employ CETSA to demonstrate that the analog reaches and binds to MCT1 in its native cellular environment, overcoming barriers like cell permeability and engaging the correctly folded and post-translationally modified protein.[11][21]

  • Confirm Functional Consequence (Cellular): Utilize a [¹⁴C]-Lactate Uptake Assay to definitively link the binding event to the desired biological outcome—the inhibition of MCT1 transport activity.

By integrating these biophysical, in situ, and functional assays, you can build a robust, data-driven narrative that confidently validates the target engagement of your novel compounds, paving the way for successful lead optimization and downstream development.

References

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • Holdgate, G. A. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
  • BenchChem. (2025). Validating Target Engagement in Cells: A Comparative Guide for the Small Molecule Inhibitor "Compound X".
  • Paketurytė, V., et al. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted....
  • Vasta, J. D., et al. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • Martinez Molina, D., & Nordlund, P. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Wikipedia. (n.d.). Enzyme assay.
  • Cravatt, B. F., & Simon, G. M. (n.d.). Determining target engagement in living systems. PMC - NIH.
  • Crouthamel, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Campbell, C. T., & Kim, G. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH.
  • Gonzalez, J. C., et al. (n.d.). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Mero, A., & Clementi, C. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Scott, A. D., et al. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • UCL. (n.d.).
  • Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • NCBI Bookshelf. (2012).
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR).
  • Vulcanchem. (n.d.). (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Universal Biologicals. (n.d.). (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • PubChem. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). Exo-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Gurrapu, S., et al. (n.d.). Coumarin carboxylic acids as monocarboxylate transporter 1 inhibitors: In vitro and in vivo studies as potential anticancer agents. NIH.
  • Thangaraju, M., et al. (n.d.). Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. PMC - NIH.
  • Sigma-Aldrich. (n.d.). (1R,5S,6r)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Google Patents. (n.d.). Antimicrobial [3.1.
  • SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD. (n.d.). (1R,5S,6R)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acids.
  • BLDpharm. (n.d.). (1R,5S,6s)-rel-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid.
  • Awad, D., et al. (2020). Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging. PubMed.
  • Science.gov. (n.d.). acids syn anti-1-amino-3-2-iodoethenyl-cyclobutane-1-carboxylic: Topics.
  • ResearchG

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid, ensuring compliance with regulatory standards and safeguarding laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While comprehensive toxicological data for this compound is not fully established, the available Safety Data Sheets (SDS) and the general properties of carboxylic acids necessitate a cautious and proactive approach.[1]

Key Hazards:

  • Eye and Skin Irritation: Like many carboxylic acids, this compound is classified as a skin irritant and a serious eye irritant.[2][3] Direct contact can cause inflammation and discomfort.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory system irritation.[1][2] Therefore, handling should occur in a well-ventilated area or a chemical fume hood.[4]

  • Chemical Incompatibilities: A fundamental principle of chemical safety is the segregation of incompatible materials to prevent dangerous reactions.[5] Carboxylic acids are chemically incompatible with:

    • Bases: React, often exothermically, in a neutralization reaction.

    • Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

    • Reducing Agents: May initiate hazardous reactions.[4]

    • Metals: Can react to produce flammable hydrogen gas.[4]

Table 1: Hazard Profile Summary
Hazard TypeDescriptionPrimary PrecautionSource
Skin Corrosion/Irritation Causes skin irritation upon contact.Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear chemical splash goggles or a face shield.[2]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.Handle in a chemical fume hood or well-ventilated area.[1][2]
Chemical Reactivity Incompatible with bases, oxidizing agents, reducing agents, and metals.Segregate waste streams and store away from incompatible materials.[4][5]

The Core Principle: Hazardous Waste Designation

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[7][8] Given its properties as a carboxylic acid, this compound waste must be disposed of as regulated hazardous chemical waste.[1][9]

Under no circumstances should this chemical, in its pure form or in concentrated solutions, be disposed of via sanitary sewer (drain disposal). This practice violates regulatory standards and can harm aquatic ecosystems and wastewater treatment infrastructure.[10][11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for collecting and managing waste containing this compound.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before generating or handling waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant splash risk.[4]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.[4]

Step 2: Waste Segregation

Proper segregation prevents dangerous chemical reactions within the waste container.

  • Designated Waste Stream: Dedicate a specific waste container solely for this and compatible organic acids.

  • AVOID Mixing: Never mix organic acid waste with bases, oxidizing agents, or inorganic acids (e.g., hydrochloric or sulfuric acid) in the same container.[4][5]

Step 3: Containerization and Labeling

The integrity and clear identification of the waste container are crucial for safety and compliance.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are suitable.[4][8] The container must be in good condition, free of cracks or residue on the outside.

  • Fill Level: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[8][12]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The EPA requires that each label clearly state the words "HAZARDOUS WASTE" and list all chemical constituents by their full name, including their approximate percentages or volumes.[5][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA for the temporary storage of waste containers.[5]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Container Management: Waste containers in the SAA must be kept tightly closed except when actively adding waste.[14]

  • Storage Time: Partially filled containers may remain in the SAA for up to one year. However, once a container is full, it must be removed from the SAA within three days.[5]

Step 5: Arranging Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When your waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for pickup and transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Professional Disposal: The most common and accepted method for final disposal of this type of organic waste is through high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[1][10]

Managing Spills and Contaminated Materials

Accidental spills and contaminated labware must be managed as hazardous waste.

  • Small Spills: For minor spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[4] Wearing your full PPE, collect the absorbed material using non-sparking tools and place it in your designated hazardous waste container.

  • Contaminated Debris: All items that come into direct contact with this compound, including gloves, weigh boats, pipette tips, and absorbent pads, must be disposed of as solid hazardous waste in a properly labeled, sealed container or bag.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

G cluster_waste_type Identify Waste Type cluster_actions Containment & Segregation Protocol cluster_storage_disposal Storage & Final Disposal start Waste Generation (Containing this compound) waste_pure Pure Compound or Concentrated Solution start->waste_pure Assess Stream waste_spill Spill Residue or Contaminated Labware (gloves, wipes) start->waste_spill Assess Stream containerize Place in a designated, compatible Hazardous Waste Container (HDPE or Glass) waste_pure->containerize waste_spill->containerize label_container Label Container Immediately: 'HAZARDOUS WASTE' List all chemical contents and percentages containerize->label_container Step 1 segregate Segregate from Incompatible Materials (Bases, Oxidizers, etc.) label_container->segregate Step 2 store_saa Store sealed container in Satellite Accumulation Area (SAA) segregate->store_saa Step 3 contact_ehs Contact EHS or Licensed Waste Vendor for pickup and disposal via incineration store_saa->contact_ehs Step 4

Caption: Disposal Decision Workflow for this compound.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations. This commitment is integral to the integrity of our scientific work.

References

  • MSDS of Exo-3-oxabicyclo(3.1.0)hexane-6-carboxylic acid. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Acetic and Formic Acids in Workplace Atmospheres. (1993, April 8). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Safety Data Sheet. (2023, January 2). QW-6568. Retrieved from [Link]

  • Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid. The protocols outlined herein are designed to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a unique molecule incorporating both a bicyclic ether and a carboxylic acid functional group. While comprehensive toxicological data for this specific compound is limited, a thorough hazard assessment can be conducted by examining its structural components and the known properties of related chemicals.[1]

The carboxylic acid moiety suggests that the compound may be a skin and eye irritant.[2][3][4] Carboxylic acids, as a class, can cause irritation upon direct contact.[2] Furthermore, inhalation of dust or aerosols may lead to respiratory tract irritation.[5] The bicyclic ether structure, while generally stable, warrants careful handling to avoid conditions that could promote ether peroxide formation, although this is a more significant concern with liquid ethers exposed to air and light over time.

A Safety Data Sheet (SDS) for a related isomer suggests that the toxicological properties have not been thoroughly investigated, underscoring the importance of treating the compound with a high degree of caution.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to personal safety is paramount. The following PPE is mandatory when handling this compound to create a reliable barrier against potential exposure.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or if there is a risk of splashing.[4][6]Protects the eyes and face from accidental splashes of solutions or contact with airborne powder.[4][6]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[4][6]Provides a barrier against skin contact with the acidic compound.[6] Gloves should be inspected for integrity before each use and changed frequently.[6][7]
Body Protection A flame-resistant laboratory coat.[6] An acid-resistant apron should be worn when handling significant quantities.Protects skin and personal clothing from spills and contamination.[3][6]
Respiratory Protection Typically not required for handling small quantities in a well-ventilated chemical fume hood.[6] If there is a potential for generating dust or aerosols, a NIOSH-approved N95 respirator or a respirator with appropriate acid gas cartridges is recommended.[3][4]Prevents the inhalation of airborne particles that could cause respiratory irritation.[5][6]

Operational Plan: Safe Handling and Use

A systematic and meticulous approach to handling this compound is crucial for minimizing risk and ensuring the well-being of all laboratory personnel.[6]

Preparation: Setting the Stage for Safety
  • Work Area: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, solvents, and labeled waste containers, before commencing work to avoid unnecessary movement and potential for spills.

Step-by-Step Handling Procedure:
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer: Handle the solid compound with care to avoid the generation of dust.[1] Use a spatula for transfers. When preparing solutions, slowly add the solid to the solvent to prevent splashing.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][8]

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol prep_hood Verify Fume Hood Functionality prep_emergency Check Eyewash & Safety Shower prep_ppe Gather Required PPE prep_materials Assemble All Materials don_ppe Don Appropriate PPE prep_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer (Minimize Dust) don_ppe->weigh_transfer dissolve Prepare Solution (Slow Addition) weigh_transfer->dissolve use Conduct Experiment dissolve->use dispose_solid Solid Waste in Labeled Container use->dispose_solid After Experiment dispose_liquid Liquid Waste in Labeled Container dispose_ppe Contaminated PPE as Hazardous Waste spill Spill Response exposure Personal Exposure

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Reactant of Route 2
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.